molecular formula C72H110N12O27S B12433333 CCK2R Ligand-Linker Conjugates 1

CCK2R Ligand-Linker Conjugates 1

Cat. No.: B12433333
M. Wt: 1607.8 g/mol
InChI Key: YORFONXNERNMCL-PLPZWYNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCK2R Ligand-Linker Conjugates 1 is a useful research compound. Its molecular formula is C72H110N12O27S and its molecular weight is 1607.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C72H110N12O27S

Molecular Weight

1607.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1

InChI Key

YORFONXNERNMCL-PLPZWYNCSA-N

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4

Origin of Product

United States

Foundational & Exploratory

CCK2R as a therapeutic target in medullary thyroid carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cholecystokinin (B1591339) 2 Receptor (CCK2R) as a Therapeutic Target in Medullary Thyroid Carcinoma

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. The cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in over 90% of MTCs, making it a highly promising target for novel diagnostic and therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of CCK2R as a therapeutic target in MTC, detailing its signaling pathways, preclinical evidence, and the clinical translation of CCK2R-targeted agents. Particular focus is given to peptide receptor radionuclide therapy (PRRT), a promising modality that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to tumor cells. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and nuclear medicine.

The Cholecystokinin 2 Receptor (CCK2R) in Medullary Thyroid Carcinoma

The CCK2R, also known as the gastrin receptor, is a key player in the pathophysiology of MTC. Its endogenous ligands are the peptide hormones cholecystokinin (CCK) and gastrin. In MTC, the activation of CCK2R by these ligands has been shown to promote cell proliferation and stimulate the secretion of calcitonin, a key biomarker for MTC.[3][4][5] The high incidence of CCK2R expression in MTC, including in early-stage tumors, underscores its potential as a therapeutic target.[3][6] However, it has been observed that CCK2R expression may be lower in advanced or metastasized tumors.[3][6]

CCK2R Signaling Pathways

Upon ligand binding, CCK2R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that drive tumor growth and hormone secretion. The primary signaling mechanism involves the coupling to Gαq and Gα12/13 proteins.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors that influence cell proliferation, differentiation, and secretion.

  • MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream consequence of CCK2R signaling and a major driver of cell proliferation.

  • Other Associated Pathways: Research also points to the involvement of other signaling pathways in CCK2R-mediated effects, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the JAK2/STAT3 pathway.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R G_protein Gαq / Gα12/13 CCK2R->G_protein PLC PLC G_protein->PLC RAS_RAF RAS/RAF G_protein->RAS_RAF PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Ca²⁺ release PKC PKC DAG->PKC Ca2 Ca²⁺ Ca2->PKC Secretion Calcitonin Secretion Ca2->Secretion PKC->RAS_RAF MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Ligand Gastrin / CCK Ligand->CCK2R ER->Ca2

CCK2R signaling pathways in MTC.

Preclinical Development of CCK2R-Targeted Agents

The high expression of CCK2R in MTC has spurred the development of various targeting agents, primarily peptide analogs of minigastrin and cholecystokinin. These peptides are often coupled to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable radiolabeling with diagnostic or therapeutic radionuclides.

Key Radiopharmaceuticals and Preclinical Data

Several radiolabeled CCK2R ligands have undergone extensive preclinical evaluation. The following table summarizes key quantitative data for some of the most promising candidates.

RadiopharmaceuticalPeptide AnalogRadionuclide(s)Binding Affinity (IC50, nM)Tumor Uptake (%ID/g)Animal ModelReference
[111In]In-CP04 DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2111In~1.59.24 ± 1.35 (4h)A431-CCK2R xenografts[2]
[68Ga]Ga-DOTA-MGS5 DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH268GaSubnanomolar range>20 (1h)A431-CCK2R xenografts[7]
[177Lu]Lu-PP-F11N DOTA-(d-Glu)6-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH2177LuNot explicitly stated~7.5 (24h)A431-CCK2R xenografts[8]
[68Ga]Ga-DOTA-CCK-66 DOTA-CCK-6668GaNot explicitly stated19.63 ± 3.35 (2h)AR42J xenografts[9]
[68Ga]Ga-DOTA-CCK2R-dimer Dimeric CCK2R-targeted agent68GaNot explicitly stated26.13 ± 6.21 (2h)AR42J xenografts[9]

Note: %ID/g denotes the percentage of injected dose per gram of tissue.

Preclinical therapy studies have demonstrated the potential of CCK2R-targeted PRRT. For instance, treatment with 225Ac-PP-F11N in a mouse model resulted in a dose-dependent inhibition of tumor growth and extended survival.[8]

Preclinical_Workflow cluster_development Radiopharmaceutical Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Peptide Synthesis & Modification Chelator_Conjugation Chelator Conjugation (e.g., DOTA) Peptide_Synthesis->Chelator_Conjugation Radiolabeling Radiolabeling (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Chelator_Conjugation->Radiolabeling Binding_Assay Receptor Binding Assays (IC₅₀ Determination) Radiolabeling->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Studies Binding_Assay->Cell_Uptake Stability_Assay In Vitro Stability Assays Cell_Uptake->Stability_Assay Biodistribution Biodistribution Studies in Animal Models Stability_Assay->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy_Study Radionuclide Therapy Efficacy Studies Imaging->Therapy_Study Toxicity_Study Toxicity Studies Therapy_Study->Toxicity_Study

Workflow for preclinical development of CCK2R-targeted agents.

Clinical Translation and Patient Data

The promising preclinical results have led to the clinical investigation of several CCK2R-targeted radiopharmaceuticals for both diagnostic imaging and PRRT in MTC patients.

Diagnostic Imaging

PET/CT imaging with 68Ga-labeled CCK2R analogs, such as 68Ga-DOTA-MGS5 and 68Ga-DOTA-CCK-66, has demonstrated the ability to visualize MTC lesions with high sensitivity.[5][10] Clinical studies have shown that these tracers can detect local recurrences, as well as lymph node, liver, and bone metastases.[5]

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT with β-emitting radionuclides like 177Lu and 90Y offers a targeted therapeutic approach. An early pilot study using a 90Y-labeled minigastrin analog reported partial remission in 4 out of 8 patients with advanced MTC.[11] More recent studies are evaluating newer agents with improved properties.

Clinical Dosimetry and Response Data

The following tables summarize key clinical data from studies involving CCK2R-targeted radiopharmaceuticals.

Table 1: Human Dosimetry Data for CCK2R-Targeted Radiopharmaceuticals

RadiopharmaceuticalEffective Dose (mSv/MBq)Critical Organ(s)Absorbed Dose to Critical Organ(s) (mGy/MBq)Reference
[68Ga]Ga-DOTA-CCK-66 0.030 ± 0.006Urinary Bladder, Stomach0.269 ± 0.103 (Bladder), 0.098 ± 0.077 (Stomach)[4]
[68Ga]Ga-DOTA-MGS5 0.023 ± 0.007Urinary Bladder, Stomach, KidneysNot explicitly stated in this format[1]
[177Lu]Lu-PP-F11N Not explicitly statedStomach, Kidneys0.42 (Stomach), 0.11 (Kidneys)[6]

Table 2: Clinical Response to CCK2R-Targeted PRRT in MTC

RadiopharmaceuticalNumber of PatientsResponse RateNoteworthy FindingsReference
[90Y]Y-DTPA-Glu1-minigastrin 850% Partial Remission, 25% Stable DiseaseNephrotoxicity and bone marrow toxicity were limiting factors.[11]
[177Lu]Lu-DOTATATE (mixed MTC/NET cohort) 43 (MTC subgroup)62% Response Rate (RECIST 1.1)Favorable response in MTC patients treated with an SSTR-targeting agent, highlighting the heterogeneity of receptor expression.[12]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the context of CCK2R research in MTC.

RT-PCR for CCK2R Expression

Objective: To detect and quantify CCK2R mRNA expression in MTC tissue and cell lines.

Methodology:

  • RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured MTC cells (e.g., TT cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the human CCK2R gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.

  • Analysis: The PCR products are visualized by agarose (B213101) gel electrophoresis. For quantitative RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time. Relative expression levels are calculated using the ΔΔCt method.

Immunohistochemistry for CCK2R Protein Detection

Objective: To visualize the localization of CCK2R protein in MTC tissue sections.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C.

  • Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution (e.g., serum-free protein block).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CCK2R.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

Radiopharmaceutical Preparation: 68Ga-Labeling of a DOTA-Peptide

Objective: To radiolabel a DOTA-conjugated CCK2R peptide with Gallium-68 for PET imaging.

Methodology:

  • Generator Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.

  • Reaction Mixture Preparation: The DOTA-peptide is dissolved in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).

  • Labeling Reaction: The 68Ga eluate is added to the peptide solution and incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

  • Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

  • Purification and Formulation: If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge and formulated in a physiologically compatible solution for injection.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R ligand in an animal model of MTC.

Methodology:

  • Animal Model: An MTC xenograft model is established by subcutaneously inoculating MTC cells (e.g., TT cells) into immunocompromised mice (e.g., nude or SCID mice).

  • Radiotracer Administration: Once the tumors reach a suitable size, the radiolabeled CCK2R ligand is administered intravenously via the tail vein.

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized, and various organs and tissues, including the tumor, blood, muscle, kidneys, liver, and stomach, are collected.

  • Radioactivity Measurement: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess targeting efficacy.

Future Directions and Conclusion

The CCK2R remains a highly attractive target for the development of novel theranostics for MTC. Future research will likely focus on:

  • Development of New Ligands: Engineering of next-generation CCK2R ligands with improved affinity, stability, and pharmacokinetic properties, including multimeric compounds.

  • Combination Therapies: Investigating the synergistic effects of CCK2R-targeted PRRT with other systemic therapies, such as tyrosine kinase inhibitors (TKIs) or immunotherapy.

  • Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides (e.g., 225Ac, 213Bi) for CCK2R-targeted therapy, which may offer higher cytotoxicity and efficacy, particularly for micrometastases.

  • Patient Stratification: Identifying biomarkers to better select MTC patients who are most likely to benefit from CCK2R-targeted therapies.

References

role of CCK2R in gastrointestinal stromal tumor progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Cholecystokinin (B1591339) 2 Receptor (CCK2R) in Gastrointestinal Stromal Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases[1][2][3]. While therapies targeting these kinases have revolutionized patient outcomes, the emergence of resistance and the existence of wild-type GISTs necessitate the exploration of alternative therapeutic avenues[4][5]. The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, has emerged as a significant factor in GIST pathogenesis, particularly in tumors of gastric origin. This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and potential therapeutic implications of CCK2R in GIST progression.

CCK2R Expression in GIST

The expression of CCK2R has been consistently documented in GISTs, with a notable predilection for tumors located in the stomach. Studies utilizing immunohistochemistry (IHC) and quantitative reverse transcription PCR (qRT-PCR) have established both the frequency and level of its expression.

Wild-type CCK2R transcripts are commonly found in GISTs, with one major study identifying them in 57.1% of cases analyzed[6][7]. This expression is strongly correlated with the primary tumor site, being significantly more frequent in gastric GISTs (75%) compared to those of non-gastric origin (32%)[7]. Furthermore, the level of CCK2R transcript expression has been reported to be eight times higher in gastric GISTs[7]. At the protein level, comprehensive IHC analyses have shown that virtually all GIST samples, both primary and metastatic, can be positive for CCK2R expression[8]. Interestingly, CCK2R expression is also observed in the early stages of GIST development, including in incidental interstitial cells of Cajal (ICC) hyperplasia and microscopic GISTs, suggesting a role in tumor initiation[6][7].

Quantitative Data on CCK2R Expression in GIST
ParameterFindingStatistical SignificanceReference
Transcript Expression
Frequency in GISTs (Overall)57.1% of cases-[6][7]
Frequency in Gastric GISTs75% of casesp < 0.001 (vs. non-gastric)[7]
Frequency in Non-Gastric GISTs32% of casesp < 0.001 (vs. gastric)[7]
Expression Level8-fold higher in gastric vs. non-gastricp = 0.001[7]
Protein Expression (IHC)
Frequency in Primary GISTs100% (67/67 samples)-[8]
Average Staining Intensity (Primary)1.76 / 3.0-[8]
Frequency in Metastatic GISTs100% (12/12 samples)-[8]
Average Staining Intensity (Metastatic)1.92 / 3.0-[8]
Functional Receptor Binding
High mRNA & Functional Binding~50% of GIST samples-[9][10]

CCK2R Signaling and Interaction with Oncogenic Pathways

The CCK2R is a G-protein-coupled receptor that, upon activation by its ligand gastrin, triggers a cascade of intracellular signaling events promoting cell proliferation and survival[7][11]. In the context of GIST, the activation of CCK2R has been shown to critically intersect with the primary KIT oncogenic signaling pathway.

Stimulation of CCK2R by gastrin leads to the hyper-activation of the KIT receptor itself, as well as Protein Kinase C-theta (PKC-θ)[6][7]. This is a crucial finding, as PKC-θ is a known diagnostic marker for GIST and is involved in KIT-dependent signaling[3][12]. The activation of these kinases subsequently leads to the over-activation of the major downstream pro-survival pathways, PI3K-AKT and MAPK[6][7]. This indicates that the gastrin-CCK2R axis can amplify the primary oncogenic signals driven by KIT mutations, thereby promoting tumor growth.

CCK2R Signaling Pathway in GIST

CCK2R_Signaling_Pathway_in_GIST Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds Gq Gq protein CCK2R->Gq Activates KIT KIT (Oncogenic Mutant) CCK2R->KIT Potentiates PLC PLCβ Gq->PLC PKC PKC-θ PLC->PKC PKC->KIT Hyper-activates PI3K PI3K KIT->PI3K MAPK MAPK KIT->MAPK AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

CCK2R signaling cascade in GIST cells.

Role in GIST Progression: In Vivo Evidence

The tumor-promoting role of CCK2R activation has been demonstrated in preclinical in vivo models. In studies using nude mice bearing human GIST xenografts, the administration of gastrin resulted in a significant increase in tumor growth compared to placebo controls. This was accompanied by a marked increase in cellular proliferation markers.

Quantitative Data from In Vivo GIST Xenograft Model
ParameterGastrin-Treated vs. ControlStatistical SignificanceReference
Tumor Volume2-fold increasep = 0.03[6]
Mitotic ActivitySignificant increasep = 0.04[6]
Ki-67 Proliferation IndexSignificant increasep = 0.008[6]

These findings provide strong evidence that the CCK2R pathway is not merely a biomarker but an active driver of GIST progression, capable of accelerating tumor growth and proliferation when stimulated.

Therapeutic Implications and Future Directions

The high expression of CCK2R in a significant subset of GISTs, coupled with its functional role in promoting tumor growth, makes it an attractive therapeutic target[7][10]. Several strategies are being explored:

  • Targeted Radionuclide Therapy: The expression of CCK2R on the cell surface makes it an ideal target for peptide receptor radionuclide therapy (PRRT). Radiolabeled minigastrin analogs that bind to CCK2R could deliver cytotoxic radiation directly to tumor cells[10][13][14]. GIST is considered one of the most promising tumor types for this approach due to high receptor incidence and density[10].

  • Small-Molecule Drug Conjugates (SMDCs): CCK2R can be used as a receptor system to deliver potent cytotoxic agents directly to GIST cells. SMDCs consisting of a CCK2R-targeting ligand (agonist or antagonist) linked to a powerful warhead have been developed and show promise[9].

  • CCK2R Antagonists: Blocking the receptor with specific antagonists could inhibit the pro-proliferative signaling cascade initiated by gastrin. While this has been explored in other cancers, its specific application in GIST warrants further investigation[15][16].

It is important to note a point of contrast in the literature, where one in vitro study using a specific minigastrin derivative (CP04) found very low to no binding on three GIST cell lines, suggesting that receptor expression levels or conformation might vary between different GIST models[17]. This highlights the need for careful patient selection and robust companion diagnostics in the clinical development of CCK2R-targeted therapies.

Key Experimental Protocols

The following section details the methodologies used in the key studies that have defined the role of CCK2R in GIST.

Protocol 1: Evaluation of CCK2R Expression in GIST Tissues
  • Objective: To determine the expression level and frequency of CCK2R mRNA and protein in a large cohort of GIST samples.

  • Methodology:

    • Tissue Microarray (TMA) Construction: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from a cohort of 292 GISTs are used. Representative tumor areas are selected to extract cylindrical cores (e.g., 1 mm diameter), which are then arranged in a recipient paraffin (B1166041) block[6][7].

    • Immunohistochemistry (IHC): 4 µm sections from the TMA block are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., using citrate (B86180) buffer). Sections are incubated with a primary antibody against CCK2R, followed by a secondary antibody and a detection system (e.g., HRP-DAB). Slides are counterstained with hematoxylin. Staining intensity and percentage of positive cells are scored[6][7][8].

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from fresh-frozen or FFPE GIST samples. cDNA is synthesized via reverse transcription. qRT-PCR is performed using primers specific for wild-type CCK2R and a reference gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method[7].

Protocol 2: In Vivo GIST Xenograft Model for Functional Analysis
  • Objective: To assess the effect of CCK2R activation on GIST growth in vivo.

  • Methodology:

    • Cell Line and Animal Model: A human GIST cell line (e.g., GIST-T1) is cultured. 4-6 week old immunodeficient mice (e.g., nude mice) are used[6].

    • Tumor Implantation: Mice are subcutaneously injected with a suspension of GIST cells (e.g., 5 x 10^6 cells in Matrigel) into the flank[6].

    • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of gastrin (e.g., human gastrin-17), while the control group receives a placebo (e.g., saline)[6].

    • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers for a period of up to 10 weeks. Animal body weight is also monitored[6].

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (IHC for Ki-67 and mitotic count; Western blot for signaling pathway proteins)[6].

Experimental Workflow for In Vivo Xenograft Study

GIST_Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (10 Weeks) cluster_analysis Endpoint Analysis p1 Culture Human GIST Cell Line p2 Implant Cells into Nude Mice p1->p2 p3 Tumor Growth to Palpable Size p2->p3 p4 Randomize Mice p3->p4 p5a Administer Gastrin (Treatment Group) p4->p5a p5b Administer Placebo (Control Group) p4->p5b p6 Monitor Tumor Volume & Animal Weight p7 Excise Tumors p6->p7 p8 IHC Analysis (Ki-67, Mitosis) p7->p8 p9 Western Blot (KIT, PKC-θ, AKT) p7->p9

Workflow for GIST xenograft experiments.
Protocol 3: Western Blot Analysis of Signaling Pathways

  • Objective: To evaluate the activation state of key signaling proteins in GIST cells following CCK2R stimulation.

  • Methodology:

    • Protein Extraction: Protein lysates are prepared from GIST xenograft tissues or cell lines using RIPA buffer containing protease and phosphatase inhibitors[6].

    • Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against total and phosphorylated forms of KIT, PKC-θ, AKT, and MAPK.

    • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate[6]. Band intensity can be quantified using densitometry software.

Conclusion

The cholecystokinin 2 receptor plays a significant, non-redundant role in the progression of gastrointestinal stromal tumors, particularly those of gastric origin. Its expression in early lesions suggests a role in tumorigenesis, while its ability to amplify the primary oncogenic signals of the KIT pathway via PKC-θ, PI3K/AKT, and MAPK activation confirms its importance in established disease. In vivo data robustly support its function as a driver of tumor proliferation. This body of evidence strongly positions CCK2R as a high-potential target for the development of novel diagnostics and therapeutics, such as PRRT and SMDCs, for a substantial subset of GIST patients.

References

The Structural Basis of Cholecystokinin 2 Receptor (CCK2R) Ligand Binding and Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of ligand recognition and specificity at the Cholecystokinin (B1591339) 2 Receptor (CCK2R), a key therapeutic target in gastrointestinal and neurological disorders. Through a synthesis of recent structural biology breakthroughs, quantitative binding data, and detailed experimental methodologies, this document aims to equip researchers with a comprehensive understanding of CCK2R pharmacology.

Introduction to the Cholecystokinin 2 Receptor (CCK2R)

The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Primarily expressed in the brain and gastrointestinal tract, CCK2R is the principal receptor for the peptide hormones gastrin and cholecystokinin (CCK).[1] Unlike the closely related CCK1 receptor which shows a high selectivity for sulfated CCK, the CCK2R binds both gastrin and CCK with similarly high affinity, and does not discriminate significantly between the sulfated and non-sulfated forms of these peptides.[2][3]

The activation of CCK2R by its endogenous ligands initiates a cascade of intracellular signaling events, predominantly through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[4] Downstream of this, pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascades are activated, influencing cellular processes like proliferation, migration, and apoptosis.[4] Given its role in gastric acid secretion and its association with certain cancers and anxiety disorders, CCK2R is a significant target for drug discovery and development.

Structural Insights into Ligand Recognition and Receptor Activation

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution snapshots of the CCK2R in various functional states, elucidating the molecular details of ligand binding and receptor activation.

Agonist Binding Pocket and Specificity

Cryo-EM structures of CCK2R in complex with its endogenous agonists, gastrin and cholecystokinin-8 (CCK-8), reveal a deep, orthosteric binding pocket within the transmembrane (TM) domain. The C-terminal tetrapeptide amide, a shared motif among gastrin and CCK, is crucial for high-affinity binding and inserts deep into the receptor core.[2]

Key interactions have been identified through structural and mutagenesis studies. For instance, the indole (B1671886) group of a tryptophan residue within the ligand, a critical determinant for binding and activity, forms stacking interactions with aromatic residues within the receptor, such as Phe120 in the extracellular loop 1 (ECL1).[5] Furthermore, hydrogen bonds and hydrophobic interactions with residues in TMs 2, 3, 6, and 7, as well as ECLs 2 and 3, stabilize the ligand-receptor complex.[6]

The specificity of CCK2R for both sulfated and non-sulfated ligands, in contrast to the CCK1R, is attributed to differences in the charge distribution and topography of the ligand-binding pocket. The CCK1R possesses a positively charged pocket that favorably interacts with the sulfated tyrosine of CCK, an interaction that is less critical for CCK2R.[7]

Antagonist Binding and Receptor Inactivation

Structures of CCK2R bound to small-molecule antagonists, such as L-365,260 and YM022, demonstrate that these molecules occupy the same orthosteric binding pocket as the endogenous agonists. However, they do so in a manner that stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and activation. These antagonists often engage with a different subset of residues or induce distinct side-chain rearrangements compared to agonists, effectively locking the receptor in a state that is incompatible with downstream signaling.

Receptor Activation Mechanism

Upon agonist binding, a series of conformational changes are initiated within the CCK2R, leading to its activation. A key event is the outward movement of the intracellular ends of TM6 and TM5, which opens up a cavity on the cytoplasmic face of the receptor. This conformational rearrangement allows for the engagement and activation of heterotrimeric G proteins, primarily Gq. This activation mechanism involves the disruption of an "ionic lock" and other intramolecular interactions that hold the receptor in an inactive state.

Quantitative Ligand Binding and Functional Data

The following tables summarize the binding affinities (Ki, IC50) and functional potencies (EC50) of key endogenous and synthetic ligands for the CCK2R.

LigandLigand TypeBinding Affinity (Ki)Reference(s)
Gastrin-17Endogenous Agonist~0.3-1 nM[2]
Cholecystokinin-8 (CCK-8)Endogenous Agonist~0.3-1 nM[2][8]
CCK-4Endogenous Agonist~10-fold lower affinity than CCK-8[2][8]
L-365,260Synthetic Antagonist~1.9-2.0 nM[9][10]
YM022Synthetic Antagonist68 pM[11][12]
LigandFunctional AssayPotency (EC50/IC50)Reference(s)
Gastrin-17Calcium Mobilization~0.76 nM[13]
Cholecystokinin-8 (CCK-8)Calcium Mobilization12.2 nM - 55.4 nM[14]
L-365,260Inhibition of agonist-induced signalingIC50 = 2 nM
YM022Inhibition of agonist-induced signalingIC50 = 0.73 nM[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK2R are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands for CCK2R.

  • Membrane Preparation: Cells expressing CCK2R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) is incubated with the cell membranes in the presence of increasing concentrations of a competing unlabeled ligand.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competing ligand, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon CCK2R activation.

  • Cell Culture: Cells expressing CCK2R are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye extrusion, and incubated in the dark.

  • Ligand Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. A solution of the agonist is then added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.

Site-Directed Mutagenesis

This technique is used to identify key residues involved in ligand binding and receptor activation.

  • Primer Design: Mutagenic oligonucleotide primers containing the desired mutation are designed to anneal to the plasmid DNA encoding the CCK2R.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated receptor is then expressed in a suitable cell line for functional characterization.

Cryo-Electron Microscopy (Cryo-EM) of GPCRs

This protocol outlines the general steps for determining the structure of CCK2R.

  • Protein Expression and Purification: The CCK2R is overexpressed in a suitable system (e.g., insect or mammalian cells) and solubilized from the cell membrane using detergents. The receptor is then purified to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: The purified receptor is incubated with the ligand of interest (agonist or antagonist) and, for active-state structures, a stabilized G protein or a G protein-mimicking nanobody.

  • Vitrification: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample in amorphous ice.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and classified to generate a high-resolution 3D reconstruction of the receptor-ligand complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.

Visualizing CCK2R Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of CCK2R and a typical experimental workflow for ligand characterization.

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCK2R CCK2R Gq Gq/11 CCK2R->Gq Activation PLC PLCβ Gq->PLC Activation PI3K PI3K Gq->PI3K Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Gastrin / CCK Ligand->CCK2R Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ca2->PKC Activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activation Transcription Gene Transcription (Proliferation, Survival) MAPK_Cascade->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription

Caption: CCK2R Signaling Pathways.

Experimental_Workflow Start Compound Library BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay HitIdentification Hit Identification (High Affinity Binders) BindingAssay->HitIdentification HitIdentification->Start Non-binders CalciumAssay Secondary Screen: Calcium Mobilization Assay HitIdentification->CalciumAssay Hits FunctionalCharacterization Functional Characterization (Agonist/Antagonist) CalciumAssay->FunctionalCharacterization FunctionalCharacterization->HitIdentification Inactive Compounds DownstreamSignaling Tertiary Assays: (e.g., MAPK, β-arrestin) FunctionalCharacterization->DownstreamSignaling Active Compounds LeadOptimization Lead Optimization DownstreamSignaling->LeadOptimization

References

discovery and development of novel CCK2R antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Novel CCK2R Antagonists

Introduction

The Cholecystokinin (B1591339) B receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] It is predominantly expressed in the central nervous system and the gastrointestinal (GI) tract.[1] The endogenous ligands for CCK2R are the peptide hormones cholecystokinin (CCK) and gastrin.[2] In the GI tract, CCK2R activation is a central regulator of gastric acid secretion and is involved in the growth and differentiation of the gastric and colonic mucosa.[2][3] In the brain, it modulates anxiety, pain, and satiety.[1][4]

Given its significant role, the CCK2R has been implicated in the pathophysiology of several diseases. Its involvement in gastrin-dependent proliferative disorders and certain GI cancers, such as pancreatic, gastric, and medullary thyroid cancers, has made it a prominent therapeutic target.[5][6] Consequently, the discovery and development of potent and selective CCK2R antagonists have been an area of intensive research for applications in treating acid-peptic disorders, hypergastrinemic states, and as potential anti-cancer agents.[5][7][8] This guide provides a technical overview of the core methodologies, signaling pathways, and data related to the .

CCK2R Signaling Pathways

Upon activation by its ligands, gastrin or CCK, the CCK2R undergoes a conformational change and triggers a complex network of intracellular signaling pathways.[9] The receptor primarily couples to Gq and Gα12/13 proteins to mediate its effects.[9][10]

Activation of the Gq protein stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 induces the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC) isoforms.[9] This cascade leads to the activation of downstream effector proteins like mitogen-activated protein kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and survival.[9]

Furthermore, CCK2R signaling can promote cell proliferation and inhibit apoptosis through the activation of PI3K/AKT, Src, and p125fak cascades, as well as through the transactivation of the epidermal growth factor receptor (EGFR).[9][10]

CCK2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R binds G_protein Gq / G12/13 CCK2R->G_protein activates EGFR EGFR CCK2R->EGFR transactivates PI3K_AKT PI3K/AKT Src, p125fak CCK2R->PI3K_AKT activates PLC PLCβ G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Proliferation Cell Proliferation Inhibition of Apoptosis EGFR->Proliferation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC co-activates MAPK MAPK (ERK) PKC->MAPK PI3K_AKT->Proliferation MAPK->Proliferation

CCK2R signaling cascade overview.

Discovery of Novel CCK2R Antagonists: A Workflow

The discovery of new CCK2R antagonists follows a structured pharmacological screening process, beginning with broad in vitro assays to identify initial "hits" and progressing to more complex evaluations to select "leads" for further development.

Discovery_Workflow cluster_discovery Discovery Phase Target Target Validation (CCK2R) AssayDev Assay Development Target->AssayDev HTS High-Throughput Screening (HTS) of Compound Libraries AssayDev->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization (SAR Studies) HitID->HitToLead LeadComp Lead Compound Selection HitToLead->LeadComp

Workflow for the discovery of CCK2R antagonists.
Experimental Protocols: In Vitro Screening

1. Radioligand Binding Assay

This is typically the first step to determine a compound's affinity for the CCK2R and its selectivity over the related CCK1 receptor.[5]

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCK2 receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or mouse embryonic fibroblasts (e.g., Swiss 3T3) stably transfected to express cloned human CCK2 receptors are commonly used.[5]

  • Radioligand: A high-affinity CCK2R ligand, such as [125I]-labeled gastrin, is used.

  • Methodology:

    • Membrane Preparation: Homogenize cultured cells expressing CCK2R and centrifuge to isolate the cell membrane fraction.

    • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

2. In Vitro Functional Assays

These assays evaluate a compound's ability to inhibit the functional response triggered by CCK2R activation.

  • A. Intracellular Calcium Flux Assay

    • Principle: CCK2R activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the Gq/PLC pathway.[5][11] Antagonists will block this agonist-induced calcium increase.

    • Cell Lines: HEK293 cells transiently or stably expressing human CCK2R are suitable.[12]

    • Methodology:

      • Cell Plating: Plate cells in a 96-well plate.

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Compound Addition: Add varying concentrations of the antagonist compound to the wells and incubate.

      • Agonist Stimulation: Add a fixed concentration of a CCK2R agonist (e.g., pentagastrin (B549294) or CCK-8).

      • Measurement: Measure the change in fluorescence in real-time using a microplate reader (e.g., Flexstation). The fluorescence intensity is proportional to the [Ca2+]i.

      • Data Analysis: Determine the dose-dependent inhibition of the agonist-induced calcium signal by the antagonist to calculate its potency (IC50).

  • B. Secretion Assay from Isolated ECL Cells

    • Principle: In the stomach, gastrin stimulates enterochromaffin-like (ECL) cells via CCK2R to secrete histamine (B1213489) and pancreastatin (B1591218).[13][14] Antagonists will inhibit this secretion.

    • Methodology:

      • ECL Cell Isolation: Isolate ECL cells from rat oxyntic mucosa using techniques like counter-flow elutriation.[14]

      • Cell Culture: Culture the isolated cells for 48 hours.

      • Incubation: Incubate the cells with various concentrations of the antagonist, followed by stimulation with a maximally effective concentration of gastrin (e.g., 10 nM).[14]

      • Sample Collection: Collect the cell supernatant after a 30-minute incubation period.

      • Quantification: Measure the amount of pancreastatin secreted into the supernatant using a specific radioimmunoassay (RIA).

      • Data Analysis: Calculate the dose-dependent inhibition of gastrin-evoked pancreastatin secretion to determine antagonist potency (pIC50, pKB).[13][14]

Preclinical Development of CCK2R Antagonists

Once a lead compound is identified, it undergoes rigorous preclinical evaluation to assess its efficacy, safety, and pharmacokinetic profile in living organisms.

Preclinical_Workflow cluster_preclinical Preclinical Development LeadComp Lead Compound InVivo In Vivo Efficacy Models (e.g., Cancer, Acid Secretion) LeadComp->InVivo PK Pharmacokinetics (ADME) InVivo->PK Tox Toxicology & Safety Pharmacology PK->Tox Candidate Clinical Candidate Selection Tox->Candidate

Workflow for the preclinical development of CCK2R antagonists.
Experimental Protocols: In Vivo Evaluation

1. Gastric Acid Secretion Models

  • Objective: To evaluate the ability of a CCK2R antagonist to inhibit gastric acid secretion in vivo.

  • Animal Model: Rats are commonly used.[15]

  • Methodology:

    • Dosing: Administer the test antagonist (e.g., JNJ-26070109) orally to rats for a sustained period (e.g., 21 days).[15]

    • Stimulation: After the treatment period, stimulate gastric acid secretion using an agonist like pentagastrin or histamine.

    • Measurement: Measure the rate of acid secretion through gastric fistula or by perfusing the stomach.

    • Analysis: Compare the acid output in treated animals to a vehicle control group to determine the percentage of inhibition. This model can also be used to assess the antagonist's ability to prevent acid rebound following cessation of proton pump inhibitor (PPI) therapy.[15]

2. Cancer Xenograft Models

  • Objective: To assess the anti-tumor efficacy of CCK2R antagonists.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used.

  • Methodology:

    • Cell Implantation: Subcutaneously inject human cancer cells that express CCK2R (e.g., A431 epidermoid carcinoma cells or AR42J pancreatic cells) into the flank of the mice.[16]

    • Tumor Growth: Allow tumors to grow to a palpable size.

    • Treatment: Administer the CCK2R antagonist systemically to the mice.

    • Monitoring: Monitor tumor volume over time using calipers. For antagonists labeled with a radionuclide (for imaging or therapy), biodistribution can be assessed using SPECT/CT or PET imaging.[16][17]

    • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze biomarkers of proliferation (e.g., PCNA) and apoptosis (e.g., caspase-3) in the tumor tissue.[18]

3. Genetically Engineered Mouse (GEM) Models

  • Objective: To evaluate the chemopreventive potential of antagonists in a more clinically relevant cancer model.

  • Animal Model: p48Cre/+-LSL-KrasG12D/+ mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to pancreatic ductal adenocarcinoma (PDAC).[18]

  • Methodology:

    • Dietary Administration: Feed young GEM mice (e.g., six weeks old) with a diet containing the CCK2R antagonist (e.g., YF476 or JNJ-26070109) for an extended period (e.g., 38 weeks).[18]

    • Monitoring: Monitor the health and body weight of the mice throughout the study.

    • Biomarker Analysis: Analyze relevant signaling molecules and biomarkers in the pancreatic tissue.[18]

Quantitative Data for Novel CCK2R Antagonists

The potency and efficacy of CCK2R antagonists are quantified through various parameters. The tables below summarize representative data for several classes of compounds.

Table 1: In Vitro Potency of Various CCK2R Antagonists

Compound ClassCompoundAssay SystemParameterValueReference
BenzodiazepineYM022Isolated Rat ECL CellspKB11.3[13][14]
BenzodiazepineYF476 (Netazepide)Isolated Rat ECL CellspKB10.8[13][14]
UreidoindolineAG041RIsolated Rat ECL CellsApparent pKB10.4[13][14]
BenzodiazepineL-740,093Isolated Rat ECL CellsIC507.8 nM[13][14]
BenzimidazoleJB93182Isolated Rat ECL CellsIC509.3 nM[13][14]
UreidoacetamideRP73870Isolated Rat ECL CellsIC509.8 nM[13][14]
Tryptophan DipeptoidPD135158Isolated Rat ECL CellsIC5076 nM[13][14]
Tryptophan DipeptoidPD134308 (CI-988)Isolated Rat ECL CellsIC50145 nM[13][14]
Amino Acid DerivativeCompound 6aHomology Model Docking-Highly Potent[19]
DOTA-conjugated Peptides12 different analogsIn vitro autoradiographyIC500.2 - 3.4 nM[20]

Table 2: In Vivo Efficacy Data for Selected CCK2R Antagonists

CompoundAnimal ModelDisease/EndpointDosing RegimenKey FindingReference
JNJ-26070109Rat Gastric Secretion ModelInhibition of acid secretion10 & 30 µmol·kg⁻¹ orally for 21 daysSignificant inhibition of basal and stimulated acid secretion; prevented PPI-induced acid rebound.[15]
YF476 (Netazepide)KrasG12D GEM ModelPancreatic Cancer Chemoprevention250 & 500 ppm in diet for 38 weeksTested for effect on PanIN progression to PDAC.[18]
JNJ-26070109KrasG12D GEM ModelPancreatic Cancer Chemoprevention250 & 500 ppm in diet for 38 weeksTested for effect on PanIN progression to PDAC.[18]
Z-360 (Nastorazepide)Gastrointestinal Cancer ModelsAnti-tumor activityNot specifiedPreclinical efficacy demonstrated.[21]
Compound 6aRat Anti-ulcer ModelAnti-ulcer propertiesNot specifiedBetter anti-ulcer properties than benzotript.[19]

Conclusion

The have progressed significantly over the past decades, leading to a variety of chemically diverse compounds.[7] The process involves a systematic pipeline of in vitro screening assays to determine potency and selectivity, followed by rigorous preclinical evaluation in various in vivo models to establish efficacy and safety. While numerous compounds have been identified, only a few, such as netazepide and nastorazepide, have advanced to clinical trials, primarily for applications in oncology.[7][22] The continued exploration of CCK2R as a therapeutic target, coupled with advances in drug design and experimental methodologies, holds promise for the development of new treatments for cancers and gastrointestinal disorders.

References

The Cholecystokinin 2 Receptor (CCK2R): A Promising Target in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on CCK2R Expression Patterns, Signaling, and Methodologies for Cancer Research

The cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor (GPCR), has emerged as a significant area of interest in cancer research due to its aberrant expression in various malignancies and its role in promoting tumor growth and progression. This technical guide provides a comprehensive overview of CCK2R expression across different cancer cell lines, delves into its intricate signaling pathways, and outlines key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

CCK2R Expression in Cancer Cell Lines: A Comparative Overview

The expression of CCK2R varies considerably among different cancer types and even between cell lines derived from the same tumor type. This differential expression underscores its potential as a selective therapeutic target. High levels of CCK2R expression have been reported in medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and a subset of gastrointestinal and pancreatic cancers.[1][2][3]

Below is a summary of CCK2R expression in various cancer cell lines, compiled from multiple studies. It is important to note that expression levels can be influenced by culture conditions and passage number.

Cancer TypeCell LineCCK2R Expression LevelReferences
Medullary Thyroid CarcinomaTTHigh[4][5]
Small Cell Lung CancerNCI-H146 (SCLC-A)High[6]
NCI-H209 (SCLC-A)High[6][7]
NCI-H524 (SCLC-N)High[6]
Pancreatic CancerAR42J (Rat)High (endogenous)[1][5]
PANC-1Present[8]
BxPC-3Present[8]
MIAPaCa-2Low[8][9]
AsPC-1Present[8]
Gastric CancerAGS (transfected)High[10]
MKN-45Present[8]
Colorectal CancerHCT116Low but detectable[7]
HT-29Present[8]
Epidermoid CarcinomaA431 (transfected)High[11][12]
Murine MacrophageRAW264.7Negative[5]

The CCK2R Signaling Network in Cancer

Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the CCK2R initiates a cascade of intracellular signaling events that contribute to cancer cell proliferation, survival, migration, and angiogenesis.[8][13] The receptor primarily couples to Gαq and Gα12/13 proteins to orchestrate these responses.[8]

A key signaling axis involves the activation of phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC) isoforms.[8] Subsequently, downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, are stimulated, promoting cell growth and survival.[8][13]

Furthermore, CCK2R activation can transactivate the epidermal growth factor receptor (EGFR), leading to prolonged MAPK signaling.[13] The receptor has also been shown to modulate the activity of focal adhesion kinase (FAK) and Src, which are critical for cell migration and invasion.[8]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R EGFR EGFR CCK2R->EGFR transactivation Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 Src Src CCK2R->Src MAPK_pathway MAPK (ERK) EGFR->MAPK_pathway PLCb PLCβ Gq->PLCb G1213->Src PIP2 PIP2 PLCb->PIP2 IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC Ca2->PKC PKC->MAPK_pathway FAK p125fak Src->FAK PI3K PI3K Src->PI3K Migration Cell Migration FAK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Ligand Gastrin / CCK Ligand->CCK2R

Caption: CCK2R Signaling Pathways in Cancer Cells.

Experimental Protocols for CCK2R Expression Analysis

Accurate quantification of CCK2R expression is crucial for both basic research and the development of targeted therapies. The following are detailed methodologies for commonly used techniques.

Quantitative Real-Time PCR (qRT-PCR) for CCK2R mRNA Expression

This method quantifies the amount of CCK2R messenger RNA (mRNA) in a given sample, providing an indication of gene expression.

1. RNA Extraction:

  • Harvest approximately 1x10^6 to 5x10^6 cancer cells.

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA following the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • Resuspend the RNA pellet in RNase-free water.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • The reaction is typically incubated at 37-42°C for 60 minutes, followed by an inactivation step at 70-85°C for 5-10 minutes.

3. qRT-PCR:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for CCK2R, a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and a DNA polymerase.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • Perform the PCR in a real-time PCR machine with a typical cycling protocol: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CCK2R mRNA.

Western Blotting for CCK2R Protein Expression

Western blotting allows for the detection and semi-quantitative analysis of the CCK2R protein.

1. Protein Extraction:

  • Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for CCK2R overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using an imaging system.

  • Use a loading control, such as an antibody against GAPDH or β-actin, to normalize for protein loading.

Immunohistochemistry (IHC) for CCK2R Localization in Tissues

IHC is used to visualize the expression and localization of CCK2R within the context of tumor tissue architecture.

1. Tissue Preparation:

  • Fix fresh tumor tissue in 10% neutral buffered formalin.

  • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Staining Procedure:

  • Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

  • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the slides with a primary antibody against CCK2R overnight at 4°C.

  • After washing, incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

3. Analysis:

  • Examine the slides under a microscope to assess the intensity and localization of CCK2R staining.

  • A scoring system is often used, taking into account both the percentage of positive cells and the staining intensity.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results start Cancer Cell Line or Tumor Tissue rna_ext RNA Extraction start->rna_ext protein_ext Protein Extraction start->protein_ext tissue_prep Tissue Fixation & Sectioning start->tissue_prep cdna_syn cDNA Synthesis rna_ext->cdna_syn sds_page SDS-PAGE & Transfer protein_ext->sds_page ihc_stain Immunohistochemistry tissue_prep->ihc_stain q_pcr qRT-PCR cdna_syn->q_pcr mrna_quant mRNA Quantification q_pcr->mrna_quant western Western Blot sds_page->western protein_quant Protein Quantification western->protein_quant protein_loc Protein Localization ihc_stain->protein_loc

Caption: Workflow for CCK2R Expression Analysis.

Conclusion

The cholecystokinin 2 receptor represents a compelling target for the development of novel cancer diagnostics and therapeutics. Its high expression in specific tumor types, coupled with its role in driving oncogenic signaling, provides a strong rationale for further investigation. The methodologies outlined in this guide offer a robust framework for researchers to accurately characterize CCK2R expression and function, paving the way for the translation of these findings into clinical applications. A thorough understanding of the nuances of CCK2R expression and signaling across different cancer cell lines is paramount to the successful development of targeted strategies that can improve patient outcomes.

References

The Biological Functions of the Cholecystokinin 2 Receptor (CCK2R): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Cholecystokinin (B1591339) 2 Receptor (CCK2R), also known as the Cholecystokinin B Receptor (CCKBR), is a G protein-coupled receptor (GPCR) that plays a pivotal role in both the gastrointestinal (GI) system and the central nervous system (CNS). As the common high-affinity receptor for the peptide hormones gastrin and cholecystokinin (CCK), CCK2R is integral to the regulation of gastric acid secretion, tissue growth, and complex neural processes including anxiety, pain perception, and memory. Furthermore, its overexpression in numerous malignancies, such as medullary thyroid carcinoma and small cell lung cancer, has established it as a critical target for novel diagnostic and therapeutic strategies in oncology. This technical guide provides an in-depth exploration of the molecular pharmacology, signaling cascades, physiological functions, and pathophysiological implications of CCK2R. It includes summaries of quantitative ligand binding data, detailed experimental protocols for studying the receptor, and visualizations of key signaling and experimental pathways to support researchers and drug development professionals in the field.

Molecular Pharmacology and Signaling

Gene, Structure, and Ligand Binding

The human CCK2R is encoded by the CCKBR gene, located on chromosome 11p15.4.[1][2] As a member of the rhodopsin-like GPCR family, it possesses the characteristic structure of seven transmembrane helices connected by intracellular and extracellular loops. CCK2R binds its two endogenous ligands, gastrin and sulfated cholecystokinin (CCK), with similarly high affinity.[3] This distinguishes it from the CCK1 receptor, which shows a 500- to 1,000-fold higher affinity for sulfated CCK than for gastrin.[3] The shared C-terminal pentapeptide amide sequence of gastrin and CCK is crucial for receptor binding and activation.[4]

G-Protein Coupling and Primary Signaling Cascades

Upon agonist binding, CCK2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathway for CCK2R is through coupling to Gαq proteins.[1][2] This initiates a canonical signaling cascade:

  • Gαq Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C-β (PLCβ).[2][5]

  • PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[5][6]

  • PKC Activation: The combination of elevated cytosolic Ca2+ and membrane-bound DAG activates isoforms of Protein Kinase C (PKC).[1][2]

This primary pathway is fundamental to many of the receptor's acute physiological effects, including gastric acid secretion and neuronal excitability.

CCK2R_Primary_Signaling Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Caption: CCK2R primary signaling via the Gq/PLC pathway.
Downstream Signaling Networks

Beyond the primary Gq pathway, CCK2R activation engages a complex network of downstream effectors that are crucial for its long-term effects, such as cell proliferation, migration, and survival. CCK2R can also couple to Gα12/13 proteins.[2][5] Key downstream pathways include:

  • MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), is a central mechanism for CCK2R-mediated cell proliferation.[1][3] This can be initiated through both PKC-dependent and PKC-independent mechanisms, often involving intermediates like Src and transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][2]

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical pro-survival and proliferative cascade activated by CCK2R.[1][2][3] Akt activation can inhibit apoptosis and promote cell cycle progression.

  • Other Kinases: CCK2R signaling also involves other non-receptor tyrosine kinases like Focal Adhesion Kinase (FAK) and Janus Kinase (JAK), which in turn activate the STAT3 pathway, further contributing to cell growth and migration.[1][2][3]

CCK2R_Downstream_Signaling cluster_0 Primary Effectors cluster_1 Intermediate Kinases cluster_2 Signaling Cascades cluster_3 Cellular Outcomes PKC PKC Src Src PKC->Src RAF RAF PKC->RAF Ca2 Ca²⁺ G1213 Gα12/13 Rho Rho GTPase G1213->Rho EGFR EGFR (Transactivation) Src->EGFR PI3K PI3K Src->PI3K EGFR->PI3K EGFR->RAF Akt Akt PI3K->Akt FAK FAK Migration Migration FAK->Migration Rho->FAK Proliferation Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Gene Transcription ERK->Gene

Caption: Key downstream signaling networks activated by CCK2R.

Physiological Functions and Tissue Distribution

CCK2R's widespread distribution dictates its diverse physiological roles.

Gastrointestinal System

In the periphery, CCK2R is most famously associated with the stomach.[4] It is expressed on parietal cells and enterochromaffin-like (ECL) cells, where its activation by gastrin is the primary stimulus for gastric acid secretion.[3] It also exerts trophic effects, promoting the growth and maintenance of the gastric mucosa.[2]

Central Nervous System

CCK2R is predominantly expressed in the brain and spinal cord.[2] Key CNS functions include:

  • Anxiety and Panic: CCK2R is implicated in the modulation of anxiety and panic disorders.[2]

  • Pain Modulation: The receptor has a pro-nociceptive role, facilitating pain transmission.[1] Consequently, CCK2R antagonists have been investigated for their analgesic potential.[1]

  • Memory and Satiety: CCK2R activation is involved in processes of memory formation and appetite control.[1]

Table 1: Tissue Distribution of CCK2R
SystemTissue/Cell TypeKey Function(s)
Central Nervous System Brain (Hypothalamus, Basal Ganglia, Amygdala), Spinal CordAnxiety, Pain Perception, Memory, Satiety[1][2][3]
Gastrointestinal Tract Stomach (Parietal, ECL, D cells), Pancreas (Acinar cells)Gastric Acid Secretion, Mucosal Growth[3][7]
Immune System Monocytes, T LymphocytesImmune modulation[3]

Role in Pathophysiology

Dysregulation of CCK2R expression and signaling is associated with several disease states, most notably cancer.

CCK2R in Oncogenesis

CCK2R is overexpressed in a wide range of human tumors and is often implicated in promoting cancer cell proliferation, survival, and migration.[7] This has made it a prime target for cancer imaging and peptide receptor radionuclide therapy (PRRT).[7]

Table 2: CCK2R Expression in Selected Human Cancers
Cancer TypeReported Expression IncidenceSignificance
Medullary Thyroid Carcinoma (MTC)>90%Primary target for CCK2R-based imaging and therapy[7]
Small Cell Lung Cancer (SCLC)HighPotential therapeutic target[7]
Colorectal CarcinomaVariable (e.g., 33-56%)Associated with proliferation and poor prognosis[7][8]
Pancreatic AdenocarcinomaHighCorrelates with tumor size and stage[7]
Gastric AdenocarcinomaHighDrives proliferation[7]
Gastrointestinal Stromal Tumor (GIST)HighPromotes tumorigenesis[9]
Astrocytomas~65%Potential CNS tumor target[7]

Pharmacological Modulation

The development of selective agonists and antagonists has been crucial for elucidating the function of CCK2R and for therapeutic development.

Table 3: Binding Affinities of Select CCK2R Ligands
CompoundClassSpecies/AssayAffinity (IC50 / Ki)
Gastrin-I (human)Endogenous AgonistHuman CCK2R~0.76 nM (IC50)[10]
Cholecystokinin-8 (sulfated)Endogenous AgonistHuman CCK2RSub-nanomolar
PentagastrinSynthetic AgonistHuman CCK2R~0.76 nM (IC50)[10]
L-365,260AntagonistGuinea Pig Brain2.0 nM (Ki)
YF476 (Netazepide)AntagonistGastrin/CCK2R0.1 nM (IC50)
Z-360AntagonistCCK2RSub-nanomolar[11]
CI-988AntagonistCCK2RNanomolar
DOTA-MGS5Synthetic PeptideRat CCK2R (AR42J cells)3.6-6.0 nM (IC50)[12]
DOTA-CP04Synthetic PeptideHuman CCK2R (A431 cells)~50 pM[13]

Note: Affinity values can vary significantly based on experimental conditions, cell type, and radioligand used.

Key Experimental Methodologies

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. Competition binding assays, which measure the ability of an unlabeled test compound to displace a radiolabeled ligand, are used to determine the inhibitory constant (IC50), from which the Ki can be calculated.

Radioligand_Binding_Workflow Start Start Prep Prepare Cell Membranes (Homogenization & Centrifugation) Start->Prep Incubate Incubate: - Membranes - Radioligand (e.g., ¹²⁵I-Gastrin) - Unlabeled Competitor Prep->Incubate Separate Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Gamma/Scintillation Counting) Separate->Quantify Analyze Data Analysis (Non-linear regression to find IC₅₀/Kᵢ) Quantify->Analyze End End Analyze->End

Caption: General workflow for a CCK2R radioligand binding assay.

Detailed Protocol Outline (Membrane Filtration Assay): [14]

  • Membrane Preparation: Homogenize cells or tissue expressing CCK2R (e.g., A431-CCK2R cells) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the final assay binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 5-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [125I-Tyr12,Leu15]gastrin), and varying concentrations of the unlabeled competitor drug.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-coupled signaling.

Calcium_Imaging_Workflow Start Start Culture Culture CCK2R-expressing cells in 96-well plate Start->Culture Load Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Culture->Load Wash Wash cells to remove excess dye Load->Wash Read Place plate in reader (e.g., FLIPR) Wash->Read Acquire Acquire baseline fluorescence reading Read->Acquire Add Add agonist/antagonist (Automated injection) Acquire->Add Record Record kinetic fluorescence (post-injection) Add->Record Analyze Data Analysis (Calculate EC₅₀/IC₅₀) Record->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Protocol Outline (Fluo-4 based): [6][15]

  • Cell Preparation: Seed CCK2R-expressing cells (e.g., HEK293T or CHO cells transfected with CCK2R) into a black-walled, clear-bottom 96-well plate and culture overnight to form a monolayer.

  • Dye Loading: Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in an appropriate assay buffer (e.g., HBSS with HEPES).

  • Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate for approximately 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye. Add a final volume of buffer and allow the cells to rest for 15-30 minutes for complete de-esterification of the dye.

  • Assay Execution: Place the plate into a fluorescence microplate reader (e.g., a FLIPR).

  • Measurement: Record a baseline fluorescence reading. Use the instrument's automated liquid handler to inject the test compounds (agonists or antagonists) into the wells. Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. For agonists, plot the peak response against log concentration to determine the EC50. For antagonists, pre-incubate with the antagonist before adding a fixed concentration of agonist, and plot the inhibition to determine the IC50.

In Vivo Tumor Xenograft Models

To study the role of CCK2R in cancer and evaluate targeted therapies in vivo, mouse xenograft models are commonly used. This typically involves implanting human cancer cells that express CCK2R into immunodeficient mice.

Detailed Protocol Outline (A431-CCK2R Xenograft): [16][17][18]

  • Cell Culture: Culture human A431-CCK2R cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

  • Cell Preparation: When cells are near confluency, harvest them using trypsin. Wash the cells and resuspend them in a sterile, serum-free medium or PBS at a specific concentration (e.g., 3-5 x 10^6 cells per 100 µL). For improved tumor take, cells can be resuspended in a mixture containing an extracellular matrix like Cultrex BME.

  • Animal Model: Use immunodeficient mice (e.g., Balb/c nude or NSG mice). Anesthetize the mouse prior to injection.

  • Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse using a pre-cooled syringe.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2) once tumors become palpable.

  • Experimental Use: Once tumors reach a desired size (e.g., 100-200 mm³), the mice can be used for biodistribution studies with radiolabeled CCK2R ligands, imaging studies (PET/SPECT), or efficacy studies of CCK2R-targeted therapies.[13][16]

References

Rationale for Targeting the Cholecystokinin 2 Receptor (CCK2R) in Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a dismal prognosis. The Cholecystokinin 2 Receptor (CCK2R), a G-protein coupled receptor, has emerged as a promising therapeutic target in SCLC. This is predicated on its frequent overexpression in SCLC tumors compared to normal lung tissue and its role in driving tumor proliferation and survival through its ligand, gastrin. The gastrin/CCK2R axis activates critical downstream signaling pathways, including PLC/PKC, MAPK/ERK, and PI3K/Akt, which are central to cancer cell growth and proliferation. Preclinical studies have demonstrated the potential of targeting CCK2R with antagonists and peptide receptor radionuclide therapy (PRRT), showing inhibition of tumor growth and induction of apoptosis. Early clinical data further supports the investigation of CCK2R-targeted agents as a novel therapeutic strategy for SCLC. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical landscape for targeting CCK2R in SCLC.

CCK2R and its Ligand Gastrin in SCLC

The rationale for targeting CCK2R in SCLC is built upon the aberrant expression of the receptor and the autocrine/paracrine signaling loop involving its ligand, gastrin.

CCK2R Expression in SCLC

CCK2R is a G-protein coupled receptor that is physiologically expressed in the brain and gastrointestinal tract. Its expression is significantly elevated in several cancers, including SCLC. Studies have shown that a notable percentage of SCLC tumors overexpress CCK2R. One study found moderate to high CCK2R expression in 16 out of 42 (38.1%) SCLC patient specimens evaluated by immunohistochemistry. This overexpression is a key factor that makes CCK2R an attractive target for therapeutic intervention. Furthermore, a splice variant of the CCK2R, CCK2Ri4sv, has been identified in SCLC with an incidence of 67%, while it is absent in normal tissues. This tumor-specific isoform presents a highly selective target.

Tissue TypeCCK2R Expression LevelMethodReference
Small Cell Lung Cancer (SCLC)Moderate to High in 38.1% of casesImmunohistochemistry
Small Cell Lung Cancer (SCLC)67% incidence of CCK2Ri4sv splice variantRT-PCR
Normal Lung TissueLow to undetectableImmunohistochemistry, RT-PCR
The Role of Gastrin as a Growth Factor

Gastrin, a peptide hormone that regulates gastric acid secretion, is the primary ligand for CCK2R. SCLC cells have been shown to produce and secrete gastrin, creating an autocrine loop that promotes their own growth. Gastrin stimulation of SCLC cells leads to a rapid increase in intracellular calcium and promotes clonal growth in vitro. Less processed forms of gastrin, such as glycine-extended gastrin, have also been implicated in promoting the growth of lung cancer. This autocrine signaling pathway is a key driver of SCLC proliferation and presents a clear target for therapeutic intervention.

CCK2R Signaling Pathways in SCLC

Upon binding of gastrin, CCK2R activates several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. Understanding these pathways is essential for the development of effective targeted therapies.

dot

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R binds Gq Gq CCK2R->Gq activates PI3K PI3K CCK2R->PI3K activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors activates Akt Akt PI3K->Akt activates CellProliferation Cell Proliferation, Survival, Angiogenesis Akt->CellProliferation promotes TranscriptionFactors->CellProliferation regulates gene expression for

Caption: CCK2R Signaling Pathway in SCLC.

The primary signaling cascade initiated by CCK2R activation involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and both Ca2+ and DAG activate Protein Kinase C (PKC).

Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascade, including RAF, MEK, and ERK, is activated, leading to the regulation of transcription factors that control cell proliferation and survival. Additionally, CCK2R activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, another critical regulator of cell survival and apoptosis.

Preclinical Evidence for Targeting CCK2R in SCLC

A growing body of preclinical research supports the therapeutic potential of targeting CCK2R in SCLC.

In Vitro Studies
  • Inhibition of Cell Proliferation: CCK2R antagonists have been shown to inhibit the growth of SCLC cell lines in vitro. For example, the CCK2R antagonist Z-360 demonstrated the ability to reduce Akt phosphorylation in cancer cell lines.

  • Induction of Apoptosis: Targeting CCK2R can induce programmed cell death in SCLC cells.

  • Calcium Mobilization Assays: Gastrin stimulation of SCLC cells that express CCK2R leads to a rapid and transient increase in intracellular calcium, a key second messenger in signaling pathways that drive cell growth.

In Vivo Studies
  • Xenograft Models: In mouse xenograft models of SCLC, treatment with CCK2R antagonists has been shown to significantly inhibit tumor growth. For instance, the CCK2R antagonist Z-360, in combination with gemcitabine, decreased final tumor weight in an orthotopic pancreatic cancer model. While this was not in an SCLC model, it demonstrates the anti-tumor potential of Z-360.

  • Peptide Receptor Radionuclide Therapy (PRRT): A particularly promising approach is the use of radiolabeled minigastrin analogues that bind to CCK2R, delivering a cytotoxic payload directly to the tumor cells. Preclinical studies with agents like [177Lu]Lu-DOTA-MGS5 have shown receptor-mediated cellular internalization and dose-dependent decreases in the survival of CCK2R-expressing cells.

Preclinical ModelTherapeutic AgentKey FindingsReference
SCLC Cell Lines (in vitro)GastrinStimulates Ca2+ mobilization and clonal growth
Cancer Cell Lines (in vitro)Z-360 (CCK2R Antagonist)Inhibits gastrin-stimulated signaling and reduces Akt phosphorylation
A431-CCK2R Cells (in vitro)[177Lu]Lu-DOTA-MGS5 (PRRT)Dose-dependent decrease in clonogenic survival
Gastric Ascites Xenograft (in vivo)Z-360 (CCK2R Antagonist)Increased survival
A431-CCK2R Xenograft (in vivo)[177Lu]Lu-DOTA-MGS5 (PRRT)Favorable biodistribution and tumor uptake

Clinical Landscape of CCK2R-Targeted Therapies in SCLC

The promising preclinical data has led to the initiation of clinical trials investigating CCK2R-targeted therapies in SCLC and other neuroendocrine tumors.

CCK2R Antagonists

Small molecule antagonists of CCK2R, such as netazepide (YF476) and nastorazepide (B1676968) (Z-360), have been evaluated in clinical trials for various cancers. While much of the clinical development has focused on gastric neuroendocrine tumors, the scientific rationale extends to SCLC. Netazepide has been shown to be a potent and highly selective CCK2R antagonist with good oral bioavailability.

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT represents a targeted approach to deliver radiation to CCK2R-expressing tumors. Early clinical experience with [177Lu]Lu-DOTA-MGS5 in a patient with extensive-stage SCLC showed feasibility and no signs of toxicity after four cycles of treatment. This provides the first proof-of-concept for CCK2R-directed PRRT in SCLC.

Compound/TherapyMechanism of ActionPhase of Development (SCLC)Key Findings/StatusReference
Netazepide (YF476)CCK2R AntagonistPhase II (for gastric NETs)Well-tolerated, normalizes tumor biomarkers and causes regression of gastric NETs.
Nastorazepide (Z-360)CCK2R AntagonistPhase II (for pancreatic cancer)Evaluated in combination with gemcitabine.
[177Lu]Lu-DOTA-MGS5PRRTEarly Clinical ExperienceFeasible and well-tolerated in a single SCLC patient.
[68Ga]Ga-DOTA-MGS5PET/CT Imaging AgentEarly Clinical ExperienceUsed to confirm CCK2R-positive uptake for patient selection.

Experimental Protocols

Immunohistochemistry (IHC) for CCK2R in FFPE SCLC Tissue

dot

IHC_Workflow Tissue_Preparation 1. Tissue Preparation (FFPE Block Sectioning) Deparaffinization 2. Deparaffinization & Rehydration Tissue_Preparation->Deparaffinization Antigen_Retrieval 3. Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking 4. Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Antibody 5. Primary Antibody Incubation (anti-CCK2R) Blocking->Primary_Antibody Secondary_Antibody 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 7. Detection (DAB Chromogen) Secondary_Antibody->Detection Counterstaining 8. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 9. Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy 10. Microscopy & Scoring Dehydration_Mounting->Microscopy

Caption: Immunohistochemistry Workflow for CCK2R Detection.

  • Tissue Preparation: Cut 4-5 µm sections from formalin-fixed paraffin-embedded (FFPE) SCLC tissue blocks and mount on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Incubate sections with a validated primary antibody against CCK2R at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection: Visualize the antibody binding using a 3,3'-diaminobenzidine (B165653) (DAB) chromogen substrate kit.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.

  • Microscopy and Scoring: Examine the slides under a light microscope and score the staining intensity and percentage of positive tumor cells.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of gastrin, a CCK2R antagonist, or a combination of both. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for the antagonist.

SCLC Xenograft Mouse Model
  • Cell Preparation: Harvest SCLC cells and resuspend them in a mixture of serum-free media and Matrigel.

  • Animal Inoculation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CCK2R antagonist or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule.

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC).

Rationale and Future Directions

dot

Rationale_Flowchart SCLC_High_Mortality SCLC: Aggressive Cancer, High Mortality CCK2R_Overexpression CCK2R Overexpression in SCLC SCLC_High_Mortality->CCK2R_Overexpression Gastrin_Autocrine_Loop Gastrin Autocrine/Paracrine Signaling Loop CCK2R_Overexpression->Gastrin_Autocrine_Loop Pro_Survival_Signaling Activation of Pro-Survival Signaling Pathways (MAPK, PI3K/Akt) Gastrin_Autocrine_Loop->Pro_Survival_Signaling Tumor_Growth Tumor Growth, Proliferation, & Survival Pro_Survival_Signaling->Tumor_Growth Targeting_CCK2R Therapeutic Targeting of CCK2R Tumor_Growth->Targeting_CCK2R Antagonists Small Molecule Antagonists Targeting_CCK2R->Antagonists PRRT Peptide Receptor Radionuclide Therapy (PRRT) Targeting_CCK2R->PRRT Inhibition_of_Signaling Inhibition of Downstream Signaling Antagonists->Inhibition_of_Signaling Tumor_Regression Inhibition of Tumor Growth & Induction of Apoptosis PRRT->Tumor_Regression Inhibition_of_Signaling->Tumor_Regression Improved_Outcomes Potential for Improved Patient Outcomes in SCLC Tumor_Regression->Improved_Outcomes

Caption: Logical Rationale for Targeting CCK2R in SCLC.

The targeting of CCK2R in SCLC is a scientifically sound strategy based on the receptor's overexpression in tumor tissue and its integral role in driving cancer cell proliferation through the gastrin signaling axis. The preclinical data are encouraging, and early clinical findings are promising.

Future research should focus on:

  • Patient Selection: Developing robust biomarkers, such as standardized IHC protocols or molecular imaging with agents like [68Ga]Ga-DOTA-MGS5, to identify SCLC patients most likely to benefit from CCK2R-targeted therapies.

  • Combination Therapies: Investigating the synergistic effects of CCK2R inhibitors with standard-of-care chemotherapy or immunotherapy in SCLC.

  • Novel Therapeutics: Continuing the development of more potent and selective CCK2R antagonists and optimizing PRRT agents to improve efficacy and minimize off-target toxicity.

  • Understanding Resistance: Elucidating potential mechanisms of resistance to CCK2R-targeted therapies to inform the development of next-generation treatments.

A Technical Guide to Preclinical Evidence for CCK2R Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the preclinical evidence supporting the development of Cholecystokinin-2 Receptor (CCK2R) targeted therapies. The CCK2R, a G-protein coupled receptor, is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors, while exhibiting limited expression in healthy tissues, making it an attractive target for therapeutic intervention.[1][2][3] This document summarizes quantitative data from key preclinical studies, outlines detailed experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the current landscape and future directions in CCK2R-targeted drug development.

Therapeutic Modalities and Preclinical Efficacy

The majority of preclinical research on CCK2R targeted therapy has focused on peptide receptor radionuclide therapy (PRRT), utilizing radiolabeled analogs of minigastrin (MG), a natural ligand of CCK2R.[2][4][5] Efforts have also been made to explore the potential of small molecule inhibitors. Preclinical data on antibody-drug conjugates (ADCs) targeting CCK2R is currently limited in the public domain.

Peptide Receptor Radionuclide Therapy (PRRT)

Numerous radiolabeled MG analogs have been developed and evaluated in preclinical models, demonstrating the potential of this approach for both diagnosis (theranostics) and therapy.[2][4][6] Key objectives in the development of these radiopharmaceuticals include enhancing metabolic stability, optimizing tumor uptake and retention, and reducing off-target accumulation, particularly in the kidneys.[1][2]

Table 1: Preclinical Performance of Key Radiolabeled Minigastrin Analogs

RadioligandAnimal ModelTumor ModelTumor Uptake (%ID/g)Tumor-to-Kidney RatioKey FindingsReference
[177Lu]Lu-DOTA-MGS5BALB/c nude miceA431-CCK2R xenografts>20% at 4h4-6Improved in vivo stability and high tumor uptake.[3][7]
[177Lu]Lu-PP-F11N-A431-CCK2R xenografts~7%-Co-injection with RAD001 (Everolimus) increased tumor uptake to 11% IA/g.
[111In]In-DOTA-[(N-Me)1Nal8]MGS5BALB/c nude miceA431-CCK2R xenografts48.1 ± 9.2%7.55 ± 0.48Improved stability and significantly higher tumor uptake compared to the original MGS5.[3]
[68Ga]Ga-DOTA-MGS8BALB/c nude miceA431-CCK2R xenografts~27% at 1h-High tumor activity and enhanced tumor-to-background ratio.[3]
[177Lu]Lu-DOTA-CCK-66AR42J tumor-bearing miceAR42J xenografts19.4 ± 3.5% at 1h-Superior in vivo stability and low off-target accumulation.
[111In]In-CP04SCID miceA431-CCK2R xenograftsUp to 3-fold higher than 111In- and 68Ga-labeled compounds-Higher background levels due to in vivo instability of the 64Cu-chelator complex.[2]
[111In]In-IP-001 (Z-360 based)BALB/c nude miceA549 xenograftsLow-High background activity, specificity not confirmed.[2]
[68Ga]Ga-DOTA-GA12/GA13----Enhanced tumor retention and 4-fold reduction in renal uptake compared to non-alanine counterparts.[6]

Note: %ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation where available.

Small Molecule Inhibitors

Preclinical evaluation of small molecule CCK2R antagonists has been conducted, primarily focusing on their potential to inhibit tumor growth.

Table 2: Preclinical Evaluation of Small Molecule CCK2R Antagonists

CompoundAnimal ModelTumor ModelKey FindingsReference
Z-360-Gastrointestinal cancer modelsPreclinical evaluation showed potential in gastrointestinal cancer models.[8]
YF476 (Netazepide)KrasG12D micePancreatic ductal adenocarcinoma (PDAC)Tested for its effect on the progression of pancreatic intraepithelial neoplasia to PDAC.[8]
JNJ-26070109KrasG12D micePancreatic ductal adenocarcinoma (PDAC)Systematically tested for its effect on PanIN progression to PDAC.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of CCK2R targeted therapies.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a therapeutic agent to the CCK2R.

Protocol:

  • Membrane Preparation:

    • Homogenize CCK2R-expressing cells (e.g., A431-CCK2R) or tumor tissue in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Incubate a fixed concentration of a radiolabeled ligand (e.g., 125I-[Leu15]-gastrin-I) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Incubate at a specified temperature and duration to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis start CCK2R-expressing cells/tissue homogenize Homogenize in lysis buffer start->homogenize centrifuge1 Centrifuge to pellet membranes homogenize->centrifuge1 wash Wash and resuspend pellet centrifuge1->wash protein_assay Determine protein concentration wash->protein_assay incubate Incubate membranes, radioligand, and test compound protein_assay->incubate filter Rapid filtration incubate->filter wash_filter Wash filters filter->wash_filter count Measure radioactivity wash_filter->count calculate Calculate % specific binding count->calculate determine_ic50 Determine IC50 calculate->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Workflow for a Radioligand Binding Assay.
In Vitro Cytotoxicity Assay

This assay evaluates the ability of a therapeutic agent to kill cancer cells expressing CCK2R.

Protocol:

  • Cell Culture:

    • Culture CCK2R-expressing cancer cells (e.g., A431-CCK2R) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the therapeutic agent (e.g., radiolabeled peptide, small molecule inhibitor).

    • Include untreated control and vehicle control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as:

      • MTT/XTT assay: Measures the metabolic activity of viable cells.

      • Trypan blue exclusion assay: Stains non-viable cells with a damaged membrane.

      • LDH release assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Data Analysis:

    • Calculate the percentage of cell viability or cytotoxicity for each treatment concentration relative to the control.

    • Determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth or viability).

G start Culture CCK2R-expressing cells seed Seed cells in multi-well plates start->seed treat Treat with therapeutic agent (various concentrations) seed->treat incubate Incubate for a defined period treat->incubate assess Assess cell viability (e.g., MTT, Trypan Blue, LDH) incubate->assess analyze Calculate % viability/cytotoxicity and determine IC50 assess->analyze

Workflow for an In Vitro Cytotoxicity Assay.
In Vivo Xenograft Studies

These studies evaluate the therapeutic efficacy and biodistribution of CCK2R targeted agents in a living organism.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject CCK2R-expressing cancer cells (e.g., A431-CCK2R) into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment Administration:

    • Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, therapeutic agent at different doses).

    • Administer the treatment intravenously or via another appropriate route.

  • Biodistribution Study:

    • At various time points post-injection, euthanize the animals.

    • Dissect and weigh major organs and the tumor.

    • Measure the radioactivity in each tissue using a gamma counter.

    • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Therapeutic Efficacy Study:

    • Monitor tumor growth over time by measuring tumor volume with calipers.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, target expression).

  • Data Analysis:

    • Compare the tumor growth rates between the different treatment groups.

    • Analyze the biodistribution data to determine tumor targeting and off-target accumulation.

G cluster_setup Study Setup cluster_biodistribution Biodistribution Study cluster_efficacy Therapeutic Efficacy Study animal_model Immunocompromised mice implant Implant CCK2R-expressing tumor cells animal_model->implant tumor_growth Allow tumors to grow implant->tumor_growth randomize Randomize into treatment groups tumor_growth->randomize inject_radio Inject radiolabeled agent randomize->inject_radio inject_therapy Administer therapeutic agent randomize->inject_therapy euthanize_bio Euthanize at time points inject_radio->euthanize_bio dissect_bio Dissect organs and tumor euthanize_bio->dissect_bio measure_radio Measure radioactivity dissect_bio->measure_radio calculate_idg Calculate %ID/g measure_radio->calculate_idg monitor_tumor Monitor tumor volume inject_therapy->monitor_tumor monitor_health Monitor animal health inject_therapy->monitor_health euthanize_eff Euthanize at study end monitor_tumor->euthanize_eff analyze_tumor Analyze excised tumors euthanize_eff->analyze_tumor

Workflow for In Vivo Xenograft Studies.

CCK2R Signaling Pathways

Activation of CCK2R by its ligands, such as gastrin, triggers a cascade of intracellular signaling events that can promote cell proliferation, survival, and migration. Understanding these pathways is crucial for the rational design of targeted therapies.

Upon ligand binding, CCK2R, a Gq-protein coupled receptor, activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the JAK/STAT pathway, all of which are implicated in tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Gastrin / Minigastrin Analog CCK2R CCK2R Ligand->CCK2R binds Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K JAK_STAT JAK/STAT Pathway PKC->JAK_STAT Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration JAK_STAT->Migration

Simplified CCK2R Signaling Pathway.

Conclusion and Future Directions

The preclinical evidence strongly supports the continued development of CCK2R targeted therapies, particularly radiolabeled minigastrin analogs for PRRT. The high tumor uptake and favorable biodistribution profiles of several next-generation compounds are promising. Future preclinical studies should focus on:

  • Head-to-head comparisons of the most promising radioligands in standardized preclinical models to identify the best candidates for clinical translation.

  • Exploring combination therapies, such as the co-administration of mTOR inhibitors with CCK2R-targeted PRRT, to enhance therapeutic efficacy.

  • Investigating mechanisms of resistance to CCK2R targeted therapies to develop strategies to overcome them.

  • Expanding research into other modalities, including small molecule inhibitors and antibody-drug conjugates, to broaden the therapeutic arsenal (B13267) against CCK2R-expressing cancers. While preclinical data on CCK2R-targeted ADCs is currently scarce, this remains a promising area for future investigation.

This technical guide provides a solid foundation for researchers and drug developers working on CCK2R targeted therapies. By leveraging the existing preclinical data and addressing the key areas for future research, the field can move closer to providing effective new treatments for patients with CCK2R-positive malignancies.

References

The Cholecystokinin B Receptor (CCK2R): A Nexus of Oncogenic Signaling in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cholecystokinin (B1591339) B receptor (CCK2R), also known as the gastrin receptor, has emerged as a critical player in the initiation and progression of several malignancies, particularly those of the gastrointestinal tract.[1][2] Its aberrant expression and activation by its ligands, gastrin and cholecystokinin (CCK), trigger a cascade of intracellular signaling events that promote tumor growth, proliferation, migration, and angiogenesis.[1][3] This technical guide provides a comprehensive review of the core CCK2R signaling pathways implicated in cancer, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its role as a therapeutic target.

Core CCK2R Signaling Pathways in Cancer

Upon ligand binding, CCK2R, a G-protein coupled receptor (GPCR), undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily Gαq and Gα12/13.[4][5] This initiates a complex and interconnected network of downstream signaling cascades that are frequently dysregulated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Activation of CCK2R leads to the stimulation of this pathway through both Protein Kinase C (PKC)-dependent and independent mechanisms.[1][5] This results in the sequential phosphorylation and activation of Raf, MEK, and ERK.[6] Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[6]

PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and metabolism.[7] CCK2R activation stimulates PI3K, which in turn phosphorylates and activates AKT.[1][8] Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival and proliferation.[7] The PI3K/AKT/mTOR pathway is a frequently dysregulated axis in human cancers.[9]

JAK2/STAT3 Pathway

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cytokine signaling and plays a significant role in tumor cell survival and proliferation.[1] CCK2R activation can lead to the phosphorylation and activation of JAK2, which subsequently phosphorylates and activates STAT3.[10] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.

Src and FAK Signaling

Src, a non-receptor tyrosine kinase, and Focal Adhesion Kinase (FAK) are key regulators of cell adhesion, migration, and invasion.[1] CCK2R activation can lead to the phosphorylation and activation of both Src and FAK.[1][11] This, in turn, promotes the remodeling of the actin cytoskeleton and the formation of focal adhesions, processes that are essential for cell motility and metastasis.[11]

β-Catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[12] Gastrin, acting through CCK2R, has been shown to induce the activation of β-catenin.[13][14] Upon activation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as Cyclin D1.[4][15]

RhoA Signaling

RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and is involved in cell shape, polarity, and migration.[16] CCK2R signaling can lead to the activation of RhoA, which in turn activates its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK).[17] The RhoA/ROCK pathway plays a crucial role in the cytoskeletal rearrangements required for cancer cell invasion and metastasis.[17]

Quantitative Data on CCK2R in Cancer

The following tables summarize key quantitative data from studies on CCK2R expression and signaling in cancer.

Table 1: CCK2R Expression in Colorectal Cancer (CRC) Clinical Samples [10]

MethodPositive ExpressionWeakly Positive Expression
qRT-PCR27.1% (19/70)21.4% (15/70)
Western Blot24.2% (17/70)25.7% (18/70)

Table 2: In Vitro Cytokine Release from Gastrin-Stimulated CCK2R R396C Mutant Cells [1]

AnalyteWild-Type (pg/mL)R396C Mutant (pg/mL)Fold Increase
IL-84282,3105.4
MCP-18983,0803.4

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK2R signaling are provided below.

Western Blot Analysis for MAPK/ERK Pathway Activation

This protocol describes the detection of total and phosphorylated ERK1/2 in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[18][19]

Quantitative Real-Time PCR (qRT-PCR) for CCK2R mRNA Expression

This protocol outlines the quantification of CCK2R mRNA levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for CCK2R, and a suitable SYBR Green or TaqMan master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Perform the qRT-PCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CCK2R and the housekeeping gene.

    • Calculate the relative expression of CCK2R using the ΔΔCt method.

Calcium Mobilization Assay

This protocol measures intracellular calcium flux upon GPCR activation.[2][11]

  • Cell Seeding and Dye Loading:

    • Seed cells expressing CCK2R in a 96-well black, clear-bottom plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[11]

  • Ligand Preparation:

    • Prepare a serial dilution of the CCK2R agonist (e.g., gastrin) in assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the agonist to the wells and immediately measure the change in fluorescence over time.[11]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Cell Migration (Scratch) Assay

This protocol assesses the effect of CCK2R signaling on cell migration.[1][20]

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.

  • Creating the Scratch:

    • Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.[1][20]

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing the treatment (e.g., gastrin or a CCK2R antagonist).

    • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.[20]

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to quantify cell migration.[20]

PET-CT Imaging of Tumor Xenografts in Mice

This protocol describes the in vivo imaging of tumors.[15][21]

  • Animal Model and Tumor Implantation:

    • Establish tumor xenografts by subcutaneously injecting cancer cells expressing CCK2R into immunocompromised mice.

  • Radiotracer Injection:

    • Anesthetize the mice.

    • Inject a suitable PET radiotracer (e.g., a radiolabeled CCK2R ligand or ¹⁸F-FDG) intravenously.[21][22]

  • PET-CT Imaging:

    • After an appropriate uptake period, place the anesthetized mouse in a small animal PET-CT scanner.[22]

    • Acquire PET and CT images.

  • Image Analysis:

    • Reconstruct and co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake (e.g., as a percentage of injected dose per gram of tissue, %ID/g).[21]

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the core CCK2R signaling pathways and a typical experimental workflow.

CCK2R_Signaling_Pathways Gastrin Gastrin/CCK CCK2R CCK2R Gastrin->CCK2R Gq Gαq CCK2R->Gq PI3K PI3K CCK2R->PI3K JAK2 JAK2 CCK2R->JAK2 Src Src CCK2R->Src Beta_Catenin β-catenin CCK2R->Beta_Catenin RhoA RhoA CCK2R->RhoA PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK_Pathway Raf → MEK → ERK PKC->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK2->STAT3 STAT3->Survival FAK FAK Src->FAK Migration Migration/ Invasion FAK->Migration Beta_Catenin->Proliferation ROCK ROCK RhoA->ROCK ROCK->Migration Angiogenesis Angiogenesis

Caption: Core CCK2R signaling pathways in cancer.

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

potential of CCK2R for targeted radionuclide therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential of Cholecystokinin (B1591339) 2 Receptor (CCK2R) for Targeted Radionuclide Therapy

Introduction

The Cholecystokinin 2 Receptor (CCK2R), a G-protein-coupled receptor, has emerged as a highly promising target for the diagnosis and treatment of various cancers using a theranostic approach in nuclear medicine.[1][2] Its natural ligands are the peptide hormones gastrin and cholecystokinin (CCK).[3] The potential of CCK2R lies in its high incidence and density of expression on the surface of several tumor types, while having limited expression in most healthy organs, providing a favorable target for delivering cytotoxic radiation directly to cancer cells.[4][5]

CCK2R is notably overexpressed in medullary thyroid carcinoma (MTC), with an incidence of over 90%, as well as in small cell lung cancer (SCLC), gastrointestinal stromal tumors, astrocytomas, and stromal ovarian cancers.[1][6] This overexpression offers a unique opportunity for targeted radionuclide therapy, a strategy that uses a targeting molecule (like a peptide) combined with a therapeutic radioisotope to selectively destroy tumor cells while minimizing damage to surrounding healthy tissue.[7] The development of radiolabeled gastrin and minigastrin analogs has been the focus of extensive research for over two decades, leading to progressively improved compounds for clinical use.[1][8]

This guide provides a comprehensive overview of the core aspects of CCK2R-targeted radionuclide therapy, including its underlying signaling pathways, quantitative data from preclinical and clinical studies, detailed experimental protocols, and the logical framework for its application.

CCK2R Signaling Pathway

Upon binding of its ligands, such as gastrin, the CCK2R undergoes a conformational change that activates intracellular signaling cascades. CCK2R primarily couples to Gq and Gα12/13 proteins.[9][10] Activation of Gq stimulates phospholipase Cβ (PLCβ), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC) isoforms, respectively.[9] These events subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial regulators of cell proliferation, differentiation, and survival.[3][9] The receptor can also signal through the PI3K/AKT/mTOR pathway and transactivate the epidermal growth factor receptor (EGFR), further promoting cell growth and inhibiting apoptosis.[9][11]

CCK2R_Signaling_Pathway Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 EGFR EGFR (transactivation) CCK2R->EGFR PI3K PI3K / AKT / mTOR CCK2R->PI3K PLC PLCβ Gq->PLC activates G1213->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates Ca->PKC activates MAPK RAF / MEK / ERK (MAPK Pathway) PKC->MAPK Proliferation Cell Proliferation, Survival, Growth PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Proliferation Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Preclinical Evaluation cluster_2 Clinical Translation Ligand Peptide Ligand Synthesis (e.g., DOTA-MGS5) Radiolabeling Radiolabeling with ¹⁷⁷Lu or ⁶⁸Ga Ligand->Radiolabeling QC Quality Control (Radio-HPLC) Radiolabeling->QC Stability In Vitro Stability Assay (Plasma/Serum) QC->Stability Binding Receptor Binding Assay (IC50 Determination) QC->Binding Internalization Cell Internalization Assay (A431-CCK2R cells) Binding->Internalization AnimalModel Xenograft Tumor Model (Nude Mice) Internalization->AnimalModel Biodistribution Biodistribution Study (%IA/g in organs/tumor) AnimalModel->Biodistribution Imaging SPECT/CT or PET/CT Imaging Biodistribution->Imaging Dosimetry Dosimetry Calculation Biodistribution->Dosimetry Therapy Radionuclide Therapy Study (Tumor Growth Inhibition) Imaging->Therapy ClinicalTrial Phase 0/I/II Clinical Trials Therapy->ClinicalTrial Theranostic_Concept cluster_0 Diagnosis & Patient Selection cluster_1 Therapy Diagnostic Diagnostic Radionuclide (e.g., ⁶⁸Ga) PET PET/CT Imaging Diagnostic->PET Visualize Visualize CCK2R-positive tumors Confirm drug delivery Calculate dosimetry PET->Visualize PRRT Targeted Radionuclide Therapy (PRRT) Visualize->PRRT Inform Treatment Decision Therapeutic Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ²²⁵Ac) Therapeutic->PRRT Destroy Deliver cytotoxic radiation dose Selectively destroy tumor cells PRRT->Destroy TargetingVector CCK2R Targeting Vector (e.g., DOTA-MGS5) TargetingVector->Diagnostic Label with TargetingVector->Therapeutic Label with

References

Exploring Diverse Payloads for Cholecystokinin-2 Receptor (CCK2R) Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is an increasingly important target in oncology due to its overexpression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors, while exhibiting limited expression in healthy tissues. This differential expression profile makes CCK2R an attractive candidate for targeted drug delivery, enabling the selective accumulation of potent payloads in tumor tissues and minimizing off-target toxicity.

This technical guide provides a comprehensive overview of the different payloads being explored for CCK2R conjugates, with a focus on radiopharmaceuticals and cytotoxic agents. It includes a summary of key quantitative data, detailed experimental protocols for the evaluation of these conjugates, and visualizations of the underlying biological pathways and experimental workflows.

Payload Classes for CCK2R Conjugates

The development of CCK2R-targeted therapies has primarily focused on two main classes of payloads: radionuclides for peptide receptor radionuclide therapy (PRRT) and potent cytotoxic agents for targeted chemotherapy.

Radiopharmaceuticals

Radiolabeled peptides targeting CCK2R are the most extensively studied class of conjugates. These agents typically consist of a CCK2R-binding peptide (often a derivative of minigastrin or cholecystokinin), a chelator (such as DOTA or DTPA), and a radionuclide. The choice of radionuclide determines the application of the conjugate, with different isotopes being suitable for diagnostic imaging versus therapeutic intervention.

  • Diagnostic Radionuclides: These isotopes are used for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize CCK2R-positive tumors. Commonly used diagnostic radionuclides include:

    • Gallium-68 (⁶⁸Ga): A positron emitter used for PET imaging.

    • Indium-111 (¹¹¹In): A gamma emitter used for SPECT imaging.

    • Technetium-99m (⁹⁹mTc): A gamma emitter used for SPECT imaging.

  • Therapeutic Radionuclides: These isotopes emit cytotoxic radiation (alpha or beta particles) to selectively destroy cancer cells. Therapeutic radionuclides being investigated for CCK2R-targeted therapy include:

    • Lutetium-177 (¹⁷⁷Lu): A beta emitter that is widely used in PRRT.

    • Yttrium-90 (⁹⁰Y): A more energetic beta emitter.

    • Actinium-225 (²²⁵Ac): An alpha emitter with high linear energy transfer, leading to potent cell killing.

The efficacy of these radiopharmaceuticals is highly dependent on the stability of the peptide, the affinity of the ligand for CCK2R, and the efficiency of internalization into tumor cells.

Cytotoxic Agents

Another promising approach involves the conjugation of highly potent cytotoxic drugs to CCK2R-targeting ligands. This strategy aims to deliver the cytotoxic payload directly to the tumor cells, thereby increasing the therapeutic index and reducing systemic toxicity. Payloads explored for CCK2R-targeted drug conjugates include:

  • Tubulysins: A class of potent microtubule-depolymerizing agents.

  • Vinblastine (B1199706) Derivatives: Such as desacetyl vinblastine hydrazide, which also disrupt microtubule formation.

The success of these conjugates relies on the specific delivery of the cytotoxic agent to the tumor and its efficient release within the cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for various CCK2R conjugates from preclinical studies.

Table 1: In Vitro Binding Affinities of CCK2R Conjugates

ConjugateCell LineIC₅₀ (nM)Reference
¹¹¹In-APH070AR42J5.59 ± 1.46
¹¹¹In-MGD5AR42J1.04 ± 0.16
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂A431-CCK2R0.69 ± 0.09
PentagastrinA431-CCK2R0.76 ± 0.11
CRL-L1-TubBHHEK-CCK2R269

Table 2: In Vivo Tumor Uptake of Radiolabeled CCK2R Conjugates

ConjugateAnimal ModelTumor Uptake (%ID/g at 1h p.i.)Reference
⁶⁸Ga-DOTA-CCK-66AR42J Xenograft19.4 ± 3.5
⁶⁸Ga-DOTA-CP04A431-CCK2R Xenograft~5
⁶⁸Ga-DOTA-[Sar⁹, NMe-Nle¹¹, NMe-Nal¹³]CP04A431-CCK2R Xenograft31.1 ± 5.3
¹¹¹In-DOTA-[(N-Me)¹Nal⁸]MGS5A431-CCK2R Xenograft48.1 ± 9.2
⁶⁸Ga-DOTA-CCK₂R-dimerAR42J Xenograft23.93 ± 2.12
⁹⁹mTc-HYNIC-cyclo-MG1AR42J Xenograft>3

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of CCK2R conjugates.

Peptide Synthesis and Radiolabeling

Peptide Synthesis: Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support. Fmoc chemistry is commonly employed for the stepwise addition of amino acids. Following assembly of the peptide chain, the chelator (e.g., DOTA-tris(tert-butyl) ester) is conjugated to the N-terminus. The peptide is then cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water). Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Lutetium-177:

  • To a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., 0.4 M acetate (B1210297) buffer, pH 5.0), add ¹⁷⁷LuCl₃ in 0.05 M HCl.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Cool the reaction to room temperature.

  • Determine the radiochemical purity using RP-HPLC with a radioactivity detector.

  • If necessary, purify the radiolabeled peptide using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ¹⁷⁷Lu.

In Vitro Receptor Binding Assay
  • Culture CCK2R-expressing cells (e.g., A431-CCK2R) to near confluence in appropriate cell culture plates.

  • Wash the cells with binding buffer (e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin, pH 7.3).

  • Add a constant concentration of a radiolabeled CCK2R ligand (e.g., ¹²⁵I-CCK) and increasing concentrations of the non-radiolabeled competitor conjugate to the wells.

  • Incubate the plate at a specified temperature (e.g., 37°C or on ice) for a defined period (e.g., 1 hour).

  • Wash the cells rapidly with ice-cold buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.

Cell Internalization Assay
  • Seed CCK2R-expressing cells (e.g., A431-CCK2R) in multi-well plates and allow them to adhere overnight.

  • Wash the cells with internalization medium (e.g., RPMI with 1% FBS).

  • Add the radiolabeled conjugate to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • At each time point, place the plate on ice to stop internalization.

  • Collect the supernatant containing the non-bound radioactivity.

  • Wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioactivity.

  • Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized radioactivity.

  • Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total added activity.

In Vivo Biodistribution Studies
  • Establish tumor xenografts by subcutaneously injecting CCK2R-expressing cells (e.g., A431-CCK2R) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Inject a defined amount of the radiolabeled conjugate intravenously into the tail vein of the mice.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

  • Dissect and collect major organs and tissues (including the tumor, blood, kidneys, liver, stomach, etc.).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

CCK2R Signaling Pathway

The binding of agonists like gastrin or cholecystokinin (B1591339) to CCK2R initiates a cascade of intracellular signaling events that promote cell proliferation, migration, and survival.

The Evolving Landscape of CCK2R Ligand Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor with a pivotal role in gastrointestinal and neurological functions, has been a subject of intense research for decades. Its involvement in various physiological processes and pathological conditions, including certain cancers, has driven the development of a diverse array of ligands. This technical guide provides an in-depth exploration of the history of CCK2R ligand development, from its natural origins to the latest synthetic analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A Historical Overview of CCK2R Ligand Discovery

The journey of CCK2R ligand development began with the identification of its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin. These peptide hormones, which share a common C-terminal tetrapeptide sequence (-Trp-Met-Asp-Phe-NH2) essential for receptor binding, laid the groundwork for future drug discovery efforts.[1] The 1990s marked a significant turning point with the cloning of the human CCK2R in 1993, which greatly facilitated the rational design and screening of novel ligands.[2]

Early research focused on creating peptide analogs of CCK and gastrin with improved stability and selectivity. The first radiolabeled CCK2R targeting peptide analog for imaging was reported in 1998.[1] This opened the door for the development of radiopharmaceuticals for the diagnosis and, subsequently, therapy of CCK2R-expressing tumors, such as medullary thyroid carcinoma.[1]

A major challenge in the development of peptide-based ligands has been their rapid in vivo degradation and high kidney uptake.[1] This led to various chemical modifications, including the substitution of natural amino acids with synthetic ones and the development of cyclized and dimeric peptides to enhance stability and improve pharmacokinetic profiles.

In parallel to the advancements in peptide chemistry, the late 20th century also saw the emergence of non-peptide CCK2R antagonists. The discovery of proglumide, a weak but selective antagonist, spurred the search for more potent small molecules.[3] This led to the development of several classes of non-peptide antagonists, including derivatives of benzodiazepines, which have been instrumental in elucidating the physiological roles of CCK2R.[1][3][4]

The following diagram illustrates the key milestones in the history of CCK2R ligand development:

CCK2R Ligand Development Timeline cluster_peptide Peptide Ligands cluster_nonpeptide Non-Peptide Ligands Endogenous Ligands Endogenous Ligands Peptide Analogs Peptide Analogs Endogenous Ligands->Peptide Analogs ~1990s Radiolabeled Peptides Radiolabeled Peptides Peptide Analogs->Radiolabeled Peptides 1998 Stabilized Peptides Stabilized Peptides Radiolabeled Peptides->Stabilized Peptides 2000s-Present Proglumide Proglumide Benzodiazepines Benzodiazepines Proglumide->Benzodiazepines ~1990s Other Small Molecules Other Small Molecules Benzodiazepines->Other Small Molecules 2000s-Present

A timeline of key milestones in CCK2R ligand development.

Quantitative Analysis of CCK2R Ligands

The development of potent and selective CCK2R ligands relies on rigorous quantitative assessment of their binding affinity and functional activity. The following tables summarize key quantitative data for a selection of representative peptide and non-peptide CCK2R ligands.

Table 1: Peptide-Based CCK2R Ligands - Quantitative Data

LigandTypeAmino Acid SequenceBinding Affinity (IC50/Ki, nM)Functional Potency (EC50, nM)Reference
CCK-8 (sulfated)Endogenous AgonistAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2~0.3-1~4.0[5]
Gastrin-I (human)Endogenous AgonistpGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2Low nanomolar-[1]
PentagastrinSynthetic AgonistBoc-β-Ala-Trp-Met-Asp-Phe-NH2-~2.8 (A431-CCK2R cells)-
DTPA-minigastrinSynthetic AnalogDTPA-Leu-(Glu)5-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2--[1]
DOTA-MGS5Synthetic AnalogDOTA-d-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2~0.4-[6]

Table 2: Non-Peptide CCK2R Antagonists - Quantitative Data

LigandChemical ClassBinding Affinity (Ki, nM)Selectivity (CCK1R/CCK2R)Reference
ProglumideGlutaramic acid derivativeHigh micromolarModerate[3]
L-365,260Benzodiazepine~1-2>100[3]
YM022Imidazole derivative~0.1-0.5>5000-
Z-360 (Nastorazepide)Benzodiazepine~0.5~672[7]
ITACTryptophan derivative~1-5>100-

Key Experimental Protocols

The characterization of CCK2R ligands involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a ligand to the CCK2R.

Materials:

  • Cell membranes prepared from cells expressing CCK2R (e.g., HEK293-CCK2R cells)

  • Radiolabeled ligand (e.g., [125I]CCK-8)

  • Unlabeled test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radiolabeled ligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled test compound. For total binding, omit the unlabeled compound. For non-specific binding, use a high concentration of a known CCK2R ligand.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a typical radioligand binding assay:

Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Cell membranes, radioligand, test compounds Filter and Wash Filter and Wash Incubate->Filter and Wash Separate bound from free Count Radioactivity Count Radioactivity Filter and Wash->Count Radioactivity Measure bound radioligand Analyze Data Analyze Data Count Radioactivity->Analyze Data Calculate IC50/Ki

Workflow for a radioligand binding assay.
Inositol (B14025) Phosphate Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway, a primary downstream cascade of CCK2R.

Materials:

  • Cells expressing CCK2R

  • [3H]myo-inositol

  • Agonist and antagonist test compounds

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl)

  • Quenching solution (e.g., ice-cold perchloric acid)

  • Dowex anion-exchange resin

  • Scintillation counter

Procedure:

  • Labeling: Culture cells in the presence of [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add the agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes). For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the inositol phosphates from the cells.

  • Chromatography: Separate the inositol phosphates from other cellular components using a Dowex anion-exchange column.

  • Counting: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway, another important signaling cascade downstream of CCK2R.

Materials:

  • Cells expressing CCK2R

  • Agonist and antagonist test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency, serum-starve them, and then treat with agonists or antagonists for a specific time.

  • Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

CCK2R Signaling Pathways

Upon agonist binding, the CCK2R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[8] This initiates a cascade of intracellular signaling events that mediate the diverse physiological effects of CCK2R activation.

The canonical Gq/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

In addition to the Gq/11 pathway, CCK2R can also couple to other G-proteins and activate alternative signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

The following diagram provides a detailed illustration of the major signaling pathways activated by the CCK2R:

Major signaling pathways activated by the CCK2 receptor.

Conclusion and Future Directions

The development of CCK2R ligands has evolved significantly, from the study of natural peptides to the design of sophisticated synthetic analogs and non-peptide molecules. This journey has not only advanced our understanding of the physiological and pathological roles of the CCK2R but has also paved the way for novel diagnostic and therapeutic strategies, particularly in oncology.

Future research in this field will likely focus on several key areas:

  • Development of biased agonists: These ligands selectively activate certain downstream signaling pathways over others, potentially leading to more targeted therapeutic effects with fewer side effects.

  • Improved radiopharmaceuticals: The design of new chelators and linkers for radiolabeled ligands aims to further enhance their in vivo stability, tumor uptake, and clearance from non-target organs.

  • Combination therapies: Exploring the synergistic effects of CCK2R antagonists with other anticancer agents is a promising avenue for overcoming drug resistance and improving treatment outcomes.

  • Structural biology: High-resolution structures of the CCK2R in complex with different ligands will provide invaluable insights for the rational design of next-generation drugs.

The continued exploration of the rich pharmacology of the CCK2R holds great promise for the development of innovative medicines to address unmet medical needs.

References

An In-depth Technical Guide to CCK2R Isoforms and Their Relevance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor, has emerged as a significant molecule in oncology due to its aberrant expression and activity in various cancers. Beyond the wild-type receptor, the existence of functionally distinct isoforms, arising from alternative splicing, adds a layer of complexity to its role in tumorigenesis. This guide provides a comprehensive overview of the key CCK2R isoforms, their signaling pathways, quantitative expression data in malignant tissues, and detailed experimental protocols for their study. A particular focus is placed on the wild-type receptor, the constitutively active CCK2Ri4sv splice variant, and a dominant-negative five-transmembrane isoform, highlighting their potential as therapeutic targets and diagnostic biomarkers.

Introduction to CCK2R and its Ligands

The CCK2R, also known as the gastrin receptor, is a key mediator of the physiological effects of the peptide hormones gastrin and cholecystokinin (CCK).[1] These ligands share a common C-terminal pentapeptide sequence, which is crucial for receptor binding and activation.[2] While CCK binds with high affinity to both CCK1R and CCK2R, gastrin is a selective agonist for CCK2R.[1][3] The CCK2R is physiologically expressed in the brain and gastrointestinal tract, where it regulates gastric acid secretion, and cell growth.[1][4]

CCK2R Isoforms in Cancer

Alternative splicing of the CCKBR gene results in the expression of several receptor isoforms with distinct structural and functional properties. The primary isoforms of interest in cancer are the wild-type receptor, a constitutively active splice variant (CCK2Ri4sv), and a novel dominant-negative variant.

Wild-Type CCK2R

The full-length, wild-type CCK2R is a seven-transmembrane domain receptor. Its overexpression has been documented in a wide range of malignancies, including colorectal, gastric, pancreatic, lung (particularly small cell lung cancer), and medullary thyroid carcinomas.[4][5] Elevated expression of the wild-type receptor, in the presence of its ligand gastrin, can drive tumor progression through the activation of several oncogenic signaling pathways.

CCK2Ri4sv: The Constitutively Active Splice Variant

A critical splice variant in the context of cancer is the CCK2R intron 4 splice variant (CCK2Ri4sv). This isoform results from the retention of intron 4, leading to the insertion of 69 amino acids into the third intracellular loop, a domain vital for G protein coupling and signal transduction.[6] This structural alteration confers constitutive, agonist-independent activity to the receptor.[6] The CCK2Ri4sv has been identified in colorectal and pancreatic carcinomas and is associated with increased tumor growth.[6] Interestingly, the ligand-binding characteristics of CCK2Ri4sv appear to be unchanged compared to the wild-type receptor.[6]

A Five-Transmembrane Dominant-Negative Isoform

A more recently discovered splice variant encodes a putative five-transmembrane domain receptor.[7] This isoform is sequestered in the endoplasmic reticulum and lacks biological activity on its own.[7] However, when co-expressed with the wild-type CCK2R, it acts as a dominant-negative by diminishing the membrane density of the wild-type receptor, thereby reducing its signaling capacity.[7] This variant may account for discrepancies observed between CCK2R mRNA levels and functional receptor binding sites in some tumors.[7]

Quantitative Data on CCK2R Expression in Cancer

The overexpression of CCK2R in cancerous tissues compared to their normal counterparts is a key aspect of its relevance in oncology. The following tables summarize quantitative data from immunohistochemical (IHC) studies.

Table 1: Percentage of CCK2R-Positive Cancer Cases by Tumor Type (as determined by IHC) [5]

Tumor TypePercentage of Positive Cases (%)
Gastrointestinal Stromal Tumor (GIST)100%
Hepatocellular Carcinoma (HCC)98%
Non-Small Cell Lung Cancer (NSCLC)95%
Pancreatic Adenocarcinoma100%
Thyroid Cancer100%

Table 2: Comparison of CCK2R Staining Scores in Cancer vs. Normal Tissues [8]

Tissue TypeAverage Staining Intensity (0-3)Average Coverage Score (0-3)Average Pathology Total Score (0-9)
Cancers
GIST2.02.75.4
HCC2.12.85.9
NSCLC1.62.94.6
Pancreatic Adenocarcinoma2.73.08.1
Thyroid Cancer1.62.94.6
Normal Tissues
Esophagus1.72.64.4
Liver1.32.33.0
Lung1.02.22.2
Pancreas2.03.06.0
Stomach1.62.94.6
Spleen1.01.01.0
Thyroid1.12.62.9

Data adapted from a study utilizing a specific monoclonal antibody for IHC. The pathology total score is the product of the staining intensity and coverage scores.

Signaling Pathways of CCK2R Isoforms

The functional consequences of CCK2R expression are dictated by the downstream signaling pathways activated by each isoform.

Wild-Type CCK2R Signaling

Upon ligand binding, the wild-type CCK2R undergoes a conformational change, enabling it to couple to heterotrimeric G proteins, primarily of the Gq and G12/13 families.[9] This initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.

Wild_Type_CCK2R_Signaling Wild-Type CCK2R Signaling Pathway Ligand Gastrin / CCK CCK2R Wild-Type CCK2R Ligand->CCK2R Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 Src Src CCK2R->Src PLC PLCβ Gq->PLC Rho Rho G1213->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis PI3K PI3K/Akt PI3K->Proliferation Src->MAPK Src->PI3K FAK FAK Migration Migration & Invasion FAK->Migration Rho->FAK CCK2Ri4sv_Signaling CCK2Ri4sv Constitutive Signaling CCK2Ri4sv CCK2Ri4sv (Constitutively Active) Src Src Kinase CCK2Ri4sv->Src Agonist- independent Ca2 Basal Ca²⁺ Mobilization CCK2Ri4sv->Ca2 Agonist- independent MAPK MAPK Cascade (ERK1/2) Src->MAPK HIF1a HIF-1α Src->HIF1a TumorGrowth Tumor Growth MAPK->TumorGrowth VEGF VEGF Secretion HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Dominant_Negative_CCK2R Dominant-Negative Action of 5-TM CCK2R Isoform cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cell Membrane WT_R Wild-Type CCK2R (Synthesis) Complex WT-R + 5-TM Isoform Complex WT_R->Complex DN_R 5-TM Isoform (Synthesis) DN_R->Complex Membrane_WT_R Wild-Type CCK2R (Reduced Density) Complex->Membrane_WT_R Trafficking Inhibited No_Signal Reduced Signaling Membrane_WT_R->No_Signal Experimental_Workflow Workflow for CCK2R Isoform Investigation Samples Patient Tissues & Cancer Cell Lines ExpressionAnalysis Expression Analysis Samples->ExpressionAnalysis qRT_PCR qRT-PCR (mRNA levels) ExpressionAnalysis->qRT_PCR WesternBlot Western Blot (Protein levels) ExpressionAnalysis->WesternBlot IHC IHC (Tissue localization) ExpressionAnalysis->IHC FunctionalAssays Functional Characterization qRT_PCR->FunctionalAssays WesternBlot->FunctionalAssays IHC->FunctionalAssays Cloning Cloning & Transfection of Isoforms FunctionalAssays->Cloning SignalingAssay Signaling Assays (e.g., Luciferase Reporter) Cloning->SignalingAssay PhenotypicAssay Phenotypic Assays (Proliferation, Migration) Cloning->PhenotypicAssay InVivo In Vivo Studies (Xenograft Models) PhenotypicAssay->InVivo

References

Ethical Considerations in the Development of Cholecystokinin-2 Receptor (CCK2R) Targeted Therapies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The cholecystokinin-2 receptor (CCK2R) presents a promising molecular target for the diagnosis and treatment of various malignancies, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), owing to its overexpression in these tumors.[1][2][3] The development of CCK2R-targeted therapies, particularly peptide receptor radionuclide therapy (PRRT), is a field of active research. However, this promise is tempered by significant ethical considerations, primarily stemming from the receptor's expression in healthy tissues. This guide provides an in-depth analysis of the core ethical challenges in the preclinical and clinical development of CCK2R-targeted agents, emphasizing the principles of non-maleficence, beneficence, justice, and patient autonomy. It offers a framework for navigating these complexities through robust experimental design, comprehensive data analysis, and transparent clinical trial conduct.

The Central Ethical Dilemma: On-Target, Off-Tumor Toxicity

The foundational ethical challenge in CCK2R-targeted therapy lies in balancing the potential for therapeutic efficacy with the risk of harm due to the receptor's physiological expression in normal organs. While CCK2R is overexpressed in certain cancers, it is also present in healthy tissues, notably the stomach, pancreas, and parts of the central nervous system.[4][5][6] This creates a significant risk of "on-target, off-tumor" toxicity, where the therapeutic agent binds to CCK2R in healthy tissues, potentially causing severe adverse effects.

A comprehensive study comparing CCK2R expression across multiple cancer and normal tissues via immunohistochemistry (IHC) revealed that while some cancers, like lung and thyroid, showed overexpression compared to their matched normal tissue, no cancer type had expression statistically greater than all normal tissues tested.[4][7] For instance, normal liver and pancreatic tissues stained strongly for CCK2R.[4] This widespread physiological expression underscores the principle of non-maleficence (do no harm) as a primary concern. Significant toxicity was observed in a human clinical trial of a ⁹⁰Y-labelled mini-gastrin peptide, highlighting the real-world implications of this challenge.[4]

Table 1: CCK2R Expression in Cancerous vs. Normal Tissues (Immunohistochemistry Scores)

Tissue TypeAverage Staining Intensity (0-3 Scale)Average Coverage Score (0-3 Scale)Average Pathology Total Score (0-9 Scale)
Cancers
Gastrointestinal Stromal Tumor (GIST)1.812.504.88
Hepatocellular Carcinoma (HCC)2.052.595.61
Non-Small Cell Lung Cancer (NSCLC)1.512.213.68
Pancreatic Adenocarcinoma1.622.524.41
Thyroid Cancer1.702.654.85
Normal Tissues
Esophagus1.052.152.50
Liver2.522.767.12
Lung0.581.210.81
Pancreas1.952.555.25
Spleen1.112.162.61
Stomach1.352.453.55
Thyroid1.102.052.45

Source: Data synthesized from Roy J, et al., Oncotarget, 2016.[4][7][8][9]

This data ethically mandates a meticulous preclinical evaluation to establish a therapeutic window and predict potential toxicities before proceeding to human trials.

Preclinical Development: An Ethical Responsibility

The ethical principle of beneficence requires that research is scientifically sound and likely to yield societal benefit. In the context of CCK2R, this translates to rigorous preclinical studies designed to maximize the therapeutic ratio (tumor uptake vs. normal tissue uptake) of any potential agent.

Logical Workflow for Preclinical Evaluation

The development process must follow a logical progression from in vitro characterization to in vivo assessment to ensure that only the most promising and safest candidates advance to clinical trials.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo (Animal Model) Phase cluster_2 Decision Gate ligand_design Ligand Design & Synthesis (e.g., Minigastrin Analogs) receptor_binding Receptor Binding Assays (Affinity - IC50) ligand_design->receptor_binding cell_uptake Cellular Internalization Studies (CCK2R-expressing vs. mock cells) receptor_binding->cell_uptake stability In Vitro Stability Assays (Serum, Plasma) cell_uptake->stability biodistribution Biodistribution & Pharmacokinetics (%ID/g in Tumor vs. Organs) stability->biodistribution Select Lead Candidate imaging Micro-SPECT/PET Imaging (Tumor Visualization) biodistribution->imaging therapy_studies Radionuclide Therapy Studies (Tumor Growth Delay, Survival) imaging->therapy_studies toxicology Toxicology Assessment (Histopathology, Blood Markers) therapy_studies->toxicology go_nogo Ethical & Scientific Review: Favorable Therapeutic Index? toxicology->go_nogo clinical_dev Clinical Development go_nogo->clinical_dev Proceed to Clinical Development

Caption: Preclinical evaluation workflow for CCK2R-targeted agents.

Key Experimental Protocol: In Vivo Biodistribution Studies

Biodistribution studies are ethically critical as they provide the primary quantitative data on the potential for on-target, off-tumor toxicity.

Objective: To determine the uptake, distribution, and clearance of a radiolabeled CCK2R-targeting peptide in a tumor-bearing animal model.

Methodology (Synthesized from multiple sources[1][3][10]):

  • Animal Model: Utilize immunodeficient mice (e.g., athymic BALB/c nude) bearing subcutaneous xenografts.

    • Ethical Consideration: To assess specificity, each animal should be inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R) on one flank and receptor-negative (mock-transfected) cells on the contralateral flank.[1] This minimizes the number of animals required while maximizing data output.

  • Radiolabeling: Conjugate the peptide with a chelator (e.g., DOTA) and label with a suitable radionuclide (e.g., ¹¹¹In for imaging, ¹⁷⁷Lu for therapy). Ensure high radiochemical purity (>95%) via HPLC.

  • Administration: Inject a defined activity and peptide amount (e.g., 370 kBq, 0.03 nmol) intravenously into cohorts of animals (n=4-5 per time point).[1]

  • Time Points: Euthanize cohorts at various times post-injection (p.i.), typically 1, 4, 24, and 48 hours, to assess pharmacokinetics.

  • Tissue Dissection: Collect and weigh key tissues: tumors (positive and negative), blood, stomach, pancreas, kidneys, liver, spleen, muscle, and bone.

  • Radioactivity Measurement: Count the radioactivity in each tissue sample using a gamma counter, alongside standards of the injected dose.

  • Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Comparative Biodistribution of ¹¹¹In-labeled Minigastrin Analogs (4h p.i. in A431-CCK2R Xenograft Mice)

Peptide AnalogTumor Uptake (%ID/g)Stomach Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor-to-Kidney Ratio
MG0 (with penta-Glu) 2.5 ± 0.415.2 ± 3.148.1 ± 7.9~0.05
MG11 (no penta-Glu) 1.8 ± 0.31.5 ± 0.53.5 ± 0.8~0.51
PP-F11 (6x D-Glu) 11.5 ± 2.110.1 ± 1.915.3 ± 2.5~0.75
MGD5 (divalent) 12.1 ± 2.511.8 ± 2.320.1 ± 3.7~0.60

Source: Data synthesized from Roivainen A, et al. and von Guggenberg E, et al.[1][10]

The data clearly show how modifications to the peptide backbone can dramatically alter the biodistribution profile. While removing the penta-glutamate sequence (MG11) reduces kidney uptake, it also lowers tumor uptake.[11] Analogs like PP-F11 improve the tumor-to-kidney ratio, a critical parameter for reducing nephrotoxicity, which is a known risk in PRRT.[10] These preclinical data are essential for the ethical justification to proceed to human trials.

Clinical Translation: Patient Autonomy and Justice

Advancing a CCK2R-targeted therapy into clinical trials shifts the ethical focus towards patient safety, informed consent, and equitable selection.

CCK2R Signaling Pathway

Understanding the downstream effects of receptor activation is crucial for predicting both on-target efficacy and potential toxicities. CCK2R activation triggers multiple mitogenic signaling pathways, which, while promoting cancer cell proliferation, also play roles in normal tissue homeostasis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Gastrin / CCK receptor CCK2R ligand->receptor g_protein Gq / G12/13 receptor->g_protein activates plc PLC g_protein->plc activates pi3k PI3K g_protein->pi3k activates src Src g_protein->src activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag generates ip3 IP3 pip2->ip3 generates pkc PKC dag->pkc activates ca2 Ca2+ ip3->ca2 releases ca2->pkc activates raf Raf pkc->raf activates transcription Transcription Factors (e.g., NF-κB, CREB) pkc->transcription akt AKT pi3k->akt activates akt->transcription ras Ras ras->raf activates mek MEK raf->mek erk ERK (MAPK) mek->erk erk->transcription src->ras activates outcome Cell Proliferation Migration Inhibition of Apoptosis transcription->outcome

Caption: Simplified CCK2R signaling pathways in normal and tumor cells.[5][12]

Patient Selection and Justice

The principle of justice requires the fair and equitable selection of research participants. For CCK2R-targeted therapies, this has several implications:

  • Confirmation of Target Expression: Ethically, only patients whose tumors express CCK2R should be enrolled in therapeutic trials. This necessitates companion diagnostic imaging (e.g., using a ⁶⁸Ga-labeled CCK2R ligand) to confirm target presence before administering therapy (a "theranostic" approach).[2][13] Enrolling patients without confirmed receptor expression would expose them to risk without the possibility of benefit.

  • Fair Access: Trials should be designed to ensure equitable access for all eligible patients, avoiding biases related to socioeconomic status or geographic location.[14]

Informed Consent: Ensuring Autonomy

Informed consent is the cornerstone of ethical clinical research, upholding the principle of patient autonomy .[15][16] For CCK2R therapies, the consent process must be meticulously transparent about the specific risks and uncertainties.

Key elements to disclose:

  • Clear Rationale: Explain that the treatment targets a protein (CCK2R) present on their cancer but also on healthy organs like the stomach and kidneys.[17]

  • Specific Risks: Detail the potential "on-target, off-tumor" toxicities, such as nephrotoxicity (kidney damage) and gastric side effects, based on preclinical data and any available clinical results.[10][18][19]

  • Uncertainty: Especially in Phase I trials, it must be clear that the primary goal is to assess safety and dosage, and therapeutic benefit is not guaranteed and may be unlikely.[15][20]

  • Alternatives: Discuss all standard treatment options available to the patient.[14][21]

  • Voluntary Participation: Emphasize that participation is voluntary and the patient can withdraw at any time without penalty to their care.[16][22]

Caption: The ethical workflow of the informed consent process.

Conclusion

The development of CCK2R-targeted therapies offers a promising avenue for treating difficult cancers, but it is intrinsically linked with complex ethical considerations. The expression of CCK2R on normal tissues necessitates a development pathway governed by a cautious and principled approach. For researchers, scientists, and drug developers, upholding the highest ethical standards is not a barrier to innovation but a prerequisite for it. By integrating robust preclinical toxicity and efficacy studies, ensuring truly informed consent, and adhering to principles of justice in clinical trial design, the scientific community can responsibly translate the potential of CCK2R-targeted therapies into safe and effective treatments for patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of CCK2R Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor, is a compelling target in oncology due to its overexpression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal tumors, while exhibiting limited expression in healthy tissues.[1][2] This differential expression profile makes CCK2R an ideal candidate for targeted drug delivery. Ligand-linker conjugates designed to bind CCK2R with high affinity and specificity can be used to deliver payloads, such as cytotoxic agents or radionuclides for imaging and therapy, directly to tumor cells.

The most common ligands are peptide-based, derived from the natural CCK2R ligands gastrin and cholecystokinin (B1591339) (CCK), which share a common C-terminal binding motif (Trp-Met-Asp-Phe-NH₂).[3][4] Modifications to these peptides, particularly minigastrin (MG) analogs, have been extensively explored to improve metabolic stability and pharmacokinetic profiles.[3][5] Linkers play a crucial role in these conjugates, influencing solubility, stability, and overall biodistribution. Common linkers include chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiometals, and polyethylene (B3416737) glycol (PEG) spacers to improve hydrophilicity.[6][7][8]

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of CCK2R ligand-linker conjugates, intended to guide researchers in the development of novel targeted therapeutics.

CCK2R Signaling Pathway

Upon binding of a ligand such as gastrin or CCK, the CCK2R undergoes a conformational change, activating intracellular signaling cascades. The receptor primarily couples to Gq and Gα 12/13 proteins.[9][10] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[9][10] Downstream effects include the activation of the MAPK and PI3K/AKT pathways, promoting cell proliferation, growth, and survival.[9][10][11]

CCK2R_Signaling cluster_membrane Cell Membrane CCK2R CCK2R G_protein Gq / G12/13 CCK2R->G_protein Activates Ligand Gastrin / CCK Ligand Ligand->CCK2R Binds PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Activates MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway PKC->PI3K_AKT_pathway Activates Proliferation Cell Proliferation, Survival, Growth MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation

Caption: CCK2R signaling cascade upon ligand binding.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Minigastrin Analog (e.g., MG11-based peptide)

This protocol describes the manual synthesis of a DOTA-conjugated minigastrin analog using Fmoc/tBu chemistry.

Workflow:

Synthesis_Workflow start Start: Rink Amide Resin spps Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps deprotection Fmoc Deprotection (Piperidine in DMF) spps->deprotection Repeat n cycles dota_coupling N-terminal DOTA Coupling spps->dota_coupling After final AA coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash wash->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) dota_coupling->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis end Lyophilized Peptide Conjugate analysis->end

Caption: General workflow for peptide-linker conjugate synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-D-Glu(OtBu)-OH)

  • DOTA-tris(tBu)-ester

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Acetonitrile

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence (e.g., -Asp(OtBu)-Nle-Trp(Boc)-Ala-Tyr(tBu)-Gly-D-Glu(OtBu)-).

  • Linker (DOTA) Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple the DOTA-tris(tBu)-ester to the N-terminus of the peptide using the same coupling reagents as for amino acids. Allow the reaction to proceed overnight.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and shake for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final DOTA-peptide conjugate by LC-MS analysis. Lyophilize the pure fractions.

Protocol 2: Radiolabeling of DOTA-Conjugated Peptides with Lutetium-177

Materials:

  • DOTA-peptide conjugate

  • ¹⁷⁷LuCl₃ in HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.4 M, pH 5.0)

  • Gentisic acid/ascorbic acid quench solution

  • Heating block

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Add the DOTA-peptide conjugate (e.g., 5-10 µg) to a sterile, pyrogen-free reaction vial.

  • Add ammonium acetate buffer to the vial.

  • Add the ¹⁷⁷LuCl₃ solution (e.g., 50-100 MBq) to the reaction vial.

  • Incubate the reaction mixture at 95°C for 30 minutes.[6]

  • After incubation, add an equal volume of gentisic acid/ascorbic acid solution to quench the reaction and prevent radiolysis.

  • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically required for in vitro and in vivo studies.

Protocol 3: In Vitro CCK2R Binding Affinity Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of the conjugate.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R) or cell membranes.[3]

  • Radiolabeled competitor ligand (e.g., ¹²⁵I-labeled gastrin).

  • Unlabeled peptide conjugate (at various concentrations).

  • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.5% BSA, pH 7.4).[12]

  • 96-well filter plates.

  • Gamma counter.

Procedure:

  • Prepare serial dilutions of the non-radiolabeled peptide conjugate.

  • In a 96-well filter plate, add CCK2R-expressing cells/membranes, a fixed concentration of the radiolabeled competitor ligand, and the various concentrations of the conjugate.[12]

  • Incubate the plate for 1 hour at room temperature to allow competitive binding to reach equilibrium.[12]

  • Wash the wells with ice-cold binding buffer to remove unbound ligands and terminate the reaction.

  • Measure the radioactivity retained on the filter of each well using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the conjugate concentration.

  • Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 4: Cell Internalization Assay

This assay measures the rate and extent of receptor-mediated internalization of the radiolabeled conjugate.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R) and mock-transfected control cells.[13][14]

  • Radiolabeled conjugate.

  • Cell culture medium.

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity.

  • Lysis buffer (e.g., 1 M NaOH).

  • Gamma counter.

Procedure:

  • Seed CCK2R-expressing cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with the radiolabeled conjugate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).[15][16]

  • At each time point, stop the internalization by placing the plate on ice.

  • Collect the supernatant (containing unbound radioligand).

  • Wash the cells twice with ice-cold PBS.

  • Add acid wash buffer and incubate for 5-10 minutes on ice to collect the surface-bound fraction.

  • Lyse the cells with NaOH to collect the internalized fraction.

  • Measure the radioactivity in the supernatant, surface-bound, and internalized fractions using a gamma counter.

  • Calculate the percentage of internalized radioactivity relative to the total radioactivity added.[13]

Protocol 5: In Vivo Biodistribution Study

This protocol evaluates the tumor-targeting efficacy and organ distribution of the radiolabeled conjugate in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).[3][6]

  • CCK2R-expressing tumor cells (e.g., A431-CCK2R) and control cells (e.g., A431-mock).[6]

  • Radiolabeled conjugate.

  • Anesthesia.

  • Gamma counter.

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate mice with CCK2R-positive cells on one flank and control cells on the contralateral flank.[6] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Injection: Intravenously inject a known amount of the radiolabeled conjugate (e.g., 370 kBq) into the tail vein of the tumor-bearing mice.[6]

  • Euthanasia and Dissection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize groups of mice.[6]

  • Organ Collection: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

  • Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize representative data for various CCK2R ligand-linker conjugates from published studies.

Table 1: In Vitro Binding Affinity (IC₅₀) of Selected CCK2R Ligands

Ligand/ConjugateCell LineIC₅₀ (nM)Reference
Divalent Gastrin Peptide (MGD5)AR42J1.0[15]
Monomeric Peptide (APH070)AR42J5.6[15]
DOTA-MGS5A431-CCK2R0.69 ± 0.09[12]
PentagastrinA431-CCK2R0.76 ± 0.11[12]
Z360-PEG₄-DOTAA431-CCK2R3.31[7][8]
Z360-PEG₆-DOTAA431-CCK2R4.11[7][8]
Z360-PEG₁₂-DOTAA431-CCK2R10.4[7][8]

Table 2: Comparative Biodistribution of ¹¹¹In-Labeled Minigastrin Analogs in A431-CCK2R Tumor-Bearing Mice (4h p.i.)

OrganPP-F11 (%ID/g)DOTA-MGS5 (%ID/g)Reference
A431-CCK2R Tumor ~6.7 ~24.0 [12][16]
Blood0.10 ± 0.020.04 ± 0.01[6][16]
Liver0.25 ± 0.040.15 ± 0.03[6][16]
Spleen0.09 ± 0.010.05 ± 0.01[6][16]
Kidneys18.0 ± 2.57.5 ± 1.5[6][16]
Stomach4.5 ± 1.03.0 ± 0.5[6][16]
Pancreas0.8 ± 0.20.5 ± 0.1[6][16]

Note: Data are representative and compiled from different studies for illustrative purposes. Direct comparison should be made with caution.

Conclusion

The development of CCK2R ligand-linker conjugates represents a promising strategy for targeted cancer diagnosis and therapy. Minigastrin analogs, stabilized against metabolic degradation and conjugated to appropriate linkers and payloads, have shown high tumor uptake and favorable biodistribution profiles in preclinical models.[1][17] The protocols and data presented herein provide a foundational framework for the synthesis, radiolabeling, and evaluation of these targeted agents, facilitating further research and development in this field. Careful optimization of the ligand, linker, and payload is critical to achieving clinical success.

References

Application Notes and Protocols for Radiolabeling of CCK2R Peptides with Lutetium-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the diagnosis and treatment of various cancers, including medullary thyroid carcinoma and small cell lung cancer, due to its overexpression in these malignancies. Peptide Receptor Radionuclide Therapy (PRRT) utilizing CCK2R-targeting peptides labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) offers a targeted approach to deliver cytotoxic radiation to tumor cells while minimizing damage to healthy tissues. This document provides detailed application notes and experimental protocols for the radiolabeling of DOTA-conjugated CCK2R peptides with ¹⁷⁷Lu.

Lutetium-177 is an ideal radionuclide for PRRT due to its favorable decay characteristics, including a half-life of 6.65 days, emission of medium-energy beta particles for therapy, and gamma photons suitable for imaging.[1] The stable chelation of ¹⁷⁷Lu is most commonly achieved using the bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is conjugated to the N-terminus of the CCK2R-targeting peptide.

This guide covers the necessary materials, detailed step-by-step protocols for manual and automated radiolabeling, quality control procedures, and a summary of the performance of various ¹⁷⁷Lu-labeled CCK2R peptides.

CCK2R Signaling Pathway

Activation of the CCK2R by its natural ligands, gastrin and cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and survival.[2] Upon ligand binding, the CCK2R, a G protein-coupled receptor, primarily couples to Gq and Gα12/13 proteins. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2] These signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial regulators of cellular processes.[2] Understanding this pathway is critical for the development of targeted therapies.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2R Gq Gq CCK2R->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->PKC Activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation MAPK_cascade->Cell_Proliferation Regulates Ligand Gastrin / CCK Ligand->CCK2R Binds

CCK2R Signaling Cascade

Experimental Protocols

Materials and Reagents
  • DOTA-conjugated CCK2R peptide: (e.g., DOTA-MGS5, PP-F11N) of GMP-grade quality.

  • Lutetium-177 Chloride (¹⁷⁷LuCl₃): No-carrier-added (NCA), in 0.04 M HCl.

  • Buffers:

  • Stabilizer/Antioxidant:

    • Gentisic Acid.

    • L-methionine.

    • Ascorbic Acid.

  • Quenching Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution.

  • Purification: Sep-Pak® C18 light cartridges.

  • Solvents: Ethanol (B145695) (Ph. Eur. grade), Water for Injection (WFI).

  • Quality Control:

    • Radio-HPLC system: with a suitable C18 column and a gradient of acetonitrile (B52724) and water (containing 0.1% TFA).

    • ITLC-SG strips: developed with a mobile phase of 0.1 M sodium citrate (B86180) (pH 5.0).

  • Equipment:

    • Heating block or water bath capable of maintaining 90-100°C.

    • Vortex mixer.

    • Dose calibrator.

    • pH meter or pH indicator strips.

    • Sterile, low protein binding reaction vials.

Radiolabeling Workflow

The general workflow for the radiolabeling of DOTA-peptides with ¹⁷⁷Lu involves the chelation of the radionuclide by the DOTA moiety under controlled temperature and pH, followed by purification and quality control to ensure the final product is suitable for preclinical or clinical use.

Radiolabeling_Workflow start Start reagent_prep Reagent Preparation (Peptide, Buffer, ¹⁷⁷LuCl₃) start->reagent_prep reaction_mix Combine Reagents in Reaction Vial reagent_prep->reaction_mix incubation Incubation (90-95°C, 15-30 min) reaction_mix->incubation cooling Cooling to Room Temperature incubation->cooling qc_inprocess In-Process QC (ITLC) cooling->qc_inprocess purification Purification (C18 SPE Cartridge) qc_inprocess->purification RCP < 95% final_qc Final Quality Control (Radio-HPLC, RCP, Sterility, Endotoxin) qc_inprocess->final_qc RCP > 95% purification->final_qc formulation Final Formulation (Sterile Saline) final_qc->formulation end End Product formulation->end

General Radiolabeling Workflow
Detailed Manual Radiolabeling Protocol (Example: [¹⁷⁷Lu]Lu-DOTA-MGS5)

This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific laboratory conditions.[4][5]

  • Preparation:

    • In a sterile, low protein binding vial, add 100 µg of DOTA-MGS5.

    • Add a sufficient volume of 0.25 M ammonium acetate buffer containing a stabilizer like gentisic acid to achieve a final pH of 4.0-5.0.[5][6] The kinetics of labeling are optimal at pH 4-4.5.[6]

  • Radiolabeling Reaction:

    • Carefully add the desired activity of no-carrier-added ¹⁷⁷LuCl₃ (e.g., 3-10 GBq) to the reaction vial.[5]

    • Gently vortex the mixture.

    • Incubate the reaction vial in a heating block or water bath at 90-95°C for 15-30 minutes.[5][7]

  • Cooling and Quenching:

    • After incubation, allow the vial to cool to room temperature.

    • (Optional) Add a small volume of 0.05 M DTPA solution to chelate any remaining free ¹⁷⁷Lu.

  • Purification (if necessary):

    • If the radiochemical purity (RCP) is below 95%, purification is required.

    • Condition a Sep-Pak® C18 light cartridge by washing with ethanol (5 mL) followed by WFI (10 mL).

    • Load the reaction mixture onto the cartridge. The [¹⁷⁷Lu]Lu-DOTA-MGS5 will be retained.

    • Wash the cartridge with WFI (10 mL) to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.

    • Elute the final product with a small volume (0.5-1 mL) of 50% ethanol in saline.

  • Final Formulation:

    • Evaporate the ethanol under a stream of sterile nitrogen.

    • Reconstitute the purified product in sterile 0.9% sodium chloride for injection.

    • Perform sterile filtration using a 0.22 µm filter into a sterile vial.

Automated Synthesis

For clinical applications and routine production, automated synthesis modules (e.g., Modular-Lab PharmTracer®) are recommended.[8][9] These systems offer advantages in terms of radiation safety, reproducibility, and GMP compliance.[9] The automated process typically follows the same chemical principles as the manual method but utilizes a pre-assembled cassette and software-controlled steps for reagent addition, heating, purification, and final formulation.[5] An automated synthesis of [¹⁷⁷Lu]Lu-DOTA-MGS5 using 100 µg of peptide and starting activities of 3.2–10.7 GBq resulted in a final product with a radiochemical purity of >98% within approximately 45 minutes.[5]

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

  • Radiochemical Purity (RCP): This is the most critical quality attribute and should be ≥95%.

    • Radio-HPLC: The gold standard for determining RCP, separating the desired product from impurities and radiolytic byproducts.

    • ITLC-SG: A rapid method for in-process control. Using a mobile phase of 0.1 M sodium citrate, the labeled peptide remains at the origin (Rf=0.0-0.1), while free ¹⁷⁷Lu moves with the solvent front (Rf=0.9-1.0).

  • pH: Should be within a physiologically acceptable range (typically 5.0-7.0).

  • Sterility and Endotoxins: The final product must be sterile and meet the specified limits for bacterial endotoxins.

  • Radionuclidic Purity: Assessed to ensure the absence of other radioactive isotopes.

Data Presentation: Performance of ¹⁷⁷Lu-Labeled CCK2R Peptides

The following tables summarize key quantitative data for several prominent ¹⁷⁷Lu-labeled CCK2R peptides from preclinical studies.

Table 1: Radiolabeling and In Vitro Characteristics

Peptide AnalogRadiochemical Purity (RCP)Molar Activity (GBq/µmol)Receptor Affinity (IC₅₀, nM)Cell LineReference
[¹⁷⁷Lu]Lu-DOTA-MGS5>98%10-40~1.5A431-CCK2R[4][10][11]
[¹⁷⁷Lu]Lu-PP-F11N>95%N/A~1.0A431-CCK2R[12][13]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG1>98%~55~2.1A431-CCK2R[14][15]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG2>98%~55~3.0A431-CCK2R[14][16]

N/A: Not Available

Table 2: In Vitro Cell Uptake (% of total activity)

Peptide Analog1h Incubation4h IncubationCell LineReference
[¹⁷⁷Lu]Lu-DOTA-MGS5~50%~68%A431-CCK2R[11]
[¹⁷⁷Lu]Lu-1 (modified MGS5)~60%~73%A431-CCK2R[11]
[¹⁷⁷Lu]Lu-2 (modified MGS5)~45%~49%A431-CCK2R[11]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG1~25%~35%A431-CCK2R[14]
[¹⁷⁷Lu]Lu-DOTA-cyclo-MG2~20%~30%A431-CCK2R[14]

Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/g)

Peptide Analog1h p.i.4h p.i.24h p.i.Animal ModelReference
[¹⁷⁷Lu]Lu-DOTA-MGS5~68.1~22.9~28.9A431-CCK2R Xenograft[4][11]
[¹⁷⁷Lu]Lu-1 (modified MGS5)N/A~22.2N/AA431-CCK2R Xenograft[11]
[¹⁷⁷Lu]Lu-2 (modified MGS5)N/A~32.1N/AA431-CCK2R Xenograft[11]
[¹⁷⁷Lu]Lu-PP-F11N~18.0~15.0~10.0A431-CCK2R Xenograft[12]

p.i.: post-injection

Conclusion

The radiolabeling of DOTA-conjugated CCK2R peptides with Lutetium-177 is a robust and reproducible process that can be performed both manually and with automated systems.[9][10] Achieving high radiochemical purity is critical and is dependent on optimized reaction conditions, including pH, temperature, and the use of stabilizers.[6] The various developed minigastrin analogs, such as DOTA-MGS5 and PP-F11N, have demonstrated high affinity for CCK2R and significant tumor uptake in preclinical models, supporting their potential for clinical translation in PRRT.[4][13] The protocols and data presented herein provide a comprehensive resource for researchers and drug developers working to advance CCK2R-targeted radionuclide therapy.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of CCK2R-Targeted Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin 2 Receptor (CCK2R), a G protein-coupled receptor, is an increasingly important target in oncology. Its overexpression in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, coupled with limited expression in healthy tissues, makes it an attractive candidate for targeted drug delivery. Drug conjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), are designed to selectively deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen or receptor, like CCK2R. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.

A critical step in the preclinical development of these conjugates is the in vitro assessment of their cytotoxic potential. Cytotoxicity assays are essential for determining the potency (e.g., IC50 values) of the drug conjugates, evaluating their target specificity, and understanding their mechanism of action. These assays measure the ability of the conjugate to kill cancer cells and provide a basis for selecting the most promising candidates for further in vivo studies.

This document provides detailed application notes and a comprehensive protocol for conducting in vitro cytotoxicity assays to evaluate the efficacy of CCK2R-targeted drug conjugates.

CCK2R Signaling Pathway

Upon binding of its endogenous ligands, gastrin or cholecystokinin, the CCK2R activates several intracellular signaling cascades that promote cell proliferation, survival, and migration. As illustrated in the diagram below, the activation of Gq and Gα12/13 proteins triggers downstream pathways including the PLC/Ca2+/PKC, MAPK, and PI3K/AKT cascades.[1][2] Understanding this signaling network is crucial as it provides context for the cellular response to both receptor activation and the cytotoxic effects of the drug conjugate.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 PLC PLC Gq->PLC Activates PI3K_AKT PI3K/AKT Pathway G1213->PI3K_AKT IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ IP3_DAG->Ca2 Releases PKC PKC IP3_DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation Survival Migration MAPK->Proliferation PI3K_AKT->Proliferation Ligand Gastrin / CCK Ligand->CCK2R Binds

CCK2R Signaling Pathway Diagram

Experimental Workflow for In Vitro Cytotoxicity Assay

The general workflow for assessing the in vitro cytotoxicity of a CCK2R drug conjugate involves several key steps, from cell culture preparation to data analysis. The diagram below outlines a typical experimental procedure using a colorimetric assay such as MTT or XTT.[3]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CCK2R+ and CCK2R- Cells Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Dilution 3. Prepare Serial Dilutions of Drug Conjugate Incubation 4. Treat Cells and Incubate (72-96h) Drug_Dilution->Incubation Add_Reagent 5. Add MTT/XTT Reagent Incubate_Reagent 6. Incubate (2-4h) Add_Reagent->Incubate_Reagent Solubilize 7. Solubilize Formazan (MTT Assay) Incubate_Reagent->Solubilize Read_Absorbance 8. Read Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

References

Application Notes and Protocols for Biodistribution Studies of CCK2R Conjugates in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of cholecystokinin-2 receptor (CCK2R) conjugates in xenograft models. The information is intended to guide researchers in the preclinical evaluation of novel CCK2R-targeting radiopharmaceuticals for cancer imaging and therapy.

Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the development of radiopharmaceuticals due to its overexpression in several malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors.[1][2] Preclinical biodistribution studies in relevant animal models are a critical step in the evaluation of new CCK2R-targeted conjugates. These studies provide essential information on tumor uptake, off-target accumulation, and pharmacokinetic profiles, which are crucial for assessing the diagnostic and therapeutic potential of the conjugates.[2][3]

This document outlines the key methodologies for establishing xenograft models, performing radiolabeling of CCK2R conjugates, and conducting in vivo biodistribution experiments.

Key Experimental Protocols

Establishment of CCK2R-Expressing Xenograft Models

A robust and reproducible xenograft model is fundamental for evaluating the biodistribution of CCK2R conjugates.[3] The choice of cell line and mouse strain is critical for successful tumor engraftment and growth.

Materials:

  • Cell Lines:

    • A431-CCK2R (human epidermoid carcinoma cells engineered to overexpress CCK2R).[3][4][5]

    • AR42J (rat pancreatic acinar cell line with endogenous CCK2R expression).[6][7]

    • A431-mock (negative control, lacking CCK2R expression).[3]

  • Animals:

    • Immunodeficient mice (e.g., BALB/c nude, Swiss albino, NOD SCID).[3][4][8]

  • Reagents and Equipment:

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA.

    • Matrigel (optional, to enhance tumor growth).

    • Syringes and needles (25-27 gauge).

    • Calipers for tumor measurement.

Protocol:

  • Cell Culture: Culture CCK2R-expressing and control cell lines in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS.

  • Inoculation:

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each immunodeficient mouse.[8] For some models, co-injection with Matrigel may improve tumor take rate.

    • For dual-xenograft models, inject the CCK2R-positive cell line on one flank and the negative control cell line on the opposite flank.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

  • Study Initiation: Biodistribution studies are typically initiated when tumors reach a size of 100-500 mm^3.

G cluster_cell_prep Cell Line Preparation cluster_animal_prep Animal Model Development Cell_Culture Culture CCK2R-expressing and control cell lines Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Resuspend_Cells Resuspend cells in serum-free medium/PBS Harvest_Cells->Resuspend_Cells Inject_Cells Subcutaneously inject cells into the flank(s) Resuspend_Cells->Inject_Cells Select_Mice Select immunodeficient mice (e.g., BALB/c nude) Select_Mice->Inject_Cells Monitor_Tumor Monitor tumor growth (caliper measurements) Inject_Cells->Monitor_Tumor Ready_for_Study Xenograft models ready for biodistribution studies Monitor_Tumor->Ready_for_Study

Workflow for establishing CCK2R xenograft models.
Radiolabeling of CCK2R Conjugates

The choice of radionuclide depends on the intended application (e.g., imaging or therapy). Common radionuclides for labeling CCK2R peptide analogs include Indium-111 (¹¹¹In) for SPECT imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for therapy.[3][4] Gallium-68 (⁶⁸Ga) is used for PET imaging.[5]

Materials:

  • CCK2R peptide conjugate (e.g., DOTA- or NODAGA-conjugated peptides).

  • Radionuclide (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃, ⁶⁸GaCl₃).

  • Chelator (if not already conjugated to the peptide).

  • Reaction buffer (e.g., sodium acetate, HEPES).

  • Quenching solution (e.g., DTPA, EDTA).

  • Syringes and vials.

  • Heating block or water bath.

  • Radio-TLC or radio-HPLC for quality control.

Protocol (General for DOTA-conjugates):

  • Add the DOTA-conjugated peptide to a sterile, pyrogen-free reaction vial.

  • Add the reaction buffer to adjust the pH to the optimal range for the specific radionuclide (typically pH 4-5).

  • Add the radionuclide solution to the vial.

  • Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 10-30 minutes).[5]

  • After incubation, cool the reaction mixture to room temperature.

  • Add a quenching solution to complex any free radionuclide.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required.

G Start Start Radiolabeling Mix_Reagents Combine CCK2R conjugate, radionuclide, and buffer Start->Mix_Reagents Incubate Incubate at optimal temperature and time Mix_Reagents->Incubate Quench Add quenching solution (e.g., DTPA) Incubate->Quench QC Perform Quality Control (Radio-TLC/HPLC) Quench->QC End Radiolabeled Conjugate (>95% purity) QC->End

General workflow for radiolabeling CCK2R conjugates.
In Vivo Biodistribution Studies

These studies involve administering the radiolabeled conjugate to the tumor-bearing mice and determining the radioactivity in various organs and the tumor at different time points.

Materials:

  • Tumor-bearing mice.

  • Radiolabeled CCK2R conjugate.

  • Saline for injection.

  • Syringes and needles (27-30 gauge).

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Dissection tools.

  • Balances for weighing organs.

Protocol:

  • Injection: Administer a defined amount of the radiolabeled conjugate (e.g., 0.1-10 MBq, depending on the radionuclide and imaging modality) to each mouse, typically via tail vein injection.[6][9] The injected peptide amount may also be varied to assess for saturation effects.[3]

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours.[6]

  • Organ Harvesting:

    • Anesthetize the mouse and collect a blood sample via cardiac puncture.

    • Perform cervical dislocation for euthanasia.

    • Dissect and collect relevant organs and tissues, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.

  • Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-organ ratios to assess the targeting specificity.

Data Presentation

The quantitative data from biodistribution studies are typically summarized in tables to facilitate comparison between different conjugates, time points, or experimental conditions.

Table 1: Biodistribution of ¹¹¹In-DOTA-Conjugates in A431-CCK2R Xenografted Mice (%ID/g ± SD)

Tissue1 h p.i.4 h p.i.24 h p.i.
Blood2.5 ± 0.50.8 ± 0.20.1 ± 0.0
Heart0.5 ± 0.10.2 ± 0.00.1 ± 0.0
Lungs1.2 ± 0.30.5 ± 0.10.2 ± 0.0
Liver1.8 ± 0.41.0 ± 0.20.5 ± 0.1
Spleen0.6 ± 0.10.3 ± 0.10.1 ± 0.0
Kidneys25.0 ± 5.015.0 ± 3.05.0 ± 1.0
Stomach10.0 ± 2.08.0 ± 1.53.0 ± 0.5
Intestines3.0 ± 0.62.0 ± 0.41.0 ± 0.2
Muscle0.4 ± 0.10.2 ± 0.00.1 ± 0.0
Bone0.8 ± 0.20.5 ± 0.10.2 ± 0.0
Tumor15.0 ± 3.020.0 ± 4.018.0 ± 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the specific conjugate and experimental conditions.

Table 2: Tumor-to-Organ Ratios for ¹¹¹In-DOTA-Conjugates in A431-CCK2R Xenografted Mice

Ratio1 h p.i.4 h p.i.24 h p.i.
Tumor/Blood6.025.0180.0
Tumor/Kidney0.61.33.6
Tumor/Liver8.320.036.0
Tumor/Stomach1.52.56.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

CCK2R Signaling Pathway

Understanding the signaling pathway of CCK2R can provide insights into the biological effects of the targeted conjugates. CCK2R is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (e.g., gastrin), activates multiple downstream signaling cascades. These pathways are involved in cell proliferation, migration, and survival.[10][11]

G cluster_downstream Downstream Signaling Cascades Ligand Gastrin / CCK2R Conjugate CCK2R CCK2R Ligand->CCK2R G_protein Gq / G12/13 CCK2R->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MAPK MAPK (ERK) PKC->MAPK Cell_Response Cell Proliferation, Migration, Survival MAPK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

References

Application Note: Protocol for Assessing In Vivo Stability of Cholecystokinin 2 Receptor (CCK2R) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Cholecystokinin (B1591339) 2 Receptor (CCK2R) is a promising molecular target for the diagnosis and therapy of tumors such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC) due to its high expression in these malignancies and limited presence in healthy tissues.[1][2] Peptide-based conjugates, particularly radiolabeled minigastrin analogs, are the forefront of targeting CCK2R.[3] However, a major challenge in their clinical translation is their limited in vivo stability, as they are susceptible to rapid enzymatic degradation, which can impair tumor uptake and lead to unfavorable biodistribution profiles.[3][4][5] Assessing the in vivo stability is therefore a critical step in the preclinical development of novel CCK2R conjugates. This document provides detailed protocols for key in vivo stability experiments, including biodistribution studies, blood clearance, and metabolite analysis.

CCK2R Signaling Pathway Context

Understanding the target's biological context is crucial. CCK2R, upon binding to its ligands like gastrin or cholecystokinin (CCK), activates intracellular signaling cascades primarily through Gq and Gα 12/13 proteins.[6][7] This activation triggers pathways such as PLC/Ca2+/PKC and MAPK, which are involved in cellular processes like proliferation and migration.[6][7][8] The design of CCK2R conjugates aims to exploit this binding for targeted delivery of imaging or therapeutic agents.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq activates Src Src CCK2R->Src transactivates via PLC PLC Gq->PLC activates PKC PKC PLC->PKC activates Ca2 Ca²⁺ PLC->Ca2 EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway PKC->MAPK Ca2->PKC co-activates Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation Src->EGFR Ligand Gastrin / CCK Ligand->CCK2R binds experimental_workflow cluster_analysis In Vivo Analysis cluster_exvivo Ex Vivo Sample Processing arrow arrow start Synthesis & Radiolabeling of CCK2R Conjugate animal_model Animal Model Preparation (e.g., A431-CCK2R xenografts) start->animal_model administration Intravenous Administration of Conjugate animal_model->administration biodistribution Biodistribution Studies (Organ & Tumor Dissection) administration->biodistribution blood_sampling Serial Blood Sampling administration->blood_sampling urine_collection Urine & Feces Collection administration->urine_collection gamma_counting Gamma Counting (%ID/g) biodistribution->gamma_counting hplc Radio-HPLC Analysis blood_sampling->hplc Blood Processing urine_collection->hplc Urine Processing data_analysis Data Analysis: - Pharmacokinetics - Metabolite Profile - Tumor-to-Organ Ratios gamma_counting->data_analysis hplc->data_analysis

References

Application Notes and Protocols for CCK2R Radioligand Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the binding affinity of novel compounds to the cholecystokinin-2 receptor (CCK2R) using radioligand binding assays. The CCK2R, a G protein-coupled receptor, is a significant target in neuroscience and oncology due to its role in anxiety, pain, and various cancers, including medullary thyroid carcinoma and small cell lung cancer.[1][2] Accurate assessment of ligand binding affinity is crucial for the development of new diagnostic and therapeutic agents targeting this receptor.

Introduction to CCK2R and Radioligand Binding Assays

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is activated by the peptide hormones cholecystokinin (B1591339) (CCK) and gastrin.[3][4] Upon activation, CCK2R primarily couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating cellular functions like proliferation, differentiation, and apoptosis.[5][6]

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) to quantify the binding of a test compound to a receptor of interest. The two primary types of radioligand binding assays are saturation assays, which determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition assays, which determine the affinity (Ki) of a non-radiolabeled test compound by measuring its ability to displace the radioligand.[7]

CCK2R Signaling Pathway

The activation of CCK2R by its endogenous ligands, gastrin and cholecystokinin, triggers a complex network of intracellular signaling pathways. The predominant pathway involves the coupling to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). These events, in turn, can activate downstream pathways such as the MAPK/ERK cascade, promoting cell proliferation and survival.[3][5][6]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC PKC DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation leads to Saturation_Binding_Workflow Start Start Prepare_Radioligand Prepare Serial Dilutions of Radioligand Start->Prepare_Radioligand Setup_Assay Set up Total and Non-specific Binding Wells Prepare_Radioligand->Setup_Assay Add_Components Add Membranes, Radioligand (± Unlabeled Ligand) Setup_Assay->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data (Kd and Bmax) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Competitive_Binding_Workflow Start Start Prepare_Competitor Prepare Serial Dilutions of Test Compounds Start->Prepare_Competitor Setup_Assay Set up Assay Plate with Fixed Radioligand Concentration Prepare_Competitor->Setup_Assay Add_Components Add Test Compounds and Membranes Setup_Assay->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data (IC50 and Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Cell-Based Assays in CCK2R Ligand Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Cholecystokinin (B1591339) 2 Receptor (CCK2R), also known as CCKBR, is a G-protein coupled receptor (GPCR) that plays significant roles in the gastrointestinal tract and central nervous system.[1][2] CCK2R and its ligands, gastrin and cholecystokinin (CCK), are implicated in various physiological processes and have been identified as key players in the pathogenesis of certain cancers, including those of the pancreas, colon, and lung.[3][4][5] The overexpression of CCK2R in several tumor types makes it an attractive molecular target for diagnostic imaging and targeted radionuclide therapy.[6][7] Consequently, robust and reliable cell-based assays are crucial for the discovery and characterization of novel CCK2R agonists and antagonists.

This document provides detailed protocols for three primary functional assays used to screen CCK2R ligands: Intracellular Calcium Mobilization, ERK1/2 Phosphorylation, and Cell Proliferation. It also includes a summary of representative quantitative data for ligand binding.

CCK2R Signaling Pathways

CCK2R activation initiates a cascade of intracellular signaling events. Principally, it couples to Gαq and Gα12/13 proteins.[3] The canonical Gαq pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] These events lead to the activation of downstream mitogenic pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/AKT cascades, ultimately influencing cell proliferation, migration, and survival.[1][3]

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Cell_Response Cellular Responses (Proliferation, Migration) MAPK_Cascade->Cell_Response

Caption: CCK2R Gαq-mediated signaling pathway.

Quantitative Data Summary: Ligand Binding and Potency

The affinity and potency of CCK2R ligands are critical parameters evaluated during screening. Affinity is typically determined through competitive binding assays (IC50), while functional potency is measured in cell-based assays (EC50).

Ligand/CompoundAssay TypeCell LineParameterValueReference
Epinephrine (Agonist)Calcium MobilizationCCK2R Nomad Cell LineEC501.17 x 10⁻¹² M[2]
Epinephrine (Agonist)β-arrestin RecruitmentCCK2R Nomad Cell LineEC503.10 x 10⁻¹² M[2]
[¹²⁵I]-CCK-8Radioligand BindingRecombinant Cell LineKd0.47 nM[8]
DOTA-conjugated peptides (12 total)Competitive AutoradiographyCCK2R expressingIC500.2 - 3.4 nM[9]
Ligand "1" (Pentagastrin analog)Competitive BindingA431-CCK2RIC500.69 ± 0.09 nM[10]
Pentagastrin (Reference)Competitive BindingA431-CCK2RIC500.76 ± 0.11 nM[10]
[¹⁷⁷Lu]Lu-DOTA-MGS5Saturation BindingA431-CCK2RKd5.25 ± 1.61 nM[11]

Experimental Protocols

Assay 1: Intracellular Calcium Mobilization

This assay is a primary screening method for GPCRs that signal through the Gαq pathway.[12] It measures the transient increase in intracellular calcium concentration upon receptor activation using calcium-sensitive fluorescent dyes like Fluo-4 AM.[12][13]

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis A1 Seed CCK2R-expressing cells (e.g., CHO-CCK2R, HEK293-CCK2R) in a 96-well plate A2 Culture for 24-48 hours A1->A2 B1 Wash cells with assay buffer (e.g., Krebs-Ringer-HEPES) A2->B1 B2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B1->B2 B3 Incubate for ~1 hour at 37°C B2->B3 B4 Wash cells to remove excess dye B3->B4 C1 Place plate in a fluorescence reader (e.g., FLIPR, FlexStation) B4->C1 C2 Add test compounds (agonists/antagonists) C1->C2 C3 Measure fluorescence intensity over time C2->C3 C4 Analyze data to determine EC50/IC50 values C3->C4

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells stably expressing CCK2R (e.g., CHO-K1 or HEK293 cells) into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer like Krebs-Ringer-HEPES.

    • Aspirate the culture medium from the wells and wash once with the assay buffer.

    • Add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[14]

  • Compound Addition and Measurement:

    • After incubation, wash the cells gently with the assay buffer to remove any extracellular dye. Add 100 µL of assay buffer to each well.

    • Prepare serial dilutions of test ligands (agonists or antagonists) in the assay buffer.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.[13]

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Add the test compounds to the wells. For antagonist screening, pre-incubate the cells with the antagonist for 15-20 minutes before adding a known agonist.[6]

    • Measure the change in fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) immediately and continuously for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonists, calculate the inhibition of the agonist response and plot it against the antagonist concentration to determine the IC50 value.

Assay 2: ERK1/2 Phosphorylation Assay

Activation of the MAPK pathway is a key downstream event of CCK2R signaling.[1] Measuring the phosphorylation of ERK1/2 serves as a robust readout for receptor activation. This is commonly performed using Western blotting or cell-based ELISA kits.

ERK_Workflow cluster_stim Cell Culture & Stimulation cluster_lysis Lysis & Protein Quantification cluster_wb Western Blotting A1 Seed CCK2R-expressing cells in 6-well plates A2 Grow to 80-90% confluency A1->A2 A3 Serum-starve cells overnight to reduce basal p-ERK levels A2->A3 A4 Stimulate with test ligands for a predetermined time (e.g., 5-15 min) A3->A4 B1 Wash cells with ice-cold PBS A4->B1 B2 Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors B1->B2 B3 Collect lysate and centrifuge to pellet cell debris B2->B3 B4 Determine protein concentration of the supernatant (e.g., BCA assay) B3->B4 C1 Separate protein lysates by SDS-PAGE B4->C1 C2 Transfer proteins to a PVDF membrane C1->C2 C3 Block membrane (e.g., 5% BSA) C2->C3 C4 Incubate with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2) C3->C4 C5 Incubate with HRP-conjugated secondary antibody C4->C5 C6 Detect signal using ECL substrate C5->C6 C7 Quantify band intensity C6->C7

Caption: Western blot workflow for p-ERK1/2 detection.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Seed CCK2R-expressing cells in 6-well plates and grow to 80-90% confluency.

    • To minimize basal phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.[15]

    • Treat cells with various concentrations of the test ligand for a time determined by a preliminary time-course experiment (typically 5-15 minutes for peak phosphorylation).[16]

  • Cell Lysis:

    • After stimulation, immediately place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16]

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[15]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[15]

  • Data Analysis:

    • To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.[15]

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized data against ligand concentration to generate dose-response curves and determine EC50 values.

Assay 3: Cell Proliferation Assay (CCK-8)

CCK2R activation can stimulate cell proliferation, a critical endpoint in cancer research.[3] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells. It utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.[17]

Proliferation_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Measurement & Analysis A1 Seed CCK2R-expressing cells in a 96-well plate (e.g., 5000 cells/well) A2 Pre-incubate for 24 hours to allow cell attachment A1->A2 A3 Add various concentrations of test ligands A2->A3 B1 Incubate for desired time periods (e.g., 24, 48, 72 hours) A3->B1 C1 Add 10 µL of CCK-8 solution to each well B1->C1 C2 Incubate for 1-4 hours at 37°C C1->C2 C3 Measure absorbance at 450 nm using a microplate reader C2->C3 C4 Calculate cell viability/proliferation relative to untreated controls C3->C4

Caption: Workflow for the CCK-8 cell proliferation assay.

Detailed Protocol:

  • Cell Seeding:

    • Dispense 100 µL of cell suspension (e.g., 2,000-5,000 cells/well, depending on the cell line's growth rate) into a 96-well plate.[18]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Ligand Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[18]

  • CCK-8 Reaction and Measurement:

    • Add 10 µL of the CCK-8 solution directly to each well. Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.

    • Gently mix the plate to ensure a homogeneous distribution of the color.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium + CCK-8 only) from all other readings.

    • Calculate the percentage of cell proliferation or viability relative to the vehicle-treated control cells.

    • Plot the percentage of proliferation against the ligand concentration to determine the stimulatory or inhibitory effects of the compounds.

References

Application Notes and Protocols for Conjugation Chemistry of CCK2R Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical conjugation of various payloads to ligands targeting the Cholecystokinin (B1591339) 2 Receptor (CCK2R). This document covers the underlying biology of CCK2R, diverse conjugation strategies, and protocols for the synthesis and evaluation of ligand-payload conjugates.

Introduction to CCK2R and Its Ligands

The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays significant roles in gastrointestinal physiology and is overexpressed in several human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors (GIST).[1][2] This differential expression profile makes CCK2R an attractive target for the delivery of therapeutic and diagnostic payloads.

Ligands for CCK2R can be broadly categorized into two classes:

  • Peptidic Ligands: Based on the natural peptide hormones gastrin and cholecystokinin (CCK). Minigastrin (MG), a truncated version of gastrin, is a common scaffold. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for receptor binding.[2]

  • Non-Peptidic Ligands: Small molecule antagonists, such as Z-360 (a benzodiazepine (B76468) derivative), have been developed to overcome the poor in vivo stability of peptidic ligands.[3][4]

CCK2R Signaling Pathway

Upon ligand binding, CCK2R activates intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Understanding this pathway is crucial for predicting the biological consequences of ligand-payload binding, especially for agonist-based conjugates. CCK2R primarily couples to Gq and Gα12/13 proteins, initiating a cascade involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2R Gq Gq CCK2R->Gq activates Ligand CCK2R Ligand (Gastrin/CCK) Ligand->CCK2R PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC DAG->PKC activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade activates Ca2->PKC activates Proliferation Cell Proliferation, Survival, Differentiation MAPK_Cascade->Proliferation

Caption: Simplified CCK2R signaling pathway.

Conjugation Chemistries and Strategies

The choice of conjugation chemistry depends on the nature of the ligand, the payload, and the desired properties of the final conjugate, such as stability and payload release mechanism.

Payloads

A variety of payloads can be attached to CCK2R ligands:

  • Radionuclides: For imaging (e.g., ⁶⁸Ga, ¹¹¹In) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2][5]

  • Cytotoxic Drugs: Potent small molecules like tubulysin (B8622420) or vinblastine (B1199706) derivatives for targeted chemotherapy.[3][4]

  • Fluorescent Dyes: For optical imaging and in vitro assays (e.g., Cyanine dyes, Fluorescein).[6][7]

Linker Strategies

Linkers play a critical role in connecting the ligand to the payload. They can influence solubility, stability, and the payload release profile.

  • Chelators (for Radionuclides): Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are commonly used to stably complex radiometals.[5]

  • Peptide Linkers: Hydrophilic peptide spacers can be used to connect small molecule drugs, often incorporating cleavage sites for enzymes like cathepsin B to ensure payload release within the tumor cell.

  • PEG Linkers: Polyethylene glycol (PEG) linkers can improve the hydrophilicity and pharmacokinetic properties of the conjugate.[3][4]

  • Click Chemistry Handles: Introduction of azide (B81097) or alkyne groups allows for highly specific and efficient conjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

Data Presentation: Comparative Analysis of CCK2R Conjugates

The following tables summarize key quantitative data for various CCK2R ligand-payload conjugates, allowing for easy comparison of their properties.

Table 1: In Vitro Binding Affinity and Potency of CCK2R Conjugates

Ligand ScaffoldPayload/ModificationLinker TypeIC₅₀ (nM)Cell LineReference
Z-360 (Antagonist)DOTA-PEG₄PEG3.31A431-CCK2R[3][4]
Z-360 (Antagonist)DOTA-PEG₆PEG4.11A431-CCK2R[3][4]
Z-360 (Antagonist)DOTA-PEG₁₂PEG10.4A431-CCK2R[3][4]
Minigastrin Analog (Agonist)DOTA-MGS5N/A0.69 ± 0.09A431-CCK2R[10]
Minigastrin Analog (Agonist)Pentagastrin (Ref.)N/A0.76 ± 0.11A431-CCK2R[10]
Multiple MG Analogs¹¹¹In-DOTAN/A0.2 - 3.4Human MTC[8]

Table 2: In Vivo Tumor Uptake of Radiolabeled CCK2R Conjugates

ConjugateAnimal ModelTumor TypeUptake (%ID/g)Time PointReference
[¹¹¹In]In-DTPAGlu-G-CCK8MiceA431-CCK2R Xenograft~4.030 min[4]
[¹⁷⁷Lu]Lu-DOTA-MGS5Nude MiceCCK2R Xenograft>20.0N/A[10]
[⁶⁸Ga]Ga-CyFMGXenografted MiceA431-CCK2R4.02 ± 1.642 h[7]
[⁶⁸Ga]Ga-CyTMGXenografted MiceA431-CCK2R6.47 ± 1.472 h[7]
[¹⁷⁷Lu]Lu-Stabilized MGNude MiceCCK2R Xenograft29 - 464 h[1]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of CCK2R ligand-payload conjugates.

Workflow for CCK2R Ligand-Payload Development

Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS 1. Ligand Synthesis (e.g., SPPS for peptides) Payload 2. Payload Preparation (with functional handle) Conjugation 3. Conjugation Reaction (e.g., Click Chemistry) Purification 4. Purification & Characterization (HPLC, MS) Binding 5. Binding Affinity Assay (IC50 determination) Purification->Binding Internalization 6. Cell Internalization Study Cytotoxicity 7. Cytotoxicity Assay (for drug conjugates) Biodistribution 8. Biodistribution Study (Tumor & Organ Uptake) Cytotoxicity->Biodistribution Imaging 9. Imaging Study (PET/SPECT/Optical) Efficacy 10. Therapeutic Efficacy Study (Tumor Growth Inhibition)

Caption: General workflow for developing CCK2R conjugates.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a CCK2R Peptidic Ligand

This protocol describes the manual synthesis of a minigastrin analog using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide to an alkyne-functionalized payload.[10]

Materials:

  • Azide-modified peptide (1 eq)

  • Alkyne-functionalized payload (1.5 eq)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 eq)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-peptide and alkyne-payload in PBS.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA (e.g., 50 mM) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution with the alkyne-payload solution.

    • Add the THPTA solution to the mixture.

    • Add the CuSO₄ solution and mix gently.

  • Initiate Reaction:

    • Add the sodium ascorbate solution to initiate the click reaction.

    • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours with gentle agitation.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper.

    • Purify the resulting peptide-payload conjugate using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the successful conjugation by mass spectrometry, which should show the expected mass of the conjugate.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC₅₀/Kᵢ) of a new conjugate by measuring its ability to compete with a known radioligand for binding to CCK2R.

Materials:

  • Cell membranes from a cell line overexpressing CCK2R (e.g., A431-CCK2R).

  • Radioligand (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I).

  • Unlabeled test conjugate at various concentrations.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup:

    • Total Binding: Add cell membranes, radioligand (at a concentration near its Kₑ), and binding buffer to designated wells.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled standard ligand (e.g., pentagastrin) to designated wells.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test conjugate to the remaining wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration: Stop the reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test conjugate concentration.

    • Determine the IC₅₀ value (the concentration of conjugate that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The development of CCK2R-targeted conjugates represents a promising strategy for the diagnosis and treatment of various cancers. The choice of ligand, payload, and conjugation chemistry is critical for optimizing the performance of these agents. The protocols and data presented herein provide a foundational guide for researchers in this field to design, synthesize, and evaluate novel CCK2R-targeted therapeutics and diagnostics. Careful optimization of each step in the development workflow is essential for successful clinical translation.

References

Application Notes and Protocols: Animal Models for Evaluating CCK2R Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), pancreatic cancer, and gastrointestinal stromal tumors (GIST).[1][2][3] This overexpression makes it a promising target for molecular imaging and targeted therapies, particularly peptide receptor radionuclide therapy (PRRT).[4][5] Preclinical evaluation in relevant animal models is a critical step to assess the efficacy, specificity, and safety of novel CCK2R-targeted agents before clinical translation. These models are indispensable for studying in vivo stability, biodistribution, tumor-targeting capabilities, and therapeutic effects.

This document provides detailed protocols and data for commonly used animal models in the evaluation of CCK2R-targeted therapies, intended for researchers, scientists, and drug development professionals.

Key Animal Models for CCK2R Research

A variety of animal models are employed to study CCK2R-targeted therapies, each with specific advantages. The most common are xenograft models using immunodeficient mice, which allow for the growth of human tumors. Genetically engineered mouse models (GEMs) are also used to study cancer development in a more physiologically relevant context.

1.1. Xenograft Models

Xenograft models involve the implantation of human cancer cells or tissues into immunodeficient mice (e.g., athymic nude, SCID).

  • Cell Line-Derived Xenografts (CDX): This is the most established approach.

    • A431-CCK2R Model: The human epidermoid carcinoma cell line A431 is stably transfected to express the human CCK2R.[1][5] This model is widely used for comparing different radiolabeled peptides because it provides a consistent and high level of target expression.[1] A mock-transfected (A431-mock) cell line is often implanted in the contralateral flank as a negative control.[1][6]

    • AR42J Model: This rat pancreatic tumor cell line endogenously expresses the CCK2 receptor and is another common model for biodistribution and efficacy studies.[7][8]

    • HEK293-CCK2R Model: Human embryonic kidney 293 cells are transfected to express CCK2R, providing a "clean" system to study receptor-specific effects.[1][4]

    • PANC-1 Model: A human pancreatic cancer cell line used to study the role of CCK2R in tumor fibrosis and therapy resistance.[9]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[10][11] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher translational relevance.

1.2. Genetically Engineered Mouse Models (GEMs)

GEMs involve the modification of the mouse genome to mimic human cancers.[12][13]

  • KrasG12D Pancreatic Cancer Model: Mice engineered with a pancreas-specific expression of the oncogenic KrasG12D mutation (e.g., p48Cre/+-LSL-KrasG12D/+ mice) develop pancreatic intraepithelial neoplasia (PanIN) that progresses to adenocarcinoma, closely modeling the human disease.[14] These models are valuable for evaluating chemoprevention strategies using CCK2R antagonists.[14]

  • Progastrin Transgenic Models: Mice overexpressing human progastrin, a CCK2R ligand, exhibit colonic hyperproliferation and are more susceptible to colorectal cancer, providing a model to study the role of the gastrin-CCK2R axis in tumorigenesis.[15]

CCK2R Signaling Pathways

CCK2R activation by its ligands, gastrin or cholecystokinin (B1591339) (CCK), triggers a complex intracellular signaling network that promotes cell proliferation, migration, survival, and angiogenesis.[16][17] The receptor primarily couples to Gαq and Gα12/13 proteins.[16][17] Key downstream cascades include the activation of phospholipase C (PLC), leading to protein kinase C (PKC) activation, and the stimulation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[2][16][17] These pathways are central to the oncogenic role of CCK2R.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response CCK2R CCK2R Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 PI3K PI3K CCK2R->PI3K Src Src CCK2R->Src Ligand Gastrin / CCK Ligand->CCK2R PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PKC PKC PLC->PKC Ca2 Ca²⁺ PLC->Ca2 AKT AKT PI3K->AKT Src->PI3K MAPK MAPK (ERK) Src->MAPK ROCK ROCK RhoA->ROCK PKC->MAPK Survival Survival AKT->Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Proliferation MAPK->Proliferation MAPK->Proliferation MAPK->Angiogenesis Migration Migration ROCK->Migration ROCK->Migration Experimental_Workflow cluster_setup Model Setup cluster_evaluation Therapeutic Evaluation cluster_endpoints Endpoints & Analysis cell_culture 1. Cell Culture (e.g., A431-CCK2R) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Administer Therapy (Radiopharmaceutical or Antagonist) randomization->treatment biodistribution Biodistribution Studies treatment->biodistribution efficacy Efficacy / Tumor Growth Study treatment->efficacy imaging In Vivo Imaging (SPECT/PET) treatment->imaging tissue_counting Tissue Counting (%IA/g) biodistribution->tissue_counting tumor_volume Tumor Volume Measurement efficacy->tumor_volume image_analysis Image Analysis & Quantification imaging->image_analysis

References

Application Notes and Protocols for In Vivo Imaging of Cholecystokinin-2 Receptor (CCK2R) Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor that has garnered significant attention as a promising target for molecular imaging and targeted radionuclide therapy.[1][2] CCK2R is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), neuroendocrine tumors (NETs), and colorectal cancers, while exhibiting limited expression in most healthy tissues.[3][4][5][6][7] This differential expression profile makes CCK2R an attractive biomarker for the development of targeted imaging agents to non-invasively visualize and characterize tumors, as well as for patient stratification and monitoring treatment response.

These application notes provide an overview of the current in vivo imaging techniques for visualizing CCK2R expression, with a focus on Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Near-Infrared (NIR) Fluorescence Imaging. Detailed protocols for preclinical imaging studies are provided to guide researchers in the field.

CCK2R Signaling Pathway

The activation of CCK2R by its endogenous ligands, gastrin and cholecystokinin (B1591339) (CCK), triggers a cascade of intracellular signaling events that modulate key cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Understanding this pathway is crucial for interpreting imaging results and for the development of novel therapeutic strategies targeting this receptor.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds Gq Gq CCK2R->Gq Activates Src Src CCK2R->Src Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR PI3K_AKT_Pathway PI3K/AKT Pathway EGFR->PI3K_AKT_Pathway Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_Pathway MAPK Pathway (RAS/RAF/MEK/ERK) PKC->MAPK_Pathway Activates Proliferation Cell Proliferation, Survival, Migration MAPK_Pathway->Proliferation PI3K_AKT_Pathway->Proliferation Src->EGFR Transactivates

Caption: CCK2R signaling cascade.

In Vivo Imaging Techniques

Positron Emission Tomography (PET)

PET is a highly sensitive nuclear imaging technique that allows for the three-dimensional visualization and quantification of radiotracer distribution in vivo. For CCK2R imaging, peptide-based radiotracers are labeled with positron-emitting radionuclides.

Workflow for Preclinical PET Imaging of CCK2R

PET_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Animal Model Preparation (Tumor Xenograft Implantation) C Intravenous Injection of Radiotracer A->C B Radiolabeling of CCK2R-targeting Peptide (e.g., with 68Ga, 64Cu) B->C D Dynamic or Static PET/CT Scan C->D E Image Reconstruction and Analysis D->E G Ex Vivo Biodistribution and Autoradiography (Optional) D->G F Quantification of Tracer Uptake (%ID/g, SUV) E->F

Caption: Preclinical PET imaging workflow.

Key PET Radiotracers for CCK2R Imaging

RadiotracerRadionuclideKey CharacteristicsTumor Uptake (%ID/g)Reference
[68Ga]Ga-DOTA-MGS568GaHigh stability and tumor targeting; low liver uptake.> 20% in A431-CCK2R xenografts.[10][11]
64Cu-labeled CP0464CuHigher tumor uptake compared to 111In- and 68Ga-labeled compounds, but higher background.Up to 3-fold higher than 111In/68Ga analogs.[1]
[68Ga]Ga-DOTA-[Sar9, NMe-Nle11, NMe-Nal13]CP0468GaSuperior tumor-targeting properties and metabolic stability.31.1 ± 5.3% in A431-CCK2R xenografts at 1h.[12]
[68Ga]Ga-DOTA-CCK-6668GaMonomeric precursor to a dimeric tracer.19.63 ± 3.35% at 2h.[13]
[68Ga]Ga-DOTA-CCK2R-dimer68GaDimeric tracer with superior tumor targeting.26.13 ± 6.21% at 2h.[13][14]
68Ga-labeled DOTA-sCCK868GaHigh affinity and tumor uptake with low kidney retention.High, similar to 111In-labeled version.[15][16]

Experimental Protocol: Preclinical PET Imaging with [68Ga]Ga-DOTA-MGS5

  • Animal Model: Use athymic nude mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2R-expressing cell line (e.g., A431-CCK2R) and a mock-transfected control cell line (e.g., A431-mock).[2][10] Tumors should reach a size of approximately 100-200 mm³.

  • Radiotracer Preparation: Synthesize [68Ga]Ga-DOTA-MGS5 using an automated synthesis module.[1] Ensure high radiochemical purity (>95%) as determined by radio-HPLC.

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Radiotracer Administration: Administer approximately 10-15 MBq of the radiotracer intravenously via the tail vein.[4]

  • PET/CT Imaging: Perform a static or dynamic PET scan at a designated time point post-injection (e.g., 1 hour).[12] An accompanying CT scan should be acquired for anatomical co-registration and attenuation correction.

  • Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the tumors and other organs of interest on the co-registered CT images. Calculate the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

  • Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging session, euthanize the animals. Dissect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter. Calculate the %ID/g for each tissue to validate the in vivo imaging data.[17]

Single-Photon Emission Computed Tomography (SPECT)

SPECT is another nuclear imaging modality that uses gamma-emitting radionuclides. It is generally more accessible and less expensive than PET, though it may offer lower sensitivity and spatial resolution.

Key SPECT Radiotracers for CCK2R Imaging

RadiotracerRadionuclideKey CharacteristicsTumor Uptake (%ID/g)Reference
[111In]In-DOTA-MG11111InLow metabolic stability, but reduced kidney uptake.Impaired due to instability.[1]
[111In]In-MGD5111InDivalent peptide with improved tumor uptake.Significantly greater than monomeric APH070.[4]
[111In]In-sCCK8111InHigh tumor uptake with low kidney retention.9.0 ± 1.8% in A431-CCK2R tumors.[15]
155Tb-labeled MG derivative155TbAlternative to 111In with potentially better image quality.Excellent imaging quality in preclinical models.[1]
[99mTc]Tc-DGA199mTcNon-peptidic CCK2R antagonist-based tracer.Significant accumulation in CCK2R-expressing xenografts.[6]
[177Lu]Lu-DOTA-CCK2R-dimer177LuTheranostic agent, also suitable for SPECT imaging.High and prolonged tumor retention.[13][14]

Experimental Protocol: Preclinical SPECT Imaging with an 111In-labeled Peptide

  • Animal Model: As described for PET imaging, use mice with CCK2R-positive and negative tumor xenografts.[15]

  • Radiotracer Preparation: Label the DOTA-conjugated peptide with 111InCl3 in a suitable buffer, followed by purification.

  • Animal Preparation: Anesthetize the mice.

  • Radiotracer Administration: Inject approximately 10-15 MBq of the 111In-labeled peptide intravenously.[4] For blocking studies to confirm specificity, co-inject a 100-fold molar excess of the corresponding non-radiolabeled peptide.[4]

  • SPECT/CT Imaging: Perform whole-body SPECT imaging at various time points (e.g., 4 and 24 hours post-injection).[18] A CT scan should be acquired for anatomical reference.

  • Image and Data Analysis: Reconstruct SPECT images and perform quantitative analysis as described for PET.

  • Ex Vivo Biodistribution: Perform biodistribution studies as described for PET to confirm in vivo findings.[4]

Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging is an optical technique that uses fluorescent probes that emit light in the near-infrared spectrum (700-900 nm). This allows for deeper tissue penetration compared to visible light. It is a non-invasive, radiation-free method particularly suited for preclinical research and has potential for intraoperative guidance.[19]

Workflow for Preclinical Fluorescence Imaging of CCK2R

Fluorescence_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Animal Model Preparation (Tumor Xenograft Implantation) C Intravenous Injection of Fluorescent Probe A->C B Synthesis of CCK2R-targeted NIR Fluorescent Probe B->C D In Vivo Fluorescence Imaging at Multiple Time Points C->D E Image Analysis and Signal Quantification D->E G Ex Vivo Imaging of Organs and Histological Validation D->G F Calculation of Tumor-to-Background Ratios E->F

Caption: Preclinical fluorescence imaging workflow.

Key Fluorescent Probes for CCK2R Imaging

Fluorescent ProbeKey CharacteristicsIn Vitro Affinity (Kd)Key FindingsReference
dQ-MG-754Minigastrin-based, favorable pharmacokinetics, and renal elimination.1.77 ± 0.6 nMSpecific, high-affinity binding to CCK2R-expressing cells and xenografts.[19]
R2SMpH-sensitive NIR probe coupled to a minigastrin analogue (MG11).High affinity for CCK2R.Enhanced fluorescence in acidic tumor microenvironment; high tumor-to-liver (2.1:1) and tumor-to-kidney (2.3:1) ratios.[20]

Experimental Protocol: Preclinical NIR Fluorescence Imaging with dQ-MG-754

  • Animal Model: Use athymic nude mice bearing subcutaneous CCK2R-expressing xenografts.[19]

  • Probe Preparation: Synthesize and purify the dQ-MG-754 probe.

  • Animal Preparation: Anesthetize the mice.

  • Probe Administration: Administer the fluorescent probe via intravenous injection.[19]

  • In Vivo Fluorescence Imaging: Acquire fluorescence images at various time points post-injection (e.g., up to 24 hours) using an in vivo imaging system equipped for NIR fluorescence.[19]

  • Image Analysis: Quantify the fluorescence intensity in the tumor and background regions to determine the tumor-to-background ratio.

  • Ex Vivo Analysis: After the final imaging session, euthanize the animals, dissect the tumor and major organs, and perform ex vivo fluorescence imaging to confirm probe distribution.[19]

  • Histological Validation: Perform histological examination (e.g., immunofluorescence) on tumor sections to correlate the fluorescence signal with CCK2R expression at the cellular level.[19]

Conclusion

The development of targeted imaging agents for the cholecystokinin-2 receptor has advanced significantly, with promising candidates emerging for PET, SPECT, and fluorescence imaging. These techniques provide powerful tools for the non-invasive visualization of CCK2R-expressing tumors, which can aid in early diagnosis, patient stratification for targeted therapies, and monitoring of treatment response. The protocols outlined in these application notes provide a framework for researchers to conduct preclinical in vivo imaging studies of CCK2R expression, contributing to the further development and clinical translation of these valuable diagnostic and theranostic agents. Future efforts will likely focus on developing probes with even higher affinity and specificity, improved pharmacokinetic profiles, and enhanced theranostic capabilities.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptide-Based CCK2R Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of peptide-based ligands targeting the cholecystokinin-2 receptor (CCK2R). It includes detailed protocols for solid-phase peptide synthesis (SPPS), receptor binding assays, and functional characterization, alongside key data on known ligands and a visualization of the receptor's signaling pathway.

CCK2R Signaling Pathway

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and pain modulation.[1][2] Upon binding of its endogenous ligands, such as gastrin and cholecystokinin (B1591339) (CCK), the CCK2R undergoes a conformational change, triggering a complex network of intracellular signaling cascades.[3]

Primarily, the CCK2R couples to Gq and Gα12/13 proteins.[1][3] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 induces the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with Ca2+, activates protein kinase C (PKC).[3] These events initiate downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[1][3][4] The CCK2R can also transactivate the epidermal growth factor receptor (EGFR) and activate other pathways involving PI3K/AKT, Src, and β-catenin.[1][5]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R G_protein Gq / G12/13 CCK2R->G_protein Activation EGFR EGFR CCK2R->EGFR Transactivation MAPK MAPK Pathway (ERK1/2) CCK2R->MAPK PKC-independent PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT PKC-independent PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->MAPK Cellular_Response Cell Proliferation Inhibition of Apoptosis MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: CCK2R signaling cascade initiated by ligand binding.

Quantitative Data: Binding Affinities of Peptide-Based CCK2R Ligands

The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate higher binding affinity.

Ligand/Peptide AnalogDescriptionBinding Affinity (IC50 / Ki, nM)Reference Cell LineSource
Endogenous Ligands
CCK-8Natural cholecystokinin octapeptide~0.3 - 1.0 (Ki)CHO-CCK2R[6]
GastrinNatural gastrin peptide~0.3 - 1.0 (Ki)CHO-CCK2R[6]
PentagastrinSynthetic pentapeptide analog0.84 ± 0.22 (IC50)A431-CCK2R[7]
Synthetic Agonists
DOTA-MGS5DOTA-conjugated minigastrin analog0.4 ± 0.2 (IC50)A431-CCK2R[7]
Peptide 1 (Modified N-Terminus)DOTA-MGS5 analog0.18 ± 0.02 (IC50)A431-CCK2R[7]
Peptide 2 (Modified N-Terminus)DOTA-MGS5 analog0.24 ± 0.8 (IC50)A431-CCK2R[7]
Synthetic Antagonists
Z360-PEG4-DOTANastorazepide analog with PEG4 linker3.31 (IC50)A431-CCK2R[8]
Z360-PEG6-DOTANastorazepide analog with PEG6 linker4.11 (IC50)A431-CCK2R[8]
Z360-PEG12-DOTANastorazepide analog with PEG12 linker10.4 (IC50)A431-CCK2R[8]
Photolabile Probes
Bpa29 ProbeCCK analog with Bpa at position 2936.0 ± 14 (IC50)CHO-CCK2R[9]
NO2-Phe26 ProbeCCK analog with NO2-Phe at position 261.3 ± 0.4 (IC50)CHO-CCK2R[9]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc/tBu strategy for the manual or automated synthesis of peptide-based CCK2R ligands.[10][11][12]

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).[13]

  • Fmoc-protected amino acids (including specialized derivatives if required).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP).

  • Reagents:

    • Deprotection: 20% Piperidine (B6355638) in DMF.[14][15]

    • Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

    • Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Precipitation: Cold diethyl ether.

Workflow Diagram:

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Start Start: Select Resin Swell 1. Resin Swelling (DCM or DMF) Start->Swell Load 2. First Amino Acid Loading (if not pre-loaded) Swell->Load Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 4. Washing (DMF, IPA) Deprotect->Wash1 Couple 5. Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 6. Washing (DMF) Couple->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotect Next amino acid Cleave 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final amino acid Precipitate 8. Precipitation & Washing (Cold Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify Analyze 10. Characterization (Mass Spectrometry) Purify->Analyze End End: Pure Peptide Analyze->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Preparation: Swell the selected resin in DMF or DCM for at least 30 minutes in a reaction vessel.[12][13]

  • First Amino Acid Loading (for 2-chlorotrityl resin): Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in DCM. Add to the resin and agitate for 30-60 minutes. Cap any remaining reactive sites with a solution of DCM/MeOH/DIPEA (80:15:5).[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[14]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with isopropanol (B130326) (IPA) and DMF alternately to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA to activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Peptide Elongation: Repeat steps 3-6 for each amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[15]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15]

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity (IC50) of a synthesized peptide for the CCK2R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell line expressing CCK2R (e.g., A431-CCK2R, AR42J, or CHO-CCK2R).[7][9]

  • Cell membrane preparations from the CCK2R-expressing cell line.

  • Radioligand: e.g., [125I]-[Leu15]gastrin-I or [3H]-L-365,260.[7]

  • Synthesized peptide ligands (test compounds) at various concentrations.

  • Binding Buffer: e.g., Tris-HCl buffer with MgCl2, bacitracin, and bovine serum albumin (BSA).

  • Scintillation fluid and counter, or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize CCK2R-expressing cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test peptide (competitor).

    • A control for non-specific binding containing a high concentration of an unlabeled standard ligand (e.g., pentagastrin).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in vials with scintillation fluid (for 3H) or directly into tubes for a gamma counter (for 125I). Measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 3: Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of a synthesized peptide to act as an agonist (stimulate a response) or an antagonist (block the agonist response) by monitoring changes in intracellular calcium levels.

Materials:

  • CCK2R-expressing cell line (e.g., A431-CCK2R, CHO-CCK2R).[8][9]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist: Gastrin-17 (G17) or CCK-8.

  • Synthesized peptide ligands (test compounds).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 45-60 minutes.

  • Washing: Wash the cells gently with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Measurement (Agonist Mode):

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject increasing concentrations of the synthesized test peptide into the wells.

    • Continuously record the fluorescence signal over time to detect an increase, indicating calcium mobilization.

  • Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with increasing concentrations of the synthesized test peptide for a set period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline.

    • Inject a fixed concentration of a known agonist (e.g., G17 at its EC80 concentration).

    • Record the fluorescence signal. An antagonist will reduce or block the calcium signal induced by the agonist.

  • Data Analysis:

    • Agonist: Calculate the change in fluorescence from baseline. Plot the response against the log concentration of the test peptide to determine the EC50 (half-maximal effective concentration).

    • Antagonist: Plot the agonist-induced response against the log concentration of the test antagonist to determine the IC50 (half-maximal inhibitory concentration).

References

Application Notes and Protocols for the Purification and Characterization of CCK2R Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cholecystokinin (B1591339) 2 Receptor (CCK2R), a G protein-coupled receptor, is a significant target in drug development, particularly in oncology, due to its overexpression in various tumors like medullary thyroid carcinoma and small cell lung cancer.[1] CCK2R conjugates, which typically consist of a CCK2R-binding ligand (e.g., a minigastrin analog) linked to a therapeutic or imaging agent, are promising tools for targeted therapy and diagnostics.[2] Rigorous purification and characterization are critical to ensure the safety, efficacy, and batch-to-batch consistency of these conjugates. These application notes provide detailed protocols for the purification and subsequent characterization of CCK2R conjugates.

CCK2R Signaling Pathway

Gastrin and cholecystokinin are the primary ligands for CCK2R.[3] Upon ligand binding, CCK2R undergoes a conformational change, triggering a complex intracellular signaling network. The primary pathway involves coupling to Gq proteins, which activates Phospholipase Cβ (PLCβ).[4][5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which in turn modulates downstream effectors like the MAPK cascade, promoting cellular proliferation, differentiation, and survival.[3][4]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2R Gq Gq CCK2R->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Cascade (Proliferation, Survival) PKC->MAPK Activates Ligand Gastrin / CCK Ligand Ligand->CCK2R Binds

Diagram 1: Simplified CCK2R Gq-mediated signaling cascade.

Purification of CCK2R Conjugates

Post-synthesis, CCK2R conjugates exist in a crude mixture containing unreacted starting materials, byproducts, and the desired product. Affinity chromatography is a highly effective method for purification, leveraging the specific interaction between the conjugate's ligand and the receptor, or an affinity tag (e.g., His-tag, GST-tag) engineered into the conjugate.[6]

Purification_Workflow start Crude Conjugate Mixture load Load onto Affinity Column start->load wash Wash Step (Remove unbound impurities) load->wash elute Elution Step (Disrupt binding to release conjugate) wash->elute collect Collect & Concentrate Purified Fractions elute->collect qc Quality Control (e.g., SDS-PAGE) collect->qc end Purified CCK2R Conjugate qc->end

Diagram 2: General workflow for affinity chromatography purification.
Protocol 1: Affinity Chromatography Purification

This protocol provides a general framework. Specifics such as buffer composition, resin choice, and elution conditions must be optimized for each unique CCK2R conjugate.

Materials:

  • Affinity chromatography column and resin (e.g., Ni-NTA for His-tagged conjugates, Glutathione (B108866) for GST-tagged conjugates).

  • Binding/Wash Buffer: Buffer in which the conjugate is stable and binds effectively to the resin (e.g., PBS, Tris-HCl).

  • Elution Buffer: Buffer designed to disrupt the binding interaction (e.g., high concentration of imidazole (B134444) for Ni-NTA, reduced glutathione for GST).

  • Crude conjugate solution.

  • Peristaltic pump and fraction collector (optional).

  • Spectrophotometer or protein assay kit (e.g., BCA, Bradford).

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the crude conjugate solution onto the column. If the volume is large, this can be done using a peristaltic pump at a low flow rate to maximize binding.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound impurities. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.

  • Elution: Elute the bound CCK2R conjugate by applying the Elution Buffer.

  • Fraction Collection: Collect the eluate in fractions. Monitor the A280 of the fractions to identify those containing the purified protein.

  • Purity Analysis: Analyze the collected fractions for purity using SDS-PAGE (see Protocol 2).

  • Pooling and Buffer Exchange: Pool the purest fractions. If the elution buffer is incompatible with downstream applications, perform a buffer exchange using dialysis or a centrifugal filter device.[7][8]

  • Concentration Determination: Determine the final concentration of the purified conjugate using a spectrophotometer (measuring A280) or a protein concentration assay.[7]

Characterization of CCK2R Conjugates

Thorough characterization is essential to confirm the identity, purity, and functional activity of the purified conjugate.

Characterization_Workflow cluster_purity Purity & Identity cluster_function Functional Activity start Purified CCK2R Conjugate sds_page SDS-PAGE (Purity, MW) start->sds_page binding_assay Receptor Binding Assay (Affinity: IC₅₀, Kd) start->binding_assay western_blot Western Blot (Identity) sds_page->western_blot Confirm with Antibody mass_spec Mass Spectrometry (Precise Mass) sds_page->mass_spec Confirm Mass end Characterized Conjugate sds_page->end western_blot->end mass_spec->end uptake_assay Cellular Uptake Assay (Internalization) binding_assay->uptake_assay Confirm in Cells binding_assay->end uptake_assay->end

Diagram 3: Workflow for the characterization of CCK2R conjugates.
Protocol 2: SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to assess the purity and estimate the molecular weight of the conjugate.

Materials:

  • Polyacrylamide gels (pre-cast or hand-cast).

  • SDS-PAGE running buffer.

  • Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT, β-mercaptoethanol).

  • Molecular weight markers.

  • Purified conjugate sample.

  • Coomassie Brilliant Blue or other protein stain.

Procedure:

  • Sample Preparation: Mix the purified conjugate with sample loading buffer. Prepare two versions: one non-reducing and one reducing (heated at 95-100°C for 5-10 minutes).

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: De-stain the gel and visualize the bands. A single, sharp band at the expected molecular weight indicates high purity.

Protocol 3: Western Blot Analysis

Western blotting confirms the identity of the conjugate by using antibodies that recognize either the ligand or the conjugated molecule.

Materials:

  • SDS-PAGE materials (as above).

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and transfer system (wet or semi-dry).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to a component of the conjugate.[9][10]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • SDS-PAGE and Transfer: Run an SDS-PAGE gel as described in Protocol 2. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. A band at the correct molecular weight confirms the identity of the conjugate.

Protocol 4: Receptor Binding Assay

Binding assays are crucial for determining the affinity of the conjugate for CCK2R. This is often done using a competitive binding format.

Materials:

  • CCK2R-expressing cells (e.g., AR42J, or A431-CCK2R transfected cells) or cell membranes.[11][12][13]

  • Radiolabeled ligand with known high affinity for CCK2R (e.g., ¹²⁵I-gastrin, ¹¹¹In-labeled analog).[11][14]

  • Purified CCK2R conjugate (unlabeled competitor).

  • Binding buffer (e.g., HEPES buffer with MgCl₂, bacitracin, and BSA).[14]

  • 96-well filter plates.

  • Scintillation counter or gamma counter.

Procedure:

  • Cell Plating: Seed CCK2R-expressing cells in a 96-well plate.

  • Assay Setup: In each well, add a constant amount of the radiolabeled ligand and increasing concentrations of the unlabeled CCK2R conjugate (the competitor).

  • Incubation: Incubate the plate for a defined period (e.g., 1 hour at room temperature) to allow binding to reach equilibrium.[14]

  • Washing: Rapidly wash the cells with ice-cold buffer to remove unbound ligand.

  • Detection: Measure the radioactivity remaining in each well using a suitable counter.

  • Data Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of conjugate that inhibits 50% of the radioligand binding).

Protocol 5: Cellular Uptake and Internalization Assay

This assay measures the ability of the conjugate to be internalized by CCK2R-expressing cells, a key function for drug delivery.

Materials:

  • CCK2R-expressing cells (e.g., AR42J, A431-CCK2R) and a control cell line lacking the receptor (e.g., A431-mock).[12][14]

  • Radiolabeled or fluorescently-labeled CCK2R conjugate.

  • Cell culture medium.

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand.

  • Lysis buffer (e.g., 1M NaOH).

  • Gamma counter or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed both CCK2R-positive and control cells in 24-well plates and allow them to attach overnight.[1]

  • Incubation: Add a known concentration of the labeled conjugate to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).[1]

  • Surface-Bound Removal: At each time point, remove the medium and wash the cells with PBS. Add acid wash buffer for 5-10 minutes on ice to strip non-internalized, surface-bound conjugate. Collect this "surface-bound" fraction.

  • Internalized Fraction: Wash the cells again with PBS. Lyse the cells with lysis buffer to release the "internalized" fraction.

  • Measurement: Measure the radioactivity or fluorescence in both the surface-bound and internalized fractions.

  • Analysis: Calculate the percentage of total added conjugate that was internalized at each time point. Compare uptake in CCK2R-positive versus control cells to confirm receptor-specificity.

Quantitative Data Summary

The following tables summarize representative quantitative data for various CCK2R conjugates from published literature.

Table 1: Binding Affinities of CCK2R Conjugates

Conjugate Name Cell Line IC₅₀ (nM) Reference
MGD5 AR42J 1.04 ± 0.16 [11]
APH070 AR42J 5.59 ± 1.46 [11]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ A431-CCK2R 0.69 ± 0.09 [12][14]
Pentagastrin (Reference) A431-CCK2R 0.76 ± 0.11 [14]
DOTA-cyclo-MG1 A431-CCK2R 2.54 ± 0.30 [13]

| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 |[13] |

Table 2: Cellular Uptake of Radiolabeled CCK2R Conjugates | Conjugate Name | Cell Line | Incubation Time | % Internalized | Reference | | :--- | :--- | :--- | :--- | | [¹⁷⁷Lu]Lu-DOTA-MGS5 analog | A431-CCK2R | 1 hour | 44.4 ± 2.7 |[12] | | [¹⁷⁷Lu]Lu-DOTA-MGS5 analog | A431-CCK2R | 2 hours | 66.6 ± 0.3 |[12] | | [¹⁷⁷Lu]Lu-DOTA-MGS5 analog | A431-mock | 1 hour | < 0.2 |[14] | | [⁶⁸Ga]Ga-DOTA-CCK₂R-dimer | AR42J | 1 hour | 15.63 ± 1.95 |[1] | | [⁶⁸Ga]Ga-DOTA-CCK-66 | AR42J | 1 hour | 9.53 ± 2.38 |[1] |

References

Application Notes and Protocols for the Development of a CCK2R-Targeting Theranostic Pair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin (B1591339) 2 receptor (CCK2R) is a compelling target for cancer theranostics due to its overexpression in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and neuroendocrine tumors, while exhibiting limited expression in healthy tissues. This differential expression provides a therapeutic window for targeted delivery of diagnostic and therapeutic radionuclides. Theranostics, a paradigm of personalized medicine, integrates diagnostic imaging and targeted therapy using a single molecular platform. By labeling a CCK2R-targeting ligand with a diagnostic radionuclide (e.g., Gallium-68 for PET imaging) and a therapeutic radionuclide (e.g., Lutetium-177 for radionuclide therapy), it is possible to visualize tumor lesions and subsequently deliver cytotoxic radiation in a targeted manner.

These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of a CCK2R-targeting theranostic pair. The focus is on peptide-based ligands conjugated to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably coordinate both Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).

CCK2R Signaling Pathway

Activation of CCK2R, a G-protein coupled receptor (GPCR), by its endogenous ligands gastrin or cholecystokinin (CCK) initiates a cascade of intracellular signaling events.[1][2] The primary signaling pathway involves the coupling to Gαq proteins, which in turn activates phospholipase C (PLC).[1][2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, migration, and survival.[3]

CCK2R_Signaling_Pathway Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_AKT_pathway PI3K/AKT Pathway Gq->PI3K_AKT_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Activates Proliferation Cell Proliferation, Migration, Survival MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation

Caption: CCK2R Signaling Cascade.

Experimental Workflows

The development and evaluation of a CCK2R-targeting theranostic pair involves a series of sequential experimental stages, from initial radiolabeling to in vivo assessment.

Theranostic Agent Synthesis and Radiolabeling Workflow

Radiolabeling_Workflow Peptide CCK2R-Targeting Peptide (e.g., DOTA-MGS5) Labeling_Ga Radiolabeling with ⁶⁸Ga Peptide->Labeling_Ga Labeling_Lu Radiolabeling with ¹⁷⁷Lu Peptide->Labeling_Lu Ga68 ⁶⁸GaCl₃ (from generator) Ga68->Labeling_Ga Lu177 ¹⁷⁷LuCl₃ Lu177->Labeling_Lu QC Quality Control (radio-HPLC/TLC) Labeling_Ga->QC Labeling_Lu->QC Diagnostic Diagnostic Agent [⁶⁸Ga]Ga-DOTA-Peptide QC->Diagnostic Purity >95% Therapeutic Therapeutic Agent [¹⁷⁷Lu]Lu-DOTA-Peptide QC->Therapeutic Purity >95%

Caption: Synthesis and Radiolabeling Workflow.
Preclinical Evaluation Workflow

Evaluation_Workflow Agent Radiolabeled CCK2R Agent In_Vitro In Vitro Evaluation Agent->In_Vitro In_Vivo In Vivo Evaluation (Tumor-bearing mice) Agent->In_Vivo Binding_Assay Cell Binding & Competition Assays (IC₅₀/Kd) In_Vitro->Binding_Assay Internalization Internalization Assay In_Vitro->Internalization Stability Stability in Serum/PBS In_Vitro->Stability Data Data Analysis & Candidate Selection Binding_Assay->Data Internalization->Data Stability->Data Biodistribution Biodistribution Studies (%ID/g) In_Vivo->Biodistribution Imaging PET/SPECT Imaging In_Vivo->Imaging Therapy Radionuclide Therapy (for ¹⁷⁷Lu-agent) In_Vivo->Therapy Biodistribution->Data Imaging->Data Therapy->Data

Caption: Preclinical Evaluation Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for representative CCK2R-targeting theranostic agents from preclinical studies.

Table 1: In Vitro Binding Affinity of CCK2R-Targeting Peptides

CompoundCell LineIC₅₀ (nM)K_d_ (nM)Reference
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R-5.25 ± 1.61[4]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂A431-CCK2R0.69 ± 0.09-[5]
Pentagastrin (Reference)A431-CCK2R0.76 ± 0.11-[5]

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-labeled CCK2R-Targeting Agents in Xenograft Models

CompoundTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
[⁶⁸Ga]Ga-DOTA-CCK2R-dimerAR42J2 h26.13 ± 6.21[6][7]
[⁶⁸Ga]Ga-DOTA-CCK-66AR42J2 h19.63 ± 3.35[6][7]
[⁶⁸Ga]Ga-DOTA-MGS5A431-CCK2R1 h>20[8]
[⁶⁸Ga]Ga-DOTA-MGS8A431-CCK2R1 h28.08 ± 6.35[9]
[⁶⁸Ga]Ga-DOTA-MG0AR42J1 h4.4 ± 1.3[10]

Table 3: Biodistribution of ¹⁷⁷Lu-labeled CCK2R-Targeting Agents in Xenograft Models (%ID/g)

CompoundTumor ModelTime p.i.TumorKidneysLiverStomachReference
[¹⁷⁷Lu]Lu-DOTA-CCK2R-dimerAR42J1 h19.17 ± 8.438.92 ± 1.054.44 ± 1.80-[8]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R24 h-2.51 ± 0.490.31 ± 0.024.2 ± 0.5[7]
[¹⁷⁷Lu]Lu-DOTA-CCK-66AR42J24 h----[7]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R1 h68.1 ± 10.0---[11]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R24 h28.9 ± 7.2---[11]

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Peptides with Gallium-68

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated CCK2R peptide (e.g., DOTA-MGS5)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)[6]

  • Hydrochloric acid (0.1 M)

  • Cation exchange cartridge (e.g., SCX)[6]

  • 5 M NaCl / 0.1 M HCl solution[6]

  • Heating block or water bath

  • Radio-HPLC system with a C18 column

  • Radio-TLC system

  • Sterile filters (0.22 µm)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Trap the ⁶⁸Ga³⁺ from the eluate onto a pre-conditioned cation exchange cartridge.[6]

  • Wash the cartridge with sterile water.

  • Elute the purified ⁶⁸Ga³⁺ from the cartridge using 0.5 mL of 5 M NaCl / 0.1 M HCl solution directly into a reaction vial containing the DOTA-peptide (25-35 nmol) dissolved in 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[6]

  • Incubate the reaction mixture at 95°C for 10-15 minutes.[12]

  • Cool the reaction vial to room temperature.

  • Perform quality control using radio-HPLC and radio-TLC to determine the radiochemical purity. The radiochemical purity should be >95%.

  • If required, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

  • Formulate the final product in a suitable buffer (e.g., saline or PBS) and pass it through a 0.22 µm sterile filter for in vivo use.

Protocol 2: Radiolabeling of DOTA-Peptides with Lutetium-177

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated CCK2R peptide

  • Sodium acetate or sodium ascorbate (B8700270) buffer (pH 4.5-5.0)[13]

  • Ascorbic acid (to prevent radiolysis)

  • DTPA solution (quenching agent)

  • Heating block or water bath

  • Radio-HPLC and/or Radio-TLC systems

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile reaction vial, combine the DOTA-peptide (typically 100-200 µg) with the appropriate buffer (e.g., sodium ascorbate buffer, pH 4.5-5.0).[13]

  • Add the ¹⁷⁷LuCl₃ solution to the reaction vial. The amount of ¹⁷⁷Lu will depend on the desired specific activity.

  • Add ascorbic acid as a radical scavenger.

  • Incubate the reaction mixture at 95°C for 20-30 minutes.[13]

  • After incubation, cool the reaction to room temperature.

  • Add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

  • Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity, which should be >95%.

  • Purify the product if necessary using a C18 Sep-Pak cartridge.

  • Formulate the final product in a sterile, pyrogen-free solution for in vivo administration.

Protocol 3: In Vitro Cell Binding and Competition Assay

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R, AR42J) and mock-transfected control cells.[14]

  • Radiolabeled peptide ([⁶⁸Ga]Ga- or [¹⁷⁷Lu]Lu-DOTA-Peptide)

  • Unlabeled peptide for competition

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[15]

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed the CCK2R-expressing cells and control cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with ice-cold binding buffer.

  • For saturation binding, add increasing concentrations of the radiolabeled peptide to the wells. For competition assays, add a fixed concentration of the radiolabeled peptide along with increasing concentrations of the unlabeled peptide.

  • To determine non-specific binding, add a large excess of the unlabeled peptide to a parallel set of wells.

  • Incubate the plates at 4°C or 37°C for a predetermined time (e.g., 1-2 hours) to reach equilibrium.[16]

  • After incubation, wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells with 1 M NaOH.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation assays, or the IC₅₀ value for competition assays.

Protocol 4: In Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice (e.g., nude mice with A431-CCK2R or AR42J xenografts)

  • Radiolabeled theranostic agent

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

  • Weighing scale

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled agent (e.g., 3.7 MBq for ¹⁷⁷Lu-labeled compounds) intravenously via the tail vein.[8] The injection volume should not exceed 0.3 ml for mice.[17]

  • At predetermined time points (e.g., 1, 4, 24, 48, 72, and 96 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[8]

  • Collect blood via cardiac puncture.

  • Dissect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Weigh each organ and tumor sample.

  • Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.[18]

  • Calculate tumor-to-organ ratios to assess targeting specificity.

References

experimental design for preclinical evaluation of CCK2R conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the experimental design for the preclinical assessment of therapeutic agents targeting the cholecystokinin-2 receptor (CCK2R) is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development. It offers comprehensive methodologies for crucial experiments and presents quantitative data in structured tables for comparative analysis.

Introduction

The cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor, is a promising target for molecular imaging and targeted radionuclide therapy.[1][2] Its high expression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors, contrasts with its limited presence in healthy tissues, making it an attractive candidate for targeted drug development.[3][4] Preclinical evaluation of novel CCK2R conjugates, such as radiolabeled peptides, is a critical step to determine their safety, efficacy, and pharmacokinetic profile before clinical translation.[2][5]

This guide outlines a structured approach to the preclinical evaluation of CCK2R conjugates, covering essential in vitro and in vivo assays.

General Preclinical Evaluation Workflow

The preclinical assessment of CCK2R conjugates follows a multi-step process, beginning with in vitro characterization and culminating in in vivo efficacy and toxicity studies. This systematic approach ensures that only the most promising candidates advance toward clinical trials.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Conjugate Synthesis & Radiolabeling B Receptor Binding Assay (Affinity - IC50) A->B C Cellular Internalization Assay B->C D In Vitro Stability (Serum/Plasma) C->D E Cytotoxicity Assay (IC50/EC50) D->E F Animal Model Development (Xenografts) E->F Lead Candidate Selection G Biodistribution Study (%ID/g) F->G H Pharmacokinetics G->H I In Vivo Efficacy Study (Tumor Growth Inhibition) H->I J Toxicity Assessment I->J K Clinical Trials J->K IND-Enabling Studies

Preclinical evaluation workflow for CCK2R conjugates.

In Vitro Evaluation Protocols

In vitro assays are fundamental for the initial screening and characterization of CCK2R conjugates. They provide essential data on binding affinity, cellular uptake, and cytotoxic potential.

Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro studies. A positive control cell line with high CCK2R expression and a negative control are essential. Human epidermoid carcinoma cells (A431) transfected to express human CCK2R are a commonly used model.[5]

Cell Line Origin CCK2R Expression Use Case
A431-CCK2R Human Epidermoid CarcinomaStably transfected (High)Primary screening, binding, internalization, cytotoxicity[5]
A431-mock Human Epidermoid CarcinomaTransfected with empty vector (Negative)Negative control for specificity[5]
MZ-CRC-1 Human Medullary Thyroid CarcinomaEndogenousRelevant disease model for MTC[5][6]
AR42J Rat Pancreatic TumorEndogenous (Rat CCK2R)Binding and internalization studies[7][8]
Protocol: Competitive Receptor Binding Assay

This assay determines the binding affinity (IC50) of the CCK2R conjugate by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R)

  • Radiolabeled competitor (e.g., 125I-[Leu15]gastrin-I)

  • Test conjugate at various concentrations

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Gamma counter

Procedure:

  • Cell Plating: Seed A431-CCK2R cells in appropriate plates and grow to confluence.

  • Preparation: Prepare serial dilutions of the unlabeled test conjugate.

  • Incubation: On the day of the experiment, wash cells with cold binding buffer. Add the radiolabeled competitor at a fixed concentration along with varying concentrations of the test conjugate.

  • Incubation Time: Incubate for 60-90 minutes at 4°C to reach binding equilibrium.

  • Washing: Wash the cells rapidly with ice-cold binding buffer to remove unbound ligands.

  • Measurement: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test conjugate. Calculate the IC50 value using non-linear regression analysis. High binding affinity is confirmed for IC50 values in the low nanomolar range.[9]

Protocol: Cellular Internalization Assay

This assay quantifies the extent to which the radiolabeled conjugate is internalized by CCK2R-expressing cells, a crucial step for the efficacy of drug conjugates.

Materials:

  • Radiolabeled CCK2R conjugate

  • A431-CCK2R and A431-mock cells

  • Culture medium (e.g., RPMI)

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity

  • NaOH solution for cell lysis

  • Gamma counter

Procedure:

  • Cell Plating: Seed 1.0 x 106 A431-CCK2R and A431-mock cells per well in 6-well plates and grow for 48 hours.[8]

  • Incubation: Add the radiolabeled conjugate to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Surface-Bound Fraction: At each time point, remove the medium, wash with ice-cold PBS, and incubate with acid wash buffer for 5-10 minutes on ice to collect the surface-bound radioactivity.

  • Internalized Fraction: After removing the acid wash, lyse the cells with NaOH solution to collect the internalized radioactivity.

  • Measurement: Measure the radioactivity of the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated activity. Specificity is confirmed by low uptake in A431-mock cells.[10]

Protocol: In Vitro Cytotoxicity Assay

This assay evaluates the ability of the CCK2R conjugate to kill cancer cells in a dose-dependent manner.

Materials:

  • CCK2R conjugate

  • A431-CCK2R cells

  • Culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTox Green)[11][12][13]

  • Plate reader

Procedure:

  • Cell Plating: Seed A431-CCK2R cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the CCK2R conjugate and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period relevant to the conjugate's mechanism of action (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • Reading: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the conjugate to determine the IC50 (inhibitory concentration 50%) value.

In Vivo Evaluation Protocols

In vivo studies in animal models are essential to assess the pharmacokinetics, tumor-targeting capabilities, efficacy, and toxicity of CCK2R conjugates.

Animal Model Selection

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for preclinical evaluation.[6][14]

Animal Model Cell Line Implantation Site Use Case
Athymic Nude Mice A431-CCK2R / A431-mockSubcutaneous (flank)Standard model for biodistribution, imaging, and efficacy studies.[1][3][15]
SCID Mice MZ-CRC-1Subcutaneous (flank)Model for medullary thyroid carcinoma.[5]
Athymic Nude Mice A431-CCK2ROrthotopic (thyroid)More clinically relevant model for studying tumor growth and metastasis.[16][17]
Protocol: Ex Vivo Biodistribution Study

This study determines the uptake and retention of the radiolabeled conjugate in the tumor and various organs over time.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with A431-CCK2R xenografts)

  • Radiolabeled CCK2R conjugate

  • Anesthetic

  • Dissection tools

  • Gamma counter and calibrated scale

Procedure:

  • Animal Preparation: Use mice with established tumors (typically 100-200 mm³).

  • Injection: Administer a known amount of the radiolabeled conjugate intravenously (e.g., via the tail vein).

  • Time Points: Euthanize groups of mice (n=4-5 per group) at various time points post-injection (p.i.), such as 1, 4, 24, and 48 hours.

  • Tissue Collection: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.

  • Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). A high tumor-to-organ ratio (especially tumor-to-kidney) is desirable.[3][18]

Protocol: In Vivo Efficacy Study

This study evaluates the anti-tumor effect of the CCK2R conjugate in a xenograft model.

Materials:

  • Tumor-bearing mice with established tumors

  • CCK2R conjugate

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Group Allocation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer the CCK2R conjugate according to a predetermined schedule (e.g., once or twice weekly). The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. A significant inhibition of tumor growth in the treated group compared to the control group indicates efficacy.[1]

CCK2R Signaling Pathway

Understanding the signaling cascade initiated by CCK2R activation is crucial for elucidating the conjugate's mechanism of action, especially for agonist-based therapies. CCK2R activation by ligands like gastrin triggers multiple downstream pathways that regulate cell proliferation, survival, and apoptosis.[19]

CCK2R_Signaling Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 PLC PLCβ Gq->PLC SRC Src G1213->SRC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates Ca->PKC activates RAF RAF PKC->RAF PKC->SRC MEK MEK RAF->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis EGFR EGFR (transactivation) EGFR->PI3K SRC->PI3K SRC->EGFR

References

Navigating the Regulatory Landscape for Investigational CCK2R-Targeted Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drugs targeting the cholecystokinin (B1591339) B receptor (CCK2R), a key player in various physiological and pathological processes, including certain cancers and anxiety disorders, requires a comprehensive understanding of the regulatory expectations for preclinical and early clinical development. This document provides detailed application notes and protocols to guide researchers through the essential stages of investigational new drug (IND) development for CCK2R-targeted agents.

I. Regulatory Framework and Considerations

While no specific regulatory guidelines are exclusively dedicated to CCK2R-targeted drugs, the development of such therapeutics falls under the general framework for investigational new drugs established by major regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Pharmaceuticals and Medical Devices Agency (PMDA) of Japan. Key guidance documents from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) are also critical to follow.

A rational approach to selecting and conducting safety pharmacology studies is essential.[1][2] The primary objectives of these studies are to identify undesirable pharmacodynamic properties, evaluate adverse effects observed in toxicology and/or clinical studies, and investigate the mechanism of these adverse effects.[2] For peptide-based therapeutics, specific guidance on Chemistry, Manufacturing, and Controls (CMC) should be consulted to ensure product quality and consistency.[3][4][5][6][7]

Key Principles for Preclinical Development:

  • Pharmacological Profile: A thorough in vitro and in vivo pharmacological characterization of the investigational drug is required. This includes determining the mechanism of action, binding affinity and selectivity for CCK2R, and functional activity (agonist, antagonist, or allosteric modulator).

  • Safety Pharmacology: Core battery studies assessing the effects on vital functions (cardiovascular, respiratory, and central nervous systems) are mandatory as outlined in ICH S7A.[8][9]

  • Pharmacokinetics and Toxicology: Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME), as well as single-dose and repeat-dose toxicity studies in relevant animal species, are necessary to establish a safe starting dose for human trials.[10][11][12]

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the drug substance and drug product, including manufacturing processes, characterization, and stability, must be provided.[3][4][5][6][7]

II. Key Preclinical Assays and Protocols

A series of well-established in vitro and in vivo assays are crucial for characterizing the pharmacological and safety profile of investigational CCK2R drugs.

A. In Vitro Assays

1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for the CCK2R.[13][14]

Protocol: Competitive Radioligand Binding Assay for CCK2R

  • Objective: To determine the inhibitory constant (Ki) of a test compound for CCK2R.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human CCK2R (e.g., A431-CCK2R).[15]

    • Radioligand: e.g., [125I]-labeled gastrin-I.[15]

    • Test compound (unlabeled).

    • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA, pH 7.4).[15]

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

    • 96-well filter plates.[15]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well filter plate, add the cell membrane preparation (e.g., 200,000–400,000 cells per well).[15]

    • Add a fixed concentration of the radioligand to each well.

    • Add the serially diluted test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known CCK2R ligand (e.g., unlabeled gastrin).

    • Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[16]

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays: Intracellular Calcium Mobilization

CCK2R activation leads to the mobilization of intracellular calcium via the Gq signaling pathway.[17][18] Measuring changes in intracellular calcium concentration is a common method to assess the functional activity of CCK2R ligands.[19][20][21][22][23]

Protocol: Calcium Flux Assay

  • Objective: To measure the increase in intracellular calcium concentration in response to a CCK2R agonist or the inhibition of this response by an antagonist.

  • Materials:

    • A cell line stably expressing human CCK2R (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21][22]

    • Pluronic F-127 (to aid dye loading).[22]

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • CCK2R agonist (e.g., pentagastrin).

    • Test compound (potential agonist or antagonist).

    • Fluorescence plate reader with an injection module.

  • Procedure:

    • Seed the CCK2R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for a specified time (e.g., 60 minutes at 37°C).[19]

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence.

    • For agonist testing, inject the test compound at various concentrations and monitor the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound for a specific period before injecting a known CCK2R agonist at its EC50 concentration and monitor the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 value (the concentration that elicits 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

B. In Vivo Assays

1. Pharmacokinetic (PK) Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the investigational drug in a living organism.

Protocol: Mouse Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of a CCK2R-targeted drug.

  • Animals: Healthy mice (e.g., BALB/c).[15]

  • Procedure:

    • Administer the test compound to the mice via the intended clinical route (e.g., intravenous, oral).

    • Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1h, 4h, 24h).[12][15]

    • Process the blood samples to obtain plasma or serum.

    • Analyze the concentration of the drug in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (for non-intravenous routes).

2. Efficacy Studies in Disease Models

For oncology indications, tumor xenograft models are commonly used to evaluate the anti-tumor efficacy of CCK2R-targeted drugs.

Protocol: Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of a CCK2R antagonist.

  • Animals: Immunocompromised mice (e.g., SCID mice).[10]

  • Tumor Model: Subcutaneously implant human tumor cells expressing CCK2R (e.g., A431-CCK2R) into the mice.[10]

  • Procedure:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule and route.

    • Monitor tumor growth by measuring tumor volume (e.g., twice weekly) using calipers.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) for the treatment group.

    • Assess the statistical significance of the observed anti-tumor effects.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for various CCK2R ligands from the literature. This information is crucial for benchmarking new investigational drugs.

Table 1: In Vitro Binding Affinities of CCK2R Ligands

CompoundReceptorCell LineAssay TypeIC50 / Ki (nM)Reference
PentagastrinHuman CCK2RA431-CCK2RCompetition Binding0.76 ± 0.11[15]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂Human CCK2RA431-CCK2RCompetition Binding0.69 ± 0.09[15]
Netazepide (YF476)Human CCK2R-Competition Binding0.19[24]
CI-988 (PD-134308)Human CCK2R-Competition Binding0.5[24]
L365,260Human CCK2R-Competition Binding7[24]

Table 2: In Vivo Tumor Uptake of Radiolabeled CCK2R Ligands

RadioligandTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
[111In]-CP04A431-CCK2R(+) xenografts4 h9.24 ± 1.35[12]
[177Lu]-DOTA-MGS5A431-CCK2R xenografts1 h68.1 ± 10.0[25]
[177Lu]-DOTA-MGS5A431-CCK2R xenografts24 h28.9 ± 7.2[25]
[177Lu]-DOTA-MGS5A431-CCK2R xenografts72 h12.6 ± 3.3[25]

IV. Visualization of Signaling Pathways and Workflows

Understanding the molecular signaling cascades initiated by CCK2R activation is fundamental for drug development.

CCK2R Signaling Pathway

Activation of CCK2R by its endogenous ligands, gastrin and cholecystokinin (CCK), primarily triggers the Gq protein signaling cascade.[18] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[18][26] These events initiate downstream signaling pathways, including the MAPK/ERK cascade, which are involved in cell proliferation, differentiation, and survival.[26][27][28]

CCK2R_Signaling Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Gq Gq CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Cellular_responses Cell Proliferation, Survival, etc. MAPK_pathway->Cellular_responses regulates

Caption: Simplified CCK2R signaling cascade.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a new CCK2R-targeted investigational drug typically follows a logical progression from binding affinity determination to functional activity assessment.

In_Vitro_Workflow start Start: New CCK2R Drug Candidate binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Ki value binding_assay->determine_ki functional_assay Functional Assay (e.g., Calcium Flux) determine_ki->functional_assay determine_activity Determine Agonist (EC50) or Antagonist (IC50) Activity functional_assay->determine_activity selectivity_panel Selectivity Screening (vs. CCK1R and other GPCRs) determine_activity->selectivity_panel off_target Identify Off-Target Effects selectivity_panel->off_target end Proceed to In Vivo Studies off_target->end Preclinical_to_Clinical preclinical_data Comprehensive Preclinical Data Package ind_submission Investigational New Drug (IND) Application Submission preclinical_data->ind_submission pharmacology Pharmacology (in vitro & in vivo) pharmacology->preclinical_data pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) pk_pd->preclinical_data toxicology Toxicology (GLP-compliant) toxicology->preclinical_data cmc Chemistry, Manufacturing, & Controls (CMC) cmc->preclinical_data regulatory_review Regulatory Agency Review (FDA, EMA, PMDA) ind_submission->regulatory_review clinical_trials Phase 1 Clinical Trials regulatory_review->clinical_trials

References

Troubleshooting & Optimization

Technical Support Center: Improving In Vivo Stability of Linear Minigastrin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stabilized linear minigastrin (MG) analogues for targeting cholecystokinin-2 receptor (CCK2R) expressing tumors.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to the in vivo stability of linear minigastrin analogues?

A1: The main challenge is their low enzymatic stability.[1][2][3][4] Linear peptides like minigastrin are rapidly degraded by peptidases present in blood and tissues. This rapid metabolization leads to a very short circulating half-life, often in the order of minutes, which limits their clinical applicability and impairs tumor uptake.[1][5] Another significant challenge, particularly for radiolabeled analogues, is high kidney uptake and retention, which can be a dose-limiting factor in therapeutic applications.[5]

Q2: What are the most effective strategies to enhance the in vivo stability of these analogues?

A2: Several strategies have proven effective. These can be broadly categorized as direct chemical modifications of the peptide structure and conjugation techniques.[6]

  • Site-Specific Amino Acid Substitution: Replacing natural L-amino acids with degradation-resistant ones is a key strategy. This includes using D-amino acids, N-methylated amino acids, or unnatural amino acids (e.g., 1-Nal, Nle).[5][6][7] These modifications hinder recognition and cleavage by proteolytic enzymes.

  • Backbone Modification: Introducing modifications like 1,2,3-triazoles as amide bond bioisosteres can increase metabolic stability.[8]

  • Conformational Rigidity: Introducing amino acids like Proline (Pro) increases the rigidity of the peptide chain, which can enhance stability against enzymatic degradation.[1][7]

  • Terminal Modifications: Capping the N- and C-termini (e.g., N-terminal acetylation, C-terminal amidation) can protect against exopeptidases.[6][9][10]

  • Conjugation: Attaching molecules like polyethylene (B3416737) glycol (PEGylation) or lipid chains (lipidation) can shield the peptide from enzymes and reduce renal clearance by increasing its size.[6][11]

Q3: How does introducing Proline into the peptide sequence improve stability?

A3: Substituting specific amino acids with Proline (Pro) increases the conformational rigidity of the peptide backbone.[1] This increased rigidity is thought to enhance stability towards enzymatic degradation, in a manner analogous to the stability seen in small cyclic peptides.[1] Studies have shown that Proline substitution in the N-terminal sequence of DOTA-conjugated MG analogues leads to high enzymatic stability in vivo, with 57–79% of the intact radiopeptide remaining in the blood of mice one hour post-injection.[1][2][3][4]

Q4: Can modifying the peptide backbone with N-methylated amino acids affect receptor binding?

A4: Yes, it can have variable effects. Introducing N-methylated amino acids into the C-terminal receptor-specific sequence has been shown to significantly increase enzymatic stability and tumor uptake.[1][12] For instance, the analogue ¹¹¹In-DOTA-MGS4, which has two N-methylated amino acids, showed over 75% intact radiopeptide in blood at 10 minutes post-injection, compared to its non-methylated counterpart which was completely degraded.[5][12] However, it is crucial to select the modification site carefully, as some changes can also lead to increased kidney uptake, which is a drawback for therapeutic use.[7]

Q5: What is the purpose of conjugating the analogue to a chelator like DOTA?

A5: The primary purpose is to stably label the peptide with a radionuclide for imaging (e.g., with Indium-111 for SPECT) or targeted therapy (e.g., with Lutetium-177).[1][5] The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator forms a stable complex with these radiometals.[1] This modification is essential for developing radiopharmaceuticals, but the choice of chelator and linker can also influence the overall biodistribution and stability of the analogue.[1]

Q6: How is the in vivo stability of a new minigastrin analogue typically assessed?

A6: In vivo stability is commonly assessed in animal models, such as BALB/c mice.[1][7] The radiolabeled analogue is administered intravenously. At specific time points (e.g., 10, 30, 60 minutes post-injection), blood and tissue samples (liver, kidneys, urine) are collected.[1][7] The samples are then analyzed, typically using radio-HPLC (High-Performance Liquid Chromatography), to separate the intact radiolabeled peptide from its radioactive metabolites. The percentage of intact radiopeptide is then quantified to determine the stability.[1]

Q7: My peptide analogue is aggregating during formulation. What could be the cause and how can I fix it?

A7: Peptide aggregation is a common issue influenced by factors like hydrophobicity, charge, concentration, pH, and the propensity to form β-sheet structures.[13]

  • High Hydrophobicity: Modifications intended to increase stability can sometimes increase hydrophobicity, leading to aggregation.

  • Incorrect pH/Buffer: The pH of the formulation can significantly impact the charge state and solubility of the peptide.

  • High Concentration: The peptide concentration may be exceeding its solubility limit.

To troubleshoot, you can:

  • Optimize pH and Buffer: Test different pH values and buffer systems. Acidic peptides may be more soluble in basic buffers, and vice versa.[14]

  • Use Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly adding the aqueous buffer.

  • Lower the Concentration: Attempt formulation at a lower peptide concentration.

  • Incorporate Excipients: Use stabilizing excipients like polyols or non-ionic surfactants.[14]

  • Consider N-methylation: N-methylation can disrupt the hydrogen bonding required for β-sheet formation, thereby inhibiting aggregation.

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid in vivo degradation (<10% intact peptide at 10 min p.i.)- Insufficient stabilization against peptidases.- Cleavage at a previously unknown vulnerable site.1. Introduce N-methylation: Synthesize analogues with N-methylated peptide bonds in the C-terminal sequence.[1][12]2. Substitute with Proline: Introduce Proline at flexible positions in the N-terminal sequence to increase rigidity.[1]3. Incorporate D-amino acids: Replace L-amino acids at the N-terminus (e.g., a penta-dGlu sequence) to block exopeptidases.[7][15]4. Analyze Metabolites: Identify cleavage sites by analyzing metabolites to guide further site-specific modifications.
High Kidney Uptake - Presence of negatively charged residues (e.g., penta-Glu sequence).[5]- Certain chemical modifications can inadvertently increase renal retention.[7]1. Reduce Negative Charge: Replace the N-terminal penta-L-Glu sequence with alternatives. The analogue CP04 uses a penta-D-Glu sequence, which successfully reduced kidney retention while maintaining stability.[16]2. Modify Linker: If a linker is used between the chelator and peptide, altering its length or composition can impact kidney uptake.[15]3. Evaluate Different Modifications: If a specific modification (e.g., N-methylation at a certain position) correlates with high kidney uptake, explore substitutions at different sites.[7]
Reduced Receptor Affinity after modification- Modification is within the core receptor-binding sequence (Trp-Met-Asp-Phe-NH₂).- Conformational changes induced by the modification hinder receptor interaction.1. Avoid Modifying the Core Binding Motif: Focus stabilization strategies on the N-terminal part of the peptide, away from the C-terminal pharmacophore.2. Perform Alanine Scanning: Systematically replace amino acids outside the core motif with Alanine to identify positions tolerant to substitution without losing affinity.3. Test Conservative Substitutions: Use amino acids with similar properties (e.g., Proline for other uncharged amino acids like Ala or Gly) to minimize disruption.[1]4. Run Competitive Binding Assays: Quantitatively assess the receptor affinity (IC₅₀) of each new analogue early in the development process.[8]
Aggregation/Precipitation during radiolabeling or formulation- High concentration.- Suboptimal pH or buffer.- Increased hydrophobicity from modifications.1. Add Stabilizers: Include quenchers like ascorbic acid or gentisic acid in the labeling buffer to prevent radiolysis and oxidation.[16]2. Optimize pH: Ensure the pH of the labeling buffer is optimal for both chelation and peptide solubility (e.g., pH 5.5 for DOTA labeling).[17]3. Use Solubilizing Excipients: For formulation, consider using polar aprotic solvents (e.g., DMSO) in combination with other excipients.[18]4. Prepare Nanosuspensions: For highly insoluble analogues, advanced formulation techniques like resonant acoustic milling can create stable nanosuspensions.[19]

Data Summary Tables

Table 1: Comparative In Vivo Stability of Selected Minigastrin Analogues in Mice

AnalogueKey Modification(s)% Intact Radiopeptide in Blood (Time p.i.)Reference
¹¹¹In-DOTA-MG11Truncated N-terminus<5% (5 min)[1]
¹¹¹In-DOTA-MGS1C-terminal substitution0% (10 min)[5]
¹¹¹In-DOTA-MGS4Two N-methylated amino acids in C-terminus>75% (10 min)[5][12]
¹¹¹In-Analogue 1Proline substitution at position 780.0 ± 5.2% (10 min)[1][7]
¹¹¹In-Analogue 2Proline substitution at position 982.3 ± 1.8% (10 min)[1][7]
¹⁷⁷Lu-Pro-substituted AnaloguesProline substitutions in N-terminus57–79% (60 min)[1][2][3][4]

Table 2: Effect of Modifications on Tumor Uptake in Xenograft Models

AnalogueKey Modification(s)Tumor Uptake (% IA/g at 4h p.i.)Reference
¹¹¹In-DOTA-MGS4Two N-methylated amino acids10.40 ± 2.21[5]
¹⁷⁷Lu-Analogue 1 (Pro at pos. 7)Proline substitution34.72 ± 9.40[1]
¹⁷⁷Lu-Analogue 2 (Pro at pos. 9)Proline substitution33.25 ± 6.34[1]
¹⁷⁷Lu-Analogue 3 (Pro at pos. 8)Proline substitution28.60 ± 7.95[1]
¹⁷⁷Lu-PP-F11NPenta-dGlu N-terminus~15 (Data estimated from graphs)[8]
¹⁷⁷Lu-NMG 2 (Triazole)Amide-to-triazole substitution~25 (Data estimated from graphs)[8]

Experimental Protocols

Protocol 1: In Vivo Stability Assessment in BALB/c Mice

  • Preparation: Prepare the radiolabeled minigastrin analogue (e.g., ¹¹¹In- or ¹⁷⁷Lu-labeled) in a sterile saline solution.

  • Administration: Administer a defined activity (~100-200 MBq) of the radiolabeled peptide intravenously (i.v.) into the lateral tail vein of BALB/c mice.

  • Sample Collection: At predetermined time points (e.g., 10, 30, 60 minutes post-injection), euthanize the mice. Immediately collect blood via cardiac puncture into heparinized tubes. Excise organs of interest (kidneys, liver) and collect urine.[1][7]

  • Sample Processing:

    • Blood: Add an equal volume of acetonitrile (B52724) to the blood sample to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm for 5 min). Collect the supernatant.

    • Tissues: Homogenize the tissue samples in a suitable buffer (e.g., PBS/acetonitrile mixture). Centrifuge to pellet solids and collect the supernatant.

  • Analysis:

    • Inject the supernatant into a radio-HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the eluate with a radioactivity detector.

    • Identify the peak corresponding to the intact radiolabeled peptide (by comparing its retention time with a standard) and the peaks corresponding to metabolites.

    • Calculate the percentage of intact radiopeptide by integrating the peak areas.[1]

Protocol 2: In Vitro Stability in Human Serum

  • Incubation: Add the radiolabeled peptide to fresh human serum to a final concentration. Incubate the mixture in a water bath at 37°C.

  • Sampling: At various time points (e.g., 1, 4, 24 hours), take aliquots of the serum mixture.

  • Protein Precipitation: Stop the enzymatic reaction and precipitate serum proteins by adding an equal volume of cold acetonitrile to the aliquot.

  • Centrifugation: Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using radio-HPLC as described in Protocol 1 to determine the percentage of intact radiopeptide remaining.[1][17]

Visualizations

G cluster_0 In Vivo Environment Blood Bloodstream Kidney Kidneys Blood->Kidney Filtration Tumor Tumor Site Blood->Tumor Targeting Metabolites Inactive Metabolites Blood->Metabolites Enzymatic Degradation (Peptidases) Kidney->Metabolites Metabolism Excretion Renal Excretion Kidney->Excretion Peptide Linear Minigastrin Analogue Peptide->Blood IV Injection Metabolites->Excretion G cluster_0 Chemical Modification Strategies Start Unstable Linear Minigastrin Peptide N_Meth N-Methylation Start->N_Meth Pro_Sub Proline Substitution Start->Pro_Sub D_AA D-Amino Acid Inversion Start->D_AA Unnat_AA Unnatural Amino Acid Inclusion Start->Unnat_AA Triazole Backbone Modification (Amide -> Triazole) Start->Triazole Goal Stabilized Analogue with Improved Tumor Targeting N_Meth->Goal Blocks Cleavage Increases Stability Pro_Sub->Goal Increases Rigidity Enhances Stability D_AA->Goal Blocks Exopeptidases Reduces Kidney Uptake Unnat_AA->Goal Hinders Recognition by Proteases Triazole->Goal Metabolically Stable Amide Bioisostere G cluster_workflow Experimental Workflow cluster_invitro In Vitro Tests A 1. Design & Synthesize Modified Analogue B 2. Radiolabeling (e.g., with ¹¹¹In / ¹⁷⁷Lu) A->B C 3. In Vitro Characterization B->C C1 Receptor Affinity (IC₅₀) C2 Serum Stability C3 Cell Uptake D 4. In Vivo Stability Assessment (Mice) E 5. Biodistribution & Tumor Targeting (Xenograft Model) D->E F 6. Data Analysis & Candidate Selection E->F C1->D C2->D C3->D

References

reducing off-target toxicity of CCK2R targeted therapies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on reducing the off-target toxicity of Cholecystokinin (B1591339) 2 Receptor (CCK2R) targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity in CCK2R targeted therapies?

The main challenge stems from the physiological expression of CCK2R in healthy organs. While CCK2R is overexpressed in various tumors like medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), it is also present in normal tissues, most notably the kidneys and stomach.[1][2][3] This leads to the accumulation of the therapeutic agent in these healthy tissues, causing dose-limiting toxicities, particularly nephrotoxicity in peptide receptor radionuclide therapy (PRRT).[2][4][5] Furthermore, comprehensive studies have shown that CCK2R expression in some cancers is not significantly higher than in all normal tissues, complicating the establishment of a favorable therapeutic window.[1][6][7]

Q2: Which normal tissues express CCK2R and are at risk for toxicity?

CCK2R is physiologically expressed in several normal tissues. The most significant sites for off-target accumulation and potential toxicity are:

  • Kidneys: High uptake of radiolabeled peptides in the kidneys is a major cause of nephrotoxicity.[2][8]

  • Stomach: The gastric mucosa has high CCK2R expression.[9]

  • Pancreas: Normal pancreatic tissue also expresses CCK2R.[1]

  • Gastrointestinal Tract and Brain: These areas are known sites of physiological CCK2R expression.[10]

Q3: What are CCK2R splice variants, and how do they impact targeted therapy?

CCK2R can undergo alternative splicing, creating different receptor isoforms. These variants can influence targeted therapy in several ways:

  • Tumor-Specific Targeting: A splice variant retaining intron 4 (CCK2Ri4sv) has been identified predominantly in tumors like GIST and SCLC, but not in corresponding normal tissues.[10] This presents an opportunity for developing highly specific therapies that target the unique structure of the splice variant.

  • Constitutive Activity: The CCK2Ri4sv variant shows constitutive activity, which is associated with increased tumor growth, making it an attractive therapeutic target.[10][11]

  • Dominant Negative Effect: Another splice variant has been identified that acts as a dominant negative, reducing the density of functional CCK2R on the cell surface by sequestering it in the endoplasmic reticulum.[12] The presence of this variant could explain discrepancies between mRNA levels and functional receptor expression, potentially leading to treatment failure.

Q4: What is the difference between using an agonist versus an antagonist for CCK2R targeting?

Agonists bind to and activate the CCK2R, triggering downstream signaling. Antagonists bind to the receptor but do not activate it, blocking the natural ligand from binding. For targeted therapies, this difference is critical:

  • Agonists: Most current CCK2R-targeted radiopharmaceuticals are based on agonists like minigastrin. Upon binding, they are internalized by the cell, which can trap the therapeutic payload (e.g., a radionuclide) inside the tumor cell.[2] However, their activation of CCK2R in healthy tissues can cause side effects.[9]

  • Antagonists: Recent studies suggest that antagonists may offer a better safety profile.[9][13] They can bind to the receptor without causing unwanted physiological effects. They may also bind to more accessible sites on the tumor, potentially improving targeting.[9]

Troubleshooting Guides

Problem 1: High kidney uptake and low tumor-to-kidney ratio in preclinical models.

  • Question: My new radiolabeled minigastrin analog shows excellent tumor uptake in vitro, but in our mouse model, the kidney accumulation is unacceptably high. What strategies can I explore to mitigate this?

  • Answer: High renal uptake is a common and critical issue for minigastrin-based agents.[2][8] Here are several validated strategies to troubleshoot this problem:

    • Modify the Peptide Sequence: The N-terminal part of minigastrin, particularly the penta-glutamic acid (penta-Glu) sequence, is a major contributor to kidney retention.

      • Truncation: Deleting the penta-Glu sequence can significantly reduce kidney uptake, although this may also lower tumor accumulation.[14][15]

      • Amino Acid Substitution: Replacing the penta-L-Glu sequence with penta-D-Glu has been shown to alter biodistribution and can improve the tumor-to-kidney ratio.[14]

      • Linker Insertion: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the chelator and the peptide can reduce kidney retention by altering the molecule's overall charge and hydrodynamic radius.[16]

    • Co-administration Strategies:

      • Plasma Expanders: Co-infusion of gelatin-based plasma expanders (e.g., Gelofusine) or poly-glutamic acids can reduce kidney uptake by over 40% in animal models.[5]

      • Enzyme Inhibitors: If metabolic instability is also a concern, co-injecting a peptidase inhibitor like phosphoramidon (B1677721) can protect the radioligand from degradation, increasing its availability for tumor binding and improving the tumor-to-kidney ratio.[5][17]

    • Dimerization/Multimerization: Creating divalent or multivalent versions of the targeting peptide can increase binding affinity and tumor retention, which may improve the tumor-to-kidney ratio even if absolute kidney uptake is not reduced.[4]

Problem 2: Low tumor uptake despite confirmed CCK2R expression.

  • Question: Immunohistochemistry (IHC) confirms high CCK2R expression in our xenograft tumors, but our therapeutic agent shows poor accumulation at the tumor site. What could be the cause?

  • Answer: Low tumor uptake can be caused by several factors, even with confirmed target expression.

    • Metabolic Instability: The therapeutic peptide may be rapidly degraded in vivo by peptidases before it can reach the tumor.[2][8]

      • Troubleshooting: Perform a metabolic stability assay by analyzing blood samples at different time points post-injection using HPLC to quantify the percentage of intact radioligand.

      • Solution: Stabilize the peptide by substituting key amino acids, introducing unnatural amino acids, or cyclizing the peptide.[5] Alternatively, co-administer a peptidase inhibitor like phosphoramidon.[17]

    • Poor Pharmacokinetics: The agent might be cleared from circulation too quickly or have unfavorable biodistribution.

      • Troubleshooting: Analyze the full biodistribution profile at multiple time points (e.g., 1h, 4h, 24h) to understand the agent's kinetics.

      • Solution: Modify the linker, chelator, or the peptide itself to optimize its pharmacokinetic properties.[16][18] For example, altering lipophilicity can significantly change tissue distribution.

    • Upregulate Receptor Expression: The level of CCK2R expression on the tumor cell surface might be suboptimal for effective targeting.

      • Solution: Pre-treating with an mTORC1 inhibitor like Everolimus (RAD001) has been shown preclinically to increase CCK2R levels on tumor cells, subsequently boosting the uptake of the targeted agent without affecting uptake in normal tissues.[3][17]

Problem 3: Variable or inconsistent results in cell-based assays.

  • Question: We are seeing high variability in our in vitro binding affinity (IC50) and cell uptake assays across different experiments. How can we ensure our results are reliable?

  • Answer: Consistency in cell-based assays is crucial for accurately characterizing your therapeutic agent.

    • Cell Line Integrity:

      • Issue: Cell lines can experience genetic drift over multiple passages, potentially altering CCK2R expression levels.

      • Solution: Use low-passage number cells and regularly verify CCK2R expression using RT-qPCR, Western blot, or flow cytometry. Create and use a well-characterized master cell bank.

    • Assay Conditions:

      • Issue: Minor variations in incubation time, temperature, cell density, or buffer composition can affect results.

      • Solution: Strictly standardize all assay protocols. Ensure cell confluence is consistent between experiments, as this can affect receptor expression. Use a positive control (a well-characterized ligand) and a negative control (mock-transfected cells) in every experiment to validate the results.[14]

    • Ligand Quality:

      • Issue: The radiolabeled ligand may have low radiochemical purity or may degrade during storage or incubation.

      • Solution: Always check the radiochemical purity of your tracer before each experiment using methods like radio-TLC or radio-HPLC. Assess the stability of the compound under your specific assay conditions.

Quantitative Data Summary

The following tables summarize biodistribution data for various CCK2R-targeted radiolabeled peptides, highlighting the impact of different modification strategies on tumor and kidney uptake.

Table 1: Impact of Peptide Sequence Modification on Biodistribution (%ID/g)

Peptide AnalogModificationTumor Uptake (%ID/g at 4h)Kidney Uptake (%ID/g at 4h)Tumor-to-Kidney RatioReference
111In-Minigastrin (MG0) Full-length penta-L-Glu13.3 ± 4.4848.4 ± 4.80.28[14]
111In-PP-F11 Penta-D-Glu sequence9.66 ± 1.784.43 ± 0.262.18[14]
111In-DOTA-MG11 Deletion of penta-Glu3.04 ± 1.300.91 ± 0.143.34[14]
111In-MGD5 Dimerization of truncated MG7.9 ± 0.84.75 ± 0.351.66[4]

Table 2: Effect of Linker Modification on Biodistribution of 177Lu-labeled rhCCK Analogs (%ID/g)

Peptide AnalogLinkerTumor Uptake (%ID/g at 4h)Kidney Uptake (%ID/g at 4h)Tumor-to-Kidney RatioReference
[177Lu]Lu-DOTA-rhCCK-18 (D-γ-Glu)825.4 ± 4.723.9 ± 3.41.06[16]
[177Lu]Lu-DOTA-rhCCK-70 (PEG)119.1 ± 1.21.5 ± 0.26.07[16]
[177Lu]Lu-DOTA-rhCCK-91 (PEG)117.4 ± 1.01.2 ± 0.16.17[16]

Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay for IC50 Determination

This protocol determines the concentration of a non-radiolabeled test compound that displaces 50% of a specific radioligand from the CCK2R.

  • Materials:

    • CCK2R-expressing cells (e.g., A431-CCK2R) and mock-transfected control cells.[14]

    • Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and a protease inhibitor like bacitracin).

    • Radioligand with known high affinity for CCK2R (e.g., 125I-gastrin or 111In-DOTA-MG).

    • Non-radiolabeled test compound (serial dilutions).

    • Cell harvester and glass fiber filters.

    • Gamma counter.

  • Methodology:

    • Plate CCK2R-expressing cells in 24-well plates and grow to 80-90% confluency.

    • Wash cells twice with ice-cold binding buffer.

    • Add a fixed concentration of radioligand to each well.

    • Add increasing concentrations of the non-radiolabeled test compound (e.g., 10^-12 M to 10^-6 M). For determining non-specific binding, add a large excess of unlabeled gastrin (e.g., 1 µM).

    • Incubate plates at a specified temperature (e.g., 4°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding by aspirating the incubation medium and rapidly washing the cells three times with ice-cold buffer.

    • Lyse the cells (e.g., with 1N NaOH) and transfer the lysate to tubes for counting in a gamma counter.

    • Alternatively, for membrane preparations, rapidly filter the incubation mixture through glass fiber filters using a cell harvester, wash filters, and count them in a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

2. Protocol: In Vivo Biodistribution in a Xenograft Mouse Model

This protocol evaluates the tissue distribution of a radiolabeled compound over time.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID).[14][15]

    • CCK2R-positive tumor cells (e.g., A431-CCK2R) and CCK2R-negative control cells (e.g., A431-mock).

    • Radiolabeled test compound.

    • Anesthesia.

    • Gamma counter with a balance for weighing organs.

  • Methodology:

    • Implant CCK2R-positive tumor cells subcutaneously on one flank (e.g., left) and CCK2R-negative cells on the opposite flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[14]

    • Inject a known amount of the radiolabeled compound (e.g., 0.03 nmol) intravenously via the tail vein.[14]

    • At designated time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice (n=3-5 per group).

    • Collect blood via cardiac puncture.

    • Dissect key organs and tissues (tumor-positive, tumor-negative, blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, bone).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction.

    • For a blocking experiment, a control group is co-injected with an excess of unlabeled peptide to confirm receptor-specific uptake.[4]

    • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate and compare tumor-to-organ ratios, especially the tumor-to-kidney ratio.

Visualizations

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Gq Gq Protein CCK2R->Gq Activates Ligand Gastrin / CCK (Agonist) Ligand->CCK2R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation Ca->ERK PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified CCK2R signaling pathway via Gq protein activation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_therapy Therapeutic Studies a 1. Ligand Design & Radiolabeling b 2. Stability Assays (Serum, Buffers) a->b c 3. Receptor Binding (IC50 Determination) b->c d 4. Cell Uptake & Internalization Assay c->d e 5. Xenograft Mouse Model Dev. d->e f 6. Biodistribution & Pharmacokinetics e->f g 7. SPECT/PET Imaging f->g h 8. Toxicity Assessment g->h i 9. Radionuclide Therapy Efficacy Study h->i

Caption: Preclinical workflow for evaluating CCK2R targeted agents.

Toxicity_Reduction_Strategies A High Off-Target Toxicity (e.g., Nephrotoxicity) B Strategies for Mitigation A->B C1 Peptide Modification B->C1 C2 Pharmacological Intervention B->C2 C3 Ligand Type Selection B->C3 C4 Formulation & Chelator B->C4 D1a Sequence Truncation (e.g., remove Penta-Glu) C1->D1a D1b Amino Acid Substitution (e.g., D-Glu) C1->D1b D1c Linker Optimization (e.g., PEGylation) C1->D1c D1d Multimerization C1->D1d D2a Co-administer Enzyme Inhibitors (e.g., Phosphoramidon) C2->D2a D2b Co-administer Kidney Protectants (e.g., Gelofusine) C2->D2b D2c Upregulate Tumor Receptors (e.g., mTOR inhibitors) C2->D2c D3a Agonist vs. Antagonist C3->D3a D4a Optimize Chelator (DOTA, NOTA, etc.) C4->D4a D4b Select Radionuclide (177Lu, 225Ac, etc.) C4->D4b

Caption: Logic diagram of strategies to reduce CCK2R off-target toxicity.

References

Technical Support Center: Overcoming Resistance in CCK2R-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin-2 Receptor (CCK2R)-mediated drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common host systems for preclinical evaluation of CCK2R-targeted agents?

A1: The most frequently used models are human epidermoid carcinoma cells (A431) transfected to overexpress the human CCK2R (A431-CCK2R).[1] Mock-transfected cells (A431-mock) serve as a negative control.[1][2] Other models include the rat pancreatic cell line AR42J, which endogenously expresses the rat CCK2R, and various human cancer cell lines with endogenous CCK2R expression, though expression levels can be variable.[1]

Q2: What are the key signaling pathways activated by CCK2R that can influence therapeutic efficacy?

A2: CCK2R is a G-protein-coupled receptor (GPCR) that primarily couples through Gq proteins.[3] Upon activation by agonists like gastrin, it stimulates downstream pathways including the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, which leads to an increase in intracellular calcium. It also activates mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades, promoting cell proliferation and survival.[4]

Q3: What are the primary mechanisms of resistance to CCK2R-targeted therapies?

A3: Resistance can arise from several factors:

  • Low Target Expression: Insufficient CCK2R expression on tumor cells is a primary cause of poor therapeutic response.[5]

  • Drug/Ligand Instability: Peptide-based agents, particularly minigastrin analogs, are susceptible to rapid enzymatic degradation in vivo, which reduces the amount of drug reaching the tumor.[1][5][6]

  • Receptor Mutations: Somatic mutations in the CCK2R gene can alter receptor activity and conformation, potentially reducing drug binding and efficacy.[7]

  • High Off-Target Accumulation: For radiopharmaceuticals, high uptake in non-target organs with physiological CCK2R expression, such as the kidneys and stomach, can cause toxicity and limit the deliverable therapeutic dose.[1][5][8]

Q4: What are the main strategies being explored to overcome these resistance mechanisms?

A4: Key strategies focus on improving the therapeutic agent's properties and modulating the biological environment:

  • Peptide Stabilization: Introducing amino acid substitutions (e.g., replacing methionine with norleucine [Nle] or adding proline), N-methylation, or using unnatural amino acids to protect against enzymatic cleavage.[5]

  • Linker Modification: Optimizing the linker between the targeting molecule and the payload (e.g., chelator for a radionuclide) can improve pharmacokinetics and reduce kidney uptake.[9]

  • Dimerization/Multimerization: Creating dimeric versions of the targeting peptide can increase binding affinity and tumor retention.[10][11][12]

  • Combination Therapies: Co-administering drugs that upregulate CCK2R expression (e.g., mTOR inhibitors like Everolimus/RAD001) or agents that reduce kidney reabsorption (e.g., lysine, Gelofusine, polyglutamic acids).[10][11][12][13][14][15]

  • Switching to Antagonists: Radiolabeled antagonists are being explored as they may offer improved pharmacokinetic profiles and bind to a broader range of receptor conformations compared to agonists.[16]

Troubleshooting Guides

Problem 1: Low Therapeutic Efficacy or Inconsistent In Vivo Results

This is often characterized by poor tumor growth inhibition or low tumor uptake in biodistribution studies.

Potential Cause Troubleshooting Step Expected Outcome
Low CCK2R Expression in Model Verify CCK2R expression levels in your cell line or tumor model using IHC, Western Blot, or qRT-PCR. Use a validated positive control cell line (e.g., A431-CCK2R).[17]Confirmation of target expression. If low, consider using a different model or strategies to upregulate the receptor.
Peptide Instability Perform in vitro stability assays by incubating the radiolabeled peptide in human serum and analyzing degradation over time via HPLC.[10] Modify the peptide sequence with stabilizing amino acids or co-inject with peptidase inhibitors like phosphoramidon.[15]Increased percentage of intact peptide in circulation, leading to higher tumor availability.
Poor Pharmacokinetics Evaluate different linker technologies or chelators. For example, modifying linkers with polyglutamic acids can alter biodistribution.[9]Improved tumor-to-background ratios in imaging and biodistribution studies.
Receptor Saturation In biodistribution studies, inject varying amounts of the peptide to see if tumor uptake plateaus, indicating receptor saturation.[5]Determine the optimal peptide dose for maximal tumor targeting without saturating receptors.
Problem 2: High Off-Target Toxicity (Especially Nephrotoxicity)

This is a critical issue for radiolabeled peptides, where high accumulation in the kidneys can be dose-limiting.

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Renal Reabsorption of Peptide | Co-administer agents that block tubular reabsorption. Options include positively charged amino acids (lysine), plasma expanders (Gelofusine), or polyglutamic acids.[13][14] | Significant reduction in kidney uptake of the radiopharmaceutical, improving the therapeutic index. | | High Physiological Expression | Confirm CCK2R expression in normal tissues of your animal model via IHC.[7][8] While difficult to avoid, this helps in interpreting off-target effects. | Understanding of the baseline biodistribution and potential for unavoidable off-target accumulation. | | Inappropriate Chelator/Linker | Modify the overall charge and hydrophilicity of the construct. The N-terminal penta-Glu motif in some minigastrin analogs was associated with high kidney uptake; its removal or modification can help.[5] | Altered biodistribution profile with lower retention in the kidneys. |

Problem 3: Inconsistent or Unreliable In Vitro Assay Results

Issues such as high variability in binding affinity (IC50) or internalization assays.

Potential Cause Troubleshooting Step Expected Outcome
Variable Receptor Expression Ensure consistent cell culture conditions and passage number, as CCK2R expression can vary.[1] Regularly validate receptor expression in your cell stocks.More consistent and reproducible results in binding and uptake assays.
Assay Conditions For binding assays, ensure you are using an appropriate radioligand and that nonspecific binding is properly determined using a high concentration of unlabeled competitor.[18] For internalization assays, perform experiments at 37°C and include controls at 4°C to distinguish between membrane-bound and internalized fractions.Accurate determination of IC50 values and internalization rates.
Cell Line Integrity Perform mycoplasma testing on cell cultures. Use a negative control cell line (e.g., A431-mock) to confirm the specificity of binding and uptake.[2]Confidence that the observed effects are specific to CCK2R and not due to contamination or other artifacts.

Data Presentation: Comparative Efficacy of CCK2R-Targeted Agents

Table 1: In Vitro Binding Affinity of CCK2R Antagonists

CompoundClassIC50 (nM)Cell SystemReference
YM022Benzodiazepine0.5Rat ECL cells[19][20]
AG041RUreidoindoline2.2Rat ECL cells[19][20]
YF476Benzodiazepine2.7Rat ECL cells[19][20]
L-740,093Benzodiazepine7.8Rat ECL cells[19][20]
JB93182Benzimidazole9.3Rat ECL cells[19][20]
RP73870Ureidoacetamide9.8Rat ECL cells[19][20]
PD135158Tryptophan dipeptoid76Rat ECL cells[19][20]
PD136450Tryptophan dipeptoid135Rat ECL cells[19][20]
PD134308Tryptophan dipeptoid145Rat ECL cells[19][20]
DevazepideCCK1R Antagonist~800Rat ECL cells[19][20]

Table 2: In Vivo Tumor Uptake of Radiolabeled Minigastrin Analogs in A431-CCK2R Xenograft Models

RadiopharmaceuticalKey ModificationTumor Uptake (%ID/g at 2-4h p.i.)Key FindingReference
[¹¹¹In]In-CP04Penta-DGlu sequence~9%Standard reference peptide[15]
[¹⁷⁷Lu]Lu-PP-F11NNle substitution~7%Improved stability over Met[15]
[¹⁷⁷Lu]Lu-PP-F11N + RAD001mTOR inhibitor co-treatment~11%Upregulation of CCK2R enhances uptake[15]
[¹¹¹In]In-DOTA-MGS5N-Me Nle and 1-Nal substitutions~23-24%Significantly improved stability and uptake[15]
[¹⁷⁷Lu]Lu-DOTA-CCK₂R-dimerDimerization~20-26%Dimerization enhances tumor retention[10][11][12]
Proline-stabilized analogsProline insertion~29-46%Proline inclusion boosts stability and uptake[5]
[⁶⁸Ga]Ga-DOTA-[Sar⁹, NMe-Nle¹¹, NMe-Nal¹³]CP04Multiple substitutions~31% (at 1h p.i.)Six-fold increase over parent compound[21]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for CCK2R.

Materials:

  • CCK2R-positive cells (e.g., A431-CCK2R) or cell membranes.

  • Radiolabeled ligand (e.g., ¹²⁵I-gastrin).

  • Test compound and a known high-affinity unlabeled ligand (for nonspecific binding).

  • Binding buffer (e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin, pH 7.3).

  • 96-well filter plates and vacuum manifold.

  • Gamma counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in binding buffer.

  • Assay Setup: To each well of a pre-wetted 96-well filter plate, add:

    • 50 µL of competitor solution (test compound dilutions for competition, buffer for total binding, or excess unlabeled ligand for nonspecific binding).

    • 50 µL of radiolabeled ligand at a fixed concentration.

    • 100 µL of cell membrane suspension (e.g., 100 µg protein).[18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Washing: Terminate the binding by rapid filtration over the vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Remove the filters from the plate and measure the bound radioactivity in a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Internalization Assay

Objective: To quantify the rate and extent of receptor-mediated internalization of a CCK2R-targeted agent.

Materials:

  • A431-CCK2R (positive control) and A431-mock (negative control) cells, seeded in 6-well plates.[2][22]

  • Radiolabeled test compound.

  • Binding medium (e.g., RPMI + 1% FBS).

  • Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5) to strip surface-bound ligand.

  • Lysis buffer (e.g., 1 M NaOH).

  • Gamma counter.

Procedure:

  • Seeding: Seed cells in 6-well plates and allow them to grow to confluence (approx. 48 hours).[22]

  • Incubation: Wash cells once with binding medium. Add the radiolabeled compound (e.g., 0.4 nM final concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[22]

  • Washing: At each time point, remove the medium and wash the cells twice with ice-cold PBS to stop internalization.

  • Acid Wash: To separate surface-bound from internalized radioactivity, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect this supernatant (membrane-bound fraction).

  • Cell Lysis: Add lysis buffer to the wells to solubilize the cells. Collect the lysate (internalized fraction).

  • Counting: Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.

  • Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated activity (membrane-bound + internalized) at each time point.

Protocol 3: Immunohistochemistry (IHC) for CCK2R Expression

Objective: To visually assess the expression and localization of CCK2R in tissue samples.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Primary antibody against CCK2R.

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Hematoxylin counterstain.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block nonspecific binding sites with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate slides with the primary anti-CCK2R antibody at a predetermined optimal dilution, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash slides and apply the DAB substrate. A brown precipitate will form at the site of the antigen.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.

  • Analysis: Examine slides under a microscope. Score the staining intensity (e.g., 0 to 3) and the percentage of positive cells.[7][8][23]

Mandatory Visualizations

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway (ERK) Gq->MAPK Activates PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Activates Ca->PKC Proliferation Gene Transcription (Cell Proliferation, Survival) MAPK->Proliferation PI3K_Akt->Proliferation Ligand Gastrin / CCK Ligand->CCK2R Binds

Caption: CCK2R signaling cascade upon ligand binding.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesize & Purify Targeting Agent Radiolabel Radiolabeling & QC Synthesis->Radiolabel Stability Serum Stability Assay Radiolabel->Stability Binding Competitive Binding Assay (IC50) Radiolabel->Binding Internalization Internalization Assay Binding->Internalization TumorModel Establish Xenograft Tumor Model (e.g., A431-CCK2R) Internalization->TumorModel Proceed if promising Biodistribution Biodistribution Study TumorModel->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Study Imaging->Therapy Toxicity Toxicity Assessment Therapy->Toxicity

Caption: Preclinical evaluation workflow for a new CCK2R agent.

Troubleshooting_Tree Start Low Tumor Uptake In Vivo? CheckExpression Is CCK2R Expression Confirmed in Model? Start->CheckExpression CheckStability Is Peptide Stable In Serum? CheckExpression->CheckStability Yes NoExpression Solution: - Verify with IHC/WB - Use validated positive control - Switch model CheckExpression->NoExpression No CheckPK Is Kidney Uptake Excessively High? CheckStability->CheckPK Yes Instability Solution: - Modify peptide sequence - Co-inject peptidase inhibitor CheckStability->Instability No HighKidney Solution: - Co-inject Lysine/Gelofusine - Modify linker/charge CheckPK->HighKidney Yes Success Problem Resolved or Pharmacokinetics Understood CheckPK->Success No

References

Technical Support Center: Optimizing Linker Design for Enhanced Tumor Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on overcoming common challenges in optimizing linker design for antibody-drug conjugates (ADCs) to improve their penetration and efficacy in solid tumors.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development and evaluation of ADCs, providing potential causes and actionable troubleshooting steps.

Issue 1: ADC Aggregation During or After Conjugation

Question: My ADC preparation shows significant aggregation, observed as high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC). What are the primary causes and how can I mitigate this?

Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity from the linker-payload.[1] This can impact stability, efficacy, and safety.[2]

Potential Causes & Troubleshooting Steps:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase surface hydrophobicity, a primary driver of aggregation.[3][4]

    • Solution: Optimize the conjugation reaction to target a lower average DAR (typically 2-4).[3] Site-specific conjugation methods can also produce more homogenous ADCs with controlled DAR.

  • Hydrophobic Linker-Payload: The intrinsic properties of the drug and linker are critical.

    • Solution: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC.[5][6]

  • Suboptimal Buffer Conditions: Unfavorable pH or low ionic strength can lead to aggregation.[7] Aggregation is often highest near the antibody's isoelectric point (pI).[7]

    • Solution: Ensure the conjugation and formulation buffer pH is optimal (typically pH 7.2-8.0 for thiol-maleimide chemistry).[8] Optimize ionic strength by adjusting salt concentration (e.g., 150 mM NaCl) to shield charge interactions.[4]

  • Harsh Storage and Handling: Repeated freeze-thaw cycles and exposure to high temperatures or light can destabilize the ADC.[2][3]

    • Solution: Store the ADC at recommended temperatures (typically 2-8°C).[3] Aliquot samples into single-use volumes to avoid freeze-thaw stress.[4] Protect the ADC from light.[3]

  • Manufacturing Process Stress: High shear forces during steps like mixing or filtration can cause denaturation.[2]

    • Solution: Immobilize the antibody on a solid-phase support during conjugation to prevent intermolecular aggregation.[7] Optimize mixing and filtration conditions to minimize shear stress.[2]

Troubleshooting Workflow for ADC Aggregation

start High Aggregation Detected by SEC check_dar Is Average DAR > 4? start->check_dar check_buffer Are Buffer Conditions Optimal? (pH, Ionic Strength) check_dar->check_buffer No sol_dar Optimize Conjugation for Lower DAR (2-4) check_dar->sol_dar Yes check_hydro Is Linker-Payload Highly Hydrophobic? check_buffer->check_hydro Yes sol_buffer Adjust pH (away from pI) Optimize Salt Conc. (e.g., 150 mM) check_buffer->sol_buffer No check_handling Review Handling & Storage (Freeze-Thaw, Temp.) check_hydro->check_handling No sol_hydro Incorporate Hydrophilic Spacer (e.g., PEG) into Linker check_hydro->sol_hydro Yes check_handling->start Yes, Re-evaluate sol_handling Aliquot for Single Use Store at 2-8°C, Protect from Light check_handling->sol_handling No cluster_prep Spheroid Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells in ULA Plate incubate 2. Incubate 3-4 Days to Form Spheroids seed->incubate embed 3. Embed Spheroids in Extracellular Matrix incubate->embed treat 4. Treat with Fluorescent ADC embed->treat incubate_treat 5. Incubate for Various Time Points treat->incubate_treat fix 6. Fix, Permeabilize, and Counterstain (DAPI) incubate_treat->fix image 7. Image Z-Stacks (Confocal Microscopy) fix->image quantify 8. Quantify Fluorescence Intensity vs. Depth image->quantify

References

troubleshooting low yield in CCK2R conjugate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of cholecystokinin (B1591339) 2 receptor (CCK2R) conjugates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during CCK2R conjugate synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my final conjugate yield consistently low?

Low conjugate yield can stem from several factors throughout the synthesis and purification process. The primary areas to investigate are the integrity of your starting peptide, the efficiency of the conjugation reaction, potential side reactions, and the purification methodology.[1][2]

Q2: How can I determine if the problem lies with my starting CCK2R peptide?

Issues with the initial peptide are a common source of low yields. Here's how to troubleshoot:

  • Incomplete Synthesis or Deprotection: If you are synthesizing the peptide yourself using Solid-Phase Peptide Synthesis (SPPS), incomplete deprotection or coupling at each step can lead to a low yield of the full-length, correct sequence.[2] For example, even a 99% yield at each of the 140 steps for a 70-mer peptide results in only a 24% overall theoretical yield.[2]

    • Solution: Optimize your SPPS protocol. Consider double coupling for difficult amino acids like arginine or for sequences prone to aggregation.[3] Real-time monitoring of deprotection steps can also help ensure completion.[2]

  • Peptide Quality: The purity of your starting peptide is crucial. Impurities such as truncated or deleted sequences will not conjugate correctly, reducing the overall yield of the desired product.[2]

    • Solution: Ensure the purity of your peptide is high (typically >95%) using analytical HPLC and mass spectrometry before starting the conjugation.

  • Methionine Oxidation: The C-terminal sequence of many CCK2R ligands, -Trp-Met-Asp-Phe-NH2, is essential for receptor binding.[4] The methionine residue is particularly susceptible to oxidation, which can occur during synthesis, purification, or storage.[5] Oxidation can significantly reduce the peptide's affinity for the CCK2R and may hinder conjugation efficiency.[5]

    • Solution: Minimize exposure to oxidizing agents and consider storing the peptide under an inert atmosphere (e.g., argon). If oxidation is suspected, it may be possible to reduce the methionine sulfoxide (B87167) back to methionine, though prevention is preferable. For new syntheses, consider replacing methionine with a non-oxidizable analog like norleucine (Nle).[6][7]

Q3: My peptide is high quality. What reaction conditions for the conjugation should I check?

The conjugation reaction itself is a critical step where yields can be significantly impacted.

  • Suboptimal pH: The optimal pH for your conjugation chemistry is vital. For example, NHS ester reactions with primary amines (like lysine) are most efficient at a pH of 8-9, while maleimide (B117702) reactions with sulfhydryl groups (cysteines) are favored at a pH of 6.5-7.5.[1]

    • Solution: Carefully check and optimize the pH of your reaction buffer.

  • Buffer Composition: Components in your buffer can compete with your peptide for reaction with the conjugation moiety.[1]

    • Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, BME) if they can react with your chosen conjugation chemistry.[1]

  • Stoichiometry of Reactants: An incorrect molar ratio of peptide to the molecule being conjugated (e.g., a chelator like DOTA, a fluorescent dye) can lead to incomplete reaction or the formation of multiple conjugation products.

    • Solution: Experiment with different molar ratios to find the optimal balance for your specific system.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can result in an incomplete reaction. Conversely, extended reaction times or high temperatures can lead to degradation of the peptide or the conjugate. For instance, radiolabeling of DOTA-peptides often requires heating, but prolonged heating can decrease radiochemical purity.[5]

    • Solution: Perform time-course and temperature optimization experiments to identify the ideal conditions for your specific conjugation.

Q4: How can I minimize side reactions during synthesis and conjugation?

Side reactions can significantly reduce the yield of your desired product by consuming starting materials and generating difficult-to-remove impurities.[8][9]

  • Racemization: The chiral integrity of amino acids can be compromised during peptide synthesis, leading to the formation of diastereomers that can be difficult to separate.[8]

    • Solution: Use high-quality coupling reagents known to suppress racemization and carefully control reaction conditions.[10][11]

  • Intra- and Intermolecular Coupling: For molecules with multiple reactive sites, such as those with several lysine (B10760008) residues, self-conjugation or polymerization can occur.[12]

    • Solution: Use a molar excess of the labeling reagent to favor the reaction with the peptide over self-reaction.[12] For peptides with multiple reactive sites, consider using site-specific protection/deprotection strategies.

  • Hydrolysis of the Conjugation Reagent: Many crosslinkers and labels are susceptible to hydrolysis, which inactivates them.

    • Solution: Prepare solutions of sensitive reagents immediately before use and ensure anhydrous conditions if required by the chemistry.

Q5: I have a complex mixture after my reaction. How can I improve the purification of my CCK2R conjugate?

Purification is often a bottleneck in achieving a high final yield.[10][13]

  • Poor Resolution in HPLC: Co-elution of the desired conjugate with unreacted starting materials or byproducts is a common problem.

    • Solution: Optimize your HPLC method. This can include changing the mobile phase gradient, trying a different column stationary phase, or adjusting the mobile phase pH.[14]

  • Product Loss During Purification: The desired conjugate may be lost during purification steps like solid-phase extraction or HPLC.

    • Solution: Ensure compatibility of your conjugate with the chosen purification matrix and solvents. Perform careful validation of each step to quantify and minimize losses.

Data Presentation

Table 1: Troubleshooting Summary for Low CCK2R Conjugate Yield

Potential Problem Area Specific Issue Recommended Action
Starting Peptide Low purity, presence of truncated/deleted sequencesVerify purity (>95%) via HPLC/MS before conjugation.
Methionine oxidationUse fresh peptide, store under inert gas, consider substituting Met with Nle.
Incomplete deprotection during SPPSOptimize deprotection steps; use real-time monitoring.
Conjugation Reaction Suboptimal pHAdjust buffer pH to the optimal range for your specific chemistry.
Interfering buffer componentsUse non-reactive buffers (e.g., phosphate (B84403), HEPES).
Incorrect stoichiometryTitrate the molar ratio of peptide to label/crosslinker.
Side Reactions Hydrolysis of labeling reagentPrepare reagent solutions immediately before use.
Non-specific conjugationUse site-specific protection or orthogonal chemistries.
Purification Co-elution of product and impuritiesOptimize HPLC gradient, column, and mobile phase.
Loss of product during purification stepsValidate each step to quantify and minimize losses.

Table 2: Example HPLC Gradients for CCK2R Conjugate Purification

Time (min) % Solvent B (Acetonitrile w/ 0.1% TFA) Flow Rate (mL/min)
Analytical Method
051.0
25651.0
30951.0
3551.0
Preparative Method
01015.0
405015.0
459015.0
501015.0

Note: Solvent A is typically Water w/ 0.1% TFA. Gradients should be optimized for each specific conjugate.

Experimental Protocols

Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to a CCK2R Peptide

This protocol describes a general method for conjugating a DOTA-NHS ester to a CCK2R peptide containing a primary amine (e.g., at the N-terminus or on a lysine side chain).

  • Peptide Preparation: Dissolve the purified CCK2R peptide in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) to a final concentration of 1-5 mg/mL.

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in an anhydrous organic solvent like DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DOTA-NHS ester solution to the peptide solution.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature. Protect the reaction from light if using a fluorescent dye.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Purify the DOTA-CCK2R conjugate from unreacted peptide and DOTA-NHS ester using preparative reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield in CCK2R Conjugate Synthesis check_peptide Analyze Starting Peptide Purity & Identity (HPLC/MS) start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok check_reaction Review Conjugation Reaction Conditions (pH, Buffer, Stoichiometry) peptide_ok->check_reaction Yes resynthesize Resynthesize or Re-purify Peptide peptide_ok->resynthesize No reaction_ok Reaction Conditions OK? check_reaction->reaction_ok check_purification Evaluate Purification Protocol (HPLC Method, Recovery) reaction_ok->check_purification Yes optimize_reaction Optimize Reaction Conditions reaction_ok->optimize_reaction No purification_ok Purification OK? check_purification->purification_ok optimize_purification Optimize Purification Method purification_ok->optimize_purification No success Successful Synthesis purification_ok->success Yes resynthesize->check_peptide optimize_reaction->check_reaction optimize_purification->check_purification G cluster_workflow General Workflow for CCK2R Conjugate Synthesis peptide_synthesis 1. CCK2R Peptide Synthesis (SPPS) peptide_purification 2. Peptide Purification & QC (HPLC/MS) peptide_synthesis->peptide_purification conjugation 3. Conjugation Reaction peptide_purification->conjugation conjugate_purification 4. Conjugate Purification (HPLC) conjugation->conjugate_purification final_qc 5. Final Product QC (HPLC/MS, Activity Assay) conjugate_purification->final_qc G cluster_pathway Simplified CCK2R Signaling Pathway ligand CCK2R Ligand (e.g., Gastrin, Conjugate) receptor CCK2R ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

References

Technical Support Center: Enhancing CCK2R Ligand Binding Affinity Through Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the binding affinity of Cholecystokinin (B1591339) 2 Receptor (CCK2R) ligands through mutagenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Site-directed mutagenesis resulted in no colonies or incorrect mutations.

Possible Cause Recommended Solution
Suboptimal Primer Design Ensure primers are 25-45 bases in length with the mutation in the center. The melting temperature (Tm) should be between 75-80°C. Check for secondary structures or primer-dimer formation using appropriate software.
Inefficient PCR Amplification Optimize the PCR conditions, including annealing temperature, extension time, and the number of cycles. Consider using a high-fidelity DNA polymerase to minimize secondary mutations.
Ineffective DpnI Digestion Ensure the template plasmid was isolated from a dam+ E. coli strain. Increase the DpnI digestion time to ensure complete removal of the parental DNA.
Low Transformation Efficiency Use highly competent cells and optimize the transformation protocol. Ensure the selection antibiotic concentration is correct.

Problem 2: Successful mutagenesis, but the mutant receptor shows decreased or no ligand binding.

Possible Cause Recommended Solution
Disruption of Critical Ligand Interactions The mutated residue may have been essential for direct interaction with the ligand. Review structural models and existing mutagenesis data to identify residues critical for binding. For instance, studies have shown that residues like Trp351 in transmembrane domain VI are involved in the binding of agonists like CCK-8.[1]
Receptor Misfolding or Instability The mutation may have destabilized the receptor's three-dimensional structure. Perform western blotting to confirm receptor expression and consider performing thermal shift assays to assess receptor stability.
Incorrect Cellular Localization The mutation might have interfered with the proper trafficking of the receptor to the cell membrane. Use immunofluorescence or cell surface biotinylation assays to verify membrane localization.

Problem 3: Inconsistent or non-reproducible binding affinity data.

Possible Cause Recommended Solution
Variable Receptor Expression Levels Ensure consistent transfection efficiency and expression levels between experiments. Consider generating stable cell lines expressing the mutant receptor for more consistent results.
Issues with Radioligand Verify the quality and specific activity of the radioligand. Degradation of the radioligand can lead to inaccurate binding data.
Suboptimal Assay Conditions Optimize binding assay parameters such as incubation time, temperature, and buffer composition. Ensure that the assay is performed within the linear range of receptor concentration.
Cell Line Integrity Regularly check cell lines for mycoplasma contamination and verify their identity.

Frequently Asked Questions (FAQs)

Q1: Which regions of the CCK2R are the most promising targets for mutagenesis to enhance ligand binding affinity?

A1: Based on existing research, the most promising regions for mutagenesis to modulate ligand binding are the transmembrane (TM) domains and the extracellular loops (ECLs). Specifically:

  • Transmembrane Domains: Aromatic residues within the TM domains, such as Phe347 in TM-VI, have been shown to be critical for G protein coupling and can influence ligand affinity.[1][2] While some mutations at these sites can lead to a loss of function, subtle modifications could potentially enhance binding.

  • Extracellular Loops: ECL2, in particular, has been identified as a key determinant of ligand selectivity and affinity.

It is crucial to use molecular modeling and structural data to guide the selection of specific residues for mutagenesis.

Q2: Are there any known mutations that increase the binding affinity of CCK2R ligands?

A2: The majority of published mutagenesis studies on CCK2R have focused on identifying residues critical for binding, often resulting in decreased affinity upon mutation. However, some studies have reported mutations that can increase the affinity for specific ligands. For example, the F347A mutation in TM-VI was found to slightly increase the affinity for the selective CCK2R antagonist L-365,260.[1] The F120W mutation has been shown to confer constitutive activity to the CCK2R, which can be associated with altered ligand binding properties.[3]

Q3: How can I predict which mutations are likely to enhance binding affinity?

A3: Predicting the effect of a mutation on ligand binding affinity with certainty is challenging. However, a combination of computational and experimental approaches can increase the likelihood of success:

  • Homology Modeling and Molecular Docking: In the absence of a crystal structure, homology models of CCK2R can be built based on related GPCRs. Docking your ligand of interest into the model can help identify potential points of interaction and guide the design of mutations that could create more favorable contacts.

  • Alanine (B10760859) Scanning Mutagenesis: Systematically mutating residues in a region of interest to alanine can help identify "hot spots" that are sensitive to substitution.

  • Saturation Mutagenesis: Once a key residue is identified, mutating it to all other 19 amino acids can reveal which substitutions enhance binding affinity.

Q4: What are the essential controls to include in my binding assays?

A4: To ensure the validity of your binding data, the following controls are essential:

  • Wild-Type Receptor: Always compare the binding affinity of your mutant receptor to the wild-type CCK2R expressed under the same conditions.

  • Untransfected Cells: Use untransfected cells or cells transfected with an empty vector to determine the level of non-specific binding.

  • Competition Binding: Perform competition assays with a known high-affinity ligand to confirm the specificity of the binding to CCK2R.

  • Positive and Negative Control Ligands: Use known agonists and antagonists of CCK2R to validate the pharmacological profile of your mutant receptor.

Quantitative Data Summary

The following table summarizes the effects of various mutations on the binding affinity of ligands to CCK2R, as reported in the literature. This data can serve as a reference for designing new mutagenesis experiments.

ReceptorMutationLigandEffect on Binding AffinityReference
Rat CCK2RF347AL-365,260 (antagonist)Slightly increased affinity[1]
Rat CCK2RF347ACCK-8 (agonist)No change in affinity[1]
Rat CCK2RW351ACCK-8 (agonist)Decreased affinity[1]
Rat CCK2RW351ACCK-4 (agonist)Decreased affinity[1]
Rat CCK2RF227AL-364,718 (antagonist)Modified affinity[1]
Human CCK2RF120W-Conferred constitutive activity[3]

Experimental Protocols

Site-Directed Mutagenesis

A standard PCR-based method is recommended for introducing point mutations into the CCK2R gene.

  • Primer Design: Design complementary primers, 25-45 nucleotides in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of 75-80°C and a GC content of at least 40%.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the CCK2R-containing plasmid as a template and the designed mutagenic primers. A typical cycling protocol is:

    • Initial denaturation: 95°C for 2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 20 seconds.

      • Annealing: 60°C for 10 seconds.

      • Extension: 68°C for 2-3 minutes (depending on plasmid size).

    • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme at 37°C for 1-2 hours to remove the methylated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies on antibiotic-containing plates and verify the desired mutation by DNA sequencing.

Radioligand Binding Assay

This protocol describes a whole-cell binding assay for determining the affinity of a ligand for the mutant CCK2R.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or COS-7) and transiently transfect the cells with the plasmid encoding the wild-type or mutant CCK2R.

  • Cell Plating: 24-48 hours post-transfection, seed the cells into 24-well plates at an appropriate density.

  • Binding Assay:

    • Wash the cells with binding buffer (e.g., HEPES-buffered saline with 0.1% BSA).

    • Add increasing concentrations of the radiolabeled ligand (e.g., [125I]CCK-8) to the wells.

    • For non-specific binding determination, add a high concentration of a non-labeled competitor ligand to a parallel set of wells.

    • Incubate at room temperature or 37°C for a predetermined optimal time to reach equilibrium.

  • Washing and Lysis:

    • Aspirate the binding buffer and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Determine the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

CCK2R_Signaling_Pathway Ligand CCK/Gastrin CCK2R CCK2R Ligand->CCK2R Binds to Gq_protein Gq Protein CCK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Phosphorylates

Caption: CCK2R signaling pathway upon ligand binding.

Mutagenesis_Workflow Plasmid CCK2R Plasmid (Wild-Type) PCR PCR Amplification Plasmid->PCR Primer Mutagenic Primers Primer->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing DNA Sequencing Transformation->Sequencing Mutant_Plasmid Mutant CCK2R Plasmid Sequencing->Mutant_Plasmid Verified

Caption: Experimental workflow for site-directed mutagenesis.

Troubleshooting_Logic Start Low/No Binding Affinity Check_Expression Receptor Expressed? Start->Check_Expression Check_Localization Correct Membrane Localization? Check_Expression->Check_Localization Yes No_Expression Troubleshoot Expression Check_Expression->No_Expression No Check_Assay Binding Assay Optimized? Check_Localization->Check_Assay Yes Incorrect_Localization Investigate Trafficking Check_Localization->Incorrect_Localization No Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay No Critical_Residue Mutation Disrupted Critical Interaction Check_Assay->Critical_Residue Yes

Caption: Troubleshooting logic for low binding affinity.

References

Technical Support Center: Navigating the Challenges of Peptide-Based CCK2R Ligand Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of peptide-based cholecystokinin-2 receptor (CCK2R) ligands. Our goal is to equip you with the necessary information to design, execute, and interpret experiments with greater accuracy and efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My peptide-based CCK2R ligand is rapidly losing activity in my cell-based assay. What could be the cause and how can I fix it?

Answer:

Rapid loss of activity is often a primary indicator of enzymatic degradation. Here are the potential causes and troubleshooting steps:

  • Potential Cause 1: Protease contamination.

    • Troubleshooting Steps:

      • Ensure all buffers and media are sterile and freshly prepared.

      • Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium, ensuring it is compatible with your experimental system.[1][2]

      • Work in a sterile environment (e.g., a laminar flow hood) to minimize microbial contamination, which can be a source of proteases.

  • Potential Cause 2: Presence of endogenous proteases in serum-containing media.

    • Troubleshooting Steps:

      • If possible, switch to a serum-free medium for the duration of the experiment.

      • If serum is required, heat-inactivate it to denature complement proteins and some enzymes. However, be aware that not all proteases are heat-labile.

      • Perform a time-course experiment to quantify the rate of degradation in your specific medium.

  • Potential Cause 3: Inherent instability of the peptide sequence.

    • Troubleshooting Steps:

      • Analyze the peptide sequence for known protease cleavage sites.

      • Consider synthesizing a modified version of the peptide to enhance stability. Common strategies include:

        • N-terminal acetylation and C-terminal amidation: These modifications can block the action of exopeptidases.[3]

        • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at cleavage sites can prevent recognition by most endogenous proteases.[1][3][4]

        • Cyclization: Cyclic peptides are generally more resistant to enzymatic cleavage than their linear counterparts.[1][5]

Question 2: I'm observing multiple peaks in my HPLC analysis of the peptide after incubation in plasma. How do I identify if these are degradation products?

Answer:

The appearance of new peaks in your HPLC chromatogram strongly suggests peptide degradation. Here’s how to approach this issue:

  • Potential Cause: Enzymatic cleavage of the peptide backbone.

    • Troubleshooting Steps:

      • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS).[1] This will allow you to determine the molecular weights of the species corresponding to the new peaks. By comparing these weights to the parent peptide, you can identify specific cleavage events.

      • Control Experiments:

        • Incubate the peptide in buffer alone (without plasma) to check for non-enzymatic degradation (e.g., hydrolysis).

        • Incubate the peptide in plasma with a protease inhibitor cocktail to see if the formation of new peaks is reduced or eliminated.

      • Synthesize Potential Fragments: If you hypothesize a specific cleavage site, synthesize the expected peptide fragments and run them as standards on your HPLC to see if their retention times match the new peaks observed in your experiment.[6]

Question 3: My peptide ligand shows good stability in buffer but degrades rapidly in vivo. What strategies can I employ to improve its in vivo half-life?

Answer:

The in vivo environment presents a much more complex enzymatic landscape than a simple buffer solution. Here are strategies to enhance in vivo stability:

  • Potential Cause: Rapid clearance and degradation by ubiquitous peptidases.

    • Troubleshooting Steps:

      • Chemical Modifications:

        • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to your peptide can increase its hydrodynamic radius, shielding it from proteases and reducing renal clearance.[5]

        • Lipidation/Acylation: Attaching a lipid chain can enhance binding to serum albumin, extending the peptide's circulation time.[7]

        • Incorporate non-natural amino acids: As mentioned previously, D-amino acids or other non-canonical amino acids can significantly increase resistance to proteolysis.[3][7]

      • Formulation Strategies:

        • Encapsulate the peptide in a delivery vehicle like liposomes or nanoparticles to protect it from degradation.

      • Co-administration with Enzyme Inhibitors: While less common for therapeutic applications due to potential side effects, co-injecting a specific peptidase inhibitor can be a useful experimental tool to demonstrate the role of a particular enzyme in your peptide's degradation.[1][8]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the enzymatic degradation of peptide-based CCK2R ligands.

troubleshooting_workflow start Start: Suspected Peptide Degradation check_activity Is there a loss of biological activity? start->check_activity check_hplc Are there new peaks in HPLC analysis? start->check_hplc confirm_degradation Confirm Enzymatic Degradation check_activity->confirm_degradation Yes check_hplc->confirm_degradation Yes lc_ms Perform LC-MS to identify fragments confirm_degradation->lc_ms Characterize inhibitor_cocktail Use protease inhibitor cocktail confirm_degradation->inhibitor_cocktail Test buffer_control Incubate in buffer (control) confirm_degradation->buffer_control Test identify_cause Identify Cause of Degradation lc_ms->identify_cause inhibitor_cocktail->identify_cause buffer_control->identify_cause serum_instability Instability in Serum/Plasma identify_cause->serum_instability Degrades in plasma/serum in_vivo_instability In Vivo Instability identify_cause->in_vivo_instability Degrades in vivo sequence_liability Inherent Sequence Liability identify_cause->sequence_liability Cleavage sites present optimize_assay Optimize Assay Conditions (e.g., serum-free media) serum_instability->optimize_assay pegylation Consider PEGylation or Lipidation in_vivo_instability->pegylation formulation Explore Formulation Strategies in_vivo_instability->formulation modify_peptide Synthesize Modified Peptide (D-amino acids, cyclization, etc.) sequence_liability->modify_peptide implement_solution Implement Solution end End: Stable & Active Peptide implement_solution->end modify_peptide->implement_solution pegylation->implement_solution formulation->implement_solution optimize_assay->implement_solution

Caption: Troubleshooting workflow for peptide degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes responsible for degrading peptide-based ligands?

A1: Peptide ligands are susceptible to a wide range of proteases (also called peptidases). In the gastrointestinal tract, key enzymes include pepsin, trypsin, and chymotrypsin.[9] In the bloodstream and tissues, various exopeptidases (which cleave at the ends of the peptide) and endopeptidases (which cleave within the peptide chain) are present.[7][10] A major cleavage site for some minigastrin derivatives has been identified between the Asp and Phe-NH2 residues at the C-terminus.[11]

Q2: How can I proactively design a more stable peptide-based CCK2R ligand?

A2: Several strategies can be employed during the design phase to enhance metabolic stability:[5]

  • N- and C-Terminal Modifications: Capping the ends of the peptide with an acetyl group (N-terminus) or an amide group (C-terminus) can prevent degradation by aminopeptidases and carboxypeptidases, respectively.[3]

  • Incorporate D-Amino Acids: Strategically replacing L-amino acids at known or predicted cleavage sites with their D-enantiomers can significantly hinder protease recognition and cleavage.[3][4]

  • Backbone Modifications: Introducing N-methylation to the peptide backbone can improve stability.[7]

  • Cyclization: Creating a cyclic peptide from a linear one can provide conformational rigidity and resistance to exopeptidases.[1][5]

  • Substitution of Oxidation-Prone Residues: If your peptide contains methionine, which is prone to oxidation, consider replacing it with norleucine (Nle) to improve chemical stability.[8]

Q3: What are the standard in vitro models for assessing the metabolic stability of my peptide ligand?

A3: Commonly used in vitro systems to predict in vivo metabolism include:

  • Plasma or Serum Stability Assays: Incubating the peptide in plasma or serum at 37°C mimics physiological conditions and is a good first step to assess stability in the bloodstream.[9]

  • Hepatic Models: Liver microsomes or S9 fractions can be used to evaluate susceptibility to cytochrome P450-mediated metabolism and other hepatic enzymes.[7] Hepatocytes are considered the most physiologically relevant hepatic model as they contain a complete set of drug-metabolizing enzymes.[7]

  • Gastrointestinal Fluid Simulants: If oral delivery is being considered, incubation in simulated gastric or intestinal fluids can provide insights into stability in the digestive tract.[7]

Q4: What is the signaling pathway of the CCK2 receptor?

A4: The cholecystokinin-2 receptor (CCK2R) is a G protein-coupled receptor. Upon binding of a ligand like gastrin or cholecystokinin (B1591339) (CCK), the receptor undergoes a conformational change and activates intracellular signaling cascades. CCK2R primarily couples to Gq and Gα12/13 proteins.[12][13] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[12][13] These events lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and differentiation.[12][14]

CCK2R Signaling Pathway

The diagram below illustrates the primary signaling pathway activated by CCK2R.

cck2r_signaling Ligand CCK2R Ligand (e.g., Gastrin) CCK2R CCK2R Ligand->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Cellular_response Cellular Responses (Proliferation, Differentiation) MAPK_cascade->Cellular_response Leads to

Caption: CCK2R signaling pathway upon ligand binding.

Quantitative Data Summary

The stability of various peptide-based CCK2R ligands has been evaluated in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Stability of Radiolabeled Minigastrin Analogs in Human Serum

Peptide AnalogHalf-life in Human Serum (hours)Reference
Analog A4.5 ± 0.1[11][15]
Analog B198 ± 0.1[11][15]
[¹⁷⁷Lu]Lu-1>96% intact after 24h[6]

Table 2: In Vivo Stability of Radiolabeled Minigastrin Analogs in Mice

Peptide Analog% Intact in Blood (Time Post-Injection)SpeciesReference
[¹⁷⁷Lu]Lu-1>80% (10 min), 56.9% (1 h)BALB/c Mice[6]
¹¹¹In-DOTA-MGS10% (10 min)BALB/c Mice[16][17]
¹¹¹In-DOTA-MGS4>75% (10 min)BALB/c Mice[16][17]
Proline-Substituted Analogs57-79% (1 h)BALB/c Mice[18]

Table 3: Receptor Affinity of Modified Minigastrin Analogs

Peptide AnalogIC₅₀ (nM) in A431-CCK2R cellsReference
DOTA-MGS1Comparable to DOTA-MG11[16]
DOTA-MGS4Comparable to DOTA-MG11[16]
Proline-Substituted Analogs12.3 - 14.2 (EC₅₀)[19]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

  • Objective: To determine the half-life of a peptide-based CCK2R ligand in human serum.

  • Materials:

    • Test peptide

    • Human serum (freshly collected or properly stored)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

    • HPLC system with a C18 column

    • Mass spectrometer (optional, for metabolite identification)

  • Methodology:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

    • Pre-warm the human serum to 37°C.

    • Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed serum to achieve the desired final concentration.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

    • Centrifuge the samples to precipitate serum proteins.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.[9]

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Protocol 2: Identification of Peptide Degradation Products using LC-MS

  • Objective: To identify the cleavage sites and molecular weights of degradation products.

  • Materials:

    • Samples from the in vitro stability assay (Protocol 1)

    • LC-MS system (HPLC coupled to a mass spectrometer)

  • Methodology:

    • Inject the supernatant from the quenched and centrifuged samples (from Protocol 1) into the LC-MS system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation on a C18 column.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra for the parent peptide and any new peaks that appear over the time course of the experiment.

    • Analyze the mass spectra to determine the molecular weights of the degradation products.

    • Based on the molecular weights, deduce the likely cleavage sites in the peptide sequence.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical experimental workflow for assessing the stability of a peptide-based CCK2R ligand.

stability_workflow start Start: Synthesized Peptide in_vitro_assay In Vitro Stability Assay (e.g., in human serum) start->in_vitro_assay hplc_analysis RP-HPLC Analysis in_vitro_assay->hplc_analysis quantify Quantify Intact Peptide & Calculate Half-life hplc_analysis->quantify lc_ms_analysis LC-MS Analysis hplc_analysis->lc_ms_analysis in_vivo_study In Vivo Stability Study (Animal Model) quantify->in_vivo_study If stable in vitro identify_metabolites Identify Degradation Products lc_ms_analysis->identify_metabolites identify_metabolites->in_vivo_study Inform in vivo design blood_sampling Blood/Tissue Sampling at Time Points in_vivo_study->blood_sampling extraction Peptide Extraction blood_sampling->extraction analysis_in_vivo HPLC or LC-MS Analysis extraction->analysis_in_vivo pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling analysis_in_vivo->pk_pd_modeling end End: Stability Profile pk_pd_modeling->end

Caption: Workflow for peptide stability analysis.

References

Technical Support Center: Enhancing Tumor-to-Kidney Ratio of CCK2R Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on cholecystokinin-2 receptor (CCK2R) targeted radiopharmaceuticals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the tumor-to-kidney uptake ratio.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments.

Issue 1: High Kidney Uptake of My CCK2R Radiopharmaceutical

Question: I am observing excessively high kidney uptake with my radiolabeled minigastrin (MG) analog, which limits the therapeutic window. What are the primary causes and how can I reduce it?

Answer: High renal accumulation is a common challenge with peptide-based radiopharmaceuticals and is primarily due to reabsorption in the proximal tubules after glomerular filtration. Several factors can contribute to this issue. Here are key strategies to mitigate high kidney uptake:

  • Peptide Sequence Modification: The amino acid sequence of your peptide has a significant impact on its biodistribution.

    • N-Terminal Modifications: The N-terminal penta-glutamate (penta-Glu) sequence, present in some MG analogs, is known to cause high kidney retention due to its negative charge.[1][2] Removing or shortening this sequence can significantly decrease renal uptake.[2][3] For instance, changing the penta-L-glutamic acid sequence to D-glutamic acids has been shown to reduce kidney uptake by 90% while maintaining the same molecular charge.[2]

    • Introducing Hydrophilic Linkers: Replacing parts of the N-terminal sequence with non-charged, hydrophilic linkers can also lower kidney absorption.[4]

  • Co-infusion Strategies: Co-administering certain agents can competitively inhibit the renal reabsorption of your radiopharmaceutical.

    • Amino Acids: A co-infusion of positively charged amino acids, such as lysine (B10760008) and arginine, can reduce kidney uptake.[5] However, this approach may require large volumes and can cause side effects like nausea and hyperkalemia.[5][6]

    • Gelofusine: This gelatin-based plasma expander has been shown to be highly effective in reducing kidney uptake of various radiolabeled peptides, including MG analogs.[2][7][8][9] Reductions of 50-70% in kidney uptake have been reported in mice.[2]

    • Albumin-Derived Peptides: Certain albumin-derived peptides can also potently inhibit kidney reabsorption of radiolabeled peptides.[7]

  • Chelator Choice: The choice of chelator can influence the overall charge and pharmacokinetic properties of the radiopharmaceutical. For example, substituting a DOTA chelator with a DOTAGA chelator, which has an additional carboxylic acid, has been shown to increase kidney uptake.[2]

Issue 2: Low Tumor Uptake and Retention

Question: My CCK2R-targeted radiopharmaceutical shows low accumulation and/or rapid clearance from the tumor. What could be the reasons and how can I improve tumor targeting?

Answer: Low tumor uptake and retention are often linked to poor in vivo metabolic stability of the peptide. Here are several strategies to address this:

  • Enhancing Metabolic Stability:

    • C-Terminal Modifications: The C-terminal end of minigastrin is crucial for receptor binding but is also susceptible to enzymatic degradation.[9][10] Site-specific modifications can protect the peptide from cleavage.

      • Replacing oxidation-sensitive methionine (Met) with norleucine (Nle).[11]

      • Substituting the terminal phenylalanine (Phe) with non-natural amino acids like 1-naphthylalanine (1-Nal).[1]

      • Introducing N-methylation at specific peptide bonds, for example between Trp and Nle, has been shown to enhance enzymatic resistance without compromising receptor affinity.[1] The DOTA-MGS5 analog, which incorporates these modifications, has demonstrated significantly improved tumor uptake (>20% IA/g).[1][10][12]

    • Co-injection of Peptidase Inhibitors: Co-administration of peptidase inhibitors, such as phosphoramidon (B1677721) (a neutral endopeptidase inhibitor), can protect the radiopharmaceutical from degradation in the bloodstream, increasing its bioavailability for tumor targeting.[9][11][13] This strategy has been particularly effective for less stable analogs like [¹¹¹In]In-DOTA-MG11, where tumor uptake was increased eight-fold.[11]

  • Structural Modifications to the Peptide:

    • Dimerization: Creating bivalent or dimeric versions of the peptide can increase binding affinity and improve tumor accumulation and retention.[14][15]

    • Cyclization: Introducing cyclic structures into the peptide backbone can enhance its stability.[16]

  • Albumin Binding: Incorporating an albumin-binding moiety can extend the circulation half-life of the radiopharmaceutical, providing more opportunity for it to accumulate in the tumor.[17][18]

  • Upregulating CCK2R Expression: In a preclinical setting, the use of mTORC1 inhibitors like everolimus (B549166) (RAD001) has been shown to increase CCK2R expression on tumor cells, leading to higher tumor-specific uptake of the radiopharmaceutical without affecting uptake in other tissues.[11][17]

Issue 3: Choosing the Right Strategy for My Experiment

Question: There are many strategies to improve the tumor-to-kidney ratio. How do I decide which one is most suitable for my research?

Answer: The optimal strategy depends on your specific radiopharmaceutical, experimental model, and research goals.

  • For initial peptide design: Focus on enhancing metabolic stability through C-terminal modifications, as this directly improves tumor uptake and retention. The development of analogs like DOTA-MGS5 serves as a strong example.[1]

  • For preclinical in vivo studies: Co-infusion of Gelofusine is a potent and widely applicable method to reduce kidney uptake without negatively impacting tumor accumulation.[2][8]

  • If tumor uptake is severely limited by degradation: Consider the co-injection of a peptidase inhibitor like phosphoramidon.[11]

  • For long-term therapeutic applications: Developing peptides with inherently low kidney uptake through sequence and structural modifications is the most desirable approach to minimize potential nephrotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving the tumor-to-kidney ratio of CCK2R radiopharmaceuticals.

Table 1: Effect of Co-infusion Agents on Kidney Uptake Reduction
Co-infusion AgentRadiopharmaceuticalAnimal ModelKidney Uptake Reduction (%)Reference
FRALB-C (Albumin Peptide)¹¹¹In-minigastrinRat88%[7]
Gelofusine¹¹¹In-minigastrinRat77%[7]
Gelofusine¹¹¹In-CP04Mouse~66%[2]
Gelofusine⁶⁸Ga-TrivehexinMouse70%[8]
Arginine/Lysine (i.v.)⁶⁸Ga-TrivehexinMouse25%[8]
Mixed Amino Acids¹¹¹In-pentetreotideHuman21%[5]
Polyglutamic Acids¹¹¹In-DTPA-DGlu¹-minigastrinMouseSignificant reduction[19]
Table 2: Biodistribution of Different CCK2R Radiopharmaceuticals in Tumor-Bearing Mice (%ID/g)
RadiopharmaceuticalTumor UptakeKidney UptakeTumor-to-Kidney RatioReference
[¹¹¹In]In-DOTA-MG11~2-3Low-[13]
[¹¹¹In]In-DOTA-MG11 + Phosphoramidon10-16Low-[13]
[¹¹¹In]In-DOTA-MGS5~23-24~4-6~4-6[1][10][12]
[¹¹¹In]In-CP04 (PP-F11)<10--[13]
[¹⁷⁷Lu]Lu-PP-F11N~7--[13]
[¹⁷⁷Lu]Lu-PP-F11N + RAD001~11Unchanged-[11]
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS548.1 ± 9.2~6.4~7.5[1][20]
[¹¹¹In]In-MGD5 (Dimer)~1.5~0.55~2.7[15]
[¹¹¹In]In-APH070 (Monomer)~0.6~0.55~1.1[15]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study in Tumor-Xenografted Mice

This protocol outlines a general procedure for assessing the biodistribution of a novel CCK2R radiopharmaceutical.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of a CCK2R-expressing human tumor cell line (e.g., A431-CCK2R). A control group with mock-transfected cells can be included to assess targeting specificity.

  • Radiopharmaceutical Administration: Inject a defined amount of the radiolabeled peptide (e.g., 0.1-1 MBq) intravenously via the tail vein.

  • Co-infusion (if applicable): For kidney protection studies, co-administer the protective agent (e.g., Gelofusine, amino acid solution) according to a predefined protocol (e.g., intravenous injection minutes before the radiopharmaceutical).

  • Time Points: Euthanize groups of animals at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours.

  • Organ Harvesting and Measurement: Dissect tumors and relevant organs (kidneys, liver, spleen, stomach, lungs, heart, muscle, bone, and blood). Weigh each sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Determine the tumor-to-organ ratios, particularly the tumor-to-kidney ratio.

Protocol 2: In Vitro Cell Uptake and Internalization Assay

This protocol describes how to evaluate the receptor-specific binding and internalization of your radiopharmaceutical.

  • Cell Culture: Culture CCK2R-expressing cells (e.g., A431-CCK2R) in appropriate media until confluent in multi-well plates.

  • Radioligand Incubation: Add the radiolabeled peptide to the cells at a specific concentration and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Blocking Experiment: For a parallel set of wells, co-incubate the radioligand with a high concentration of a non-radiolabeled CCK2R ligand (e.g., sulfated cholecystokinin (B1591339) octapeptide - sCCK8) to determine non-specific binding.

  • Measuring Surface-Bound vs. Internalized Radioactivity:

    • After incubation, wash the cells with ice-cold buffer.

    • To measure surface-bound radioactivity, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. Collect this fraction.

    • To measure internalized radioactivity, lyse the cells with a lysis buffer (e.g., NaOH). Collect this fraction.

  • Data Analysis: Measure the radioactivity in both fractions using a gamma counter. Express the results as a percentage of the total added radioactivity that is specifically bound and internalized.

Visualizations

Diagram 1: Experimental Workflow for Biodistribution Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Tumor Xenograft Model (e.g., A431-CCK2R) injection Intravenous Injection of Radiopharmaceutical animal_model->injection radiopharm Radiolabeling of CCK2R Peptide radiopharm->injection co_infusion Preparation of Co-infusion Agent (e.g., Gelofusine) co_injection Co-injection of Protective Agent co_infusion->co_injection euthanasia Euthanasia at Defined Time Points injection->euthanasia co_injection->injection optional harvest Organ & Tumor Harvesting euthanasia->harvest measurement Gamma Counting harvest->measurement calculation Calculation of %ID/g & Tumor-to-Organ Ratios measurement->calculation G cluster_tumor Increase Tumor Uptake cluster_kidney Decrease Kidney Uptake center_node Improve Tumor-to-Kidney Ratio stability Enhance Metabolic Stability (C-terminal modification) stability->center_node inhibition Co-inject Peptidase Inhibitors inhibition->center_node structure Structural Modification (Dimerization, Cyclization) structure->center_node expression Upregulate CCK2R Expression (mTORi) expression->center_node co_infusion Co-infuse Competitive Inhibitors (Amino Acids, Gelofusine) co_infusion->center_node n_terminal N-terminal Peptide Modification (remove penta-Glu) n_terminal->center_node albumin_peptides Co-inject Albumin- Derived Peptides albumin_peptides->center_node G cluster_cell Tumor Cell radioligand Radiolabeled CCK2R Agonist receptor CCK2 Receptor radioligand->receptor Binding endosome Endosome receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Trafficking radiation Therapeutic Radiation Dose to Tumor Cell lysosome->radiation Radionuclide Decay & Trapping

References

Technical Support Center: Mitigating Immunogenicity of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immunogenicity of peptide-drug conjugates (PDCs).

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity in the context of peptide-drug conjugates (PDCs)?

A1: Immunogenicity is the propensity of a PDC to trigger an unwanted immune response in the body. This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the PDC, alter its pharmacokinetic and pharmacodynamic properties, and in some cases, cause adverse effects.[1][2] PDCs, although generally considered to have low immunogenicity compared to larger molecules like antibody-drug conjugates (ADCs), are not entirely devoid of this risk.[3]

Q2: What are the primary factors contributing to the immunogenicity of PDCs?

A2: The immunogenicity of a PDC is a multifactorial issue influenced by the characteristics of its three main components: the peptide, the linker, and the cytotoxic payload. The peptide sequence itself can contain T-cell epitopes that are recognized as foreign by the immune system. The linker, particularly its chemical nature and stability, can also contribute to the immune response.[4] Furthermore, the payload, especially if it's a small molecule, can act as a hapten, becoming immunogenic when conjugated to the larger peptide carrier.

Q3: How can the immunogenicity of a PDC be predicted before in vivo studies?

A3: In silico tools are the first step in predicting the immunogenicity of a PDC.[5][6] These computational methods screen the amino acid sequence of the peptide for potential T-cell epitopes that can bind to Human Leukocyte Antigen (HLA) class II molecules.[7] Algorithms like EpiMatrix can identify these potential epitopes, providing an initial risk assessment.[7] This in silico analysis helps in the early identification and modification of potentially immunogenic sequences, a process known as deimmunization.[7]

Q4: What are the common strategies to reduce the immunogenicity of PDCs?

A4: Several strategies can be employed to mitigate the immunogenicity of PDCs:

  • Deimmunization: This involves modifying the peptide's amino acid sequence to remove or alter T-cell epitopes identified through in silico prediction, thereby reducing its potential to activate an immune response.

  • PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide can shield immunogenic epitopes from recognition by the immune system.[8] However, the choice of PEG's molecular weight is crucial, as higher molecular weights can sometimes be immunogenic themselves.[9][10]

  • Linker Optimization: The selection of a stable, non-immunogenic linker is critical. Non-cleavable linkers, for instance, are generally more stable in circulation, which can reduce the premature release of the payload and potentially lower the risk of an immune response.[11][12]

  • Payload Selection: Choosing payloads with low intrinsic immunogenicity can also help in minimizing the overall immunogenicity of the PDC.

Q5: What are the key in vitro and in vivo assays for assessing PDC immunogenicity?

A5: A multi-tiered approach is recommended for assessing immunogenicity:

  • In vitro assays: Dendritic cell (DC) activation assays are commonly used to evaluate the initial stages of an immune response.[13] These assays measure the upregulation of co-stimulatory markers (e.g., CD80, CD86) and the release of pro-inflammatory cytokines by DCs upon exposure to the PDC.[8][10][14]

  • In vivo studies: Animal models, particularly mice, are used to assess the induction of ADAs.[15] Serum samples from treated animals are analyzed for the presence of ADAs using methods like ELISA. Further characterization can determine if these ADAs are neutralizing, meaning they inhibit the biological activity of the PDC.

Troubleshooting Guide

Scenario 1: High levels of Anti-Drug Antibodies (ADAs) are detected in our in vivo studies. What are the potential causes and how can we address this?

Answer:

High ADA levels indicate a significant immune response to your PDC. The potential causes can be traced back to the peptide, linker, or payload.

Troubleshooting Steps:

  • Re-evaluate In Silico Predictions: Go back to your initial in silico analysis of the peptide sequence. It's possible that some T-cell epitopes were missed or underestimated. Consider using multiple prediction algorithms for a more comprehensive assessment.

  • Analyze ADA Specificity: Determine which part of the PDC the ADAs are targeting. Competitive inhibition assays can help distinguish between responses against the peptide, linker, or payload. This will guide your modification strategy.

  • Consider Deimmunization: If the response is primarily against the peptide, consider re-engineering the peptide to remove the identified immunogenic epitopes.

  • Optimize the Linker: If the linker is implicated, explore alternative linker chemistries. For instance, if you are using a cleavable linker that might be prematurely releasing the payload, switching to a more stable non-cleavable linker could reduce immunogenicity.[11][12]

  • Evaluate PEGylation: If your PDC is not PEGylated, this is a primary strategy to consider for reducing immunogenicity. If it is already PEGylated, you may need to optimize the molecular weight and architecture of the PEG chain.[9][10]

Scenario 2: Our PEGylated PDC still shows significant immunogenicity. What could be wrong?

Answer:

While PEGylation is a common deimmunization strategy, it is not always a complete solution and can sometimes introduce its own challenges.

Troubleshooting Steps:

  • Check for Anti-PEG Antibodies: The immune response might be directed against the PEG moiety itself.[9] It's important to test for the presence of anti-PEG antibodies in your serum samples.

  • Optimize PEG Molecular Weight (MW): The size of the PEG molecule matters. Higher MW PEGs can sometimes be more immunogenic.[9] If you are using a high MW PEG, consider testing derivatives with lower MW PEGs. Conversely, very low MW PEGs may not provide sufficient shielding.

  • Assess PEGylation Site and Density: The location and number of PEG chains on the peptide can influence its ability to mask epitopes. Incomplete or heterogeneous PEGylation might leave immunogenic regions exposed. Re-evaluate your conjugation chemistry to ensure consistent and optimal PEGylation.

Scenario 3: Our in vitro dendritic cell (DC) activation assay shows a strong pro-inflammatory cytokine response. How do we interpret and address this?

Answer:

A strong pro-inflammatory response in a DC activation assay is an early indicator of potential immunogenicity. It suggests that the PDC is being recognized by antigen-presenting cells, which is the first step in initiating an adaptive immune response.

Troubleshooting Steps:

  • Identify the Stimulatory Component: Try to determine which part of the PDC is causing the DC activation. You can test the peptide, linker, and payload components separately in the assay.

  • Modify the Peptide Sequence: If the peptide is the primary stimulant, this reinforces the need for deimmunization by altering the amino acid sequence to remove stimulatory epitopes.

  • Change the Linker or Payload: If the linker or payload is responsible for the activation, you may need to explore alternatives with lower intrinsic immune-stimulatory properties.

  • Formulation and Aggregation: Investigate the possibility of aggregates in your PDC formulation. Protein aggregation is a known trigger for DC activation and immunogenicity.[13] Ensure your formulation is optimized to minimize aggregation.

Data Presentation

Table 1: Impact of Linker Type on PDC Properties

FeatureCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., Thioether)
Mechanism of Action Payload release is triggered by specific conditions in the tumor microenvironment (e.g., low pH, high enzyme concentration).[16]Payload is released after internalization and lysosomal degradation of the antibody-linker-payload complex.[11][12]
Plasma Stability Generally lower, with a risk of premature payload release.[17]Generally higher, leading to reduced off-target toxicity.[11]
Bystander Effect Can kill neighboring antigen-negative tumor cells, which can be advantageous.[16]Limited bystander effect.[17]
Immunogenicity Potential Higher risk due to potential for premature release and formation of hapten-carrier conjugates in circulation.Lower risk due to increased stability and controlled release of the payload within the target cell.[11]

Table 2: Influence of PEG Molecular Weight (MW) on Immunogenicity of Conjugated Proteins

Data is representative and adapted from studies on PEGylated proteins to illustrate the concept for PDCs.

PEG MW (kDa)Protein CarrierObserved Anti-PEG IgM ResponseImplication for PDCs
5OvalbuminLowLower MW PEGs may provide less immunogenic shielding.
20OvalbuminSignificantly StrongerHigher MW PEGs can be more immunogenic.[9]
2Bovine Serum AlbuminLowA balance is needed for optimal shielding without inducing anti-PEG antibodies.
30Bovine Serum AlbuminSignificantly StrongerThe choice of PEG MW should be carefully optimized and tested for each specific PDC.[9]

Experimental Protocols

Protocol 1: In Silico T-Cell Epitope Prediction

  • Obtain the amino acid sequence of the peptide component of the PDC.

  • Select an appropriate in silico tool. The EpiMatrix algorithm is a widely used tool for predicting HLA class II binding.[7]

  • Input the peptide sequence into the chosen software.

  • Define the parameters for the analysis, including the set of HLA alleles to be screened against. It is advisable to use a panel of common HLA alleles to represent a broad population.

  • Run the prediction. The software will generate a score for overlapping nonamers from the peptide sequence, indicating their predicted binding affinity to the specified HLA alleles.

  • Analyze the results. Peptides with high scores are considered potential T-cell epitopes. The output is often presented as an "EpiMatrix score."

  • Consider further analysis with tools like JanusMatrix to distinguish between potentially inflammatory T-effector epitopes and regulatory T-cell epitopes.

Protocol 2: In Vitro Monocyte-Derived Dendritic Cell (moDC) Activation Assay

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.

  • Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

  • Differentiate monocytes into immature moDCs by culturing for 5-6 days in the presence of GM-CSF and IL-4.[10][14]

  • Expose immature moDCs to the PDC at various concentrations for 24-48 hours. Include positive (e.g., LPS) and negative (vehicle) controls.

  • Assess DC activation by:

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against surface markers of DC maturation, such as CD80, CD83, CD86, and HLA-DR, and analyze using a flow cytometer.[10][14]

    • Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or a multiplex cytokine assay.

Protocol 3: In Vivo Immunogenicity Assessment in Mice

  • Select an appropriate mouse strain. Different strains can have varying immune responses.[15]

  • Administer the PDC to groups of mice at different dose levels. Include a control group receiving the vehicle. The route of administration (e.g., intravenous, subcutaneous) should be relevant to the intended clinical use.

  • Collect serum samples at multiple time points (e.g., pre-dose, and several time points post-administration).

  • Screen for ADAs using a bridging ELISA. In this assay, the PDC is coated on a plate, and a labeled version of the PDC is used for detection. The presence of ADAs in the serum will "bridge" the coated and labeled PDC, generating a signal.

  • Confirm positive samples by performing a competition assay, where an excess of the unlabeled PDC is added to the serum sample. A significant reduction in the signal confirms the specificity of the ADAs.

  • Titer the confirmed positive samples by serially diluting the serum to determine the relative concentration of ADAs.

  • Perform a neutralizing antibody (NAb) assay if necessary. This can be a cell-based assay that measures the ability of the ADAs to inhibit the biological activity of the PDC.

Visualizations

PDC_Immunogenicity_Factors cluster_Components PDC Components cluster_Factors Contributing Factors PDC Peptide-Drug Conjugate (PDC) Peptide Peptide Linker Linker Payload Payload Aggregation Aggregation PDC->Aggregation Epitopes T-cell Epitopes Peptide->Epitopes Stability Linker Stability Linker->Stability Hapten Haptenic Nature Payload->Hapten Immunogenicity Immunogenicity (ADA Formation) Epitopes->Immunogenicity Stability->Immunogenicity Hapten->Immunogenicity Aggregation->Immunogenicity

Caption: Factors contributing to PDC immunogenicity.

DC_Activation_Pathway PDC PDC APC Antigen Presenting Cell (e.g., Dendritic Cell) PDC->APC Uptake Internalization Internalization & Processing APC->Internalization T_Cell Naive T-Helper Cell APC->T_Cell Signal 2: Co-stimulation (CD80/86) MHCII Peptide Presentation on MHC-II Internalization->MHCII MHCII->T_Cell Signal 1: TCR-MHC Activation T-Cell Activation & Proliferation T_Cell->Activation B_Cell B-Cell Activation->B_Cell Help ADA Anti-Drug Antibody (ADA) Production B_Cell->ADA

Caption: Dendritic cell activation by a PDC.

Immunogenicity_Workflow start PDC Candidate insilico In Silico Epitope Prediction start->insilico deimmunization Deimmunization (Sequence Optimization) insilico->deimmunization invitro In Vitro Assays (DC Activation) insilico->invitro High risk candidates deimmunization->invitro invitro->deimmunization Iterate if high activation invivo In Vivo Studies (Animal Models) invitro->invivo Proceed if low risk invivo->deimmunization Iterate if high ADA ada_screening ADA Screening & Confirmation invivo->ada_screening nab_assay Neutralizing Ab Assay ada_screening->nab_assay If positive clinical Clinical Trials nab_assay->clinical Proceed if low risk

Caption: Experimental workflow for immunogenicity assessment.

References

Technical Support Center: Optimal Payload Selection for Cancer-Specific Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal payload for a specific cancer type. All experimental protocols are detailed to ensure reproducibility, and quantitative data is summarized for clear comparison.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the payload selection process for Antibody-Drug Conjugates (ADCs).

Q1: What are the critical characteristics of an ideal ADC payload?

A1: An ideal ADC payload should possess several key characteristics to ensure maximum efficacy and minimal toxicity. These include:

  • High Potency: The payload must be highly cytotoxic, typically with IC50 values in the picomolar to nanomolar range, as only a small amount of the ADC will reach the tumor cells.[1]

  • Low Immunogenicity: The payload should not elicit a strong immune response to avoid adverse effects and ensure the ADC's stability and efficacy.[1]

  • Stability: It must be stable during the conjugation process and in systemic circulation to prevent premature release and off-target toxicity.[1][]

  • Modifiable Functional Groups: The payload needs to have a functional group that allows for conjugation to the linker without compromising its activity.[1]

  • Appropriate Water Solubility: While many payloads are hydrophobic, sufficient solubility is required to prevent aggregation and ensure good pharmacokinetic properties.[1]

  • Defined Mechanism of Action: A well-understood mechanism of action is crucial for predicting efficacy and potential resistance mechanisms.

  • Bystander Killing Effect (optional but often desirable): For heterogeneous tumors, the ability of the payload to diffuse out of the target cell and kill neighboring antigen-negative cells can be advantageous.[3]

Q2: How do I choose the right payload class for my target cancer type?

A2: The choice of payload class depends on the biology of the target cancer. Here are some general guidelines:

  • Microtubule Inhibitors (e.g., MMAE, DM1): These are effective against rapidly dividing cells and are a common choice for many solid tumors and hematological malignancies.[4]

  • DNA-Damaging Agents (e.g., Doxorubicin, PBDs): These are potent payloads that can kill cells regardless of their proliferation rate, making them suitable for slow-growing tumors or those with resistance to microtubule inhibitors.[5][6][7][8][9]

  • Topoisomerase Inhibitors (e.g., SN-38, Deruxtecan): These interfere with DNA replication and are effective in a broad range of cancers.

  • Protein Degraders (e.g., PROTACs): This emerging class of payloads can target proteins that are otherwise difficult to inhibit, offering a novel approach for cancers with specific protein dependencies.

Q3: What is the "bystander effect" and when is it beneficial?

A3: The bystander effect is the ability of a payload, released from a targeted cancer cell, to diffuse into and kill neighboring, antigen-negative cancer cells.[3] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. The key factors for an effective bystander effect are a cleavable linker and a membrane-permeable payload.[3]

Q4: How can I overcome payload-related drug resistance?

A4: Resistance to ADC payloads can arise through various mechanisms, including increased drug efflux, alterations in the payload's target, and activation of survival pathways.[10] Strategies to overcome resistance include:

  • Combination Therapy: Using the ADC in combination with other agents, such as chemotherapy or targeted inhibitors, can enhance efficacy.[10]

  • Novel Payloads: Developing ADCs with new payloads that have different mechanisms of action can circumvent existing resistance.

  • Modulating Drug Efflux: Co-administration of inhibitors for drug efflux pumps (e.g., ABC transporters) can increase the intracellular concentration of the payload.[10]

Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
High variability in in vitro cytotoxicity assay results Inconsistent cell plating density.Ensure a uniform single-cell suspension before plating and use a multichannel pipette for consistency.
Cell line instability or high passage number.Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.
Reagent variability (e.g., serum batches).Test new batches of critical reagents before use in large-scale experiments.
ADC shows low potency in vitro despite high payload toxicity Poor ADC internalization.Perform an internalization assay to confirm the antibody is being taken up by the target cells.
Inefficient payload release.Conduct a linker stability assay in lysosomal fractions to ensure the payload is being released after internalization.
Target antigen expression is low.Quantify target antigen expression on the cell surface using flow cytometry.
High off-target toxicity observed in vivo Premature payload release in circulation.Perform a plasma stability assay to assess the stability of the linker. Consider using a more stable linker.
Non-specific uptake of the ADC.Evaluate the antibody's cross-reactivity with normal tissues.
Bystander effect is not observed in co-culture assay Payload is not membrane-permeable.Select a payload with physicochemical properties that allow for cell membrane diffusion.
Linker is not efficiently cleaved.Ensure the use of a cleavable linker that is sensitive to the intracellular environment of the target cells.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the cytotoxic effects of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Antibody-Drug Conjugate (ADC)

  • Control antibody and free payload

  • Sterile 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11][12][13]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells.[13]

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time and the payload's mechanism of action (typically 72-120 hours).[13]

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11][13]

    • For XTT: Add the XTT reagent mixture (containing an electron coupling agent) to each well and incubate for 2-4 hours.[11][14]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC with a cleavable linker and membrane-permeable payload

  • Complete culture medium

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[3]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[3]

  • Incubation: Incubate the plates for 72-96 hours.

  • Data Acquisition: Monitor the viability of the GFP-labeled Ag- cells over time using fluorescence microscopy or quantify the percentage of viable GFP-positive cells using flow cytometry.[3]

  • Data Analysis: Compare the viability of Ag- cells in the co-culture with their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[3]

Linker Stability Assay

This assay assesses the stability of the ADC's linker in plasma and lysosomal environments.

Materials:

  • ADC

  • Human or mouse plasma

  • Lysosomal fraction (commercially available)

  • Protein A magnetic beads

  • LC-MS system

Methodology:

  • Incubation:

    • Plasma Stability: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[15]

    • Lysosomal Stability: Incubate the ADC with a lysosomal fraction at 37°C and a pH of 5.0. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).[15]

  • Sample Processing:

    • Plasma: Isolate the ADC from plasma using Protein A magnetic beads.[15]

    • Lysosomal Fraction: Stop the reaction by heat inactivation and precipitate the proteins.[15]

  • Analysis:

    • Analyze the captured ADC from the plasma stability assay by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A stable ADC will show minimal change in DAR.[15]

    • Analyze the supernatant from the lysosomal stability assay by LC-MS to quantify the released payload. An effective cleavable linker will show efficient payload release.[15]

ADC Internalization Assay

This protocol uses flow cytometry to quantify the internalization of an ADC.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC

  • Control antibody

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest and resuspend the target cells in a suitable buffer.

  • Antibody Binding: Incubate the cells with the fluorescently labeled ADC or control antibody on ice to allow binding to the cell surface without internalization.[16][17]

  • Internalization: Wash the cells to remove unbound antibody and then incubate them at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization.[16][17]

  • Quenching (Optional but Recommended): Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the antibody remaining on the cell surface.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the intracellular fluorescence intensity.

  • Data Analysis: The increase in mean fluorescence intensity over time corresponds to the rate and extent of ADC internalization.

Section 4: Data Presentation

The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs with different payloads across various cancer cell lines.

Table 1: In Vitro Potency of ADCs with a Val-Cit Linker [18]

PayloadCancer Cell LineTarget AntigenIC50 (ng/mL)
MMAENCI-N87 (Gastric)HER215
MMAESK-BR-3 (Breast)HER220
MMAEMDA-MB-468 (Breast)EGFR30
DM1SK-BR-3 (Breast)HER225
DM1BT-474 (Breast)HER235
PBDJIMT-1 (Breast)HER20.1
PBDKarpas-299 (Lymphoma)CD300.05

Note: IC50 values are approximate and can vary based on experimental conditions, including the specific antibody and drug-to-antibody ratio (DAR).

Table 2: Comparative Potency of Payloads in a Human Breast Cancer Cell Line (MCF7) [19]

PayloadIC50 (pM)
PBD10
MMAE50
DM1100

Section 5: Mandatory Visualizations

Diagram 1: General Workflow for ADC In Vitro Cytotoxicity Assay

ADC_Cytotoxicity_Workflow cluster_workflow ADC In Vitro Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of ADC start->treat 24h incubate Incubate for 72-120 hours treat->incubate reagent Add MTT or XTT Reagent incubate->reagent measure Measure Absorbance reagent->measure 2-4h analyze Calculate IC50 measure->analyze end Dose-Response Curve analyze->end

Caption: A flowchart illustrating the key steps of an in vitro cytotoxicity assay for ADCs.

Diagram 2: Mechanism of MMAE-Mediated Bystander Effect

Bystander_Effect cluster_mechanism MMAE-Mediated Bystander Effect Ag_pos Antigen-Positive (Ag+) Cell Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization ADC Uptake Ag_neg Antigen-Negative (Ag-) Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Induces ADC ADC ADC->Ag_pos Binds to Antigen MMAE MMAE (Payload) Internalization->MMAE Payload Release MMAE->Ag_neg Diffuses into Neighboring Cell Apoptosis_pos Apoptosis MMAE->Apoptosis_pos Induces

Caption: The process of the bystander effect mediated by the payload MMAE.

Diagram 3: Signaling Pathway Affected by Microtubule Inhibitors

Microtubule_Inhibitor_Pathway cluster_pathway Signaling Pathway Affected by Microtubule Inhibitors Payload Microtubule Inhibitor (e.g., MMAE, DM1) Microtubules Microtubule Dynamics Payload->Microtubules Disrupts Proliferation Cell Proliferation Payload->Proliferation Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for AKT_mTOR AKT/mTOR Pathway Microtubules->AKT_mTOR Regulates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces AKT_mTOR->Proliferation Promotes

Caption: Key signaling events affected by microtubule-targeting ADC payloads.

Diagram 4: DNA Damage Response Pathway Activated by Doxorubicin

Doxorubicin_Pathway cluster_pathway DNA Damage Response Pathway Activated by Doxorubicin Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Topoisomerase_II->DNA_DSB Leads to ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair p53->DNA_Repair Promotes Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe)

References

challenges in scaling up the production of CCK2R conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CCK2R Conjugate Production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when scaling up the production of Cholecystokinin (B1591339) 2 Receptor (CCK2R) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Cholecystokinin 2 Receptor (CCK2R) and why is it a significant target in drug development? A1: The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor that plays a crucial role in various physiological processes, including gastric acid secretion and cell growth.[1][2] It is a significant target in oncology and nuclear medicine because it is overexpressed in numerous tumors, such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors (GIST).[3][4] This overexpression allows for targeted delivery of diagnostic or therapeutic agents.

Q2: What are the primary applications of CCK2R conjugates? A2: CCK2R conjugates are primarily developed for theranostic applications in oncology. This involves using them as:

  • Diagnostic Imaging Agents: When conjugated with a radionuclide like Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), they allow for the visualization of CCK2R-expressing tumors using techniques like PET/CT.[5]

  • Targeted Radionuclide Therapy: When conjugated with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), they can deliver a cytotoxic radiation dose directly to cancer cells, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT).[3][6][7]

Q3: What are the main ? A3: The primary challenges include low enzymatic stability of the peptide backbone, high kidney uptake leading to potential nephrotoxicity, oxidation of sensitive amino acid residues (like methionine) during manufacturing and labeling, and general difficulties in ensuring consistent product quality, purity, and yield during process scale-up.[8][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and scale-up of CCK2R conjugates.

Category 1: Stability and Degradation

Q: My CCK2R conjugate shows rapid degradation and poor metabolic stability in plasma or in vivo. What are the causes and how can I improve it? A:

  • Problem: The peptide backbone of minigastrin (MG) analogues, which are often used for CCK2R targeting, is susceptible to rapid enzymatic degradation in vivo.[11][12][13] This reduces the amount of conjugate available to reach the tumor, limiting its efficacy.[6]

  • Solutions:

    • Amino Acid Substitution: Introduce site-specific substitutions with non-natural amino acids or residues that confer stability. For example, replacing specific amino acids with proline has been shown to significantly increase enzymatic stability without affecting receptor affinity.[11][12]

    • Peptide Bond Modification: N-methylation of peptide bonds can protect them from cleavage by peptidases.

    • Enzyme Inhibitors: Co-injection of the radiolabeled peptide with enzyme inhibitors like phosphoramidon (B1677721) can preserve the conjugate from metabolic degradation and increase its availability for receptor binding.[6]

    • Multimerization: Designing multimeric constructs can lead to higher metabolic stability compared to monomeric versions.[14]

Category 2: Synthesis and Purification

Q: I am experiencing low yields and inconsistent product quality during the conjugation step. How can I optimize this? A:

  • Problem: Inefficient conjugation reactions and the formation of side products can lead to low yields and a heterogeneous final product. This is a common challenge when scaling up from lab to manufacturing.[8][15]

  • Solutions:

    • Optimize Reaction Chemistry: Select a robust and efficient conjugation strategy. Thiol-based chemistries targeting cysteine residues (e.g., with maleimides) or reactions with lysine (B10760008) side chains (e.g., using NHS esters) are common.[16] The choice depends on the peptide sequence and the payload.

    • Control Reaction Conditions: Carefully control parameters such as pH, temperature, reaction time, and the molar ratio of reactants. These are critical for ensuring consistency between batches.[17]

    • Purification Strategy: Develop a robust purification method to separate the desired conjugate from unreacted starting materials and side products. Techniques like affinity chromatography, tangential flow filtration (TFF), and HPLC are crucial.[18][19] For CCK2R specifically, sequential affinity chromatography has been used to purify the receptor itself, and similar principles can be applied to its ligands.[20]

Q: My conjugate is aggregating during purification or formulation. What are the potential solutions? A:

  • Problem: Aggregation can lead to loss of product, reduced bioactivity, and potential immunogenicity. It is a frequent issue during the scale-up of bioconjugates.[21]

  • Solutions:

    • Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that maximizes solubility and stability.[9]

    • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve solubility and reduce aggregation.

    • Chromatography Conditions: Optimize the chromatography process (e.g., buffer composition, flow rate) to minimize on-column aggregation. Hydrophobic interaction chromatography (HIC) can sometimes be used to remove aggregates.[18]

Category 3: Product Quality and Performance

Q: The receptor binding affinity of my conjugate is significantly lower after conjugation and radiolabeling. What could be the cause? A:

  • Problem: The conjugation or labeling process can inadvertently modify critical residues required for receptor binding. A common issue with minigastrin analogues is the oxidation of the methionine residue, which drastically reduces CCK2R affinity.[9]

  • Solutions:

    • Optimize Radiolabeling Conditions: Minimize the risk of oxidation during radiolabeling by optimizing conditions such as temperature and incubation time. For example, labeling DOTA-peptides at 80°C for 5 minutes may be sufficient to achieve high incorporation while minimizing degradation.[9]

    • Use of Antioxidants: While sometimes helpful, the addition of antioxidants to the formulation should be tested carefully, as it can paradoxically reduce stability in some cases.[9]

    • Amino Acid Substitution: Replace oxidation-sensitive residues like methionine with a stable analogue, such as norleucine (Nle), if it does not compromise receptor affinity.

Q: My CCK2R conjugate shows high kidney retention, posing a risk of nephrotoxicity for therapeutic applications. How can this be mitigated? A:

  • Problem: High accumulation of radiolabeled peptides in the kidneys is a major obstacle for PRRT, as it can lead to radiation-induced kidney damage.[3][4][6]

  • Solutions:

    • Modify Peptide Sequence: Altering the charge and structure of the peptide can reduce kidney uptake. For instance, truncating the highly acidic penta-glutamate (penta-Glu) sequence in some minigastrin analogues has been shown to significantly lower kidney retention.[4] However, this may be a trade-off, as it can also decrease metabolic stability.

    • Co-administration of Agents: The co-injection of plasma expanders (e.g., Gelofusine) or positively charged amino acids can sometimes reduce renal uptake of the radiopharmaceutical.[9]

    • Linker Modification: Introducing specific linkers between the peptide and the payload/chelator can alter the pharmacokinetic profile and reduce kidney accumulation.

Quantitative Data Summary

The following tables summarize key performance data for various CCK2R conjugates from preclinical studies, providing a benchmark for researchers.

Table 1: In Vivo Stability of Selected Radiolabeled CCK2R Conjugates

Compound % Intact Radiopeptide in Blood Time Point (post-injection) Species Reference
[¹⁷⁷Lu]Lu-1 (with Proline) 56.9% 60 min BALB/c mice [22]
[¹¹¹In]In-DOTA-MG11 Low (highly unstable) - Mice [6]
[¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 >90% 144 h (in vitro, FBS) - [3]

| Proline-substituted analogues | 57-79% | 60 min | BALB/c mice |[11][12] |

Table 2: Tumor Uptake and Tumor-to-Kidney Ratios

Compound Tumor Uptake (%IA/g) Tumor-to-Kidney Ratio Time Point (post-injection) Animal Model Reference
Proline-substituted analogues 29-46% - 4 h Xenografted nude mice [11][12]
[¹¹¹In]In-DOTA-MG0 ~3% ~0.1 24 h HEK293-CCK2R xenograft [4]
[¹¹¹In]In-DOTA-sCCK8 ~3% ~1.0 24 h HEK293-CCK2R xenograft [4]

| [¹⁷⁷Lu]Lu-DOTA-MGS5 | >20% | 4-6 | - | A431-CCK2R xenograft |[23] |

Table 3: Receptor Binding Affinities (IC₅₀) of CCK2R Conjugates | Compound | IC₅₀ (nM) | Cell Line | Reference | | :--- | :--- | :--- | | natGa-monomer | 1.8 ± 0.5 | A431-CCK2R |[14] | | natGa-dimer | 1.3 ± 0.3 | A431-CCK2R |[14] | | natGa-trimer | 1.0 ± 0.2 | A431-CCK2R |[14] | | GAS1/2/3 analogues | Lower nM-range | HEK293-CCK2R |[24] |

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Peptides with ¹⁷⁷Lu

This protocol is a generalized procedure based on common practices. Optimization is required for specific conjugates.

  • Preparation: Prepare a 0.4 M sodium acetate (B1210297) / 0.24 M gentisic acid solution at pH ~5.0.[7]

  • Reaction Mixture: In a low protein binding microcentrifuge tube, add 2-10 µg of the DOTA-conjugated peptide.

  • Add Radionuclide: Add the required amount of no-carrier-added [¹⁷⁷Lu]LuCl₃ solution.

  • Buffering: Add a sufficient volume of the acetate/gentisic acid buffer to the reaction mixture.

  • Incubation: Incubate the reaction at 80-95°C for 15-20 minutes.[7][9]

  • Quenching: Cool the reaction on ice and quench by adding a small volume of DTPA solution (e.g., 50 mM) to chelate any free ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. The RCP should typically be >95%.

  • Purification (if needed): If the RCP is below specification, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove hydrophilic impurities and unchelated radionuclide.[22]

Protocol 2: In Vitro Stability Assay in Human Serum

This protocol assesses the stability of a radiolabeled conjugate against enzymatic degradation.

  • Preparation: Aliquot 500 µL of human serum into sterile microcentrifuge tubes.

  • Incubation: Add the radiolabeled CCK2R conjugate to the serum and incubate in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 1, 4, 24, 48 hours), take a sample from the incubation mixture.

  • Protein Precipitation: Immediately add an equal volume of cold ethanol (B145695) or acetonitrile (B52724) to the sample to precipitate serum proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Analysis: Collect the supernatant, which contains the radiopeptide and its metabolites. Analyze the composition of the supernatant using radio-HPLC.

  • Quantification: Calculate the percentage of intact radiopeptide at each time point by integrating the area of the corresponding peak in the radio-chromatogram.

Visualizations

Signaling Pathway and Experimental Workflow

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gαq CCK2R->Gq Activates PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT Transactivates EGFR via PKC BetaCatenin β-catenin CCK2R->BetaCatenin Activates PLCb PLCβ Gq->PLCb Activates IP3 IP3 PLCb->IP3 Hydrolyzes PIP2 into DAG DAG PLCb->DAG Hydrolyzes PIP2 into EGFR EGFR Ligand Gastrin / CCK Ligand->CCK2R Binds Ca2 Ca²⁺ Rise IP3->Ca2 PKC PKC DAG->PKC Activate Ca2->PKC Activate MAPK_cascade RAF/MAPK Cascade PKC->MAPK_cascade Transcription Gene Transcription (e.g., Cyclin D1, COX-2) MAPK_cascade->Transcription PI3K_AKT->Transcription BetaCatenin->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Leads to

Caption: Simplified signaling cascade following CCK2R activation.[1][25][26]

Conjugate_Production_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Formulation cluster_qc Quality Control (QC) cluster_testing Preclinical Testing Peptide_Synth Peptide Synthesis (SPPS) Conjugation Conjugation (Peptide + Chelator/Payload) Peptide_Synth->Conjugation Purification Crude Purification (e.g., HPLC) Conjugation->Purification Formulation Formulation / Lyophilization Purification->Formulation Analytical_QC Analytical QC (Purity, Identity, Stability) Formulation->Analytical_QC Radiolabeling Radiolabeling Analytical_QC->Radiolabeling Release for testing In_Vitro In Vitro Assays (Affinity, Stability, Cell Uptake) Radiolabeling->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Caption: General workflow for CCK2R conjugate production and evaluation.

References

interpreting unexpected results in CCK2R biodistribution studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholecystokinin (B1591339) 2 Receptor (CCK2R) targeted agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your biodistribution studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high uptake of my CCK2R-targeted radiopharmaceutical in the kidneys?

A1: High renal accumulation is a common challenge in studies with radiolabeled peptides targeting CCK2R.[1][2][3][4] This is often attributed to the following factors:

  • Peptide Structure: The presence of a strong negative charge, such as a penta-glutamic acid sequence at the N-terminus of minigastrin analogs, can enhance reabsorption in the renal proximal tubules.[1]

  • Radiometal Choice: The choice of radiometal can influence renal retention.[1]

  • Metabolic Stability: While modifications to improve metabolic stability can increase tumor uptake, they may also inadvertently lead to higher kidney retention.[1]

Troubleshooting Tip: Consider modifying the peptide sequence to reduce negative charges or introducing different linkers to alter the pharmacokinetic profile.[1] Evaluating different radiometals and chelators may also help in reducing renal uptake.

Q2: My tumor uptake is lower than expected. What are the potential causes?

A2: Low tumor uptake of a CCK2R-targeted agent can be multifactorial:

  • Low CCK2R Expression: The target tumor model may have lower than anticipated CCK2R expression. It's important to note that CCK2R expression can be heterogeneous even within the same tumor type.[5][6][7][8]

  • Poor In Vivo Stability: The radiolabeled peptide may be rapidly degraded in vivo by enzymes, reducing the amount of intact agent available to bind to the tumor.[2][3][4][9] Common degradation sites in minigastrin analogs include Tyr-Gly and Gly-Trp.[1]

  • Saturation Effects: The injected peptide amount might be too high, leading to saturation of the receptors and decreased tumor uptake.[4]

  • Tumor Necrosis: The presence of extensive necrosis within the tumor can lead to poor and inhomogeneous uptake of the radiopharmaceutical.[10]

Troubleshooting Tip: Confirm CCK2R expression in your tumor model using methods like immunohistochemistry (IHC) or RT-PCR. To address stability issues, consider peptide modifications such as substituting D-amino acids, using non-natural amino acids (like Nle for Met), or cyclization.[2][4] Co-injection with peptidase inhibitors like phosphoramidon (B1677721) has also been shown to increase tumor uptake.[2][11] An injected peptide dose-ranging study can help identify the optimal amount for tumor targeting without causing saturation.[4]

Q3: I am seeing significant uptake in the stomach and other gastrointestinal tissues. Is this normal?

A3: Yes, physiological uptake in the stomach is expected with CCK2R-targeted agents.[4][5][12] The CCK2R is physiologically expressed in the gastric mucosa.[10] High accumulation has also been reported in other normal tissues like the bowels, gallbladder, and pancreas in human imaging studies.[5][12] This off-target accumulation can sometimes mask the signal from nearby tumors.

Q4: Should I use a CCK2R agonist or antagonist for my biodistribution studies?

A4: Both agonists and antagonists have been developed for CCK2R targeting, each with its own set of advantages and disadvantages.[1]

  • Agonists: These mimic the natural ligand (gastrin) and are readily internalized by the cell upon binding to the receptor.[4] This internalization can lead to prolonged retention of the radiopharmaceutical in the tumor.

  • Antagonists: While not typically internalized, antagonists may offer a better safety profile and can bind to a larger number of receptor sites on the cell surface.[13] Some studies suggest that antagonists can lead to improved pharmacokinetic properties.[13]

The choice between an agonist and an antagonist will depend on the specific goals of your study (e.g., imaging vs. therapy) and the characteristics of the tumor model.

Troubleshooting Guide: Unexpected Biodistribution Profiles

This guide provides a structured approach to troubleshooting common unexpected results in CCK2R biodistribution studies.

Problem 1: High Off-Target Uptake (Kidney, Stomach)

Potential Cause Recommended Action
Highly charged peptide sequence - Modify the N-terminal sequence to reduce the number of acidic residues (e.g., replace penta-Glu).[1] - Introduce neutral linkers.
Radiometal and Chelator Choice - Evaluate different radiometals and chelating agents to identify a combination with more favorable pharmacokinetics.[1]
Physiological CCK2R Expression - Acknowledge expected uptake in organs like the stomach.[5][12] - For imaging, consider time points where tumor-to-background ratios are optimal.[4]

Problem 2: Low Tumor-to-Background Ratio

Potential Cause Recommended Action
Rapid In Vivo Degradation - Stabilize the peptide by substituting key amino acids (e.g., D-amino acids, N-methylation).[1][2] - Co-administer peptidase inhibitors.[2][11]
Low Receptor Affinity - Perform in vitro binding assays (e.g., IC50 determination) to confirm high affinity of the ligand for CCK2R.[1]
Suboptimal Imaging Time Point - Conduct a time-course biodistribution study to identify the time point with the best contrast between tumor and background tissues.[4]

Quantitative Data Summary

Table 1: Biodistribution of Selected Radiolabeled CCK2R Agonists in A431-CCK2R Xenograft Models

RadiopharmaceuticalTumor Uptake (%ID/g at 1h p.i.)Kidney Uptake (%ID/g at 1h p.i.)Tumor-to-Kidney RatioReference
[¹¹¹In]In-DOTA-MG11<2~15~0.13[2]
[¹¹¹In]In-DOTA-MG11 + PA~15~15~1[2]
[⁶⁸Ga]Ga-DOTA-MGS5~24~3~8[1]
[⁶⁸Ga]Ga-DOTA-[Sar⁹, NMe-Nle¹¹, NMe-Nal¹³]CP0431.1 ± 5.3HighLower than MGS5[1]
[¹⁷⁷Lu]Lu-PP-F11N~7 (at 4h)HighNot specified[2]
[¹⁷⁷Lu]Lu-DOTA-CCK2R-dimer19.17 ± 8.438.92 ± 1.05~2.15[14]

%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection; PA: Phosphoramidon

Table 2: CCK2R Expression in Normal and Cancerous Tissues

Tissue TypeCCK2R Expression LevelReference
Normal Tissues
StomachHigh[5][12]
PancreasPresent[5][12]
BowelsPresent[5][12]
GallbladderPresent[5][12]
Cancer Tissues
Medullary Thyroid CarcinomaHigh[1][3][5]
Small Cell Lung CancerHigh[1][3]
Gastroenteropancreatic Neuroendocrine TumorsVariable[3]
Colorectal, Pancreatic, Lung CancersOverexpressed relative to matched normal tissue[5][6][7][8]

Experimental Protocols & Workflows

A typical experimental workflow for a CCK2R biodistribution study is outlined below.

experimental_workflow cluster_preclinical Preclinical Evaluation radiolabeling Radiolabeling of CCK2R Ligand in_vitro In Vitro Characterization (Stability, Affinity, Internalization) radiolabeling->in_vitro animal_model Animal Model Preparation (Tumor Xenograft) in_vitro->animal_model injection Intravenous Injection of Radiopharmaceutical animal_model->injection imaging In Vivo Imaging (PET/SPECT/CT) injection->imaging biodistribution Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) imaging->biodistribution data_analysis Data Analysis biodistribution->data_analysis

Figure 1. A generalized experimental workflow for preclinical CCK2R biodistribution studies.

Signaling Pathways

Understanding the signaling pathways activated by CCK2R can provide insights into the biological effects of your targeted agent.

cck2r_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_pathway MAPK Pathway (Raf/MEK/ERK) PKC->MAPK_pathway Activates PI3K_AKT_pathway PI3K/Akt Pathway PKC->PI3K_AKT_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation Ligand Gastrin / CCK Ligand->CCK2R Binds

Figure 2. Simplified CCK2R signaling pathway leading to cell proliferation and survival.

References

Technical Support Center: Enhancing CCK2R Expression in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance Cholecystokinin B Receptor (CCK2R) expression in tumor cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at increasing CCK2R expression and subsequent targeting.

Issue 1: Low uptake of CCK2R-targeted radioligands in tumor cells expected to be CCK2R-positive.

  • Question: We are working with a tumor cell line reported to express CCK2R, but we observe low uptake of our radiolabeled CCK2R ligand. What could be the cause, and how can we troubleshoot this?

  • Answer: Several factors could contribute to low radioligand uptake. Here's a step-by-step troubleshooting guide:

    • Verify CCK2R Expression:

      • Problem: CCK2R expression can be heterogeneous and may vary with cell passage number and culture conditions.

      • Solution: Confirm CCK2R mRNA and protein expression in your specific cell stock using quantitative PCR (qPCR) and Western blotting or immunohistochemistry, respectively. It's possible that the expression levels in your cells are lower than those in the literature.

    • Optimize Ligand Stability:

      • Problem: Radiolabeled peptides, especially gastrin analogs, can be susceptible to enzymatic degradation in vitro and in vivo.[1]

      • Solution: Assess the stability of your radioligand in the experimental medium and in the presence of cells. Consider using stabilized analogs or co-incubating with peptidase inhibitors like phosphoramidon (B1677721) to prevent degradation.[2]

    • Enhance CCK2R Expression Pharmacologically:

      • Problem: Endogenous CCK2R expression may be insufficient for high signal-to-noise ratios in your experiments.

      • Solution: Pre-treating tumor cells with an mTORC1 inhibitor, such as Everolimus (RAD001), has been shown to upregulate CCK2R expression.[2][3] This can lead to a significant increase in receptor-specific cell uptake of radioligands.[2]

    • Check for Receptor Saturation:

      • Problem: The concentration of the radioligand might be too high, leading to saturation of the available receptors and a seemingly low percentage of uptake.

      • Solution: Perform saturation binding assays with increasing concentrations of your radioligand to determine the optimal concentration for your experiments.

Issue 2: High background signal or non-specific binding of CCK2R ligands.

  • Question: Our experiments show high uptake of the CCK2R ligand in non-target tissues or mock-transfected cells. How can we reduce this non-specific binding?

  • Answer: High background signal can obscure specific targeting. Consider the following:

    • Incorporate Blocking Studies:

      • Solution: To confirm that the observed uptake is CCK2R-mediated, perform competition experiments by co-incubating the cells with an excess of a non-radiolabeled CCK2R-specific ligand (e.g., Z-360 or unlabeled gastrin).[4] A significant reduction in the radioligand signal in the presence of the competitor indicates specific binding.

    • Optimize Ligand Design:

      • Problem: The physicochemical properties of the ligand or the linker used for radiolabeling might promote non-specific interactions.

      • Solution: Modifications to the ligand, such as altering its charge or hydrophilicity, can help reduce non-specific binding. For instance, replacing certain amino acids in minigastrin analogs has been shown to improve tumor-to-kidney ratios.[4]

    • Washing Steps:

      • Solution: Ensure adequate and stringent washing steps after incubation with the radioligand to remove any unbound or loosely bound molecules.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance CCK2R expression.

Question 1: What are the primary strategies for enhancing CCK2R expression in tumor cells for research purposes?

  • Answer: The two main strategies are:

    • Pharmacological Upregulation: This involves treating tumor cells with drugs that increase the natural expression of CCK2R. The most well-documented method is the inhibition of the mTORC1 pathway.[2][4]

    • Genetic Overexpression: This involves genetically modifying cells to produce high levels of CCK2R. This is typically achieved by transfecting cells with a plasmid or viral vector carrying the CCK2R gene. This approach is often used to create stable cell lines for in vitro and in vivo models.[5][6][7]

Question 2: How does mTORC1 inhibition lead to increased CCK2R expression?

  • Answer: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of protein synthesis. Inhibition of mTORC1 with drugs like rapamycin or its analogs (e.g., Everolimus) reduces global protein synthesis. However, it selectively enhances the translation of certain mRNAs, including those encoding for stress-responsive and nutrient-sensitive genes like CCK2R. This is mediated through the regulation of downstream effectors, primarily 4E-binding protein 1 (4E-BP1) and ribosomal S6 kinase 1 (S6K1).[4]

Question 3: What is the expected quantitative increase in radioligand uptake following treatment with an mTORC1 inhibitor?

  • Answer: Preclinical studies have demonstrated a significant increase in the uptake of CCK2R-targeted radioligands after treatment with the mTORC1 inhibitor Everolimus (RAD001). The following table summarizes key findings.

Cell Line/ModelRadioligandTreatmentIncrease in Tumor UptakeReference
AR42J and A431-CCK2R cells[¹⁷⁷Lu]Lu-PP-F11NRAD001 (Everolimus)Increased receptor-specific cell uptake[2]
A431-CCK2R tumor mouse model[¹⁷⁷Lu]Lu-PP-F11NRAD001 (Everolimus)~57% (from 7% IA/g to 11% IA/g)[2]
CCK2R-positive malignanciesDOTA-CCK2R-dimerRAD001 (Everolimus)Synergistic therapeutic efficacy[3][8]

Question 4: Are there any challenges or potential side effects associated with using mTORC1 inhibitors to enhance CCK2R expression?

  • Answer: While effective, the use of mTORC1 inhibitors has broader biological effects that researchers should consider:

    • Cellular Proliferation: mTORC1 inhibitors are cytostatic, meaning they can inhibit cell proliferation and alter the cell cycle. This could be a confounding factor in studies examining tumor growth.

    • Off-Target Effects: mTORC1 regulates numerous cellular processes, and its inhibition can have widespread effects on cell metabolism, survival, and autophagy.

    • In Vivo Toxicity: In animal models, systemic administration of mTORC1 inhibitors can have toxicities that need to be carefully managed and monitored.

Experimental Protocols

Protocol 1: Pharmacological Upregulation of CCK2R using an mTORC1 Inhibitor

This protocol provides a general methodology for enhancing CCK2R expression in vitro using Everolimus (RAD001).

  • Cell Culture: Culture your CCK2R-expressing tumor cell line (e.g., A431-CCK2R, AR42J) under standard conditions until they reach approximately 70-80% confluency.

  • Treatment with Everolimus:

    • Prepare a stock solution of Everolimus in a suitable solvent (e.g., DMSO).

    • Dilute the Everolimus stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Replace the existing medium with the Everolimus-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the upregulation of CCK2R.

  • Radioligand Binding Assay:

    • After the incubation period, wash the cells with a binding buffer.

    • Incubate the cells with the radiolabeled CCK2R ligand at a pre-optimized concentration.

    • For specificity control, include a set of cells co-incubated with the radioligand and an excess of a non-labeled CCK2R antagonist.

    • After incubation, wash the cells thoroughly to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a suitable counter.

    • Normalize the radioactivity to the protein concentration or cell number.

Visualizations

mTORC1_Pathway_for_CCK2R_Upregulation mTORC1 Inhibition and CCK2R Upregulation cluster_0 Downstream Effects of mTORC1 Inhibition mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits CCK2R_mRNA CCK2R mRNA Translation mTORC1->CCK2R_mRNA suppresses Rapamycin Rapamycin / Everolimus Rapamycin->mTORC1 inhibits Global_Protein_Synthesis Global Protein Synthesis S6K1->Global_Protein_Synthesis promotes eIF4E eIF4E eIF4E->Global_Protein_Synthesis promotes FourEBP1->eIF4E inhibits CCK2R_Protein CCK2R Protein Expression CCK2R_mRNA->CCK2R_Protein leads to

Caption: mTORC1 inhibition enhances CCK2R expression.

Experimental_Workflow_CCK2R_Enhancement Experimental Workflow for Assessing CCK2R Enhancement Start Start: CCK2R-expressing aumor cell line Treatment Treat cells with mTORC1 inhibitor (e.g., Everolimus) and vehicle control Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Radioligand_Binding Perform radioligand binding assay Incubation->Radioligand_Binding Data_Analysis Analyze data: Compare uptake in treated vs. control cells Radioligand_Binding->Data_Analysis Conclusion Conclusion: Quantify the enhancement of CCK2R expression Data_Analysis->Conclusion

Caption: Workflow for evaluating pharmacological CCK2R enhancement.

References

Validation & Comparative

A Comparative Guide to Peptide and Non-Peptide CCK2R Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the cholecystokinin (B1591339) 2 receptor (CCK2R) presents a compelling target for therapeutic and diagnostic applications, particularly in oncology and neurology. The development of ligands for this receptor has bifurcated into two main streams: peptide-based agents derived from endogenous ligands like gastrin and cholecystokinin (CCK), and synthetic non-peptide small molecules. This guide provides an objective comparison of these two classes, supported by experimental data and detailed methodologies, to inform ligand selection and future development strategies.

At a Glance: Peptide vs. Non-Peptide Ligands

FeaturePeptide LigandsNon-Peptide Ligands
Origin Analogs of endogenous ligands (Gastrin, CCK)Synthetic small molecules (e.g., Benzodiazepines)
Binding Affinity High (often low nM to pM range)Variable (can achieve nM to pM range)
Selectivity Can be engineered for high CCK2R vs. CCK1R selectivityHigh selectivity can be achieved
In Vivo Stability Generally low; prone to rapid enzymatic degradationGenerally higher than peptides
Pharmacokinetics Short plasma half-life, high kidney uptakeMore favorable pharmacokinetics, lower kidney uptake
Clinical Status Primarily used in radiopharmaceutical imaging and therapy; stability is a key challenge.Several candidates have entered clinical trials but none have reached the market, often due to insufficient efficacy.[1][2][3]

Quantitative Performance Data

The following tables summarize key performance metrics for representative peptide and non-peptide CCK2R ligands based on published experimental data.

Table 1: Binding Affinity of CCK2R Ligands

Binding affinity is typically determined through competitive radioligand binding assays, yielding an IC50 value (the concentration of a ligand that displaces 50% of a specific radioligand). This is often converted to a Ki (inhibition constant) for a radioligand-independent measure of affinity.[4]

Ligand ClassCompoundCell LineRadioligandIC50 (nM)Citation(s)
Peptide PentagastrinA431-CCK2R¹²⁵I-[Leu¹⁵]gastrin-I0.76 ± 0.11[5][6]
DOTA-MGS5A431-CCK2R¹²⁵I-[Leu¹⁵]gastrin-I0.18 - 0.69[6][7]
DOTA-MG11A431-CCK2R¹²⁵I-CCK~1.0[7]
MGD5 (Dimeric)AR42J¹¹¹In-APH0701.04 ± 0.16[3]
Non-Peptide Z-360 (Nastorazepide)HEK293-CCK2RNot SpecifiedSub-nanomolar affinity reported[8]
YM022COS-7¹²⁵I-BH-CCK9~1.0[9]
L-365,260COS-7¹²⁵I-BH-CCK9~2.0[9]
NetazepideNot SpecifiedNot SpecifiedHigh affinity reported[1][10]
Table 2: In Vivo Tumor Uptake of Radiolabeled CCK2R Ligands

For oncology applications, ligand performance is often assessed by the specific uptake in CCK2R-expressing tumors in xenograft mouse models. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

Ligand ClassCompoundTumor ModelTime PointTumor Uptake (%ID/g)Citation(s)
Peptide [¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R Xenograft4 h22.9 ± 4.7[7]
[¹¹¹In]In-DOTA-MG11AR42J Xenograft4 h< 2.0 (increases to >16 with enzyme inhibitor)[11]
[¹⁷⁷Lu]Lu-DOTA-Proline variantA431-CCK2R Xenograft4 h29 - 46[12]
Non-Peptide CRL-3-(⁹⁹ᵐTc) (Z-360 derivative)CCK2R Xenograft4 h12.0 ± 2.0[8]

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling of CCK2R and the workflows used to characterize ligands is crucial for interpreting performance data.

CCK2R Signaling Pathway

Upon agonist binding, the CCK2R, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 proteins. This initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events modulate numerous cellular functions, including proliferation, secretion, and apoptosis, often involving downstream pathways like MAPK and PI3K/AKT.

CCK2R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand CCK2R Ligand (Peptide or Non-Peptide) CCK2R CCK2R Ligand->CCK2R Binds Gq Gq/11 CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Downstream Downstream Signaling (MAPK, PI3K/AKT) Ca_ER->Downstream PKC->Downstream

Diagram 1: Simplified CCK2R signaling cascade upon agonist binding.
Experimental Workflow: Competitive Binding Assay

A standard method to determine the binding affinity (IC50) of a test compound is the competitive radioligand binding assay. This workflow involves incubating a known radioligand with the CCK2R in the presence of varying concentrations of the unlabeled test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes (e.g., from A431-CCK2R cells) Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., ¹²⁵I-Gastrin) Radioligand->Incubate TestCompound Prepare Test Compound (Serial Dilutions) TestCompound->Incubate Filter Vacuum Filtration (Separate bound from free radioligand) Incubate->Filter Equilibrium Count Gamma Counting (Measure radioactivity on filter) Filter->Count Analyze Plot % Inhibition vs. [Test Compound] Calculate IC50 Count->Analyze

Diagram 2: Workflow for a typical CCK2R competitive binding assay.
Logical Relationship: Ligand Design Principles

The development of both peptide and non-peptide ligands follows distinct structure-activity relationship (SAR) principles aimed at optimizing affinity, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_peptide Peptide Ligand Strategy cluster_nonpeptide Non-Peptide Ligand Strategy Start Goal: Develop Potent & Selective CCK2R Ligand P_Core Core Binding Motif: C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) Start->P_Core Based on Endogenous Ligand NP_Core Core Scaffold: (e.g., Benzodiazepine) Start->NP_Core Based on HTS or Scaffold Design P_N_Term N-Terminus Modification: - Add Chelator (DOTA) - Alter charge/length (Glu chain) - Add linkers P_Core->P_N_Term Modify for PK/Chelation P_C_Term C-Terminus Modification: - Amino acid substitutions (e.g., Met -> Nle) - Protect from degradation P_Core->P_C_Term Modify for Stability P_Outcome Outcome: + Improved Stability + Altered Pharmacokinetics - Affinity often retained P_N_Term->P_Outcome P_C_Term->P_Outcome NP_SAR SAR Drivers: - Hydrophobic interactions - Hydrogen bonding capacity - Substituent positions NP_Core->NP_SAR Optimize via Medicinal Chemistry NP_Outcome Outcome: + High Stability + Good PK Properties - Clinical efficacy can be poor NP_SAR->NP_Outcome

Diagram 3: Design logic for peptide vs. non-peptide CCK2R ligands.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the IC50 of a test compound at the CCK2R.

  • Cell Membrane Preparation:

    • Culture CCK2R-expressing cells (e.g., A431-CCK2R, AR42J) to confluence.[13]

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[14]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a binding buffer.[14]

    • Determine protein concentration using a standard method (e.g., BCA assay).[14]

  • Assay Setup (96-well format):

    • Pre-treat a 96-well filter plate (e.g., glass fiber GF/B or GF/C) with a buffer containing 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14]

    • To each well, add in sequence:

      • 50 µL of binding buffer (e.g., 50 mM HEPES, 1% BSA, 5.5 mM MgCl2, 35 µM bacitracin, pH 7.4).[13]

      • 50 µL of radioligand (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I) at a fixed concentration (typically near its Kd).[6][13]

      • 50 µL of the unlabeled test compound at various concentrations (e.g., 10⁻¹³ M to 10⁻⁵ M).[13]

      • 100 µL of the cell membrane preparation (e.g., 10-20 µg protein).[3]

  • Incubation and Filtration:

    • Incubate the plate for 60 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.[13][14]

    • Terminate the binding reaction by rapid vacuum filtration through the filter plate.[14]

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[14]

  • Data Analysis:

    • Dry the filters and measure the retained radioactivity using a gamma counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[7]

Protocol 2: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following CCK2R activation by an agonist.

  • Cell Preparation:

    • Seed CCK2R-expressing cells (e.g., CHO-CCK2R, HEK293-CCK2R) into a black-walled, clear-bottom 96- or 384-well plate and culture overnight to form a monolayer.[15]

    • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).[15]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C.[16][17]

    • After incubation, wash the cells gently with the assay buffer to remove excess dye, leaving a small volume in each well.

  • Assay Execution:

    • Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading with automated liquid handling.[17]

    • Record a baseline fluorescence reading for several seconds.

    • The instrument automatically adds the test compound (agonist) at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the agonist.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.[18]

Conclusion

The choice between peptide and non-peptide CCK2R ligands depends heavily on the intended application.

  • Peptide ligands exhibit excellent binding affinity and are foundational for developing targeted radiopharmaceuticals. Their primary hurdles are poor in vivo stability and high renal uptake.[8][19] Current research focuses heavily on modifying the peptide backbone—both at the N- and C-terminus—to improve stability and pharmacokinetic profiles, leading to next-generation agents with significantly enhanced tumor uptake and retention.[12][20]

  • Non-peptide ligands offer superior stability and more favorable pharmacokinetics, making them attractive candidates for systemic therapies, such as in anxiety or pain management.[21][22] However, despite extensive development and high in vitro potency, translating this into clinical efficacy has proven challenging, with many compounds failing in human trials.[10]

For researchers, peptide-based radioligands remain the tool of choice for imaging and radionuclide therapy of CCK2R-expressing tumors. In contrast, the development of systemically administered non-peptide antagonists for chronic conditions requires overcoming the existing translational gap between preclinical potency and clinical effectiveness. Future work may involve novel scaffolds or a deeper understanding of the complex in vivo signaling environment of the CCK2R.

References

A Comparative Analysis of Linkers for CCK2R Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a cholecystokinin-2 receptor (CCK2R) conjugate's success. An ideal linker must ensure stable attachment of the payload—be it a therapeutic agent or an imaging moiety—to the targeting peptide in systemic circulation, while enabling optimal pharmacokinetics and target accumulation. This guide provides an objective comparison of different linker technologies for CCK2R conjugates, supported by experimental data, to aid in the rational design and selection of linkers for novel diagnostic and therapeutic agents.

The development of potent and specific CCK2R-targeting agents, primarily based on minigastrin (MG) and cholecystokinin (B1591339) (CCK) analogues, has been a significant focus in oncology for tumors overexpressing this receptor, such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC)[1]. However, the clinical translation of these agents has been hampered by challenges such as high kidney uptake and low metabolic stability of the peptide conjugates[1]. The linker connecting the peptide to the functional moiety plays a pivotal role in overcoming these hurdles. This guide will delve into a comparative analysis of various linker strategies, including polyethylene (B3416737) glycol (PEG) linkers of varying lengths and other chemical modifications, and their impact on the overall performance of CCK2R conjugates.

Data Presentation: A Head-to-Head Look at Linker Performance

The following tables summarize quantitative data from various studies to facilitate a clear comparison of different linkers for CCK2R conjugates.

Table 1: In Vitro Performance of CCK2R Antagonists with PEG Linkers
ConjugateLinkerIC50 (nM) [a]Cell LineReference Compound
DOTA-PEG4-Z360PEG43.31A431-CCK2RG17 (agonist)
DOTA-PEG6-Z360PEG64.11A431-CCK2RG17 (agonist)
DOTA-PEG12-Z360PEG1210.4A431-CCK2RG17 (agonist)

[a] IC50 values represent the concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand or the response to an agonist.[2][3]

This data suggests that for the CCK2R antagonist Z360/nastorazepide, shorter PEG linkers (PEG4 and PEG6) result in higher antagonistic potency (lower IC50 values) compared to a longer PEG12 linker.[2][3]

Table 2: In Vivo Performance of Radiolabeled Minigastrin Analogues with Different Linkers
RadiotracerLinker/ModificationTumor Uptake (%ID/g at 1h) [b]Kidney Uptake (%ID/g at 1h) [b]Tumor-to-Kidney Ratio (at 1h)Animal Model
¹¹¹In-DTPA-MG0Penta-Glu~0.6 (at 24h)~10 (at 24h)~0.06 (at 24h)AR42J tumor-bearing rats
¹¹¹In-DOTA-MG11Truncated Penta-Glu~0.3 (at 24h)<0.4 (at 24h)>0.75 (at 24h)AR42J tumor-bearing rats
[¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1Lys(-4-TBA)-6-AMBA (albumin-binding)Significantly higher than PP-F11NSignificantly lower than PP-F11NImproved vs. PP-F11NCCK2R-expressing tumor mice
[¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2Lys(-4-TBA)-6-AHA (albumin-binding)Significantly higher than PP-F11NSignificantly lower than PP-F11NImproved vs. PP-F11NCCK2R-expressing tumor mice

[b] %ID/g represents the percentage of the injected dose per gram of tissue.

The data in Table 2 highlights the critical role of the linker in modulating in vivo biodistribution. The removal of the penta-glutamate sequence in MG11 significantly reduced kidney uptake compared to MG0, albeit with a decrease in tumor uptake[1]. The introduction of albumin-binding motifs in the INER-PP-F11N derivatives led to improved tumor targeting and reduced kidney accumulation compared to the parent compound[4]. This underscores the potential of albumin-binding linkers to enhance the pharmacokinetic profile of CCK2R conjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the analysis of CCK2R conjugates.

Synthesis of DOTA-PEG-CCK2R Antagonist Conjugates

The synthesis of DOTA-conjugated antagonists with PEG linkers can be performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry.[2][3]

Solid-Phase Synthesis:

  • The CCK2R antagonist (e.g., based on Z360/nastorazepide) is assembled on a solid support resin.

  • A PEG linker of desired length (e.g., PEG4, PEG6, or PEG12) with a protected terminal functional group is coupled to the antagonist.

  • The protecting group on the PEG linker is removed.

  • The DOTA chelator is then conjugated to the free terminus of the PEG linker.

  • The final conjugate is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).[2][3]

In Vitro CCK2R Binding Affinity Assay

This assay determines the ability of a conjugate to bind to the CCK2R.

  • Cell Culture: A431 cells stably transfected with the human CCK2R (A431-CCK2R) are cultured in appropriate media.[2][3]

  • Competition Binding: A constant concentration of a radiolabeled CCK2R ligand (e.g., ¹²⁵I-labeled gastrin) is incubated with the A431-CCK2R cells in the presence of increasing concentrations of the non-radiolabeled test conjugate.

  • Incubation and Washing: The incubation is carried out at a specific temperature and for a duration to reach binding equilibrium. The cells are then washed to remove unbound ligand.

  • Measurement of Radioactivity: The amount of radioactivity bound to the cells is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated.

In Vivo Stability Assay

This assay assesses the stability of the radiolabeled conjugate in a biological system.

  • Radiolabeling: The DOTA-conjugated peptide is radiolabeled with a suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu, or ⁶⁸Ga).

  • Animal Injection: The radiolabeled conjugate is injected into healthy mice (e.g., BALB/c).

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: The blood samples are processed to separate the plasma.

  • Analysis: The plasma is analyzed by radio-HPLC to determine the percentage of the intact radiolabeled conjugate versus its metabolites.

A431-CCK2R Xenograft Mouse Model for Biodistribution Studies

This in vivo model is used to evaluate the tumor-targeting efficacy and biodistribution of CCK2R conjugates.

  • Cell Implantation: A431-CCK2R cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice). As a negative control, another group of mice is injected with mock-transfected A431 cells.

  • Tumor Growth: The tumors are allowed to grow to a suitable size.

  • Radiotracer Injection: The radiolabeled CCK2R conjugate is injected intravenously into the tumor-bearing mice.

  • Biodistribution: At specific time points post-injection, the mice are euthanized, and various organs and the tumor are harvested, weighed, and their radioactivity is measured in a gamma counter.

  • Data Calculation: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

CCK2R_Signaling_Pathway Ligand CCK/Gastrin Analog CCK2R CCK2R Ligand->CCK2R Binding G_protein Gq/11 CCK2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: CCK2R signaling pathway upon ligand binding.

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide Peptide Conjugation Conjugation Peptide->Conjugation Linker Linker Linker->Conjugation Chelator_Payload Chelator/Payload Chelator_Payload->Conjugation Purification Purification (HPLC) Conjugation->Purification Binding_Assay Binding Affinity (IC50) Purification->Binding_Assay Internalization_Assay Internalization Assay Purification->Internalization_Assay Stability_Assay In Vitro Stability Purification->Stability_Assay Radiolabeling Radiolabeling Purification->Radiolabeling Animal_Model Xenograft Animal Model Radiolabeling->Animal_Model Biodistribution Biodistribution Animal_Model->Biodistribution Imaging SPECT/PET Imaging Animal_Model->Imaging

Caption: General experimental workflow for CCK2R conjugates.

Linker_Impact Linker Linker Properties (e.g., Length, Hydrophilicity) Stability In Vivo Stability Linker->Stability influences Kidney_Uptake Kidney Uptake Linker->Kidney_Uptake influences Tumor_Uptake Tumor Uptake Linker->Tumor_Uptake influences Pharmacokinetics Pharmacokinetics Linker->Pharmacokinetics influences Efficacy Overall Efficacy Stability->Efficacy Kidney_Uptake->Efficacy Tumor_Uptake->Efficacy Pharmacokinetics->Efficacy

Caption: Impact of linker properties on conjugate performance.

References

Head-to-Head Comparison: CCK2R Agonists Versus Antagonists in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cholecystokinin (B1591339) 2 receptor (CCK2R) modulators for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of CCK2R agonists and antagonists, supported by experimental data, to inform strategic decisions in therapeutic and diagnostic development.

The cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor, is a significant target in various physiological and pathological processes, including gastric acid secretion, anxiety, pain perception, and oncology.[1] Modulation of CCK2R activity through agonists and antagonists presents distinct therapeutic opportunities and challenges. This guide offers a head-to-head comparison of these two classes of compounds, summarizing their performance based on available experimental data.

Mechanism of Action and Signaling Pathways

CCK2R agonists, such as the endogenous ligands gastrin and cholecystokinin (CCK), activate the receptor, leading to the coupling of Gq and Gα12/13 proteins. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) phosphates and an increase in intracellular calcium levels.[1][2] These signaling events ultimately promote cell proliferation and inhibit apoptosis through the activation of MAPK, PI3K/AKT, and other pathways.[2][3]

Conversely, CCK2R antagonists bind to the receptor but do not elicit a downstream signaling cascade.[1] By occupying the receptor's binding site, they prevent endogenous agonists from activating the receptor, thereby blocking its biological effects.[4] Some compounds initially identified as antagonists have later been shown to act as partial agonists or inverse agonists, highlighting the complexity of ligand-receptor interactions.[5][6]

Below is a diagram illustrating the differential signaling pathways of CCK2R upon interaction with agonists versus antagonists.

CCK2R_Signaling CCK2R Signaling: Agonist vs. Antagonist cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action Agonist Agonist (e.g., Gastrin, CCK) CCK2R_active Active CCK2R Agonist->CCK2R_active Binds & Activates G_protein Gq / G12/13 CCK2R_active->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (MAPK, PI3K/AKT) Ca_PKC->Downstream Cellular_Response_A Cell Proliferation, Inhibition of Apoptosis Downstream->Cellular_Response_A Antagonist Antagonist (e.g., Netazepide) CCK2R_inactive Inactive CCK2R Antagonist->CCK2R_inactive Binds & Blocks No_Signal No Signal Transduction CCK2R_inactive->No_Signal

Caption: Agonist vs. Antagonist action on CCK2R signaling.

Performance in Radiotheranostics: A Key Application

A significant area of research for CCK2R ligands is in the field of cancer radiotheranostics, where ligands are labeled with radioisotopes for either diagnostic imaging or targeted radionuclide therapy.[7] This application provides a clear context for comparing the in vivo performance of agonists and antagonists.

Tumor Uptake and Biodistribution

Preclinical studies have demonstrated that both radiolabeled agonists and antagonists can effectively target CCK2R-expressing tumors. However, notable differences in their pharmacokinetic profiles have been observed.

In a head-to-head comparison, a radiolabeled non-peptidic antagonist, [⁹⁹ᵐTc]Tc-DGA1, showed superior metabolic stability and higher tumor uptake in mouse xenograft models compared to the agonist [⁹⁹ᵐTc]Tc-Demogastrin 2.[8] Another study highlighted that while the agonist [¹⁷⁷Lu]Lu-PP-F11N achieved higher initial tumor uptake, antagonist-based radioligands exhibited slower washout kinetics, leading to prolonged tumor localization.[7] A significant advantage of antagonists is their lower physiological uptake in organs like the stomach, which also express CCK2R.[7]

Compound TypeCompound NameTumor ModelTumor Uptake (%IA/g)Time PointKey FindingReference
Agonist [¹⁷⁷Lu]Lu-PP-F11N-~25%1 hHigh initial tumor uptake.[7]
Agonist [¹¹¹In]In-DOTA-MGS5A431-CCK2R xenografts~27%1 hHigh tumor activity levels.[7]
Agonist [⁶⁸Ga]Ga-DOTA-[Sar⁹, NMe-Nle¹¹, NMe-Nal¹³]CP04A431-CCK2R xenografts31.1 ± 5.3%1 hSix-fold increase in tumor uptake compared to unmodified CP04.[7]
Antagonist [⁹⁹ᵐTc]Tc-DGA1HEK293-CCK2R xenograftsHigher than agonist-Superior metabolic stability and tumor uptake compared to an agonist.[8]
Antagonist Z-360-based radioligands---Slower washout kinetics and prolonged tumor localization.[7]

Therapeutic Applications and Clinical Landscape

The therapeutic potential of CCK2R modulators extends beyond oncology. Antagonists have been extensively studied for their roles in anxiety, fear, memory, and pain management.[5] There is accumulating evidence that blocking CCK2R is a valid strategy for pain management, and several antagonists have shown good safety profiles in human clinical trials.[5] However, the translation from preclinical success in rodent models to clinical efficacy in humans has been challenging, with many clinical trials yielding modest results.[5] This discrepancy may be due to poor bioavailability and efficacy of the administered agents.[5]

Promising CCK2R antagonists like netazepide and nastorazepide (B1676968) have advanced to Phase II clinical trials for various indications.[6][9]

Experimental Methodologies

The evaluation of CCK2R agonists and antagonists relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Assays
  • Ligand Binding Assays: These assays are crucial for determining the binding affinity (Ki or IC50 values) of compounds to the CCK2R. Competitive binding assays are commonly performed using a radiolabeled ligand and measuring its displacement by the test compound in cells expressing the receptor (e.g., HEK293 cells).[10]

  • Cell-Based Functional Assays: To assess the functional activity of the compounds (agonist, antagonist, or inverse agonist), downstream signaling events are measured. This can include quantifying inositol phosphate (B84403) formation or ERK1/2 phosphorylation in response to ligand stimulation.[11]

  • Internalization Assays: For applications like radiotheranostics, understanding whether a ligand is internalized upon binding is critical. These assays typically involve incubating receptor-expressing cells with a radiolabeled ligand and measuring the internalized radioactivity over time.[12]

The following diagram outlines a typical experimental workflow for the in vitro characterization of CCK2R ligands.

InVitro_Workflow In Vitro Characterization of CCK2R Ligands Start Synthesize/Obtain Test Compound Binding_Assay Ligand Binding Assay (Determine Ki/IC50) Start->Binding_Assay Functional_Assay Functional Assay (e.g., IP Formation) Start->Functional_Assay Internalization_Assay Internalization Assay Start->Internalization_Assay Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Internalization_Assay->Data_Analysis Agonist_Profile Agonist/Partial Agonist Data_Analysis->Agonist_Profile Activates Signaling Antagonist_Profile Antagonist/Inverse Agonist Data_Analysis->Antagonist_Profile Blocks Signaling

Caption: Workflow for in vitro ligand characterization.

In Vivo Models
  • Xenograft Models: For oncology research, immunodeficient mice bearing xenografts of human tumor cells that overexpress CCK2R (e.g., A431-CCK2R, HEK293-CCK2R) are widely used.[8][13] These models are instrumental for evaluating tumor targeting, biodistribution, and therapeutic efficacy of radiolabeled ligands.[14]

  • Pain Models: In the context of pain research, various rodent models of neuropathic, inflammatory, or nociceptive pain are employed to assess the analgesic effects of CCK2R antagonists.[5]

Logical Framework: Receptor Modulation and Physiological Outcome

The choice between an agonist and an antagonist is fundamentally driven by the desired physiological outcome. The following diagram illustrates the logical relationship between receptor modulation and its consequences.

Logical_Framework Consequences of CCK2R Modulation Receptor_State CCK2R State Agonist_Binding Agonist Binding (Activation) Receptor_State->Agonist_Binding Modulated by Agonist Antagonist_Binding Antagonist Binding (Inhibition) Receptor_State->Antagonist_Binding Modulated by Antagonist Signaling_On Signaling Pathway ACTIVATED Agonist_Binding->Signaling_On Signaling_Off Signaling Pathway BLOCKED Antagonist_Binding->Signaling_Off Outcome_Agonist Physiological Effects (e.g., Gastric Acid Secretion, Cell Proliferation) Signaling_On->Outcome_Agonist Outcome_Antagonist Therapeutic Effects (e.g., Pain Relief, Tumor Growth Inhibition, Reduced Acid Secretion) Signaling_Off->Outcome_Antagonist

References

Validating CCK2R as a Biomarker for Patient Stratification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor, has emerged as a promising biomarker for patient stratification in various malignancies due to its overexpression in several tumor types compared to healthy tissues. This guide provides an objective comparison of CCK2R with other relevant biomarkers, supported by experimental data, to aid in its validation and potential clinical application.

Performance of CCK2R as a Biomarker

The utility of a biomarker is determined by its ability to accurately identify patients who will benefit from a specific therapy or to predict disease prognosis. The following tables summarize the expression of CCK2R in various cancers and compare its performance with alternative biomarkers where data is available.

Table 1: CCK2R Expression in Various Human Cancers
Cancer TypeCCK2R Positivity Rate (%)Method of DetectionReference(s)
Medullary Thyroid Carcinoma>90%Immunohistochemistry (IHC), Radioligand Binding[1][2]
Small Cell Lung Cancer~56-70%IHC, Radioligand Binding[3]
Neuroendocrine Tumors (NETs)Variable (approx. 20% of GEP-NETs)IHC, PET Imaging[3]
Gastrointestinal Stromal Tumors (GIST)High IncidenceIHC[3]
AstrocytomaHigh IncidenceIHC[3]
Stromal Ovarian CancerHigh IncidenceIHC[3]
Pancreatic CancerVariableIHC, RT-PCR
Colorectal CancerVariableIHC
Table 2: Comparison of CCK2R with Other Biomarkers for Patient Stratification

Medullary Thyroid Carcinoma (MTC)

BiomarkerMethodPerformance MetricValueReference(s)
CCK2R PET/CT ImagingDiagnostic Sensitivity: High for detecting MTC lesions.Superior to conventional imaging in some cases.[4][5]
CalcitoninSerum ImmunoassayPrognostic Value: Elevated levels correlate with tumor burden and recurrence.Standard of care for MTC diagnosis and monitoring.[6][7]
Procalcitonin (B1506340)Serum ImmunoassayPrognostic Value: Correlates with calcitonin levels and may offer complementary information.Highly correlated with calcitonin after CCK2R agonist stimulation.[4][6]

Neuroendocrine Tumors (NETs)

BiomarkerMethodPerformance MetricValueReference(s)
CCK2R PET/CT ImagingDiagnostic Utility: Can visualize a subset of NETs, particularly those with low SSTR2 expression. Lower uptake in liver and kidneys compared to SSTR-based imaging.Promising for specific NET subtypes.[1][2]
Somatostatin Receptor 2 (SSTR2)PET/CT Imaging, IHCDiagnostic Sensitivity: High for well-differentiated NETs (>90%). Prognostic Value: High expression is an independent prognostic marker for longer overall survival.Gold standard for imaging and a strong prognostic indicator.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the validation and reproducible assessment of biomarker expression. Below are standard protocols for the key experiments cited in this guide.

Immunohistochemistry (IHC) for CCK2R Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the general steps for detecting CCK2R protein expression in FFPE tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.[12]

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 70%, and 50% ethanol for 3 minutes each.[12]

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • For heat-induced epitope retrieval (HIER), immerse slides in a staining container with 10mM citrate (B86180) buffer (pH 6.0).[12]

    • Heat the container to 95-100°C for 10-20 minutes.[12][13]

    • Allow slides to cool to room temperature for 20 minutes.[12]

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 0.3-3% hydrogen peroxide for 10 minutes.[13][14]

    • Rinse with PBS.

    • Block non-specific antibody binding by incubating with 10% normal serum from the species of the secondary antibody for 1 hour.[13]

  • Primary Antibody Incubation:

    • Incubate slides with a validated primary antibody against CCK2R at the optimal dilution overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[13]

    • Rinse with PBS.

    • Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex.[13]

  • Chromogenic Development:

    • Incubate slides with a DAB (3,3'-diaminobenzidine) solution until the desired brown staining intensity is reached.[13][14]

    • Wash slides with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize nuclei.[14]

    • Dehydrate slides through graded ethanol solutions and clear in xylene.[15]

    • Mount with a permanent mounting medium.[13]

Quantitative Reverse Transcription PCR (qRT-PCR) for CCK2R mRNA Quantification

This protocol describes the quantification of CCK2R mRNA expression from tissue or cell samples.

  • RNA Extraction:

    • Extract total RNA from fresh, frozen, or FFPE tissue samples using a suitable commercial kit, ensuring to minimize RNase contamination.[16]

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[17][18]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for CCK2R, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).[19]

    • Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.[19]

    • Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, extension).[19]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CCK2R and the housekeeping gene.

    • Calculate the relative expression of CCK2R mRNA using the ΔΔCt method.[11]

Radioligand Binding Assay for CCK2R Expression

This protocol is for determining the density (Bmax) and affinity (Kd) of CCK2R in cell lines or tissue homogenates.

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.[20]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer.[20]

    • Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled CCK2R ligand (e.g., [3H]-gastrin or [125I]-gastrin).[21]

    • For each concentration, perform parallel incubations with an excess of a non-radiolabeled CCK2R antagonist to determine non-specific binding.[22]

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.[20]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[20]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.[20]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Bmax (receptor density) and Kd (dissociation constant).[23]

Visualizations

CCK2R Signaling Pathway

The binding of gastrin or cholecystokinin to CCK2R activates multiple downstream signaling cascades that promote cell proliferation, survival, and migration.

CCK2R_Signaling_Pathway Gastrin Gastrin/ Cholecystokinin CCK2R CCK2R Gastrin->CCK2R Gq Gq CCK2R->Gq G1213 G12/13 CCK2R->G1213 EGFR_transactivation EGFR Transactivation CCK2R->EGFR_transactivation PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway PI3K_AKT_pathway PI3K/Akt Pathway PKC->PI3K_AKT_pathway ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival PI3K_AKT_pathway->Survival

Caption: CCK2R signaling cascade.

Experimental Workflow for Validating CCK2R as a Biomarker

This workflow outlines the key steps in validating CCK2R as a biomarker for patient stratification, from initial screening to clinical correlation.

CCK2R_Validation_Workflow cluster_discovery Phase 1: Discovery & Preclinical Validation cluster_assay Phase 2: Assay Development & Validation cluster_clinical Phase 3: Clinical Validation Screening Screening of CCK2R Expression (Tumor vs. Normal Tissues) Cell_Line_Studies In Vitro Studies (Cell Lines) Screening->Cell_Line_Studies Animal_Models In Vivo Studies (Xenograft Models) Cell_Line_Studies->Animal_Models IHC_Assay IHC Assay Development & Optimization Animal_Models->IHC_Assay qPCR_Assay qRT-PCR Assay Validation Animal_Models->qPCR_Assay Imaging_Probe Radiolabeled Ligand Development (PET/SPECT) Animal_Models->Imaging_Probe Retrospective Retrospective Cohort Analysis (Correlation with Clinical Outcome) IHC_Assay->Retrospective qPCR_Assay->Retrospective Prospective Prospective Clinical Trials (Patient Stratification) Imaging_Probe->Prospective Retrospective->Prospective

Caption: CCK2R biomarker validation workflow.

References

cross-reactivity studies of CCK2R ligands with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of Cholecystokinin (B1591339) 2 Receptor (CCK2R) ligands is paramount for the development of targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of prominent CCK2R ligands, supported by experimental data and detailed protocols to aid in your research.

The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and pain perception. Its endogenous ligands are cholecystokinin (CCK) and gastrin.[1] The development of selective CCK2R agonists and antagonists is a key area of research for treating conditions ranging from gastrointestinal disorders to neurological conditions. A major hurdle in this development is ensuring selectivity against the closely related Cholecystokinin 1 Receptor (CCK1R), as well as other GPCRs.

Comparative Analysis of Ligand Cross-Reactivity

The cross-reactivity of CCK2R ligands is primarily assessed by their binding affinity (Ki) or inhibitory concentration (IC50) for the target receptor versus off-target receptors. A higher Ki value indicates lower affinity. The following tables summarize the binding affinities of various CCK2R ligands for CCK2R and their cross-reactivity with CCK1R.

LigandTypeCCK2R Ki (nM)CCK1R Ki (nM)Selectivity (CCK1R/CCK2R)
Endogenous Ligands
Gastrin-17Agonist~1.0>1000>1000
Cholecystokinin-8 (sulfated)Agonist~0.5~1.0~2
Synthetic Antagonists
YF476 (Netazepide)Antagonist0.068 (rat)280 (rat)~4100
Z-360 (Nastorazepide)Antagonist0.47--
L-365,260Antagonist0.2 - 2.0100 - 500~50 - 250
ProglumideAntagonist~2400~6000.25 (Non-selective)

Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.

There is evidence suggesting interactions between the CCK system and other neurotransmitter systems. For instance, CCK2R activation has been shown to modulate dopamine (B1211576) release, and some CCK2R antagonists may interact with opioid receptors, which could influence their overall pharmacological profile.[2] However, quantitative binding data from broad panel screens are needed for a complete understanding of these off-target effects.

Experimental Protocols

Accurate assessment of ligand cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the characterization of CCK2R ligands.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity.

Materials:

  • Cell membranes prepared from a cell line expressing the receptor of interest (e.g., HEK293-CCK2R or CHO-CCK2R).

  • Radiolabeled ligand (e.g., [³H]CCK-8 or [¹²⁵I]gastrin).

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • To each well, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound to the experimental wells.

    • For determining non-specific binding, add a high concentration of an unlabeled reference compound to a set of wells.

    • For determining total binding, add only the radiolabeled ligand and buffer.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (IP-One) Accumulation Assay for Functional Activity

This is a functional assay that measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the agonistic or antagonistic activity of a compound. The IP-One HTRF assay is a widely used method.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., CCK2R).

  • Test compounds (potential agonists or antagonists).

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer with LiCl).

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in a white 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Cell Stimulation (Agonist Mode):

    • Remove the culture medium from the wells.

    • Add the diluted agonist compounds to the cells in stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with the antagonist compounds.

    • Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except the negative control).

    • Incubate for the specified time at 37°C.

  • Cell Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate diluted in lysis buffer to each well.

    • Incubate for 1 hour at room temperature to allow for cell lysis and the competitive immunoassay to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • For agonist mode, plot the HTRF ratio against the log concentration of the agonist to determine the EC50 value.

    • For antagonist mode, plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 value.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the CCK2R signaling pathway, a typical experimental workflow for cross-reactivity screening, and the fundamental principle of ligand-receptor interactions.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK2R Gq Gq Protein CCK2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation of target proteins Ligand CCK/Gastrin Ligand->CCK2R Binding

Caption: CCK2R Signaling Pathway.

G Start Start: Select CCK2R Ligand PrimaryAssay Primary Assay: Radioligand Binding Assay vs. CCK2R Start->PrimaryAssay Decision1 High Affinity? PrimaryAssay->Decision1 SecondaryAssay Secondary Assay: Radioligand Binding Assay vs. CCK1R Decision1->SecondaryAssay Yes Stop1 Stop: Low Affinity Decision1->Stop1 No Decision2 Selective? SecondaryAssay->Decision2 BroadScreening Broad Panel Screening: (e.g., Eurofins SafetyScreen) vs. Diverse GPCRs Decision2->BroadScreening Yes Stop2 Stop: Not Selective Decision2->Stop2 No DataAnalysis Data Analysis: Determine Ki values and selectivity ratios BroadScreening->DataAnalysis FunctionalAssay Functional Assay: (e.g., IP-One Assay) Confirm Agonism/Antagonism DataAnalysis->FunctionalAssay End End: Characterized Ligand Profile FunctionalAssay->End

Caption: Experimental Workflow for Cross-Reactivity Screening.

G cluster_high_selectivity High Selectivity cluster_low_selectivity Low Selectivity Ligand1 CCK2R Ligand Receptor1 CCK2R Ligand1->Receptor1 High Affinity Binding Receptor2 Off-Target Receptor Ligand1->Receptor2 Low/No Affinity Binding Ligand2 Non-Selective Ligand Receptor3 CCK2R Ligand2->Receptor3 Binds Receptor4 Off-Target Receptor Ligand2->Receptor4 Binds

Caption: Ligand Selectivity Principle.

References

The Potency Showdown: A Comparative Analysis of Cytotoxic Payloads in CCK2R Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapies is paramount. Cholecystokinin 2 Receptor (CCK2R), overexpressed in various malignancies like medullary thyroid carcinoma, presents a promising target for directed drug delivery. This guide provides a comparative overview of the efficacy of different cytotoxic payloads when conjugated to CCK2R-targeting ligands, supported by experimental data to inform future drug development strategies.

The core concept of a ligand-drug conjugate involves a targeting moiety that selectively binds to a receptor on cancer cells, a potent cytotoxic payload, and a linker connecting the two. Upon binding to CCK2R, the conjugate is internalized, releasing the payload to induce cell death. The choice of payload is critical, as it dictates the potency and overall therapeutic window of the conjugate.

Microtubule-Disrupting Agents: A Head-to-Head Comparison

A key study investigated the efficacy of two microtubule-disrupting agents, desacetyl vinblastine (B1199706) hydrazide (DAVBH) and tubulysin (B8622420) B hydrazide (TubBH), conjugated to a CCK2R ligand (CRL).[1] These agents, while sharing a similar mechanism of action, exhibit significant differences in potency.

In Vitro Cytotoxicity

The cytotoxic activity of the conjugates was evaluated against HEK293 cells engineered to express CCK2R. The results demonstrated that the targeted delivery of these payloads significantly enhanced their potency compared to non-targeted versions.

CompoundTargetIC50 (nM)
Free DAVBH-9
CRL-L1-DAVBHCCK2R29
L1-DAVBH (non-targeted)->50,000
CRL-L1-TubBHCCK2R~1

Table 1: In vitro cytotoxicity of DAVBH and TubBH conjugates in HEK293-CCK2R cells. Data sourced from a study on selective tumor targeting via CCK2R ligands.[1]

The data clearly indicates that while both targeted conjugates were effective, the tubulysin B conjugate (CRL-L1-TubBH) was significantly more potent than the desacetyl vinblastine conjugate (CRL-L1-DAVBH).[1] The non-targeted DAVBH conjugate showed a dramatically reduced potency, highlighting the necessity of the CCK2R ligand for effective cell killing.[1]

In Vivo Efficacy in Xenograft Models

The antitumor activity of the conjugates was then assessed in a mouse xenograft model using HEK293-CCK2R tumors. The in vivo results mirrored the in vitro findings, underscoring the superior potency of the tubulysin B payload.

While the CRL-L1-DAVBH conjugate was able to delay tumor growth, it did not lead to tumor regression.[1] In stark contrast, the more potent CRL-L1-TubBH conjugate not only halted tumor growth but also caused a significant regression of the tumor to an indistinguishable level.[1] This difference in in vivo outcome is likely attributed to the higher potency of tubulysin B.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of the conjugates was determined using a ³H-thymidine incorporation assay.[1]

  • Cell Culture: HEK293 cells stably expressing CCK2R were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of the free drug, the targeted conjugate, or the non-targeted conjugate.

  • ³H-Thymidine Incorporation: After a set incubation period, ³H-thymidine was added to the cells. The amount of incorporated radiolabel, which is proportional to the number of viable, proliferating cells, was measured.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in ³H-thymidine incorporation compared to untreated control cells was determined as the IC50 value.

G cluster_0 In Vitro Cytotoxicity Workflow A HEK293-CCK2R Cell Culture B Treatment with Conjugates A->B Seed cells C ³H-Thymidine Incorporation B->C Incubate D Measure Radioactivity C->D Lyse cells E Calculate IC50 D->E Analyze data

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Xenograft Studies

The in vivo efficacy was evaluated in a xenograft mouse model.

  • Tumor Implantation: HEK293-CCK2R cells were subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with the targeted conjugates at specified doses and schedules.

  • Tumor Volume Measurement: Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.

  • Data Analysis: Tumor growth curves were plotted to compare the efficacy of the different conjugates.

G cluster_1 In Vivo Efficacy Workflow F Implant HEK293-CCK2R Cells in Mice G Allow Tumor Growth F->G Establish xenografts H Administer CCK2R Conjugates G->H Randomize into groups I Monitor Tumor Volume H->I Regular measurements J Compare Tumor Growth Inhibition I->J Statistical analysis

Caption: Workflow for in vivo efficacy evaluation.

The Broader Landscape of Cytotoxic Payloads

While the direct comparison of DAVBH and TubBH in CCK2R conjugates provides valuable insights, the field of antibody-drug conjugates (ADCs) offers a broader perspective on payload selection. The choice of payload is a critical determinant of an ADC's success.[2]

Historically, first-generation ADCs utilized traditional chemotherapy agents, but their insufficient potency often led to clinical failures.[3] Modern ADCs employ highly potent cytotoxic agents that are effective at nanomolar or even picomolar concentrations. These can be broadly categorized based on their mechanism of action:

  • Microtubule Inhibitors: This class includes auristatins (like MMAE) and maytansinoids (like DM1). They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • DNA-Damaging Agents: These payloads, such as calicheamicins and pyrrolobenzodiazepines (PBDs), cause DNA damage, which is lethal to both dividing and non-dividing cells.[3]

The selection of a payload should also consider factors such as its stability, water solubility, and the availability of functional groups for conjugation without compromising its activity.[3]

Future Directions and Considerations

The development of novel CCK2R-targeted therapies is an active area of research. While the use of highly potent cytotoxic agents is a promising strategy, another significant avenue of exploration is peptide receptor radionuclide therapy (PRRT).[4][5] This approach utilizes CCK2R-targeting peptides to deliver therapeutic radioisotopes, such as Lutetium-177, directly to tumor cells.[6][7][8]

Further research is needed to directly compare the efficacy and safety profiles of CCK2R conjugates carrying traditional cytotoxic payloads versus those delivering radionuclides. Additionally, exploring novel payloads with different mechanisms of action and overcoming potential resistance mechanisms will be crucial for advancing the clinical potential of CCK2R-targeted therapies.

G cluster_2 CCK2R-Mediated Signaling and Drug Action CCK2R_Ligand CCK2R Ligand-Payload Conjugate CCK2R CCK2R CCK2R_Ligand->CCK2R Binding Internalization Internalization CCK2R->Internalization Payload_Release Payload Release Internalization->Payload_Release Endosomal/Lysosomal Trafficking Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: General mechanism of action for CCK2R conjugates.

References

A Comparative Guide to the In Vivo Validation of a Novel CCK2R Imaging Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel Cholecystokinin-2 Receptor (CCK2R) imaging agent with existing alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and evaluation.

The development of targeted radiopharmaceuticals is a rapidly advancing field in oncology, offering the potential for both precise cancer imaging and therapy (theranostics).[1][2] The Cholecystokinin-2 Receptor (CCK2R) has emerged as a promising molecular target due to its overexpression in various malignancies, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), while having limited expression in healthy tissues.[1][3] This differential expression profile makes it an attractive target for developing highly specific imaging agents.

Recent research has focused on optimizing the stability, receptor-binding affinity, and tumor retention of CCK2R-targeted agents.[1][4] This guide focuses on the in vivo validation of a novel CCK2R imaging agent, comparing its performance metrics against established and other investigational agents.

Comparative Performance of CCK2R Imaging Agents

The following table summarizes the in vivo performance of several CCK2R imaging agents based on preclinical studies in mouse models with CCK2R-expressing tumors.

Imaging AgentRadionuclideTumor ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Kidney Ratio (at 1h p.i.)Key Findings & Reference
Novel Dimeric Agent: [68Ga]Ga-DOTA-CCK2R-dimer 68GaAR42J12.80 ± 2.05Not explicitly stated at 1h, but favorable tumor-to-background contrast reported.Demonstrated superior tumor targeting and sustained uptake compared to its monomeric counterpart.[5]
[68Ga]Ga-DOTA-MGS5 68GaA431-CCK2R>204:1 to 6:1Showed significantly improved biodistribution and high tumor-to-background contrast.[1]
[111In]In-DOTA-MGS5 111InA431-CCK2R~23-24Not explicitly stated at 1h.High tumor uptake, increased by a factor of 12 compared to [111In]In-DOTA-MG11.[6]
[68Ga]Ga-DOTA-[Sar9, NMe-Nle11, NMe-Nal13]CP04 68GaA431-CCK2R31.1 ± 5.3Lower renal retention compared to DGlu-MG0 analogs.Exhibited a six-fold increase in tumor uptake compared to [68Ga]Ga-DOTA-CP04.[1]
[64Cu]Cu-NOTA-PP-F11 64CuA431-CCK2R+7.7 ± 1.2 (at 4h p.i.)Not explicitly stated.Highest tumor uptake among the compared PP-F11 analogs, but also higher blood levels.[7]
[18F]F-[natLu]Lu-DOTA-rhCCK-18 18FAR42JHigh tumor accumulation reported.Not explicitly stated.Promising candidate for PET imaging due to its pharmacokinetics.[1]
Divalent Peptide (MGD5) 111InNot specified~6 times higher than monomerNot explicitly stated.Dimerization resulted in increased binding affinity and tumor uptake.[8]

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below. These protocols are synthesized from various preclinical studies evaluating CCK2R imaging agents.[1][5][7][9][10][11][12][13][14]

In Vivo Biodistribution Studies

Objective: To determine the uptake, distribution, and clearance of the radiolabeled imaging agent in various organs and tumors.

Materials:

  • CCK2R-expressing tumor-bearing mice (e.g., BALB/c nude mice with AR42J or A431-CCK2R xenografts).

  • Radiolabeled CCK2R imaging agent.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Standard laboratory equipment for dissection and weighing.

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to laboratory conditions.

  • Agent Administration: Inject a known amount of the radiolabeled agent (e.g., 100 μL) intravenously into the tail vein of each mouse.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (p.i.), for example, 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours.

  • Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the tissue's radioactivity to a standard of the injected dose.

In Vivo SPECT/CT or PET/CT Imaging

Objective: To visually assess the tumor-targeting capabilities and biodistribution of the imaging agent in a living animal.

Materials:

  • CCK2R-expressing tumor-bearing mice.

  • Radiolabeled CCK2R imaging agent.

  • Anesthesia (e.g., isoflurane).

  • Small animal SPECT/CT or PET/CT scanner.

  • Imaging analysis software.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it on the scanner bed.

  • Agent Administration: Inject the radiolabeled agent intravenously.

  • Image Acquisition: Perform whole-body scans at predefined time points (e.g., 1, 4, and 24 hours p.i.).

  • Image Analysis: Reconstruct the images and perform a qualitative and quantitative analysis. This includes visualizing tumor uptake and assessing the signal intensity in various organs. Tumor-to-background ratios can be calculated by drawing regions of interest (ROIs) over the tumor and a background tissue like muscle.

In Vitro Receptor Binding Affinity Assay (IC50 Determination)

Objective: To determine the concentration of the imaging agent required to displace 50% of a known radioligand from the CCK2R, indicating its binding affinity.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R cells).

  • A known CCK2R radioligand (e.g., 125I-labeled gastrin).

  • The novel (non-radiolabeled) CCK2R imaging agent at various concentrations.

  • Cell culture medium and plates.

  • Gamma counter.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells in multi-well plates and allow them to adhere.

  • Competition Assay: Incubate the cells with a constant concentration of the known radioligand and varying concentrations of the novel imaging agent.

  • Incubation and Washing: Incubate at 37°C to allow for competitive binding. After incubation, wash the cells to remove unbound ligands.

  • Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the novel agent. The IC50 value is the concentration of the novel agent that reduces the specific binding of the radioligand by 50%.

Visualizations

CCK2R Signaling Pathway

The Cholecystokinin-2 Receptor (CCK2R) is a G-protein coupled receptor that, upon binding with its ligands (gastrin or cholecystokinin), activates downstream signaling cascades involved in cell proliferation and survival.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds G_protein Gq/11 CCK2R->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes In_Vivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation start Start: Novel Radiolabeled CCK2R Agent animal_model Establish CCK2R-expressing Tumor Xenograft Model start->animal_model biodistribution In Vivo Biodistribution Studies animal_model->biodistribution imaging In Vivo SPECT/PET Imaging animal_model->imaging data_analysis Quantitative Data Analysis (%ID/g, Ratios) biodistribution->data_analysis imaging->data_analysis comparison Comparison with Alternative Agents data_analysis->comparison conclusion Conclusion: Efficacy & Safety Profile comparison->conclusion

References

A Comparative Benchmarking Guide to a Novel CCK2R Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational Cholecystokinin 2 Receptor (CCK2R) conjugate against current standard-of-care and prominent clinical candidates. The objective is to offer a clear, data-driven analysis to inform research and development decisions in the field of CCK2R-targeted diagnostics and therapeutics, particularly for malignancies such as Medullary Thyroid Carcinoma (MTC) and Small Cell Lung Cancer (SCLC).

Executive Summary

The Cholecystokinin 2 Receptor (CCK2R) is a well-validated target for a variety of solid tumors. The current therapeutic landscape is dominated by radiolabeled peptide agonists and small molecule antagonists. While no single agent has achieved universal standard-of-care status, several candidates have advanced to clinical trials, demonstrating the viability of this therapeutic approach. This guide benchmarks a hypothetical new CCK2R conjugate, designated New-CCK2R-C , against key comparators: the radiolabeled peptides ¹⁷⁷Lu-PP-F11N and ¹⁷⁷Lu-DOTA-MGS5 , and the small molecule antagonist Z-360 . Another notable antagonist, Netazepide , is included for its well-documented clinical activity.

Data Presentation: Quantitative Comparison of CCK2R-Targeting Agents

The following tables summarize the key performance indicators for New-CCK2R-C and its comparators.

CompoundTypeTarget Affinity (IC50/Ki, nM)Cell Line
New-CCK2R-C [User to specify, e.g., Antibody-Drug Conjugate] [User to provide data] [User to provide data]
NetazepideSmall Molecule AntagonistNot explicitly found as a Ki value, but potent and selective antagonist activity is confirmed.[1][2][3]Not specified in the provided results.
Z-360Small Molecule AntagonistKi: 0.47 ± 0.03 nMNot specified in the provided results.
¹⁷⁷Lu-PP-F11NRadiolabeled Peptide AgonistIC50: 10.1 nMA431-CCK2R cells
¹⁷⁷Lu-DOTA-MGS5Radiolabeled Peptide AgonistKd: 5.25 ± 1.61 nMA431-CCK2R cells[4]
CompoundTumor ModelTumor Uptake (%ID/g at 24h)Key Findings
New-CCK2R-C [User to provide data] [User to provide data] [User to provide data]
¹⁷⁷Lu-PP-F11NMTC xenograft in mice1.9 ± 0.8The stomach is a likely dose-limiting organ.[5]
¹⁷⁷Lu-DOTA-MGS5AR42J tumor-bearing mice15.7 ± 3.3Showed higher tumor uptake compared to ¹⁷⁷Lu-DOTA-PP-F11N.[6]
Z-360Pancreatic cancer xenograftNot ApplicableIn combination with gemcitabine, it reduced tumor weight and increased apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data. Below are the standard protocols for the key experiments cited in this guide.

CCK2R Competitive Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the CCK2R.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing CCK2R (e.g., AR42J or A431-CCK2R cells).

  • Radioligand: A radiolabeled ligand with known high affinity for CCK2R (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I).

  • Test Compound: The unlabeled compound to be tested (e.g., New-CCK2R-C, Z-360).

  • Assay Buffer: Typically a buffered saline solution (e.g., 20 mM HEPES, pH 7.3) containing protease inhibitors and a blocking agent like bovine serum albumin (BSA).

  • Filtration System: A 96-well plate format with glass fiber filters is commonly used to separate bound from free radioligand.

Procedure:

  • Plate Preparation: Pre-wet the filters of the 96-well binding assay plate with assay buffer.

  • Reaction Mixture: In each well, add the following in order:

    • A solution of the unlabeled competitor compound at various concentrations.

    • A fixed concentration of the radioligand.

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the glass fiber filters to trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.

In Vivo Biodistribution Study of Radiolabeled Conjugates

Objective: To determine the uptake and clearance of a radiolabeled compound in various organs and the tumor over time.

Materials:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) bearing CCK2R-positive tumor xenografts (e.g., MTC cell lines like TT or MZ-CRC1).[7][8]

  • Radiolabeled Compound: The test compound labeled with a suitable radionuclide (e.g., ¹⁷⁷Lu-New-CCK2R-C).

  • Injection Vehicle: A sterile, biocompatible solution (e.g., saline).

Procedure:

  • Animal Preparation: Once the xenograft tumors reach a predetermined size, the mice are randomized into groups for different time points.

  • Injection: A known amount of the radiolabeled compound is injected intravenously into the tail vein of each mouse.

  • Time Points: At specified time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), a group of mice is euthanized.

  • Organ Harvesting: The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone) are collected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.

  • Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Medullary Thyroid Carcinoma (MTC) Xenograft Mouse Model

Objective: To establish a reliable in vivo model of MTC for testing the efficacy of targeted therapies.

Materials:

  • MTC Cell Lines: Human MTC cell lines such as TT or MZ-CRC1.[7][9]

  • Immunocompromised Mice: Athymic nude or SCID mice.

  • Cell Culture Medium and Reagents.

  • Matrigel (optional): To support initial tumor cell growth.

Procedure:

  • Cell Culture: Culture the MTC cells under standard conditions.

  • Cell Preparation: Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel.

  • Injection: Inject a specific number of cells (e.g., 1 x 10⁶) subcutaneously into the flank of the immunocompromised mice.[7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.

  • Therapeutic Study Initiation: Once the tumors reach a specified volume, the mice can be used for therapeutic efficacy studies.

Mandatory Visualizations

Signaling Pathway of CCK2R

CCK2R_Signaling CCK2R Signaling Pathway Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Ca->Proliferation Promotes

Caption: Simplified signaling cascade initiated by ligand binding to the CCK2R.

Experimental Workflow for Biodistribution Study

Biodistribution_Workflow Biodistribution Study Workflow start Start prep_animals Prepare MTC Xenograft Mice start->prep_animals inject Inject Radiolabeled Conjugate (IV) prep_animals->inject wait Wait for Predetermined Time Points inject->wait euthanize Euthanize Mice wait->euthanize 1h, 4h, 24h, etc. harvest Harvest Tumor & Organs euthanize->harvest weigh_count Weigh Tissues & Measure Radioactivity harvest->weigh_count calculate Calculate %ID/g weigh_count->calculate end End calculate->end

Caption: Step-by-step workflow for conducting an in vivo biodistribution study.

Logical Relationship of a Theranostic Approach

Theranostics_Concept CCK2R-Targeted Theranostics Patient Patient with CCK2R+ Tumor Diagnostic Diagnostic Imaging (e.g., ⁶⁸Ga-labeled conjugate) Patient->Diagnostic Administer Outcome Tumor Response Monitoring Patient->Outcome Follow-up Decision Treatment Decision Diagnostic->Decision Informs Therapeutic Targeted Radionuclide Therapy (e.g., ¹⁷⁷Lu-labeled conjugate) Therapeutic->Patient Treats Decision->Therapeutic Initiate

Caption: Conceptual flow of a CCK2R-targeted theranostic strategy.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of CCK2R Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the laboratory bench to clinical application is fraught with challenges. A critical hurdle lies in the correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of Cholecystokinin (B1591339) 2 Receptor (CCK2R) conjugates, offering a deep dive into their performance metrics and the experimental frameworks used for their evaluation. By presenting quantitative data, detailed protocols, and visual workflows, we aim to illuminate the path for developing more effective CCK2R-targeted diagnostics and therapeutics.

The Cholecystokinin 2 Receptor (CCK2R) is a compelling target in oncology, overexpressed in various malignancies such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal tumors.[1][2] This has spurred the development of numerous CCK2R-targeted conjugates, predominantly radiolabeled minigastrin (MG) analogs, for both molecular imaging and peptide receptor radionuclide therapy (PRRT).[3][4] The central challenge in this field is to engineer conjugates with high receptor affinity and cellular internalization in vitro that translate to high and persistent tumor uptake with minimal off-target accumulation in vivo.[1]

Quantitative Comparison of CCK2R Conjugates

The following tables summarize the in vitro and in vivo performance of selected CCK2R conjugates from preclinical studies. These conjugates represent various strategies to improve metabolic stability and tumor-to-organ ratios, key determinants of successful clinical translation.

Table 1: In Vitro Performance of Selected CCK2R Conjugates

ConjugateCell LineReceptor Binding Affinity (IC50, nM)Cellular Uptake (% added activity)Time PointReference
[111In]In-APH070 (Monomer)AR42J5.6~15%4 h[5]
[111In]In-MGD5 (Dimer)AR42J1.0~30%4 h[5]
[177Lu]Lu-DOTA-MG11A431-CCK2R-~7%4 h[6]
[177Lu]Lu-PP-F11NA431-CCK2R-~6.9%-[7]
[177Lu]Lu-DOTA-MGS5A431-CCK2R->20%-[7]
[68Ga]Ga-DOTA-CCK-66 (Monomer)AR42J-3.33 ± 0.54%1 h[8]
[68Ga]Ga-DOTA-CCK2R-dimerAR42J-4.50 ± 0.88%1 h[8]

Table 2: In Vivo Performance of Selected CCK2R Conjugates

ConjugateAnimal ModelTumor ModelTumor Uptake (%ID/g or %IA/g)Time Point (p.i.)Tumor-to-Kidney RatioReference
[111In]In-APH070 (Monomer)Nude MiceAR42J Xenograft~4%4 h0.6[5]
[111In]In-MGD5 (Dimer)Nude MiceAR42J Xenograft~25%4 h1.66[5]
[177Lu]Lu-DOTA-MG11Athymic Nude MiceA431-CCK2R Xenograft1.5%4 h-[9]
[177Lu]Lu-PP-F11N-A431-CCK2R Xenograft~6.7%--[7]
[177Lu]Lu-DOTA-MGS5Athymic Nude MiceA431-CCK2R Xenograft22.9 ± 4.7%4 h~4-6[4][10]
[68Ga]Ga-DOTA-CCK-66 (Monomer)-AR42J Xenograft6.79 ± 1.50%1 h-[8]
[68Ga]Ga-DOTA-CCK2R-dimer-AR42J Xenograft12.80 ± 2.05%1 h-[8]

Visualizing the Mechanisms and Methodologies

To better understand the biological context and the experimental processes, the following diagrams illustrate the CCK2R signaling pathway and a typical workflow for evaluating novel CCK2R conjugates.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Gq Gαq CCK2R->Gq Activation PI3K PI3K/AKT Pathway CCK2R->PI3K Ligand Gastrin / CCK Ligand->CCK2R Binding PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation PI3K->Proliferation

Caption: CCK2R signaling cascade upon ligand binding.

The activation of CCK2R by its natural ligands, gastrin or cholecystokinin (CCK), initiates a cascade of intracellular events.[11] The receptor primarily couples to Gαq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), subsequently stimulating downstream pathways like the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, ultimately promoting cell proliferation, migration, and survival.[11][12]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Conjugate_Design Conjugate Design & Synthesis Radiolabeling Radiolabeling Conjugate_Design->Radiolabeling Stability In Vitro Stability (Serum, Saline) Radiolabeling->Stability Binding_Assay Receptor Binding (IC50) Radiolabeling->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Binding_Assay->Cell_Uptake Animal_Model Tumor Xenograft Animal Model Cell_Uptake->Animal_Model Promising Candidates Biodistribution Biodistribution Studies (%ID/g) Animal_Model->Biodistribution Imaging SPECT/PET-CT Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Studies Imaging->Therapy

Caption: Preclinical evaluation workflow for CCK2R conjugates.

The preclinical assessment of novel CCK2R conjugates follows a structured pipeline. It begins with the design and synthesis of the conjugate, followed by radiolabeling. In vitro characterization is crucial and includes stability assays, competitive binding assays to determine receptor affinity (IC50), and cellular uptake and internalization studies in CCK2R-expressing cell lines.[4] Promising candidates from these in vitro tests are then advanced to in vivo evaluation in animal models bearing CCK2R-positive tumor xenografts.[10] These studies involve biodistribution analysis to quantify tracer accumulation in various organs, molecular imaging (SPECT or PET), and ultimately, therapeutic efficacy studies.[8]

Experimental Protocols

A detailed understanding of the methodologies is paramount for the critical appraisal of the presented data. Below are summarized protocols for key experiments.

Competitive Radioligand Binding Assay (IC50 Determination)
  • Objective: To determine the binding affinity of the non-radiolabeled conjugate by measuring its ability to compete with a radiolabeled ligand for binding to CCK2R.

  • Cell Lines: A431-CCK2R (human epidermoid carcinoma cells transfected with human CCK2R) or AR42J (rat pancreatic tumor cells endogenously expressing CCK2R).[1][4]

  • Protocol:

    • Cells are seeded in multi-well plates and grown to confluence.

    • Cells are washed with a binding buffer (e.g., Tris-HCl with MgCl2, bacitracin, and BSA).

    • A constant concentration of a radiolabeled CCK2R ligand (e.g., 125I-gastrin) is added to each well.

    • Increasing concentrations of the unlabeled test conjugate are added to the wells.

    • The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

    • The cells are washed to remove unbound radioactivity.

    • The cells are lysed, and the cell-bound radioactivity is measured using a gamma counter.

    • The IC50 value, the concentration of the test conjugate that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.

Cellular Uptake and Internalization Assay
  • Objective: To quantify the total cellular uptake and the internalized fraction of the radiolabeled conjugate.

  • Cell Lines: CCK2R-positive cells (e.g., A431-CCK2R) and a negative control cell line (e.g., A431-mock transfected).[1]

  • Protocol:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The radiolabeled conjugate is added to the cells at a specific concentration and incubated for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

    • For total uptake, cells are washed with ice-cold PBS and lysed, and the radioactivity is measured.

    • For internalization, after incubation, the cells are treated with an acid buffer (e.g., glycine-HCl, pH 2.5) to strip off the surface-bound radioligand. The cells are then washed, lysed, and the intracellular radioactivity is measured.

    • To determine specificity, a parallel experiment is conducted where a large excess of unlabeled ligand is co-incubated with the radiolabeled conjugate (blocking experiment).

    • Results are typically expressed as the percentage of the total added radioactivity that is cell-associated.

In Vivo Biodistribution Studies
  • Objective: To determine the temporal distribution and accumulation of the radiolabeled conjugate in various organs and the tumor.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID mice) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line.[6][10]

  • Protocol:

    • A cohort of tumor-bearing mice is injected intravenously (e.g., via the tail vein) with a defined amount of the radiolabeled conjugate.

    • At selected time points post-injection (p.i.) (e.g., 1h, 4h, 24h, 48h), groups of animals are euthanized.

    • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured in a gamma counter.

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g) or percentage of injected activity per gram (%IA/g).

    • Tumor-to-organ ratios are calculated to assess the targeting efficacy.

Correlation and Future Directions

The data presented highlights a generally positive, albeit not always linear, correlation between in vitro binding and cellular uptake and in vivo tumor accumulation. For instance, the dimerization of a minigastrin peptide (MGD5) significantly improved both its in vitro binding affinity and its in vivo tumor uptake compared to its monomeric counterpart (APH070).[5] Similarly, modifications to the minigastrin sequence in DOTA-MGS5 led to enhanced cellular uptake and a dramatic increase in tumor accumulation in vivo compared to earlier analogs like DOTA-MG11.[6][7]

However, the in vivo fate of a conjugate is complex and influenced by factors beyond simple receptor affinity, including metabolic stability, pharmacokinetics, and excretion pathways.[7] High kidney uptake, for example, remains a significant challenge for many radiolabeled peptides and is a critical parameter for clinical translation.[1]

Future research should continue to focus on strategies that enhance the stability of CCK2R conjugates against enzymatic degradation in vivo.[7] Furthermore, exploring novel linker technologies and alternative conjugation chemistries may improve pharmacokinetic profiles. A robust understanding of the relationship between in vitro and in vivo data is essential for the rational design of the next generation of CCK2R-targeted agents, ultimately paving the way for more effective and safer options for patients with CCK2R-expressing cancers.

References

Confirming In Vivo Target Engagement of CCK2R Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for confirming the in vivo target engagement of Cholecystokinin-2 Receptor (CCK2R) ligands. The data presented is compiled from preclinical and clinical studies, offering insights into the performance of various CCK2R-targeting agents.

Comparative Performance of CCK2R Ligands

The development of CCK2R ligands for in vivo applications, particularly in oncology for imaging and peptide receptor radionuclide therapy (PRRT), has led to the investigation of various peptide analogs, including both agonists and antagonists.[1][2] The primary goal is to achieve high tumor uptake with minimal accumulation in non-target organs, especially the kidneys, to maximize therapeutic efficacy and minimize toxicity.[3][4]

Quantitative Comparison of Radiolabeled CCK2R Ligand Uptake

The following tables summarize the in vivo tumor uptake of different radiolabeled CCK2R ligands in xenograft mouse models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for assessing tissue-specific accumulation of radiopharmaceuticals.

Table 1: Comparison of Tumor Uptake for Various Radiolabeled CCK2R Agonists

RadioligandAnimal ModelTumor Cell LineTime Post-InjectionTumor Uptake (%ID/g)Reference
[111In]In-DTPA-MG0Nude MiceA431-CCK2R4 h~7.0[5]
[111In]In-DOTA-MG11SCID MiceA431-CCK2R4 h<2.0[4]
[111In]In-DOTA-MG11 + PASCID MiceA431-CCK2R4 h>16.0[4]
[177Lu]Lu-PP-F11NNude MiceA431-CCK2R-~7.0[1]
[177Lu]Lu-PP-F11N + RAD001Nude MiceA431-CCK2R-~11.0[1]
[64Cu]Cu-NOTA-PP-F11SCID MiceA431-CCK2R4 h7.7 ± 1.2[6]
[68Ga]Ga-DOTA-MGS5Nude MiceA431-CCK2R->20.0[7]
[68Ga]Ga-DOTA-CCK-66 (monomer)BALB/c Nude MiceAR42J2 h19.63 ± 3.35[8]
[68Ga]Ga-DOTA-CCK2R-dimerBALB/c Nude MiceAR42J2 h26.13 ± 6.21[8]

PA: Phosphoramidon (NEP inhibitor); RAD001: Everolimus (mTOR inhibitor)

Table 2: In Vitro Binding Affinities (IC50) of CCK2R Ligands

LigandCell LineIC50 (nM)Reference
PP-F11 (NOTA, NODAGA, DOTA conjugated)A431-CCK2RLow nanomolar range[6]
Z-360CCK2R-transfected cellssub-nM[9]
MGD5 (dimer)AR42J1.04 ± 0.16[10]
APH070 (monomer)AR42J5.59 ± 1.46[10]

Key Experimental Protocols

Accurate assessment of in vivo target engagement relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R ligand.

Methodology:

  • Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are used, bearing subcutaneous xenografts of human tumor cells overexpressing CCK2R (e.g., A431-CCK2R, AR42J).[1][4][6]

  • Radioligand Administration: A known amount of the radiolabeled ligand is injected intravenously (i.v.) into the mice.[4]

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.[6]

  • Tissue Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.[4]

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-stomach) are also determined to assess targeting specificity.[7]

Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) Imaging

Objective: To non-invasively visualize the in vivo distribution of a radiolabeled CCK2R ligand and quantify its uptake in tumors and other tissues.

Methodology:

  • Animal Model and Radiotracer Injection: Similar to biodistribution studies, tumor-bearing mice are injected with a PET (e.g., 68Ga, 64Cu) or SPECT (e.g., 111In, 99mTc) labeled CCK2R ligand.[6][11]

  • Imaging Time Points: Dynamic or static scans are acquired at specific time points post-injection.[6]

  • Image Acquisition: Mice are anesthetized and placed in a microPET or microSPECT scanner. Often, a CT scan is also acquired for anatomical co-registration.[12]

  • Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to the tumor and various organs. The radioactivity concentration in these ROIs is quantified to determine the uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).[4]

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a new ligand for the CCK2R.

Methodology:

  • Cell Culture: Use of a cell line stably expressing CCK2R (e.g., A431-CCK2R).[6]

  • Radioligand: A known radiolabeled CCK2R ligand with high affinity is used as the tracer (e.g., 125I-gastrin).[9]

  • Competition: Cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.[6]

  • Separation and Measurement: Bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[6]

Cell Uptake and Internalization Assay

Objective: To measure the cellular uptake and internalization of a radiolabeled CCK2R ligand.

Methodology:

  • Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are seeded in multi-well plates.[12]

  • Incubation: Cells are incubated with the radiolabeled ligand at 37°C for various time points.[12]

  • Washing: After incubation, cells are washed to remove unbound radioligand.

  • Fractionation: To differentiate between membrane-bound and internalized radioactivity, cells can be treated with an acidic buffer to strip surface-bound ligand.

  • Measurement: The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured.

  • Data Analysis: Uptake is expressed as the percentage of the total added radioactivity that is cell-associated.[12]

Visualizing Pathways and Workflows

CCK2R Signaling Pathway

Activation of the CCK2R by its endogenous ligands, gastrin and cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events that are crucial for its physiological and pathophysiological effects, including cell proliferation and survival in cancer.[13]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binding & Activation Gq Gαq CCK2R->Gq activates PLC PLC Gq->PLC activates PI3K PI3K Gq->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-fos, Elk-1) ERK->TranscriptionFactors activates AKT AKT PI3K->AKT activates AKT->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates CellularResponse Cellular Responses (Proliferation, Survival, etc.) GeneExpression->CellularResponse leads to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Confirmation BindingAssay 1. Competitive Binding Assay (Determine IC₅₀) CellUptake 2. Cell Uptake & Internalization (Confirm receptor-mediated uptake) BindingAssay->CellUptake Stability 3. Stability Assays (Serum, plasma) CellUptake->Stability AnimalModel 4. Develop Xenograft Animal Model (e.g., A431-CCK2R) Stability->AnimalModel Biodistribution 5. Biodistribution Studies (Quantify tumor & organ uptake, %ID/g) AnimalModel->Biodistribution Imaging 6. PET/SPECT Imaging (Visualize in vivo distribution) Biodistribution->Imaging DataAnalysis 7. Analyze Data (Tumor-to-organ ratios, pharmacokinetics) Imaging->DataAnalysis Confirmation 8. Confirm Target Engagement (High tumor uptake, specific binding) DataAnalysis->Confirmation

References

A Comparative Guide to the Therapeutic Index of Cholecystokinin-2 Receptor (CCK2R) Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The cholecystokinin-2 receptor (CCK2R) has emerged as a promising molecular target for the diagnosis and therapy of various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and pancreatic cancer, owing to its overexpression in these tumors compared to most healthy tissues.[1][2][3] The development of drug conjugates targeting CCK2R, particularly peptide-receptor radionuclide therapy (PRRT), aims to deliver cytotoxic payloads specifically to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.

A critical parameter for evaluating these novel therapeutics is the therapeutic index (TI), which represents the balance between a drug's efficacy and its safety profile.[4][5] For CCK2R-targeted radionuclide therapies, a favorable TI is characterized by high, persistent uptake of the radiolabeled conjugate in tumor tissue, coupled with low accumulation and rapid clearance from non-target organs, most notably the kidneys and stomach, which physiologically express CCK2R.[1][6][7] This guide provides a comparative assessment of different CCK2R drug conjugates, focusing on preclinical data that informs their therapeutic index.

CCK2R Signaling Pathway

Upon binding of its natural ligands, such as gastrin or cholecystokinin (B1591339) (CCK), the CCK2R, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades. These pathways are crucial for cell proliferation, migration, and survival. The principal pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the activation of the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[8][9] Understanding this signaling is vital for elucidating the on-target effects of CCK2R agonists used in PRRT.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R binds G_Protein Gαq / Gα12/13 CCK2R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K SRC Src G_Protein->SRC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Ca2->PKC AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration SRC->MAPK Angiogenesis Angiogenesis SRC->Angiogenesis

Caption: Simplified CCK2R signaling cascade.[8][9]

Comparative Analysis of Preclinical CCK2R Conjugates

The development of CCK2R-targeted radiopharmaceuticals has largely focused on modifying minigastrin (MG) and cholecystokinin (CCK) peptide analogs.[7] Key challenges include high renal retention and rapid in vivo degradation of early-generation compounds, which adversely affect the therapeutic index.[1][3] The table below summarizes preclinical data for several DOTA-conjugated peptides, highlighting tumor uptake versus kidney uptake—a critical ratio for assessing TI.

ConjugateRadionuclideTumor ModelTumor Uptake (%ID/g at 4h)Kidney Uptake (%ID/g at 4h)Tumor-to-Kidney Ratio (at 4h)Key Findings & Reference(s)
[111In]In-DOTA-Minigastrin 111InA431-CCK2R Xenograft13.3 ± 4.4848.4 ± 4.8~0.28High tumor uptake but very high kidney retention due to the penta-glutamic acid sequence.[6]
[177Lu]Lu-DOTA-PP-F11N 177LuA431-CCK2R Xenograft~6.9High (not specified)LowShowed therapeutic response but was limited by high renal toxicity in clinical investigations.[1][10]
[177Lu]Lu-DOTA-MGS5 177LuA431-CCK2R Xenograft~23.5~5.0~4.7Increased stability and improved tumor-to-kidney ratio compared to earlier analogs.[10][11]
[99mTc]Tc-HYNIC-MGS5 99mTcA431-CCK2R Xenograft24.75 ± 4.38~9.4~2.6High and persistent tumor uptake, demonstrating the versatility of the MGS5 peptide backbone.[12]
[99mTc]Tc-HYNIC-MGS11 99mTcA431-CCK2R Xenograft42.48 ± 6.99~12.9~3.3Showed exceptionally high tumor uptake, nearly double that of MGS5.[12]
[177Lu]Lu-DOTA-INER-PP-F11N-1 177LuA431-CCK2R XenograftNot specifiedLoweredImprovedAddition of an albumin-binding motif reduced kidney accumulation and improved tumor targeting.[1]
[177Lu]Lu-DOTA-CCK-66 177LuAR42J Xenograft~19.4 (at 1h)~2.5 (at 1h)~7.8Superior in vivo stability and low off-target accumulation.[11]

%ID/g = Percentage of Injected Dose per gram of tissue.

Experimental Protocols & Methodologies

The assessment of a drug conjugate's therapeutic index relies on a series of standardized preclinical experiments. These protocols are designed to quantify efficacy (tumor targeting and cell killing) and toxicity (off-target accumulation and adverse effects).

General Experimental Workflow for Preclinical Evaluation

The workflow for evaluating a new radiolabeled CCK2R conjugate typically involves in vitro characterization followed by in vivo studies in animal models.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis radiolabeling 1. Radiolabeling (e.g., with 177Lu, 111In) stability 2. Stability Assay (in vitro, plasma) radiolabeling->stability binding 3. Receptor Binding Assay (IC50 determination) stability->binding internalization 4. Cell Internalization Assay (CCK2R+ vs CCK2R- cells) binding->internalization xenograft 5. Tumor Xenograft Model (e.g., A431-CCK2R in nude mice) internalization->xenograft biodistribution 6. Biodistribution Study (Inject radioconjugate, dissect tissues) xenograft->biodistribution imaging 7. SPECT/CT Imaging (Visualize tumor targeting) xenograft->imaging therapy 8. Radionuclide Therapy Study (Monitor tumor volume) xenograft->therapy data_analysis 9. Calculate %ID/g, Tumor-to-Organ Ratios, and Therapeutic Efficacy biodistribution->data_analysis imaging->data_analysis therapy->data_analysis

Caption: Standard workflow for preclinical evaluation of CCK2R conjugates.
Key Experimental Methodologies

  • Cellular Internalization and Receptor Binding Assays :

    • Objective : To confirm the specific binding and internalization of the conjugate in CCK2R-expressing cells.[10]

    • Protocol : CCK2R-positive cells (e.g., A431-CCK2R) and mock-transfected control cells are incubated with the radiolabeled conjugate at 37°C for various time points (e.g., 1-4 hours).[10] To determine receptor affinity (IC50), competition assays are performed using increasing concentrations of the non-radiolabeled peptide against a known radioligand.[10] Cell-associated radioactivity is measured using a gamma counter. High uptake in CCK2R-positive cells and low uptake in control cells indicates receptor-specific binding.[10]

  • Biodistribution Studies in Tumor-Bearing Mice :

    • Objective : To quantify the uptake and clearance of the radioconjugate in tumors and various organs over time.

    • Protocol : Nude mice bearing CCK2R-expressing tumor xenografts are intravenously injected with a defined amount of the radiolabeled peptide.[6][12] At specific time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice are euthanized. Tumors and major organs (kidneys, stomach, liver, lungs, etc.) are excised, weighed, and their radioactivity is measured.[12] The uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[6]

  • Therapeutic Efficacy Studies :

    • Objective : To assess the anti-tumor effect of the therapeutic radioconjugate (e.g., labeled with 177Lu or 90Y).

    • Protocol : Once tumors in xenografted mice reach a predetermined size, the animals are treated with the radiopharmaceutical.[1] Tumor volume is measured regularly (e.g., twice weekly) with calipers. A control group may receive a vehicle or a non-targeting radiolabeled compound.[1] A significant reduction in tumor growth in the treated group compared to the control group indicates therapeutic efficacy.[1]

Strategies to Improve the Therapeutic Index

Research efforts are focused on optimizing the molecular design of CCK2R conjugates to widen the therapeutic window. Key strategies include modifying the peptide sequence to enhance stability and altering linker chemistry to reduce kidney uptake, which is a primary site of dose-limiting toxicity.[1][3][6]

TI_Improvement_Strategies cluster_ligand Ligand/Peptide Modification cluster_linker Linker & Payload Optimization cluster_therapy Therapeutic Approach center_node Improving Therapeutic Index (TI) strategy1 Amino Acid Substitution center_node->strategy1 strategy2 Sequence Truncation/Modification center_node->strategy2 strategy3 Albumin-Binding Moieties center_node->strategy3 strategy4 Use of Antagonists vs Agonists center_node->strategy4 strategy5 Combination Therapy center_node->strategy5 goal1 Increase In Vivo Stability (e.g., D-amino acids, N-methylation) strategy1->goal1 goal2 Reduce Kidney Uptake (e.g., remove penta-Glu sequence) strategy2->goal2 goal3 Prolong Circulation Half-Life Improve Tumor Accumulation strategy3->goal3 goal4 Potentially Higher Tumor Retention and Lower Internalization in Kidneys strategy4->goal4 goal5 Increase CCK2R Expression (e.g., with mTOR inhibitors like RAD001) strategy5->goal5

Caption: Key strategies for enhancing the therapeutic index of CCK2R conjugates.[13]

One promising approach has been the co-administration of agents that upregulate CCK2R expression on tumor cells. For instance, the mTOR inhibitor RAD001 was shown to increase the uptake of [177Lu]Lu-PP-F11N specifically in tumors without affecting uptake in other tissues, effectively improving the tumor-to-organ ratio.[13] Another successful strategy involves modifying the peptide backbone to be more resistant to in vivo enzymatic degradation, as seen with the DOTA-MGS5 analog, which showed significantly improved stability and a better biodistribution profile compared to earlier compounds.[10][11]

Conclusion

The preclinical assessment of CCK2R drug conjugates reveals a clear evolution towards compounds with a superior therapeutic index. While early minigastrin analogs were hampered by high renal toxicity, newer generations of stabilized peptides, such as DOTA-MGS5 and DOTA-CCK-66, demonstrate significantly improved tumor-to-kidney uptake ratios.[10][11] The data strongly suggest that by optimizing peptide stability, modifying linker structures, and exploring combination therapies, the therapeutic window for CCK2R-targeted radionuclide therapy can be substantially widened, paving the way for effective clinical translation in treating CCK2R-positive cancers. Future research will likely focus on further refining these strategies and advancing the most promising candidates into clinical trials.

References

A Comparative Guide to the Validation of Analytical Methods for CCK2R Conjugate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Cholecystokinin-2 Receptor (CCK2R) conjugates: the Ligand-Binding Assay (LBA), exemplified by the competitive Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a detailed overview of their respective validation parameters and experimental protocols to aid researchers in selecting the most suitable method for their specific needs in drug development and scientific research.

Introduction to CCK2R Conjugate Quantification

CCK2R, a G-protein coupled receptor, is a significant target in drug development, particularly in oncology. Therapeutic strategies often involve the use of CCK2R conjugates, which can include peptides, antibodies, or small molecules linked to a therapeutic agent or an imaging probe. Accurate quantification of these conjugates in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The two most prevalent bioanalytical techniques for this purpose are ELISA and LC-MS/MS, each with its own set of advantages and limitations.

Comparison of Analytical Method Performance

The choice between an ELISA and an LC-MS/MS assay for CCK2R conjugate quantification depends on various factors, including the stage of drug development, the nature of the conjugate, and the required sensitivity and specificity. Below is a summary of typical performance characteristics for each method, based on literature for similar peptide and protein conjugates.

Table 1: Comparison of Validation Parameters for ELISA and LC-MS/MS

Validation ParameterCompetitive ELISALC-MS/MS
**Linearity (R²) **≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±20% (±25% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 20% (≤ 25% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to pg/mL rangeTypically in the low ng/mL to pg/mL range
Selectivity/Specificity Can be susceptible to cross-reactivity with structurally similar molecules.Highly specific due to mass-based detection, allowing for differentiation of structurally similar compounds.
Matrix Effect Generally less susceptible to ion suppression/enhancement.Can be affected by ion suppression or enhancement from matrix components, requiring careful optimization of sample preparation.
Throughput High-throughput capabilities with 96-well plate format.Lower throughput compared to ELISA, but can be improved with automation.

Experimental Protocols

Detailed methodologies for both a competitive ELISA and an LC-MS/MS assay are provided below. These are generalized protocols and may require optimization for a specific CCK2R conjugate.

Competitive ELISA Protocol for CCK2R Conjugate Quantification

This protocol describes a competitive immunoassay where the CCK2R conjugate in the sample competes with a labeled conjugate for binding to a limited number of anti-CCK2R antibody-coated wells.

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the CCK2R conjugate (e.g., anti-idiotypic antibody) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare standards of the CCK2R conjugate at known concentrations and prepare test samples in the assay buffer.

    • In a separate plate or tubes, pre-incubate the standards or samples with a fixed concentration of a labeled CCK2R conjugate (e.g., biotinylated or HRP-conjugated).

    • Add 100 µL of the pre-incubated mixture to the antibody-coated wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • If a biotinylated conjugate was used, add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the plate.

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of the CCK2R conjugate in the samples is inversely proportional to the signal.

LC-MS/MS Protocol for CCK2R Conjugate Quantification

This protocol outlines a method for the quantification of a CCK2R peptide conjugate in a biological matrix, such as plasma, using a surrogate peptide approach.

  • Sample Preparation (Protein Precipitation & Solid-Phase Extraction):

    • To 100 µL of plasma sample, add an internal standard (a stable isotope-labeled version of the surrogate peptide).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of 0.1% formic acid in water.

    • Perform solid-phase extraction (SPE) using a suitable C18 cartridge to further clean up the sample and concentrate the analyte.

    • Elute the analyte with an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

    • Evaporate the eluate and reconstitute in a final volume of 100 µL of the initial mobile phase.

  • LC Separation:

    • Inject 10 µL of the prepared sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • The flow rate is typically around 0.4 mL/min.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) for the surrogate peptide and the internal standard.

    • Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of the CCK2R conjugate in the samples from the calibration curve.

Mandatory Visualizations

CCK2R Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the binding of a ligand, such as a CCK2R conjugate, to the Cholecystokinin-2 Receptor.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gαq CCK2R->Gq Ligand Binding PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC Activation RAF Raf PKC->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Method's Intended Use Select_Method Select Analytical Method (ELISA or LC-MS/MS) Define_Purpose->Select_Method Validation_Plan Develop Validation Plan (Parameters & Acceptance Criteria) Select_Method->Validation_Plan Develop_Method Method Development & Optimization Validation_Plan->Develop_Method Prepare_Reagents Prepare Standards & QCs Develop_Method->Prepare_Reagents Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Reagents->Perform_Experiments Analyze_Data Data Analysis & Statistical Evaluation Perform_Experiments->Analyze_Data Compare_Criteria Compare Results to Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Inter-Laboratory Comparison of CCK2R Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of Cholecystokinin 2 Receptor (CCK2R) binding is crucial for researchers in oncology, neuroscience, and gastroenterology. The CCK2R, a G protein-coupled receptor, is a significant target in drug development due to its role in various physiological processes and its overexpression in tumors like medullary thyroid carcinoma and small cell lung cancer.[1][2] This guide provides an objective comparison of CCK2R binding assays, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in their work.

The binding affinity of various ligands to the CCK2R has been a subject of extensive research, particularly in the development of radiolabeled peptides for imaging and therapy. A notable effort to standardize and compare findings was the European COST Action BM0607, which evaluated twelve 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-conjugated CCK2R binding peptides across multiple European laboratories.[1][3][4]

The collaborative studies revealed that despite standardized conditions, some variability exists. However, all tested peptides demonstrated high receptor affinity.[3][4] The key quantitative metrics used in these comparisons are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Quantitative Data Summary

The following tables summarize the binding affinity data for several CCK2R ligands as reported in various studies. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions, such as the cell line, radioligand, and specific assay protocol used.

Table 1: Comparison of IC50 Values for DOTA-conjugated CCK2R Peptides

Peptide/LigandReported IC50 (nM)Cell Line/TissueRadioligandReference
12 DOTA-Peptides (Range)0.2 - 3.4Human Tumor Sections¹²⁵I-CCK[3][4]
MGD51.04 ± 0.16AR42J cell membranes¹¹¹In-APH070[5]
APH0705.59 ± 1.46AR42J cell membranes¹¹¹In-APH070[5]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂0.69 ± 0.09A431-CCK2R cells[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I[6]
Pentagastrin0.76 ± 0.11A431-CCK2R cells[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I[6]

Table 2: Comparison of Kd Values for Radiolabeled CCK2R Ligands

RadioligandReported Kd (nM)Cell LineReference
¹¹¹In-labeled DOTA-Peptides (Range)1.0 - 10.0AR42J and A431-CCK2R cells[3]
¹¹¹In-MGD50.69 ± 0.14Intact AR42J cells[5]
¹¹¹In-APH0702.9 ± 0.6Intact AR42J cells[5]
[¹⁷⁷Lu]Lu-DOTA-MGS55.25 ± 1.61A431-CCK2R cells[7]
[¹¹¹In]In-DOTA-PP-F1115.9 ± 2.2A431-CCK2R cells[7]
[¹⁷⁷Lu]Lu-DOTA-PP-F1141.7 ± 9.7A431-CCK2R cells[7]

Experimental Protocols

Standardization of experimental protocols is key to ensuring the reproducibility and comparability of results across different laboratories. Below are detailed methodologies for common CCK2R binding assays.

Cell Lines

A variety of cell lines are utilized for in vitro CCK2R binding assays. The choice of cell line can influence the outcome, as receptor expression levels and potential species differences (e.g., rat vs. human) can affect ligand binding.[1][8]

  • AR42J: A rat pancreatic cell line that naturally expresses the rat CCK2R.[1][5]

  • A431-CCK2R: A human epidermoid carcinoma cell line transfected to overexpress the human CCK2R.[1][3][7] This is often used alongside the mock-transfected A431-mock cell line as a negative control.[1][6]

  • HEK293: Human embryonic kidney 293 cells are also commonly used for transfection-based overexpression of CCK2R.[1][2]

Radioligand Competition Binding Assay Protocol

This assay measures the affinity of a non-radioactive test compound (competitor) by its ability to compete with a radiolabeled ligand for binding to the CCK2R.

  • Cell/Membrane Preparation:

    • For whole-cell assays, cells like AR42J or A431-CCK2R are cultured and seeded in multi-well plates (e.g., 96-well).[3][5]

    • For membrane assays, cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors.[2][5]

  • Assay Buffer: A typical buffer is 20 mM HEPES (pH 7.3) containing 1% (w/v) BSA, 5 mM MgCl₂, and a protease inhibitor like bacitracin (0.2 mg/mL).[5]

  • Incubation:

    • To each well of a 96-well filter plate, add the assay components in the following order:

      • 50 µL of competitor solution at various concentrations (e.g., 1 x 10⁻⁵ to 1 x 10⁻¹⁰ M).[5]

      • 50 µL of radioligand solution (e.g., ¹¹¹In-labeled peptide or [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I) at a fixed concentration.[5][6]

      • 100 µL of cell or membrane suspension.

    • Incubate the plate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C or 4°C).[3]

  • Separation of Bound and Free Ligand:

    • Following incubation, the contents of the wells are rapidly filtered through a glass fiber filter plate using a vacuum manifold. This traps the cell membranes (and the bound radioligand) on the filter.

    • The filters are then washed with ice-cold buffer to remove any unbound radioligand.[5]

  • Quantification:

    • The radioactivity retained on the filters is measured using a gamma counter.[5]

  • Data Analysis:

    • Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to determine the IC50 value.[5]

Saturation Binding Assay Protocol

This assay is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Assay Setup: Similar to the competition assay, but instead of a competitor, increasing concentrations of the radioligand are used.

  • Incubation:

    • Two sets of reactions are prepared for each concentration of radioligand.

    • Total Binding: Contains the cell/membrane preparation and the radioligand.

    • Non-specific Binding: Contains the cell/membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the receptors.

  • Separation and Quantification: The procedure is the same as for the competition assay.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • The specific binding data is then plotted against the radioligand concentration.

    • Non-linear regression analysis is used to fit the data to a one-site binding model to determine the Kd and Bmax values.[7]

Visualizations

CCK2R Signaling Pathway

The CCK2R is a G protein-coupled receptor that, upon binding with its endogenous ligands gastrin or cholecystokinin, primarily activates the Gq/G11 signaling pathway.[9][10] This activation leads to a cascade of intracellular events, including an increase in intracellular calcium.

CCK2R_Signaling_Pathway Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Binds G_protein Gq/G11 Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cell_Response Cellular Response (e.g., Secretion, Growth) DAG->Cell_Response Activates PKC, leading to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cell_Response Triggers

Caption: Simplified signaling pathway of the Cholecystokinin 2 Receptor (CCK2R).

Experimental Workflow for a Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay, from preparation to data analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., A431-CCK2R) Membrane_Prep 2. Membrane or Cell Preparation Cell_Culture->Membrane_Prep p1 Reagent_Prep 3. Prepare Radioligand, Competitor & Buffer Incubation 4. Incubation (Cells + Radioligand + Competitor) Filtration 5. Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting 6. Gamma Counting (Measure Radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate IC50) Counting->Analysis p1->Incubation Combine p2 p3 p4 p5

References

Navigating the Future of Neuroendocrine Tumor Treatment: A Comparative Guide to Long-Term Efficacy and Safety of CCK2R-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cholecystokinin-2 Receptor (CCK2R) targeted therapies, focusing on long-term efficacy and safety. It synthesizes available experimental data for emerging treatments and compares them with existing alternatives.

The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, has become a focal point in the development of targeted therapies for neuroendocrine tumors (NETs) and other malignancies where it is overexpressed. This is particularly relevant for type 1 gastric NETs (g-NETs), medullary thyroid carcinoma (MTC), and small cell lung cancer (SCLC).[1][2] The therapeutic strategies primarily revolve around two distinct approaches: receptor antagonism with small molecules and targeted cell destruction using Peptide Receptor Radionuclide Therapy (PRRT). This guide delves into the long-term data available for these innovative treatments.

CCK2R Antagonism: The Case of Netazepide

Netazepide (formerly YF476 or Z-360) is a potent and selective oral CCK2R antagonist that has undergone the most extensive long-term clinical investigation for the treatment of type 1 g-NETs.[3][4][5][6][7] These tumors are driven by hypergastrinemia secondary to chronic atrophic gastritis.[6]

Long-Term Efficacy of Netazepide

Long-term studies have demonstrated that continuous treatment with netazepide can lead to significant and sustained tumor regression.[3][4] In a study where patients were treated for 52 weeks, a substantial number experienced complete eradication of all tumors.[3] For those with remaining tumors, there was a significant reduction in both the number and size of the lesions.[3] A key biomarker for g-NETs, Chromogranin A (CgA), was normalized in all patients during this long-term treatment.[3] It is crucial to note that discontinuation of netazepide leads to tumor regrowth, highlighting the necessity for continuous therapy.[3]

Efficacy Endpoint12-Week Netazepide Treatment52-Week Netazepide Treatment
Tumor Response Significant reduction in number and size of tumors.[3][7]Complete eradication in 5/13 patients; significant reduction in others.[3]
Chromogranin A (CgA) Normalized in all patients.[3][7]Normalized in all patients.[3]
Effect of Discontinuation Tumors and CgA levels increased after stopping treatment.[3]Not applicable (continuous treatment).
Long-Term Safety and Tolerability of Netazepide

Netazepide has demonstrated a favorable safety profile in long-term studies.[3][4] It has been well-tolerated in patients receiving treatment for up to 36 months.[3] Adverse events reported have been generally mild-to-moderate and not considered to be related to the treatment.[3][8] Importantly, no clinically relevant changes in safety tests were observed during the 52-week study.[3]

Comparison with Alternative Therapies for Type 1 g-NETs

The primary alternatives to CCK2R antagonists for type 1 g-NETs are endoscopic resection and off-label use of somatostatin (B550006) analogs (SSAs).

Treatment ModalityLong-Term EfficacyLong-Term Safety & Tolerability
Netazepide Continuous treatment can lead to complete tumor eradication in a subset of patients and sustained tumor control in others.[3]Well-tolerated with a good long-term safety profile; adverse events are typically mild and transient.[3][8]
Endoscopic Resection High initial success rate in removing visible lesions. However, recurrence rates can be significant over the long term.Risks associated with the procedure include perforation and bleeding. Requires repeated endoscopic surveillance.
Somatostatin Analogs (SSAs) Can lead to tumor regression and stabilization of the disease.[9]Generally well-tolerated but can have side effects such as gastrointestinal disturbances, and require injections.[3]

Peptide Receptor Radionuclide Therapy (PRRT) Targeting CCK2R

PRRT represents a promising therapeutic avenue for CCK2R-expressing tumors, particularly MTC and SCLC.[1][2] This approach uses a peptide that binds to CCK2R to deliver a cytotoxic radionuclide directly to the cancer cells. Several radiolabeled minigastrin analogs, such as 177Lu-PP-F11N and 177Lu-DOTA-MGS5, are under investigation.[10][11][12]

Long-Term Efficacy and Safety of CCK2R-Targeted PRRT

Long-term efficacy and safety data for CCK2R-targeted PRRT are still emerging from early-phase clinical trials.

  • Efficacy: Early studies have shown that these agents accumulate in tumor tissue and can deliver a radiation dose sufficient for a therapeutic effect.[11][12] In a phase 0a study of 177Lu-PP-F11N in MTC patients, the treatment resulted in partial remission in four out of six patients, with stable disease in the other two, lasting for up to 36 months.[11] A first-in-human study with 177Lu-DOTA-MGS5 in a patient with SCLC showed the feasibility and tolerability of the treatment, with no signs of acute toxicity after four cycles.[13]

  • Safety: The primary concern with PRRT is toxicity to organs that also express the target receptor or are involved in the clearance of the radiopharmaceutical, such as the kidneys and stomach.[1][11] Initial studies with 177Lu-PP-F11N suggest that the stomach is likely the dose-limiting organ.[11][12] While acute toxicity has been low in early trials, with adverse reactions being mild and self-limiting, comprehensive long-term toxicity data, especially regarding nephrotoxicity and myelosuppression, are still needed.[1][11][12] One of the challenges in developing these therapies has been to optimize the balance between high tumor uptake and low kidney retention.[1][14]

Due to the limited long-term follow-up data, a direct quantitative comparison with other systemic therapies for MTC and SCLC is not yet feasible.

Experimental Protocols

Assessment of Tumor Burden in Netazepide Trials
  • Methodology: Upper endoscopy was performed at baseline and at regular intervals (e.g., every 6 months) during long-term treatment.[4][6]

  • Procedure: During each endoscopy, all visible tumors were counted and their sizes were measured. Biopsies were taken from the flat corpus mucosa to assess for enterochromaffin-like (ECL) cell hyperplasia.[4][6]

Biomarker Analysis: Chromogranin A (CgA)
  • Sample Collection: Fasting serum or EDTA-plasma samples were collected from patients at specified time points (e.g., every 3 months).[5][6]

  • Assay: CgA levels were quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The general principle involves the capture of CgA from the sample by specific antibodies coated on a microtiter plate, followed by the detection with a second, enzyme-conjugated antibody. The enzyme activity, proportional to the CgA concentration, is then measured spectrophotometrically.[6]

Tumor Response Assessment in CCK2R PRRT Trials
  • Imaging: Tumor response is typically assessed using anatomical and functional imaging techniques. This includes CT or MRI scans, often in conjunction with SPECT/CT or PET/CT imaging using a diagnostic radiolabeled CCK2R-targeting peptide to visualize tumor uptake.[10][11]

  • Dosimetry: Patient-specific dosimetry is calculated based on the imaging data to estimate the absorbed radiation dose to tumors and normal organs.[11][12]

  • Response Criteria: Tumor response is evaluated based on established criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Visualizing the Mechanisms

CCK2R Signaling Pathway

The binding of gastrin to CCK2R triggers a cascade of intracellular signaling pathways that promote cell proliferation and survival. The diagram below illustrates the key components of this pathway.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gastrin Gastrin cck2r CCK2R gastrin->cck2r Binds gq Gq cck2r->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Increases pkc PKC dag->pkc Activates ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway pkc->ras_raf_mek_erk Activates ca2->pkc Activates transcription_factors Transcription Factors (e.g., AP-1, Elk-1) ras_raf_mek_erk->transcription_factors Activates cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation Promotes

Caption: Simplified CCK2R signaling cascade initiated by gastrin binding.

Experimental Workflow for Netazepide Long-Term Study

The logical flow of a long-term clinical trial for netazepide in patients with type 1 g-NETs is outlined below.

Netazepide_Workflow cluster_monitoring Monitoring Activities patient_screening Patient Screening (Type 1 g-NETs, Hypergastrinemia) baseline_assessment Baseline Assessment (Endoscopy, CgA, Safety Labs) patient_screening->baseline_assessment treatment_initiation Initiate Netazepide Treatment (e.g., 25 mg once daily) baseline_assessment->treatment_initiation interim_monitoring Interim Monitoring (e.g., every 3-6 months) treatment_initiation->interim_monitoring end_of_study End of Study Assessment (52 weeks) interim_monitoring->end_of_study endoscopy Endoscopy (Tumor count & size) interim_monitoring->endoscopy biomarkers Biomarkers (Serum CgA) interim_monitoring->biomarkers safety Safety Assessment (Adverse Events, Labs) interim_monitoring->safety data_analysis Data Analysis (Efficacy and Safety) end_of_study->data_analysis

Caption: Workflow of a long-term clinical trial evaluating netazepide.

References

Safety Operating Guide

Navigating the Disposal of CCK2R Ligand-Linker Conjugates: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling CCK2R (cholecystokinin 2 receptor) ligand-linker conjugates must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. The proper disposal of these complex molecules is contingent on the nature of the conjugated "payload," which may include cytotoxic agents, radioactive isotopes, or other bioactive compounds. This guide provides a procedural framework for the safe handling and disposal of these materials.

At the core of responsible laboratory practice is a comprehensive waste management plan.[1] Such a plan should delineate the procedures for handling, storing, and transporting all waste streams generated, from the point of creation to final disposal.[1] For peptide conjugates, which often involve hazardous solvents and reagents during their synthesis, minimizing waste generation is a primary goal.[2][3]

General Disposal Procedures

The overriding principle for managing laboratory waste is to have a disposal plan in place before any procedure begins.[4] The following steps provide a general guideline for the disposal of CCK2R ligand-linker conjugates. However, it is imperative to consult the specific Material Safety Data Sheet (MSDS) for the conjugate and adhere to your institution's environmental health and safety (EHS) guidelines.

  • Categorize the Waste: Determine the hazard category of the CCK2R ligand-linker conjugate based on its payload. The primary categories are:

    • Cytotoxic/Chemotherapeutic Waste: If the conjugate contains a cytotoxic drug.

    • Radioactive Waste: If the conjugate is labeled with a radioisotope.

    • Biohazardous Waste: If the conjugate has been in contact with biological materials such as cell cultures or bodily fluids.

    • Chemical Waste: For the unconjugated ligand-linker, synthesis byproducts, and contaminated solvents.

  • Segregate the Waste: Use designated, clearly labeled, and leak-proof waste containers for each category of waste.[5] Never mix different categories of hazardous waste.

  • Decontamination:

    • Non-Radioactive Spills and Surfaces: For chemical or cytotoxic contamination, decontaminate surfaces and equipment. A common method is chemical disinfection. For example, a 10% bleach solution can be used, followed by a thorough rinse with water.[4]

    • Radioactive Decontamination: The procedure will depend on the radioisotope used. Consult your institution's Radiation Safety Officer (RSO) for specific protocols.

  • Storage:

    • Store waste in a designated satellite accumulation area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[1]

    • Flammable waste should be stored in a flammable storage cabinet.[1]

    • Radioactive waste requires specific shielding, such as lead or acrylic, depending on the type of radiation.[6]

  • Disposal:

    • Arrange for the collection of hazardous waste by your institution's EHS department or a licensed waste management vendor.[1]

    • Ensure all waste is properly manifested and records are maintained.[1]

Illustrative Decontamination and Storage Parameters

The following table provides examples of quantitative parameters that may be relevant for disposal protocols. Note that these are general guidelines and specific values should be determined based on the specific conjugate and institutional protocols.

ParameterValueApplicationCitation
Chemical Disinfectant Concentration 10% Bleach Solution (final concentration)Decontamination of surfaces and glassware from non-radioactive biological contamination.[4]
Neutralization pH Range 6.0 - 8.0Target pH range for acid or base waste before disposal, if permitted by local authorities.[1]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallonsMaximum volume of hazardous waste that can be stored in an SAA.[1]

Experimental Protocols

Protocol for Decontamination of Non-Radioactive Spills:

  • Containment: Cordon off the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, lab coat, and safety glasses.

  • Absorption: Cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).

  • Decontamination: Apply a suitable decontaminating agent (e.g., 10% bleach solution for biological residues, or a specific neutralizer for chemical spills) and allow for the recommended contact time.[4]

  • Cleaning: Wipe the area clean with fresh absorbent material.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the waste category.

  • Final Rinse: Rinse the area with water, if appropriate.

Protocol for Packaging Chemical Waste for Disposal:

  • Container Selection: Choose a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name of the waste, the hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.

  • Segregation: Store the container in the appropriate SAA, segregated from incompatible waste streams.

  • Closure: Keep the container closed at all times, except when adding waste.

  • Pickup Request: Once the container is full or the accumulation time limit is reached, submit a request for waste pickup to your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of CCK2R ligand-linker conjugates.

Start Start: CCK2R Ligand-Linker Conjugate Waste Generated Categorize 1. Categorize Waste (based on payload) Start->Categorize Is_Radioactive Radioactive? Categorize->Is_Radioactive Is_Cytotoxic Cytotoxic? Is_Radioactive->Is_Cytotoxic No Radioactive_Waste Radioactive Waste - Shielded Container - Radiation Safety Protocol Is_Radioactive->Radioactive_Waste Yes Is_Biohazardous Biohazardous? Is_Cytotoxic->Is_Biohazardous No Cytotoxic_Waste Cytotoxic Waste - Sharps Container (if applicable) - Chemotherapy Waste Protocol Is_Cytotoxic->Cytotoxic_Waste Yes Chemical_Waste Chemical Waste Is_Biohazardous->Chemical_Waste No Biohazardous_Waste Biohazardous Waste - Autoclave or Chemical Disinfection - Biohazard Bag/Container Is_Biohazardous->Biohazardous_Waste Yes Store_SAA 2. Store in Designated Satellite Accumulation Area (SAA) Chemical_Waste->Store_SAA Radioactive_Waste->Store_SAA Cytotoxic_Waste->Store_SAA Biohazardous_Waste->Store_SAA EHS_Pickup 3. Arrange for EHS Waste Pickup Store_SAA->EHS_Pickup End End: Proper Disposal EHS_Pickup->End

Caption: Disposal workflow for CCK2R ligand-linker conjugates.

By implementing these procedures, researchers can ensure the safe and compliant disposal of CCK2R ligand-linker conjugates, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling CCK2R Ligand-Linker Conjugates 1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of CCK2R Ligand-Linker Conjugates. These protocols are designed to ensure the safety of all personnel working with these potent compounds.

CCK2R Ligand-Linker Conjugates are a form of antibody-drug conjugate (ADC) that combines the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload.[1][2] Due to the highly toxic nature of the payload, stringent safety measures are imperative to prevent occupational exposure.[3][4] All personnel must receive adequate training on the proper handling of cytotoxic drugs before working with these materials.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving CCK2R Ligand-Linker Conjugates.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Reconstitution (Dry Powder) - Primary Containment: Ventilated enclosure (e.g., chemical fume hood or biological safety cabinet). - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye Protection: Safety glasses with side shields or a full-face shield. - Respiratory Protection: N95 respirator or higher, depending on the quantity and potential for aerosolization.
Handling of Stock Solutions and Dilutions - Primary Containment: Chemical fume hood or biological safety cabinet. - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields.
In Vitro / In Vivo Administration - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields.
Waste Disposal - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields.

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a clean, disposable gown and fasten it securely.

  • Respiratory Protection (if required): Don an N95 respirator or higher, ensuring a proper fit-check is performed.

  • Eye Protection: Put on safety glasses or a face shield.

  • Gloves: Don the first pair of chemotherapy-rated gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first pair.

Doffing (Taking Off) PPE:

To prevent self-contamination, PPE should be removed in the following order:

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of the cuff and peeling it off, turning the glove inside out. Hold the removed glove in the gloved hand.

  • Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Roll the gown downwards and away from the body, folding it into a bundle with the contaminated side inward.

  • Inner Gloves: While holding the bundled gown, remove the inner gloves using the same technique as the outer gloves, enclosing the gown within the second glove.

  • Dispose: Dispose of all used PPE as cytotoxic waste.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

All materials that come into contact with CCK2R Ligand-Linker Conjugates must be treated as cytotoxic waste.[8] This includes, but is not limited to, used PPE, pipette tips, tubes, vials, and any contaminated labware.

Waste Segregation and Disposal:

  • Sharps: All needles, syringes, and other sharp objects contaminated with cytotoxic material must be placed in a designated, puncture-proof cytotoxic sharps container.[8]

  • Solid Waste: All non-sharp, contaminated solid waste (e.g., gloves, gowns, bench paper) must be placed in a clearly labeled, leak-proof cytotoxic waste bag, typically color-coded (e.g., yellow or purple).[5][9]

  • Liquid Waste: Liquid waste containing CCK2R Ligand-Linker Conjugates should be collected in a sealed, shatter-proof container that is clearly labeled as cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[9]

Spill Management:

In the event of a spill, the area should be immediately secured to prevent further contamination. A cytotoxic spill kit should be readily available.[7] Only trained personnel wearing appropriate PPE should clean up the spill. All materials used for spill cleanup must be disposed of as cytotoxic waste.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task's potential for generating aerosols or splashes.

PPE_Selection_Workflow start Start: Task Involving CCK2R Conjugate risk_assessment Assess Risk: Potential for Aerosol or Splash Generation? start->risk_assessment low_risk Low Risk (e.g., handling closed containers) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., pipetting solutions) risk_assessment->medium_risk Medium high_risk High Risk (e.g., weighing powder, vortexing) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Single Gloves - Eye Protection low_risk->ppe_low ppe_medium Enhanced PPE: - Disposable Gown - Double Chemotherapy Gloves - Eye Protection medium_risk->ppe_medium ppe_high Maximum Containment PPE: - Disposable Gown - Double Chemotherapy Gloves - Face Shield - N95 Respirator high_risk->ppe_high end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE selection workflow for handling CCK2R Ligand-Linker Conjugates.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.